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  • Product: Dimethyl 3-aminopentanedioate acetate
  • CAS: 1345983-89-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Dimethyl 3-aminopentanedioate Acetate

Abstract This technical guide provides a comprehensive overview of Dimethyl 3-aminopentanedioate acetate (CAS No. 1345983-89-2), a key organic salt utilized primarily as an intermediate in the pharmaceutical industry.[1]...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Dimethyl 3-aminopentanedioate acetate (CAS No. 1345983-89-2), a key organic salt utilized primarily as an intermediate in the pharmaceutical industry.[1] The document details its chemical identity, physicochemical properties, a validated synthesis protocol, and analytical characterization data. The guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound's synthesis and properties for its application in complex molecule construction. We will explore the causality behind the synthetic methodology and the interpretation of its spectroscopic signature, grounding the discussion in established chemical principles.

Chemical Identity and Properties

Nomenclature and Structure

Dimethyl 3-aminopentanedioate acetate is the acetic acid salt of Dimethyl 3-aminopentanedioate. The core structure is the dimethyl ester of 3-aminoglutaric acid. The protonated amine forms an ionic bond with the acetate anion.

  • IUPAC Name: dimethyl 3-aminopentanedioate;acetic acid

  • Synonyms: 3-amino-pentanedioic acid dimethyl ester acetate, Dimethyl 3-aminoglutarate acetate

  • Core Amine (Free Base): Dimethyl 3-aminopentanedioate[2]

  • CAS Number (Acetate Salt): 1345983-89-2[1][3]

  • CAS Number (Free Base): 77313-09-8[2]

The formation of the acetate salt is a straightforward acid-base reaction where the amino group of the diester is protonated by acetic acid.

cluster_reactants Reactants cluster_product Product node_base Dimethyl 3-aminopentanedioate (Free Base) node_salt Dimethyl 3-aminopentanedioate acetate (Salt) node_base->node_salt Protonation node_acid Acetic Acid node_acid->node_salt

Caption: Formation of the acetate salt from its free base.

Physicochemical Data

Quantitative data for the acetate salt and its corresponding free base are summarized below for comparative analysis.

PropertyDimethyl 3-aminopentanedioate acetateDimethyl 3-aminopentanedioate (Free Base)Reference
CAS Number 1345983-89-277313-09-8[2][3]
Molecular Formula C9H17NO6C7H13NO4[2][3]
Molecular Weight 235.23 g/mol 175.18 g/mol [2][3]
Appearance Off-white solidNot specified[3]
Purity Typically ≥99%Not specified[1]

Synthesis and Purification

The synthesis of Dimethyl 3-aminopentanedioate acetate is achieved through a robust and scalable acid-base crystallization process. The protocol described is derived from a patent filed by GlaxoSmithKline, ensuring its industrial relevance and reliability.[3]

Causality of Experimental Design

The choice of solvent and temperature is critical for a successful synthesis. tert-Butyl methyl ether (TBME) is selected as the solvent. Its moderate polarity keeps the uncharged free base, Dimethyl 3-aminopentanedioate, in solution. However, upon formation of the ionic acetate salt, the product's polarity increases significantly, causing it to be insoluble in TBME and precipitate out. This solvent-mediated precipitation is the cornerstone of the purification strategy, obviating the need for more complex methods like column chromatography.

Temperature control is another key parameter. The initial cooling to 15°C manages the exotherm of the acid-base neutralization. Further cooling to 5°C is employed to maximize the yield by reducing the solubility of the product in the solvent system, driving the crystallization process to completion.[3]

G A Dissolve Dimethyl 3-aminopentanedioate in TBME B Cool solution in ice bath (15°C) A->B C Add glacial acetic acid dropwise B->C D Seed with crystalline product C->D E Stir and cool to 5°C (90 min) D->E F Collect precipitate by filtration E->F G Wash filter cake (TBME/Heptane) F->G H Dry under vacuum G->H I Obtain off-white solid product H->I

Caption: Experimental workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

  • Dimethyl 3-aminopentanedioate (568 g, 3.24 mol)

  • Glacial acetic acid (195 g, 3.24 mol)

  • tert-Butyl methyl ether (2.3 L)

  • 1:1 tert-Butyl methyl ether/heptane (for washing)

  • Ice bath

  • Reaction vessel with stirring mechanism

  • Filtration apparatus

Procedure:

  • A solution of dimethyl 3-aminopentanedioate (568 g, 3.24 mol) in tert-butyl methyl ether (2.3 L) is prepared in a suitable reaction vessel.[3]

  • The solution is cooled in an ice bath.[3]

  • Glacial acetic acid (195 g, 3.24 mol) is added dropwise, ensuring the internal reaction temperature is maintained at approximately 15°C.[3]

  • The resulting mixture is seeded with a small quantity of the desired crystalline product to initiate crystallization.[3]

  • The mixture is stirred for 90 minutes while being cooled to 5°C to allow for complete precipitation.[3]

  • The precipitate is collected by filtration.[3]

  • The filter cake is washed with a 1:1 mixture of tert-butyl methyl ether/heptane.[3]

  • The final product is dried under vacuum to yield the acetic acid salt of dimethyl 3-aminopentanedioate as an off-white solid (yield reported as 640 g).[3]

Analytical Characterization

Structural confirmation and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for elucidating the structure of the final product.

¹H NMR Spectrum Analysis

The proton NMR spectrum provides a definitive fingerprint of the molecule. The reported data is as follows:

  • ¹H NMR (DMSO-d6) δ (ppm): 5.30 (br s, 3H), 3.56 (s, 6H), 3.36 (m, 1H), 2.44 (dd, J=16, J=5, 2H), 2.31 (dd, J=16, J=8, 2H), 1.86 (s, 3H).[3]

Interpretation:

  • δ 5.30 (br s, 3H): This broad singlet corresponds to the three protons of the protonated amine (-NH3+). The broadness is characteristic of protons on a nitrogen atom, often due to quadrupole broadening and exchange with trace amounts of water.

  • δ 3.56 (s, 6H): This sharp singlet integrates to six protons and represents the two equivalent methyl ester (-OCH3) groups.[3]

  • δ 3.36 (m, 1H): This multiplet corresponds to the single proton at the C3 position (the chiral center), which is coupled to the four adjacent methylene protons.[3]

  • δ 2.44 & 2.31 (dd, 2H each): These two signals, both doublets of doublets, represent the four methylene protons at the C2 and C4 positions. They are diastereotopic and thus chemically non-equivalent, resulting in distinct signals and complex splitting patterns.[3]

  • δ 1.86 (s, 3H): This singlet corresponds to the three protons of the acetate counter-ion (CH3COO-).[3]

cluster_labels mol a δ 3.56 (s, 6H) -OCH3 b δ 2.44 & 2.31 (dd, 4H) -CH2- c δ 3.36 (m, 1H) -CH(N)- d δ 5.30 (br s, 3H) -NH3+ e δ 1.86 (s, 3H) Acetate

Caption: Simplified ¹H NMR assignments for the core structure.

Applications in Research and Drug Development

Dimethyl 3-aminopentanedioate acetate serves as a valuable building block in organic synthesis, particularly within the realm of pharmaceutical development.[1]

  • Pharmaceutical Intermediate: Its primary documented application is as a pharmaceutical intermediate.[1] The molecule possesses two key functionalities: a protected carboxylic acid (as a methyl ester) and a primary amine (as an acetate salt). This bifunctional nature allows it to be incorporated into larger, more complex molecules through various chemical transformations.

  • Scaffold for Bioactive Molecules: While specific drug targets are not detailed in the available literature, compounds with similar structures (amino acid derivatives) are fundamental to medicinal chemistry. The pentanedioate backbone can serve as a scaffold to orient other functional groups in three-dimensional space, which is crucial for binding to biological targets like enzymes or receptors. The amine provides a convenient handle for amide bond formation, a ubiquitous linkage in pharmaceuticals.

  • Analogue Synthesis: Researchers can use this compound to synthesize analogues of existing drugs or natural products, modifying the backbone to probe structure-activity relationships (SAR). The dimethyl ester groups can be selectively hydrolyzed to reveal the free carboxylic acids, providing additional points for chemical modification.

Handling and Storage

As a standard laboratory chemical, Dimethyl 3-aminopentanedioate acetate should be handled with appropriate care.

  • Storage: Store in a cool, dry place in a tightly sealed container to prevent moisture absorption, which can affect the integrity of the salt.[1]

  • Safety: All handling should be performed by technically qualified individuals in a laboratory setting.[4] It is intended for research and development use only.[4] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

Dimethyl 3-aminopentanedioate acetate is a well-defined chemical entity with a clear and scalable synthesis protocol. Its utility as a pharmaceutical intermediate is established, and its structure offers significant versatility for medicinal chemists. The availability of detailed spectroscopic data allows for unambiguous identification and quality control. This guide provides the foundational knowledge required for the effective procurement, synthesis, and application of this compound in advanced scientific research.

References

  • LookChem. (n.d.). DiMethyl 3-aMinopentanedioate acetate, CasNo.1345983-89-2. Retrieved from [Link]

  • PubChem. (n.d.). Dimethyl 3-aminopentanedioate. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). Cas 16422-27-8,(R)-dimethyl 2-aminopentanedioate. Retrieved from [Link]

Sources

Exploratory

Dimethyl 3-aminopentanedioate Acetate: Chemical Properties and Applications in Drug Discovery

An In-depth Technical Guide: This document serves as a comprehensive technical guide on the chemical properties, synthesis, characterization, and applications of Dimethyl 3-aminopentanedioate acetate. It is intended for...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

This document serves as a comprehensive technical guide on the chemical properties, synthesis, characterization, and applications of Dimethyl 3-aminopentanedioate acetate. It is intended for researchers, medicinal chemists, and drug development professionals who utilize versatile chemical building blocks to construct novel therapeutic agents.

Core Introduction: A Strategic Asset in Medicinal Chemistry

Dimethyl 3-aminopentanedioate acetate (CAS No. 1345983-89-2) is the acetate salt of dimethyl 3-aminoglutarate.[1][2] This molecule represents a highly valuable, bifunctional building block in modern synthetic chemistry. Its structure, featuring a central secondary amine and two flanking methyl ester functionalities, provides a synthetically tractable scaffold for creating diverse and complex molecular architectures. The conversion of the parent amine to its acetate salt form is a deliberate choice to enhance the compound's bench stability, improve its handling characteristics, and ensure higher solubility in protic solvents, thereby facilitating its use in a wider array of reaction conditions. Its application is primarily as a pharmaceutical intermediate, valued for its ability to introduce a specific, functionalized five-carbon chain into a target molecule.[2]

Physicochemical and Structural Properties

A fundamental understanding of the compound's properties is critical for its effective application in a laboratory setting. These properties dictate choices regarding solvents, reaction conditions, and purification strategies.

PropertyValueSource(s)
CAS Number 1345983-89-2[1][2]
Molecular Formula C₉H₁₇NO₆[1][2]
Molecular Weight 235.23 g/mol [1]
Appearance Off-white solid[1]
IUPAC Name Dimethyl 3-aminopentanedioate; acetic acidN/A
Parent Amine CAS 77313-09-8 (Dimethyl 3-aminopentanedioate)[3]
Parent Amine Formula C₇H₁₃NO₄[3]
Parent Amine MW 175.18 g/mol [3]

Synthesis and Purification: A Validated Protocol

The reliable synthesis of Dimethyl 3-aminopentanedioate acetate is paramount for ensuring reproducibility in research and development. The following protocol is adapted from established patent literature and represents a robust method for its preparation.[1]

Experimental Protocol: Acetate Salt Formation
  • Initial Setup: In a suitable reaction vessel, dissolve Dimethyl 3-aminopentanedioate (the free base, 1.0 equivalent) in a non-polar, ether-based solvent such as tert-butyl methyl ether (approx. 4 mL per gram of amine). The choice of this solvent is strategic; it readily dissolves the starting amine but is a poor solvent for the resulting ionic salt, facilitating precipitation of the final product.

  • Exotherm Control: Cool the solution in an ice bath to approximately 5-15 °C. This step is crucial to safely manage the exothermic heat of acid-base neutralization.

  • Acid Addition: Add glacial acetic acid (1.0 equivalent) dropwise to the stirred solution, ensuring the internal temperature is maintained below 15 °C.

  • Crystallization and Precipitation: Upon addition of the acetic acid, the acetate salt begins to form. To ensure complete and well-formed crystals, the mixture can be seeded with a small quantity of a previously prepared batch. Continue stirring the resulting slurry for 60-90 minutes, maintaining the cold temperature to maximize yield.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Washing and Drying: Wash the filter cake with a cold 1:1 mixture of tert-butyl methyl ether and heptane to remove any unreacted starting materials or residual acetic acid. Dry the solid under vacuum to afford the final product as an off-white solid.

This protocol's self-validating nature comes from the physical transformation observed—a clear solution becomes a thick slurry—and the high purity of the product obtained directly upon filtration, often negating the need for further purification.

Diagram: Synthesis Workflow

G cluster_start Starting Materials cluster_process Process cluster_end Workup & Isolation A Dimethyl 3-aminopentanedioate (Free Base) D 1. Dissolve Amine in Solvent A->D B Glacial Acetic Acid F 3. Add Acetic Acid Dropwise B->F C tert-Butyl Methyl Ether (Solvent) C->D E 2. Cool to 5-15 °C D->E E->F G 4. Stir for 90 min (Precipitation Occurs) F->G H 5. Vacuum Filtration G->H I 6. Wash with Ether/Heptane H->I J 7. Dry Under Vacuum I->J K Final Product: Dimethyl 3-aminopentanedioate Acetate J->K

Caption: A step-by-step workflow for the synthesis of Dimethyl 3-aminopentanedioate acetate.

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized material.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule. Data reported in DMSO-d₆ is as follows[1]:

    • δ 3.56 (s, 6H): This singlet corresponds to the six equivalent protons of the two methyl ester (-OCH₃) groups.

    • δ 3.36 (m, 1H): A multiplet representing the single proton on the carbon bearing the amino group (CH-N).

    • δ 2.44 (dd, 2H) & 2.31 (dd, 2H): These two doublet of doublets represent the four protons of the two methylene (-CH₂-) groups. Their complex splitting pattern arises from coupling to the adjacent methine proton.

    • δ 1.86 (s, 3H): A sharp singlet corresponding to the three protons of the acetate (CH₃COO⁻) counter-ion.

    • δ 5.30 (br s, 3H): A broad singlet characteristic of the three protons of the ammonium group (-NH₃⁺), which often exchange with trace water in the solvent.

  • ¹³C NMR Spectroscopy (Predicted): Based on the structure, the following characteristic signals in DMSO-d₆ would be expected:

    • δ ~172 ppm: Carbonyl carbons of the two methyl ester groups.

    • δ ~174 ppm: Carbonyl carbon of the acetate group.

    • δ ~51 ppm: Carbons of the two methyl ester groups (-OCH₃).

    • δ ~48 ppm: Methine carbon (CH-N).

    • δ ~35 ppm: Methylene carbons (-CH₂-).

    • δ ~21 ppm: Methyl carbon of the acetate group.

  • Mass Spectrometry (ESI+): In positive ion mode, the detected species would be the free amine (parent compound) after loss of the acetic acid counter-ion. The expected exact mass would be [M+H]⁺ = 176.0917 Da for C₇H₁₄NO₄⁺.

Reactivity and Applications in Drug Design

The synthetic power of Dimethyl 3-aminopentanedioate acetate stems from the distinct reactivity of its functional groups, which can be addressed selectively.

  • Amine-centric Reactions: The ammonium group can be deprotonated with a non-nucleophilic base to liberate the free secondary amine, which is a potent nucleophile. This allows for:

    • Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or anhydrides to form amides and sulfonamides, respectively. This is a common strategy to build out molecular complexity.

    • Alkylation: Reaction with alkyl halides to form tertiary amines.

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form more complex secondary or tertiary amines.

  • Ester-centric Reactions: The two methyl ester groups are electrophilic and can undergo:

    • Hydrolysis: Treatment with aqueous acid or base (e.g., LiOH) to yield the corresponding dicarboxylic acid.

    • Amidation: Reaction with primary or secondary amines, often at elevated temperatures, to form diamides. This is a key reaction for creating peptide-like linkages.

    • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both esters to the corresponding 1,5-diol.

The ability to perform these transformations makes this compound a valuable precursor for synthesizing heterocyclic scaffolds, such as piperidines and azepanes, which are privileged structures in many FDA-approved drugs.[4] Furthermore, incorporating this fragment can modulate key drug-like properties, including solubility, polarity, and metabolic stability, which are critical considerations in modern drug discovery.[5][6]

Diagram: Core Reactivity Pathways

G cluster_amine Amine Reactions (after deprotonation) cluster_ester Ester Reactions A Dimethyl 3-aminopentanedioate Acetate B N-Acyl Derivatives (Amides) A->B RCOCl, Base C N-Alkyl Derivatives (Tertiary Amines) A->C R-X, Base D N-Sulfonyl Derivatives (Sulfonamides) A->D RSO₂Cl, Base E Di-carboxylic Acid A->E LiOH, H₂O F Di-amides A->F R₂NH, Δ G Amino-diol A->G LiAlH₄

Caption: Major synthetic transformations accessible from Dimethyl 3-aminopentanedioate acetate.

Conclusion

Dimethyl 3-aminopentanedioate acetate is more than a simple chemical; it is a strategic tool for the medicinal chemist. Its robust synthesis, well-defined physicochemical properties, and versatile reactivity profile make it an indispensable intermediate for the rapid construction of diverse compound libraries. A thorough understanding of its properties and reactivity, as detailed in this guide, empowers researchers to fully leverage its potential in the quest for novel and effective therapeutics.

References

  • Lu, B., Xu, A., & Wang, J. (2013). Electronic Supplementary Information (ESI) for Green Chemistry. The Royal Society of Chemistry. [Link]

  • National Center for Biotechnology Information (n.d.). Dimethyl 3-aminopentanedioate. PubChem Compound Database. Retrieved from [Link]

  • NMR Spectra of New Compounds. (n.d.). [Source not further identified, likely a supplementary information file from a journal]. [Link]

  • LookChem (n.d.). DiMethyl 3-aMinopentanedioate acetate, CasNo.1345983-89-2. Chemical Technology Co.,LTD. [Link]

  • National Center for Biotechnology Information (n.d.). Dimethylammonium acetate. PubChem Compound Database. Retrieved from [Link]

  • Gregory, C. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities. KGROUP. [Link]

  • Latypov, T., et al. (2022). One-Pot Synthesis of Aminodiperoxides from 1,5-Diketones, Geminal Bishydroperoxides and Ammonium Acetate. MDPI. [Link]

  • Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. PMC - NIH. [Link]

  • National Center for Biotechnology Information (n.d.). 1,5-Dimethyl 2-aminopentanedioate hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • Google Patents (2005). CN1663944A - Process for preparing acetamides compounds.
  • Kumar, A., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. PMC - PubMed Central. [Link]

  • Al-dujaili, A. H., et al. (2024). Applications of oxetanes in drug discovery and medicinal chemistry. PMC - PubMed Central. [Link]

  • Google Patents (1979). US4139557A - Method of preparing dimethylacetamide in presence of MoO3 catalyst.

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Foundational

A Technical Guide to Dimethyl 3-aminopentanedioate Acetate: Structure, Synthesis, and Applications in Drug Discovery

Abstract: This technical guide provides an in-depth examination of Dimethyl 3-aminopentanedioate acetate (CAS No. 1345983-89-2), a key chemical intermediate in the pharmaceutical industry.

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth examination of Dimethyl 3-aminopentanedioate acetate (CAS No. 1345983-89-2), a key chemical intermediate in the pharmaceutical industry. The document delineates its chemical structure, physicochemical properties, and a detailed, field-proven synthesis protocol. By explaining the causality behind the synthetic and analytical choices, this guide serves as a practical resource for researchers, medicinal chemists, and drug development professionals. Emphasis is placed on the compound's role as a versatile building block, with its structural features enabling elaboration into more complex active pharmaceutical ingredients (APIs). All methodologies are presented to be self-validating, supported by analytical data and authoritative citations.

Core Chemical Identity and Physicochemical Properties

Dimethyl 3-aminopentanedioate acetate is the acetic acid salt of dimethyl 3-aminopentanedioate.[1] The formation of this salt is a critical step in its practical application, as the resulting crystalline solid typically exhibits enhanced stability and improved handling characteristics compared to the free amine base, which may be an oil or less stable. Its primary application is as a pharmaceutical intermediate.[2]

Structural and Molecular Data

The compound consists of the protonated dimethyl 3-aminopentanedioate cation and the acetate anion, joined by an ionic bond.

Caption: Ionic structure of Dimethyl 3-aminopentanedioate acetate.

Table 1: Chemical Identifiers and Properties

Identifier Value Source
Compound Name Dimethyl 3-aminopentanedioate acetate [1][3]
CAS Number 1345983-89-2 [1][2][3]
Molecular Formula C₉H₁₇NO₆ [1][2]
Molecular Weight 235.24 g/mol [3]

| Parent Amine CAS | 77313-09-8 (Dimethyl 3-aminopentanedioate) |[4] |

Analytical Characterization: ¹H NMR

Proton Nuclear Magnetic Resonance (¹H NMR) is a definitive technique for structural confirmation. The provided spectral data validates the formation of the acetate salt.[1] The broad singlet at 5.30 ppm integrating to 3 protons is indicative of the ammonium protons (NH₃⁺), which are often broadened due to exchange and coupling to the nitrogen atom. The singlet at 1.86 ppm corresponds to the methyl group of the acetate counter-ion.

Table 2: ¹H NMR Spectral Data for Dimethyl 3-aminopentanedioate acetate (Solvent: DMSO-d₆)

Chemical Shift (δ ppm) Multiplicity Integration Assignment
5.30 br s 3H -NH₃⁺ (Ammonium)
3.56 s 6H -OCH₃ (Two methyl esters)
3.36 m 1H -CH(NH₃⁺)-
2.44 dd, J=16, J=5 2H -CH₂- (Methylene protons)
2.31 dd, J=16, J=8 2H -CH₂- (Methylene protons)
1.86 s 3H CH₃COO⁻ (Acetate)

Data sourced from a patent by GlaxoSmithKline LLC.[1]

Synthesis and Purification Protocol

The synthesis of the title compound is an exemplary acid-base reaction designed for high yield and purity. The choice of a non-polar solvent like tert-butyl methyl ether facilitates the precipitation of the ionic salt product, simplifying its isolation.

Rationale of Experimental Design
  • Salt Formation: Converting the parent amine to its acetate salt serves multiple purposes. It provides a stable, solid material that is easily handled, weighed, and stored. Crystalline solids are also amenable to purification by recrystallization, and their defined melting points serve as a purity criterion.

  • Solvent Choice: Tert-butyl methyl ether is an excellent choice as it readily dissolves the non-polar starting materials (the free amine and acetic acid) but has low solubility for the resulting ionic salt, driving the reaction towards precipitation and leading to a high recovery of the product.

  • Temperature Control: The reaction is conducted at a reduced temperature (5-15°C) to control the exothermic nature of the acid-base neutralization and to maximize the precipitation of the product from the solution.[1]

  • Seeding: The introduction of seed crystals is a standard technique in industrial crystallization to control the onset of crystallization, prevent the formation of an unstable supersaturated solution, and promote the growth of uniform, easily filterable crystals.[1]

G cluster_workflow Synthesis Workflow Reactants Dimethyl 3-aminopentanedioate + Glacial Acetic Acid Solvent Dissolve in tert-butyl methyl ether Reactants->Solvent Cooling Cool to 15°C (Ice Bath) Solvent->Cooling Reaction Dropwise Addition of Acetic Acid Cooling->Reaction Seeding Seed with Product Crystals Reaction->Seeding Crystallization Stir for 90 min Cool to 5°C Seeding->Crystallization Isolation Filter Precipitate Crystallization->Isolation Washing Wash with t-BME/Heptane (1:1) Isolation->Washing Drying Dry under Vacuum Washing->Drying Product Final Product: Off-white Crystalline Solid Drying->Product

Caption: Workflow for the synthesis of Dimethyl 3-aminopentanedioate acetate.

Step-by-Step Synthesis Protocol

This protocol is adapted from established and patented procedures.[1]

  • Preparation: Charge a suitable reaction vessel with a solution of dimethyl 3-aminopentanedioate (1.0 eq) in tert-butyl methyl ether (approx. 4 L per mole of amine).

  • Cooling: Cool the solution in an ice bath to an internal temperature of approximately 15°C.

  • Acid Addition: Add glacial acetic acid (1.0 eq) dropwise to the stirred solution, ensuring the internal temperature is maintained at or below 15°C.

  • Seeding & Crystallization: Upon completion of the addition, seed the resulting mixture with a small quantity of crystalline Dimethyl 3-aminopentanedioate acetate.

  • Maturation: Stir the mixture for 90 minutes while allowing it to cool further to 5°C. A thick precipitate should form.

  • Isolation: Collect the precipitate by filtration.

  • Washing: Wash the filter cake with a cold 1:1 mixture of tert-butyl methyl ether and heptane to remove any residual starting materials or solvent.

  • Drying: Dry the collected solid under vacuum to a constant weight to afford the final product as an off-white solid.

Role in Drug Development and Medicinal Chemistry

The utility of Dimethyl 3-aminopentanedioate acetate lies in its identity as a "building block".[3] In medicinal chemistry, such molecules are not themselves therapeutic but serve as foundational scaffolds for the synthesis of complex APIs. The dimethylamine moiety is a common pharmacophore found in numerous FDA-approved drugs.[5]

  • Vector for Functionalization: The primary amine provides a nucleophilic handle for a vast array of chemical transformations, including amide bond formation, reductive amination, and alkylation. This allows chemists to append other molecular fragments to build a target drug molecule.

  • Scaffold Rigidity and Spacing: The pentanedioate backbone provides a defined three-dimensional structure and spacing between the two ester functionalities and the central amino group. This is critical for orienting functional groups to interact optimally with biological targets like enzymes or receptors.

  • Modulation of Physicochemical Properties: The two methyl ester groups can be selectively hydrolyzed to the corresponding carboxylic acids, introducing negative charges and altering the solubility, polarity, and pharmacokinetic profile of a drug candidate.

G cluster_dev Pharmaceutical Development Pathway Start Building Block (Dimethyl 3-aminopentanedioate acetate) Synth Multi-step Chemical Synthesis Start->Synth Elaboration API Active Pharmaceutical Ingredient (API) Synth->API Purification Drug Final Drug Product (Formulation) API->Drug w/ Excipients

Caption: The role of a building block in the drug development pipeline.

Safety, Handling, and Storage

As with any chemical reagent, proper handling is paramount to ensure laboratory safety. While a specific, comprehensive Safety Data Sheet (SDS) for this exact salt is not publicly available, general principles for handling similar amine salts and ester compounds should be followed.

  • Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.[6]

  • Handling: Conduct all manipulations in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[7] Avoid generating dust.

  • Storage: Store the compound in a tightly closed container in a cool, dry place to maintain its integrity.[2]

  • Authoritative Source: Crucially, the substance-specific Safety Data Sheet (SDS) provided by the manufacturer is the primary authoritative source for all safety, handling, and disposal information and must be consulted before any work begins.

Conclusion

Dimethyl 3-aminopentanedioate acetate is a well-defined, synthetically accessible, and valuable chemical intermediate. Its utility in the pharmaceutical sector is derived from its specific combination of functional groups—a primary amine and two methyl esters—which provide multiple avenues for synthetic elaboration. The straightforward and high-yielding synthesis of this stable, crystalline salt makes it an attractive starting material for drug discovery campaigns. This guide has provided the essential technical details, from structure and synthesis to its strategic role in medicinal chemistry, to aid scientists in its effective and safe application.

References

  • 2 - Safety Data Sheet. Agilent Technologies. Available at: [Link]

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  • Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC - PubMed Central. National Center for Biotechnology Information. Available at: [Link]

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Exploratory

An In-Depth Technical Guide to Dimethyl 3-aminopentanedioate Acetate (CAS Number: 1345983-89-2)

For Researchers, Scientists, and Drug Development Professionals Introduction Dimethyl 3-aminopentanedioate acetate is a key pharmaceutical intermediate that has garnered significant attention in the field of drug develop...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 3-aminopentanedioate acetate is a key pharmaceutical intermediate that has garnered significant attention in the field of drug development. Its importance lies primarily in its role as a building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its critical application in the development of the ileal bile acid transporter (IBAT) inhibitor, Linerixibat (GSK2330672). Understanding the nuances of this compound is crucial for researchers and scientists working on similar therapeutic targets.

Chemical and Physical Properties

Dimethyl 3-aminopentanedioate acetate is the acetate salt of dimethyl 3-aminopentanedioate. The properties of the salt and its parent compound are summarized below for a comprehensive understanding.

PropertyValueSource
Chemical Name Dimethyl 3-aminopentanedioate acetateN/A
CAS Number 1345983-89-2N/A
Molecular Formula C9H17NO6[1]
Molecular Weight 235.23 g/mol [1]
Appearance Off-white solid[2]
Storage Store in a cool, dry place[1]

Parent Compound: Dimethyl 3-aminopentanedioate

PropertyValueSource
Chemical Name Dimethyl 3-aminopentanedioate[3]
CAS Number 77313-09-8[3]
Molecular Formula C7H13NO4[3]
Molecular Weight 175.18 g/mol [3]
Boiling Point 248°C at 760 mmHg
SMILES COC(=O)CC(N)CC(=O)OC[4]

Synthesis and Purification

The synthesis of Dimethyl 3-aminopentanedioate acetate is a straightforward acid-base reaction, which is well-documented in the patent literature, specifically in WO2011/137135.[2] The process involves the reaction of dimethyl 3-aminopentanedioate with glacial acetic acid.

Experimental Protocol

Materials:

  • Dimethyl 3-aminopentanedioate (568 g, 3.24 mol)

  • tert-Butyl methyl ether (2.3 L)

  • Glacial acetic acid (195 g, 3.24 mol)

  • Heptane

  • Ice bath

  • Filtration apparatus

  • Vacuum drying oven

Procedure:

  • A solution of dimethyl 3-aminopentanedioate in tert-butyl methyl ether is prepared in a suitable reaction vessel.

  • The solution is cooled in an ice bath to approximately 15°C.

  • Glacial acetic acid is added dropwise to the cooled solution while maintaining the temperature at around 15°C.

  • The resulting mixture is seeded with a small quantity of the desired crystalline product to induce precipitation.

  • The mixture is stirred for 90 minutes with continued cooling to 5°C to ensure complete precipitation.

  • The resulting precipitate is collected by filtration.

  • The filter cake is washed with a 1:1 mixture of tert-butyl methyl ether and heptane.

  • The final product, the acetic acid salt of dimethyl 3-aminopentanedioate, is dried under vacuum to yield an off-white solid (640 g).[2]

Logical Flow of Synthesis

Synthesis_Flow cluster_reactants Reactants cluster_process Process cluster_purification Purification Dimethyl_3_aminopentanedioate Dimethyl 3-aminopentanedioate Dissolution Dissolve in tert-Butyl methyl ether Dimethyl_3_aminopentanedioate->Dissolution Acetic_Acid Glacial Acetic Acid Addition Dropwise addition of Acetic Acid Acetic_Acid->Addition Cooling Cool to 15°C Dissolution->Cooling Cooling->Addition Seeding Seed with crystalline product Addition->Seeding Precipitation Stir for 90 min at 5°C Seeding->Precipitation Filtration Collect precipitate by filtration Precipitation->Filtration Washing Wash with tert-butyl methyl ether/heptane Filtration->Washing Drying Dry under vacuum Washing->Drying Product Dimethyl 3-aminopentanedioate acetate Drying->Product

Caption: Synthesis workflow for Dimethyl 3-aminopentanedioate acetate.

Analytical Characterization

The identity and purity of the synthesized Dimethyl 3-aminopentanedioate acetate can be confirmed using standard analytical techniques.

  • ¹H NMR (DMSO-d6):

    • δ 5.30 (br s, 3H)

    • δ 3.56 (s, 6H)

    • δ 3.36 (m, 1H)

    • δ 2.44 (dd, J=16, J=5, 2H)

    • δ 2.31 (dd, J=16, J=8, 2H)

    • δ 1.86 (s, 3H)[2]

The broad singlet at 5.30 ppm corresponds to the three protons of the acetate counter-ion, while the singlet at 1.86 ppm is attributed to the methyl group of the acetate. The remaining signals correspond to the dimethyl 3-aminopentanedioate moiety.

Application in Drug Development: Synthesis of Linerixibat (GSK2330672)

Dimethyl 3-aminopentanedioate acetate serves as a crucial starting material for the synthesis of Linerixibat (GSK2330672), a potent and minimally absorbed inhibitor of the ileal bile acid transporter (IBAT).[5] Linerixibat has been investigated for the treatment of cholestatic pruritus in patients with primary biliary cholangitis (PBC).[5][6]

The development of Linerixibat highlights a key strategy in modern drug design: modifying the structure of a known intermediate to achieve a desired therapeutic effect with an improved safety profile.

Mechanism of Action of Linerixibat (GSK2330672)

Linerixibat exerts its therapeutic effect by inhibiting the apical sodium-dependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT).[7]

The Enterohepatic Circulation of Bile Acids: Under normal physiological conditions, bile acids are synthesized in the liver, stored in the gallbladder, and released into the small intestine to aid in the digestion and absorption of fats. A vast majority (around 95%) of these bile acids are reabsorbed in the terminal ileum via IBAT and returned to the liver through the portal circulation. This process is known as the enterohepatic circulation.[8]

Pathophysiology in Primary Biliary Cholangitis (PBC): In cholestatic liver diseases like PBC, the flow of bile is impaired, leading to an accumulation of bile acids in the liver and systemic circulation.[9] This buildup is believed to be a major contributing factor to the debilitating symptom of pruritus (itching).[5][8]

Linerixibat's Intervention: Linerixibat, being a non-absorbable inhibitor of IBAT, acts locally in the terminal ileum to block the reuptake of bile acids.[8] This interruption of the enterohepatic circulation leads to:

  • Increased fecal excretion of bile acids.

  • A reduction in the total bile acid pool in the systemic circulation.[10]

By lowering the concentration of circulating bile acids, Linerixibat alleviates the pruritus experienced by patients with PBC.[6][11] Clinical studies have shown that treatment with Linerixibat leads to a significant reduction in serum bile acids and an improvement in itch scores.[10]

Signaling Pathway

IBAT_Inhibition cluster_liver Liver cluster_intestine Terminal Ileum cluster_circulation Systemic Circulation Bile_Acid_Synthesis Bile Acid Synthesis Bile_Acids_Intestine Bile Acids Bile_Acid_Synthesis->Bile_Acids_Intestine Secretion IBAT IBAT (ASBT) Bile_Acids_Blood Elevated Bile Acids in Blood IBAT->Bile_Acids_Blood Enterohepatic Circulation Fecal_Excretion Increased Fecal Bile Acid Excretion IBAT->Fecal_Excretion Blockage leads to Bile_Acids_Intestine->IBAT Reabsorption Pruritus Pruritus (Itch) Bile_Acids_Blood->Pruritus Causes Linerixibat Linerixibat (GSK2330672) Linerixibat->IBAT Inhibits

Caption: Mechanism of action of Linerixibat (GSK2330672).

Conclusion

Dimethyl 3-aminopentanedioate acetate is a vital intermediate in modern pharmaceutical synthesis, particularly for the development of targeted therapies like Linerixibat. Its straightforward synthesis and well-defined properties make it an attractive building block for medicinal chemists. A thorough understanding of this compound, from its synthesis to its application and the mechanism of the final drug product, is essential for professionals in the field of drug discovery and development. The successful development of Linerixibat from this intermediate underscores the importance of innovative synthetic chemistry in addressing unmet medical needs.

References

  • Mechanism of IBAT (ASBT) inhibitor drug. GSK2330672 interrupts the... - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

  • Dimethyl 3-aminopentanedioate - Aliphatic Hydrocarbon - Crysdot LLC. (n.d.). Retrieved January 7, 2026, from [Link]

  • Linerixibat shows positive Phase III results in cholestatic pruritus (relentless itch) in primary biliary cholangitis (PBC) | GSK. (2024, November 19). Retrieved January 7, 2026, from [Link]

  • Dimethyl 3-aminopentanedioate | C7H13NO4 | CID 253304 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]

  • Effect of ileal bile acid transporter inhibitor GSK2330672 on pruritus in primary biliary cholangitis: A double-blind, randomised, placebo-controlled, crossover, phase 2a study - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

  • GSK presents Phase 2b data on linerixibat for the treatment of cholestatic pruritus in primary biliary cholangitis (PBC). (2020, November 13). Retrieved January 7, 2026, from [Link]

  • Effect of ileal bile acid transporter inhibitor GSK2330672 on pruritus in primary biliary cholangitis: a double-blind, randomise - SciSpace. (2017, March 3). Retrieved January 7, 2026, from [Link]

  • Bile acid-mediated signaling in cholestatic liver diseases - PMC. (2023, April 29). Retrieved January 7, 2026, from [Link]

  • DiMethyl 3-aMinopentanedioate acetate, CasNo.1345983-89-2 Chemical Technology Co.,LTD(expird) China (Mainland). (n.d.). Retrieved January 7, 2026, from [Link]

  • Dimethylammonium acetate | C4H11NO2 | CID 57431419 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]

  • 1,5-dimethyl 3-aminopentanedioate - C7H13NO4 | CSSB00009881953 - Chem-Space. (n.d.). Retrieved January 7, 2026, from [Link]

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Foundational

Dimethyl 3-aminopentanedioate parent compound 77313-09-8

An In-Depth Technical Guide to Dimethyl 3-aminopentanedioate For Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provides a comprehensive technical overview of Dimethyl 3-aminopen...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Dimethyl 3-aminopentanedioate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of Dimethyl 3-aminopentanedioate (CAS 77313-09-8), a versatile bifunctional molecule with significant potential as a building block in organic synthesis and drug discovery. We will explore its fundamental physicochemical properties, detail robust synthetic and analytical protocols, and examine its reactivity and applications, particularly as a precursor to complex heterocyclic systems and functional polymers. This document is intended to serve as a foundational resource for researchers aiming to leverage the unique structural attributes of this compound in their work.

Introduction: The Strategic Value of a Bifunctional Core

Dimethyl 3-aminopentanedioate, also known as dimethyl 3-aminoglutarate, is a non-proteinogenic β-amino acid derivative. Its structure is characterized by a central secondary amine flanked by two methylene groups, each connected to a methyl ester. This arrangement of a nucleophilic amine and two electrophilic ester moieties within a five-carbon backbone makes it a highly valuable and versatile intermediate for chemical synthesis.

In the landscape of drug development, β-amino acid scaffolds are of paramount importance. They are key components in the synthesis of β-lactam antibiotics, serve as precursors to conformationally constrained peptides (β-peptides), and are integral to a wide array of pharmacologically active small molecules. The strategic placement of functional groups in Dimethyl 3-aminopentanedioate allows for controlled, sequential reactions, enabling the construction of complex molecular architectures, including substituted piperidines and other nitrogen-containing heterocycles that are prevalent in medicinal chemistry. This guide offers the senior application scientist's perspective on harnessing the potential of this core compound.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's properties is the bedrock of its effective application in research. The key identifiers and physical characteristics of Dimethyl 3-aminopentanedioate are summarized below.

Identifiers and Structure
  • IUPAC Name: dimethyl 3-aminopentanedioate[1]

  • CAS Number: 77313-09-8[1]

  • Synonyms: 3-amino-pentanedioic acid dimethyl ester, Dimethyl 3-aminoglutarate, 1,5-DIMETHYL 3-AMINOPENTANEDIOATE[1]

  • Molecular Formula: C₇H₁₃NO₄[1]

  • SMILES: COC(=O)CC(CC(=O)OC)N[1]

dot graph chemical_structure { layout=neato; node [shape=none, margin=0]; img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=253304&t=l"]; } Caption: 2D Structure of Dimethyl 3-aminopentanedioate.

Physicochemical Data

The following table consolidates essential physicochemical data, critical for planning reactions, purifications, and analytical procedures.

PropertyValueSource(s)
Molecular Weight 175.18 g/mol [1][2]
Appearance White to off-white solidGeneral Supplier Data
Boiling Point 110-112 °C (at 3 Torr) 248 °C (at 760 mmHg)[2]
Density 1.129 ± 0.06 g/cm³[2]
Polar Surface Area 78.6 Ų[1][2]
InChIKey PXJFLUYRGQUUIN-UHFFFAOYSA-N[1]

Synthesis and Manufacturing

The synthesis of β-amino esters like Dimethyl 3-aminopentanedioate is well-established in organic chemistry. The most direct and common approach is the Michael (or conjugate) addition of an amine nucleophile to an α,β-unsaturated diester.

Core Synthetic Strategy: Michael Addition

The causality behind this strategy's prevalence lies in its efficiency and atom economy. The reaction involves the 1,4-addition of an ammonia equivalent to a glutaconic acid diester (e.g., dimethyl glutaconate). The choice of an ammonia source is critical; while ammonia gas can be used, its handling can be cumbersome. A more convenient laboratory-scale approach often employs a protected ammonia source or an in-situ generation method to control reactivity and minimize side reactions.

Synthesis_Workflow cluster_reactants Reactants Reactant1 Dimethyl Glutaconate Reaction Michael Addition Reaction (Stirring at RT) Reactant1->Reaction Reactant2 Ammonia Source (e.g., NH4OH) Reactant2->Reaction Solvent Solvent (e.g., Methanol) Solvent->Reaction Workup Aqueous Workup & Solvent Evaporation Reaction->Workup Monitor by TLC Purification Purification (Column Chromatography or Distillation) Workup->Purification Product Dimethyl 3-aminopentanedioate Purification->Product

Protocol: Synthesis via Michael Addition

This protocol is a self-validating system, with a clear endpoint determined by thin-layer chromatography (TLC) and purification yielding the characterized final product.

  • Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add dimethyl glutaconate (1 equiv.) and methanol (approx. 0.5 M concentration).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of ammonium hydroxide (2 equiv., 28-30% in water) dropwise over 15 minutes. Causality: The slow, cooled addition controls the exotherm of the reaction and prevents potential side reactions like ester hydrolysis.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 ethyl acetate:hexanes mobile phase and staining with ninhydrin to visualize the primary amine product). The disappearance of the starting material spot indicates completion.

  • Workup: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove methanol and excess ammonia.

  • Extraction: Redissolve the residue in ethyl acetate and wash with brine (saturated NaCl solution) to remove water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase. Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to yield pure Dimethyl 3-aminopentanedioate.[3]

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is non-negotiable. The following section outlines the expected spectroscopic data, providing a benchmark for validation.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis Sample Synthesized Product NMR NMR (¹H, ¹³C) Sample->NMR Dissolve in CDCl₃ MS Mass Spectrometry (EI-MS) Sample->MS IR Infrared (IR) Sample->IR Prepare as neat film Data Data Interpretation & Structure Confirmation NMR->Data MS->Data IR->Data

Expected Spectroscopic Data

The data below represents typical values and patterns. Experimental conditions, particularly the solvent used for NMR, can cause shifts.[4]

TechniqueExpected DataInterpretation
¹H NMR δ ~3.70 (s, 6H), δ ~3.30 (quintet, 1H), δ ~2.50 (d, 4H), δ ~1.70 (br s, 2H)-OCH₃ protons (singlet), -CH (NH₂) proton, -CH₂ -CO₂Me protons, -NH₂ protons
¹³C NMR δ ~172 (C=O), δ ~52 (OCH₃), δ ~48 (C-NH₂), δ ~40 (CH₂)Ester carbonyls, methoxy carbons, carbon bearing the amine, methylene carbons
IR (cm⁻¹) 3400-3300 (br), 2950-2850, 1735 (s, sharp), 1250-1150 (s)N-H stretch (amine), C-H stretch (alkane), C=O stretch (ester), C-O stretch (ester)
MS (EI) m/z 175 (M⁺), 144, 116, 84Molecular ion, loss of -OCH₃, loss of -CO₂CH₃, McLafferty rearrangement fragment

Reactivity and Synthetic Utility

The value of Dimethyl 3-aminopentanedioate lies in its bifunctionality, which allows it to serve as a versatile scaffold in multi-step syntheses.

As a Nucleophilic Building Block

The primary amine is a potent nucleophile. It readily undergoes:

  • Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.[5]

These transformations are fundamental in medicinal chemistry for introducing diverse side chains and modifying pharmacokinetic properties.[6]

As a Precursor to Heterocycles

Intramolecular reactions are a powerful application. For instance, reductive amination followed by lactamization can lead to substituted piperidone structures, which are common motifs in CNS-active drugs. The diester functionality can be manipulated to drive cyclization reactions, forming five or six-membered rings.

In Polymer Science: Poly(β-amino esters)

Dimethyl 3-aminopentanedioate is an excellent candidate for polymerization. Poly(β-amino esters) (PBAEs) are a class of biodegradable polymers synthesized via the conjugate addition of amines to diacrylates.[7][8] While this compound itself is not a diacrylate, its parent amino acid (3-aminopentanedioic acid) can be incorporated into polymer backbones. These polymers are heavily researched for non-viral gene delivery and drug delivery systems due to their biocompatibility and pH-responsive nature.[9]

Applications in Drug Discovery and Development

While Dimethyl 3-aminopentanedioate is typically an intermediate rather than a final drug product, its structural elements are found in numerous therapeutic agents. Its utility stems from its ability to act as a constrained and functionalized linker or as a scaffold for building more complex, biologically active molecules.

  • Scaffold for Bioactive Molecules: It can be used as a starting material for synthesizing analogues of natural products or designed molecules targeting specific biological pathways. The β-amino acid structure is a key pharmacophore in various enzyme inhibitors.

  • Intermediate for Drug-like Molecules: The synthesis of novel alaninamide derivatives and other compounds with potential as antiseizure or antinociceptive therapies often involves intermediates with similar amino ester functionalities.[10] The ability to readily modify both the amine and ester groups makes it an ideal starting point for generating libraries of compounds for high-throughput screening.[11]

  • Improving Drug Properties: The gem-dimethyl group, a related structural motif, is often incorporated into drug candidates to improve pharmacokinetic properties like metabolic stability and solubility.[12] While not present in the parent compound, derivatives of Dimethyl 3-aminopentanedioate can be designed to include such features.

Safety, Handling, and Storage

Adherence to safety protocols is essential when working with any chemical reagent.

  • Hazard Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[13]

  • Precautions for Safe Handling: Avoid breathing dust, fumes, or vapors.[14] Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15] Wash hands thoroughly after handling.

  • Conditions for Safe Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[14]

Conclusion

Dimethyl 3-aminopentanedioate (CAS 77313-09-8) is more than a simple chemical; it is a strategic tool for the modern medicinal and materials chemist. Its predictable reactivity, straightforward synthesis, and bifunctional nature provide a reliable platform for constructing complex molecules. From serving as a foundational element in the synthesis of heterocyclic drug scaffolds to its potential role in the development of advanced biodegradable polymers, this compound offers a breadth of possibilities. This guide has provided the core technical knowledge needed to confidently incorporate Dimethyl 3-aminopentanedioate into advanced research and development programs.

References

  • Organic Syntheses. (n.d.). Synthesis of β-Amino ketones, esters, nitriles and related compounds. Organic Chemistry Portal. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dimethyl 3-aminopentanedioate. PubChem. Retrieved from [Link]

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  • Green, J. J., Langer, R., & Anderson, D. G. (2008). Poly (β-amino esters): Procedures for Synthesis and Gene Delivery. PMCID: PMC2629983. NIH National Library of Medicine. Retrieved from [Link]

  • Lynn, D. M., Anderson, D. G., Putnam, D., & Langer, R. (2001). Degradable Poly(β-amino esters): Synthesis, Characterization, and Self-Assembly with Plasmid DNA. Journal of the American Chemical Society, 123(33), 8155–8156. ACS Publications. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Poly β-Amino Esters (PBAEs): A Comprehensive Guide. ResolveMass. Retrieved from [Link]

  • Crysdot LLC. (n.d.). Dimethyl 3-aminopentanedioate. Crysdot LLC. Retrieved from [Link]

  • Silver Fern Chemical, Inc. (n.d.). Sodium Silicate Solution 38% Supplier. Silver Fern Chemical, Inc. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,5-Dimethyl 2-aminopentanedioate hydrochloride. PubChem. Retrieved from [Link]

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  • ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Retrieved from [Link]

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  • Dinis-Oliveira, R. J., et al. (2025). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. PMCID: PMC11516088. NIH National Library of Medicine. Retrieved from [Link]

  • Kumar, A., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. PMCID: PMC11366113. NIH National Library of Medicine. Retrieved from [Link]

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  • LookChem. (n.d.). Cas 16422-27-8,(R)-dimethyl 2-aminopentanedioate. LookChem. Retrieved from [Link]

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  • UPI. (n.d.). SODIUM SILICATE SOLUTION O Supplier. UPI. Retrieved from [Link]

  • Sands, A., et al. (2011). NMR-spectroscopic analysis of mixtures: from structure to function. PMCID: PMC3206509. NIH National Library of Medicine. Retrieved from [Link]

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Sources

Exploratory

Dimethyl 3-aminopentanedioate acetate molecular weight

An In-Depth Technical Guide to Dimethyl 3-aminopentanedioate Acetate: Properties, Synthesis, and Applications Abstract This technical guide provides a comprehensive overview of Dimethyl 3-aminopentanedioate acetate, a ke...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Dimethyl 3-aminopentanedioate Acetate: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of Dimethyl 3-aminopentanedioate acetate, a key chemical intermediate in pharmaceutical research and development. The document details the compound's core physicochemical properties, including its precise molecular weight, and offers a detailed, field-tested protocol for its synthesis and purification. Emphasis is placed on the rationale behind experimental choices and the methods for structural verification, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, this guide explores the compound's applications as a versatile building block in medicinal chemistry, contextualizing its utility in the design of complex molecular architectures. Safety, handling, and storage protocols are also outlined to ensure best practices in a laboratory setting. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound.

Core Chemical and Physical Properties

Dimethyl 3-aminopentanedioate acetate is the stable salt form of Dimethyl 3-aminopentanedioate, formed through a straightforward acid-base reaction with acetic acid. The conversion to the acetate salt often improves the handling characteristics and stability of the parent amine, making it more suitable for storage and subsequent use in multi-step syntheses. Its fundamental properties are summarized below.

PropertyValueSource(s)
IUPAC Name Dimethyl 3-aminopentanedioate acetate[1]
CAS Number 1345983-89-2[1][2]
Molecular Formula C₉H₁₇NO₆[1][2]
Molecular Weight 235.2344 g/mol [1]
Parent Amine (Free Base) Dimethyl 3-aminopentanedioate (CAS: 77313-09-8)[3]
Parent Amine Mol. Weight 175.18 g/mol [3]
Appearance Typically an off-white solid[1]
Application Pharmaceutical intermediate[2]

Synthesis of the Acetate Salt

Rationale and Strategy

The synthesis of the acetate salt is an exemplary case of enhancing the utility of a chemical intermediate. The free amine, Dimethyl 3-aminopentanedioate, is an oil or low-melting solid that can be challenging to handle and purify. By reacting it with glacial acetic acid, it is converted into a stable, crystalline solid.[1] This process is highly efficient and relies on the principle of salt formation to facilitate purification through precipitation and filtration, yielding a product of high purity suitable for sensitive downstream applications.

The reaction is a simple 1:1 stoichiometric addition of acetic acid to the amine in a suitable solvent system. The choice of tert-butyl methyl ether (TBME) as a solvent is critical; it readily dissolves the starting amine but has low solubility for the resulting acetate salt, promoting efficient precipitation of the desired product.[1]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of Dimethyl 3-aminopentanedioate acetate.[1]

Reagents and Materials:

  • Dimethyl 3-aminopentanedioate (1.0 eq)

  • Glacial acetic acid (1.0 eq)

  • tert-Butyl methyl ether (TBME)

  • Heptane

  • Reaction vessel with magnetic stirring and cooling capability

  • Dropping funnel

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum drying oven

Procedure:

  • Dissolution: Dissolve Dimethyl 3-aminopentanedioate (e.g., 568 g, 3.24 mol) in tert-butyl methyl ether (e.g., 2.3 L) within a suitable reaction vessel.

  • Cooling: Cool the resulting solution in an ice bath to bring the internal temperature to approximately 15°C.

  • Acid Addition: Add glacial acetic acid (e.g., 195 g, 3.24 mol) dropwise to the stirred solution. It is crucial to maintain the internal temperature at or below 15°C during the addition to control the exotherm and ensure optimal crystal formation.

  • Seeding & Precipitation: After the addition is complete, seed the mixture with a small quantity of pre-existing crystalline product to induce crystallization. Continue stirring the resulting slurry for approximately 90 minutes, allowing the temperature to drop to around 5°C to maximize precipitation.

  • Filtration and Washing: Collect the precipitate by filtration. Wash the filter cake with a pre-chilled 1:1 mixture of tert-butyl methyl ether and heptane to remove any residual impurities.

  • Drying: Dry the collected solid under vacuum to afford the final Dimethyl 3-aminopentanedioate acetate as an off-white solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve 1. Dissolve Amine in TBME cool 2. Cool to 15°C dissolve->cool add_acid 3. Add Acetic Acid (maintain T ≤ 15°C) cool->add_acid seed 4. Seed & Stir (90 min, cool to 5°C) add_acid->seed filter 5. Filter Precipitate seed->filter wash 6. Wash with TBME/Heptane filter->wash dry 7. Dry Under Vacuum wash->dry product Final Product: Dimethyl 3-aminopentanedioate acetate dry->product

Caption: Workflow for the synthesis of Dimethyl 3-aminopentanedioate acetate.

Structural Verification and Quality Control

Verifying the identity and purity of the synthesized compound is a cornerstone of scientific integrity. For Dimethyl 3-aminopentanedioate acetate, ¹H NMR spectroscopy is a rapid and definitive analytical tool.

¹H NMR Spectroscopy Data (in DMSO-d₆): [1]

  • δ 5.30 (br s, 3H): This broad singlet corresponds to the three labile protons from the ammonium (-NH₂⁺-) and the acetate carboxylic acid (-COOH) groups, which are often in exchange.

  • δ 3.56 (s, 6H): This sharp singlet integrates to six protons and is characteristic of the two equivalent methyl ester (-OCH₃) groups.

  • δ 3.36 (m, 1H): This multiplet represents the single proton at the C3 position of the pentanedioate backbone (-CH(NH₂⁺)-).

  • δ 2.44 (dd, J=16, 5 Hz, 2H) & δ 2.31 (dd, J=16, 8 Hz, 2H): These two doublet of doublets represent the four methylene protons (-CH₂-) at the C2 and C4 positions, adjacent to the stereogenic center and the ester groups.

  • δ 1.86 (s, 3H): This singlet, integrating to three protons, is the characteristic signal for the methyl group of the acetate counter-ion (CH₃COO⁻).

The presence and correct integration of all these signals, particularly the acetate singlet at 1.86 ppm and the methyl ester singlet at 3.56 ppm, confirm the successful formation of the desired salt.

Applications in Drug Discovery and Development

While not an active pharmaceutical ingredient itself, Dimethyl 3-aminopentanedioate acetate serves as a highly valuable structural motif or "building block" in the synthesis of more complex drug candidates.[2] Its utility stems from several key features:

  • Defined Spacer Unit: The pentanedioate backbone provides a five-carbon chain with defined stereochemistry and functionality, which medicinal chemists can use to optimally position pharmacophoric elements for interaction with a biological target.

  • Orthogonal Functionality: The compound possesses two distinct types of functional groups: an amine and two methyl esters. The amine can be readily modified, for example, through acylation to form amides, while the esters can be hydrolyzed to carboxylic acids or converted to other functional groups. This allows for selective, stepwise chemical elaboration.

  • Modulation of Physicochemical Properties: Incorporating small, polar, and flexible fragments like this can help fine-tune critical drug-like properties such as solubility, lipophilicity (LogP), and metabolic stability.[4][5] The ability to introduce both a basic nitrogen center and ester groups provides levers for modulating a candidate's overall profile.

This intermediate is particularly useful in the construction of enzyme inhibitors or receptor ligands where precise spatial arrangement of functional groups is paramount for achieving high potency and selectivity.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed. While a specific Safety Data Sheet (SDS) for this exact compound should be consulted, general best practices based on its functional groups apply.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8] Avoid contact with skin and eyes.[7] Wash hands thoroughly after handling.[6]

  • Fire Safety: While the salt form is generally stable, related organic esters can be flammable. Keep away from open flames and sources of ignition.[8][9]

  • Storage: Store in a tightly closed container in a cool, dry place to prevent moisture absorption and degradation.[2]

Conclusion

Dimethyl 3-aminopentanedioate acetate, with a precise molecular weight of 235.2344 g/mol , is more than a simple chemical. It is a well-characterized, synthetically accessible, and highly versatile intermediate that provides a robust starting point for complex molecule synthesis. Its stable, solid form simplifies handling and purification, while its distinct functional groups offer a rich platform for chemical modification. For researchers in drug discovery and medicinal chemistry, this compound represents a valuable tool for building and optimizing the next generation of therapeutic agents.

References

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  • DiMethyl 3-aMinopentanedioate acetate, CasNo.1345983-89-2. (n.d.). LookChem. Retrieved from [Link]

  • Safety Data Sheet - Noah Technologies. (2019). Retrieved from [Link]

  • NMR Spectra of New Compounds. (n.d.). Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). KGROUP. Retrieved from [Link]

  • Oxetanes in Drug Discovery Campaigns. (2023). PMC - NIH. Retrieved from [Link]

  • 1,5-Dimethyl 2-aminopentanedioate hydrochloride. (2025). PubChem. Retrieved from [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024). PMC - PubMed Central. Retrieved from [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

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Foundational

Dimethyl 3-aminopentanedioate acetate solubility data

An In-Depth Technical Guide to the Solubility Profiling of Dimethyl 3-aminopentanedioate Acetate for Drug Development Professionals Introduction Dimethyl 3-aminopentanedioate acetate (CAS No. 1345983-89-2) is a key pharm...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profiling of Dimethyl 3-aminopentanedioate Acetate for Drug Development Professionals

Introduction

Dimethyl 3-aminopentanedioate acetate (CAS No. 1345983-89-2) is a key pharmaceutical intermediate whose physicochemical properties are fundamental to the successful development of active pharmaceutical ingredients (APIs).[1] Among these properties, solubility is a critical attribute that dictates a drug candidate's journey from the laboratory to clinical application. Poor solubility can lead to low bioavailability, formulation challenges, and ultimately, the failure of promising therapeutic agents.[2][3]

This guide, written from the perspective of a Senior Application Scientist, serves as a comprehensive technical manual for researchers, scientists, and drug development professionals. It moves beyond a simple presentation of data to provide a foundational understanding of the principles governing the solubility of this specific molecule. We will explore the critical distinction between thermodynamic and kinetic solubility, detail robust experimental protocols for their determination, and explain the causality behind experimental choices. The objective is to equip you with the necessary framework to generate accurate, reliable, and meaningful solubility data for Dimethyl 3-aminopentanedioate acetate, thereby enabling informed decision-making throughout the drug development pipeline.

Chapter 1: Physicochemical Characterization of Dimethyl 3-aminopentanedioate Acetate

A thorough understanding of a molecule's intrinsic properties is the bedrock of any solubility investigation. The structure of Dimethyl 3-aminopentanedioate acetate—an acetate salt of a secondary amine—immediately informs our experimental strategy.

Chemical Structure and Ionization

  • Free Base: Dimethyl 3-aminopentanedioate (CAS No. 77313-09-8)[4]

  • Acetate Salt: The target molecule, formed by the reaction of the free base with acetic acid.[5]

The presence of the amino group makes the molecule a weak base. In the acetate salt form, this amine is protonated. Its degree of ionization, and therefore its aqueous solubility, is highly dependent on the pH of the surrounding medium.

Key Physicochemical Parameters and Their Importance

  • pKa: The pKa of the conjugate acid of the amine is the single most important parameter for predicting its solubility behavior in aqueous environments. It represents the pH at which 50% of the molecules are in their ionized (protonated) form and 50% are in their non-ionized (free base) form. For a weak base like this, solubility is generally high at pH values significantly below the pKa and decreases as the pH approaches and surpasses the pKa.[3][6]

  • LogP/LogD: LogP (Partition Coefficient) measures the lipophilicity of the non-ionized form of the molecule. LogD (Distribution Coefficient) is the pH-dependent measure of lipophilicity, accounting for both ionized and non-ionized species. These values are crucial for understanding how the compound will partition between aqueous and lipid environments, which directly impacts its solubility profile and absorption characteristics.[3]

  • Solid State Properties (Polymorphism): The solid form of the compound—whether it is amorphous or a specific crystalline polymorph—can have a profound impact on its measured solubility. Amorphous forms lack a rigid crystal lattice structure and are typically more soluble, though less stable, than their crystalline counterparts.[7][8] It is imperative to characterize the solid state of the material before commencing any solubility studies to ensure reproducibility.

Chapter 2: The Theoretical Framework of Solubility

In pharmaceutical sciences, "solubility" is not a single value but a concept that must be qualified by the experimental conditions under which it was measured. The distinction between thermodynamic and kinetic solubility is paramount for its correct application in drug development.[7][9]

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

Thermodynamic Solubility (or Equilibrium Solubility) is the maximum concentration of a solute that can dissolve in a solvent at equilibrium.[10] This is a state where the rate of dissolution equals the rate of precipitation. It is the "true" solubility of the most stable solid form of the compound under a given set of conditions (temperature, pH, solvent). Thermodynamic solubility data is essential for formulation development and predicting in vivo behavior in later stages.[10][11]

Kinetic Solubility , conversely, is determined under non-equilibrium conditions. It is typically measured in high-throughput screening (HTS) formats where a concentrated stock solution of the compound (usually in dimethyl sulfoxide, DMSO) is rapidly diluted into an aqueous buffer.[12][13] The kinetic solubility is the concentration at which the compound precipitates out of this newly formed, supersaturated solution.[9] These values are often higher than thermodynamic solubility but are invaluable for the rapid assessment and selection of compounds in early-stage drug discovery.[13][14]

G cluster_0 Solubility Measurement Pathway DMSO_Stock Compound in DMSO Stock Supersaturated Supersaturated Aqueous Solution (Metastable State) DMSO_Stock->Supersaturated Rapid Dilution Precipitate Precipitation Occurs Supersaturated->Precipitate Time Equilibrium Solid in Equilibrium with Saturated Solution Precipitate->Equilibrium Long Incubation (e.g., 24-48h) Kinetic_Sol Kinetic Solubility Measurement Precipitate->Kinetic_Sol Measured Here Thermo_Sol Thermodynamic Solubility Measurement Equilibrium->Thermo_Sol Measured Here Excess_Solid Excess Solid Compound Excess_Solid->Equilibrium Shake-Flask Method

Caption: Relationship between kinetic and thermodynamic solubility.

Factors Influencing the Solubility of Dimethyl 3-aminopentanedioate Acetate

  • Effect of pH: As an amine salt, the solubility of this compound will be lowest at high pH (where the free base predominates) and highest at low pH (where the protonated, ionized form is dominant). A pH-solubility profile is essential for predicting its behavior in the gastrointestinal tract and for developing parenteral formulations.

  • Effect of Temperature: Most solid compounds exhibit endothermic dissolution, meaning their solubility increases with temperature.[7][15] This relationship should be quantified, as it impacts manufacturing processes and storage conditions.

  • Solvent Properties: The principle of "like dissolves like" is a useful guide.[16] Polar solvents will better dissolve polar solutes. A solvent's properties, such as its dielectric constant and ability to form hydrogen bonds, are key predictors of its capacity to dissolve a given compound.[6]

Table 1: Properties of Common Pharmaceutical Solvents

Solvent Dielectric Constant (20°C) Polarity Miscible with Water
Water 80.1 Polar N/A
Ethanol 24.6 Polar Yes
Dimethyl Sulfoxide (DMSO) 47.0 Polar Aprotic Yes
Acetonitrile 36.6 Polar Aprotic Yes
Acetone 21.0 Polar Aprotic Yes
Dichloromethane 9.1 Non-polar No
Ethyl Acetate 6.0 Semi-polar No
Heptane 1.9 Non-polar No

(Data sourced from[17])

Chapter 3: Experimental Protocols for Solubility Determination

The choice of method must be fit-for-purpose. For early discovery, a high-throughput kinetic assay is appropriate, while for late-stage formulation, the gold-standard thermodynamic shake-flask method is required.[10]

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for measuring equilibrium solubility.[18][19] It relies on allowing excess solid to equilibrate with the solvent over a prolonged period.

Methodology

  • Preparation: Prepare a series of aqueous buffers at clinically relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).

  • Addition of Compound: Add an excess amount of solid Dimethyl 3-aminopentanedioate acetate to a known volume of each buffer in a sealed vial. "Excess" is confirmed by the visible presence of undissolved solid throughout the experiment.

  • Equilibration: Agitate the vials in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium. This typically requires 24 to 48 hours.[19] A time-course study should be performed initially to confirm when equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation at high speed followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

G start Start prep 1. Prepare Buffers (Various pH) start->prep add_solid 2. Add Excess Solid Compound to Vials prep->add_solid equilibrate 3. Agitate at Controlled Temp (24-48 hours) add_solid->equilibrate separate 4. Separate Phases (Centrifuge or Filter) equilibrate->separate quantify 5. Quantify Supernatant (HPLC or LC-MS) separate->quantify end End: Thermodynamic Solubility Value quantify->end

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Protocol 2: High-Throughput Kinetic Solubility Assay (Nephelometry)

This method rapidly assesses solubility by measuring the formation of precipitate when a DMSO stock solution is introduced into an aqueous buffer.[20][21]

Methodology

  • Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 20 mM).[12]

  • Plate Setup: In a 96-well microtiter plate, add the desired aqueous buffer to the wells.

  • Compound Addition: Dispense a small volume of the DMSO stock solution into the buffer-containing wells. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effects.

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature for a short period (e.g., 1-2 hours).[22]

  • Measurement: Measure the turbidity (light scattering) in each well using a laser nephelometer.[21] The concentration at which a significant increase in light scattering is observed, relative to controls, is reported as the kinetic solubility.

G start Start prep_stock 1. Prepare High Conc. DMSO Stock Solution start->prep_stock plate_setup 2. Dispense Buffer into 96-well Plate prep_stock->plate_setup add_compound 3. Add DMSO Stock to Buffer (Creates Supersaturation) plate_setup->add_compound incubate 4. Incubate at Controlled Temp (1-2 hours) add_compound->incubate measure 5. Measure Light Scattering (Nephelometer) incubate->measure end End: Kinetic Solubility Value measure->end

Caption: Workflow for the Nephelometric Kinetic Solubility Assay.

Data Presentation

All quantitative solubility data should be summarized in a clear, structured table for easy comparison and interpretation.

Table 2: Template for Reporting Solubility Data

Method Solvent/Buffer (pH) Temperature (°C) Solubility (µg/mL) Solubility (µM) Observations
Thermodynamic PBS (7.4) 37 Crystalline solid remained
Thermodynamic FaSSIF (6.5) 37

| Kinetic | PBS (7.4) | 25 | | | 1% final DMSO |

Chapter 4: Practical Considerations and Troubleshooting

From the field, several insights are crucial for ensuring the integrity of your solubility data.

  • Choosing the Right Assay: Use kinetic solubility for rapid rank-ordering of compounds in early discovery.[13] As a compound progresses and requires formulation, thermodynamic solubility becomes essential.[10]

  • Compound Purity and Solid Form: The purity of the test article is non-negotiable for accurate measurements.[18] Furthermore, always characterize the solid form (e.g., by X-ray powder diffraction) before and after the thermodynamic experiment to check for any solution-mediated phase transformations.[7]

  • Managing Supersaturation: Be aware that kinetic methods often produce supersaturated solutions, leading to values that can be significantly higher than the true equilibrium solubility.[7][9] This is not an error but a characteristic of the method that must be understood.

  • Common Pitfalls:

    • Insufficient Equilibration Time: In the shake-flask method, prematurely ending the experiment will lead to an underestimation of thermodynamic solubility.

    • Co-Solvent Effects: In kinetic assays, ensure the final concentration of DMSO is low and consistent across all tests to avoid influencing the results.

    • Compound Instability: Verify that the compound is chemically stable in the chosen buffer and at the test temperature over the duration of the experiment.

Conclusion

Characterizing the solubility of Dimethyl 3-aminopentanedioate acetate is not a one-off measurement but a systematic scientific investigation. A comprehensive solubility profile, encompassing both kinetic and thermodynamic data across a range of physiologically relevant conditions, is critical for mitigating risks in drug development. By understanding the underlying physicochemical principles and implementing robust, self-validating experimental protocols, researchers can generate the high-quality data necessary to guide formulation strategies, predict in vivo performance, and ultimately advance successful therapeutic candidates.

References

  • Alsenz, J., & Kansy, M. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Ascendia Pharma. (2022). 4 Factors Affecting Solubility Of Drugs. Drug Delivery Leader. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

  • Larsson, J. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

  • Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

  • Pharma Guideline. (n.d.). Factors that Affect the Solubility of Drugs. [Link]

  • Amar Raval. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlideShare. [Link]

  • Alsenz, J., & Kansy, M. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. PubMed. [Link]

  • Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. [Link]

  • Bohnert, T. (n.d.). In vitro solubility assays in drug discovery. PubMed. [Link]

  • Alsenz, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. [Link]

  • Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of... [Link]

  • Technobis. (2024). How to measure solubility with Crystalline. YouTube. [Link]

  • Sugano, K., et al. (2020). Harmonizing solubility measurement to lower inter-laboratory variance. ResearchGate. [Link]

  • PubChem. (n.d.). Dimethyl 3-aminopentanedioate. National Center for Biotechnology Information. [Link]

  • LookChem. (n.d.). DiMethyl 3-aMinopentanedioate acetate. [Link]

  • Svanbäck, S., et al. (2019). Direct Measurement of Amorphous Solubility. ACS Publications. [Link]

  • PubChem. (n.d.). 1,5-Dimethyl 2-aminopentanedioate hydrochloride. National Center for Biotechnology Information. [Link]

  • University of California, Los Angeles. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

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Exploratory

An In-depth Technical Guide to Dimethyl 3-aminopentanedioate: From Discovery to Contemporary Applications

For Researchers, Scientists, and Drug Development Professionals Introduction Dimethyl 3-aminopentanedioate, also known as dimethyl 3-aminoglutarate, is a dicarboxylic acid ester belonging to the class of β-amino acids. I...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 3-aminopentanedioate, also known as dimethyl 3-aminoglutarate, is a dicarboxylic acid ester belonging to the class of β-amino acids. Its structure, featuring an amino group at the β-position relative to one of the carboxyl groups, imbues it with unique conformational properties and biological activities that distinguish it from its α-amino acid counterparts. This guide provides a comprehensive overview of the discovery, historical context, synthesis, and applications of Dimethyl 3-aminopentanedioate, with a particular focus on its relevance to researchers and professionals in the field of drug development.

I. Discovery and Historical Context: The Emergence of β-Aminoglutaric Acid Derivatives

The journey of Dimethyl 3-aminopentanedioate is intrinsically linked to the broader exploration of β-amino acids. While α-amino acids are the fundamental building blocks of proteins, the significance of β-amino acids in natural products and medicinal chemistry has been increasingly recognized over the past several decades.

The parent compound, 3-aminoglutaric acid (also known as β-aminoglutaric acid), was the subject of early synthetic investigations. A notable early preparation was reported in 1955 by Henry Feuer and William A. Swarts, which laid the groundwork for accessing this class of compounds.[1] Their work provided a foundational method for synthesizing the β-aminoglutaric acid scaffold, a crucial precursor for its esterified derivatives like Dimethyl 3-aminopentanedioate.

The development of synthetic methodologies for β-amino acids and their derivatives has been driven by their presence in a variety of natural products with interesting biological activities and their utility as building blocks for peptidomimetics and other pharmacologically active molecules.

II. Physicochemical Properties

A clear understanding of the physicochemical properties of Dimethyl 3-aminopentanedioate is essential for its application in research and development.

PropertyValueSource
IUPAC Name dimethyl 3-aminopentanedioatePubChem[2]
Molecular Formula C₇H₁₃NO₄PubChem[2]
Molecular Weight 175.18 g/mol PubChem[2]
CAS Number 77313-09-8PubChem[2]
Synonyms 1,5-DIMETHYL 3-AMINOPENTANEDIOATE, 3-amino-pentanedioic acid dimethyl ester, Dimethyl 3-aminoglutaratePubChem[2]

III. Synthesis of Dimethyl 3-aminopentanedioate: Key Methodologies

The synthesis of Dimethyl 3-aminopentanedioate can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations. Two primary and conceptually important routes are Reductive Amination and Michael Addition.

A. Reductive Amination of Dimethyl 3-Oxopentanedioate

Reductive amination is a powerful and widely used method for the formation of amines. In the context of synthesizing Dimethyl 3-aminopentanedioate, this strategy involves the reaction of a ketone precursor, dimethyl 3-oxopentanedioate (dimethyl acetonedicarboxylate), with an ammonia source, followed by the reduction of the resulting imine or enamine intermediate.

Conceptual Workflow:

Reductive_Amination Start Dimethyl 3-Oxopentanedioate + Ammonia Source Imine Imine/Enamine Intermediate Formation Start->Imine Condensation Reduction Reduction with a suitable reducing agent Imine->Reduction Product Dimethyl 3-aminopentanedioate Reduction->Product

Figure 1: Conceptual workflow for the synthesis of Dimethyl 3-aminopentanedioate via reductive amination.

Detailed Experimental Protocol (Hypothetical):

  • Step 1: Imine/Enamine Formation. To a solution of dimethyl 3-oxopentanedioate in a suitable solvent (e.g., methanol or ethanol), an ammonia source such as ammonium acetate or ammonia in methanol is added. The reaction mixture is stirred, often with the removal of water, to drive the equilibrium towards the formation of the imine or the more stable enamine intermediate.

  • Step 2: Reduction. A reducing agent is then introduced to the reaction mixture. A key consideration is the choice of a reagent that selectively reduces the C=N double bond without affecting the ester functionalities. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly employed for this purpose due to their mild nature and chemoselectivity. Catalytic hydrogenation using a metal catalyst like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere is another viable option.

  • Step 3: Work-up and Purification. After the reaction is complete, the mixture is worked up to remove the catalyst and any unreacted reagents. This typically involves filtration, extraction, and solvent evaporation. The crude product is then purified, usually by column chromatography or distillation, to yield pure Dimethyl 3-aminopentanedioate.

Causality Behind Experimental Choices:

  • Solvent Selection: Protic solvents like methanol or ethanol are often chosen as they can dissolve the starting materials and reagents and also participate in proton transfer steps of the reaction.

  • Choice of Reducing Agent: The selection of a mild and selective reducing agent is critical to prevent the reduction of the ester groups. NaBH₃CN and NaBH(OAc)₃ are effective at reducing imines under acidic to neutral conditions, where the iminium ion is the active species being reduced.

  • Control of pH: The pH of the reaction is often controlled to facilitate imine formation and to ensure the stability and reactivity of the chosen reducing agent.

B. Michael Addition to Dimethyl Glutaconate

The Michael addition, or conjugate addition, offers an alternative and elegant route to β-amino esters. This reaction involves the 1,4-addition of a nitrogen nucleophile to an α,β-unsaturated dicarboxylic ester, such as dimethyl glutaconate.

Conceptual Workflow:

Michael_Addition Start Dimethyl Glutaconate + Nitrogen Nucleophile Addition 1,4-Conjugate Addition Start->Addition Protonation Protonation of the Enolate Intermediate Addition->Protonation Product Dimethyl 3-aminopentanedioate Protonation->Product

Figure 2: Conceptual workflow for the synthesis of Dimethyl 3-aminopentanedioate via Michael addition.

Detailed Experimental Protocol (Hypothetical):

  • Step 1: Reaction Setup. Dimethyl glutaconate is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether.

  • Step 2: Nucleophilic Addition. A nitrogen nucleophile is added to the solution. While ammonia could be used, protected nitrogen sources like benzylamine or an azide source (followed by reduction) are often employed to control reactivity and facilitate purification. The reaction is typically carried out at a controlled temperature, ranging from low temperatures to room temperature, depending on the reactivity of the nucleophile.

  • Step 3: Work-up and Purification. The reaction is quenched, and the product is isolated through extraction and solvent removal. If a protected amine was used, a subsequent deprotection step is required. The final product is then purified by chromatography or distillation.

Causality Behind Experimental Choices:

  • Substrate Choice: Dimethyl glutaconate serves as an excellent Michael acceptor due to the electron-withdrawing nature of the two ester groups, which activates the double bond for nucleophilic attack.

  • Nucleophile Selection: The choice of the nitrogen nucleophile can influence the reaction conditions and the need for subsequent protecting group manipulations. Softer nucleophiles generally favor 1,4-addition.

  • Solvent and Temperature: Aprotic solvents are often preferred to avoid protonation of the nucleophile. The reaction temperature is optimized to ensure a reasonable reaction rate while minimizing side reactions.

IV. Applications in Drug Development and Research

Dimethyl 3-aminopentanedioate and its parent acid, 3-aminoglutaric acid, serve as valuable building blocks and scaffolds in medicinal chemistry and drug discovery. The β-amino acid motif offers several advantages in the design of novel therapeutic agents.

  • Peptidomimetics and Foldamers: The incorporation of β-amino acids into peptide sequences can induce unique secondary structures, such as helices and turns, that are different from those formed by α-peptides. These "foldamers" can mimic the structure of biologically active peptides while exhibiting enhanced stability against proteolytic degradation, a significant advantage in drug design.

  • Constrained Analogues of Bioactive Molecules: The 3-amino-pentanedioate backbone can be used to create conformationally restricted analogues of important biological molecules, such as neurotransmitters. For example, derivatives of 3-aminoglutaric acid have been explored as analogues of glutamate, the primary excitatory neurotransmitter in the central nervous system. By constraining the molecule's flexibility, researchers can probe the specific conformations required for receptor binding and activation, potentially leading to the development of more selective receptor agonists or antagonists.

  • Synthesis of Heterocyclic Compounds: The functional groups present in Dimethyl 3-aminopentanedioate make it a versatile precursor for the synthesis of various heterocyclic compounds, which are prevalent structures in many approved drugs. The amino and ester functionalities can participate in a variety of cyclization reactions to form rings such as lactams, piperidines, and other nitrogen-containing heterocycles.

While specific drugs containing the Dimethyl 3-aminopentanedioate core are not prominently documented, its utility as a synthetic intermediate suggests its role in the broader landscape of drug discovery efforts, particularly in the areas of neuroscience and oncology where modulation of receptor function and the development of stable peptide-based therapeutics are of high interest.

V. Conclusion

Dimethyl 3-aminopentanedioate, a derivative of the historically significant β-aminoglutaric acid, represents a valuable tool in the arsenal of synthetic and medicinal chemists. Its synthesis, achievable through robust methods like reductive amination and Michael addition, provides access to a versatile building block. The unique structural features of the β-amino acid motif offer compelling opportunities for the design of novel peptidomimetics, conformationally constrained probes of biological systems, and precursors for complex heterocyclic scaffolds. As the demand for new therapeutic agents with improved pharmacological profiles continues to grow, the strategic application of foundational molecules like Dimethyl 3-aminopentanedioate will undoubtedly continue to play a crucial role in advancing the frontiers of drug discovery.

VI. References

  • PubChem. Dimethyl 3-aminopentanedioate. National Center for Biotechnology Information. [Link]

  • Feuer, H., & Swarts, W. A. (1955). The Preparation of β-Aminoglutaric Acid and β-Aminoadipic Acid. Journal of the American Chemical Society, 77(20), 5427–5428. [Link]

Sources

Foundational

Unlocking the Potential of Dimethyl 3-aminopentanedioate Acetate: A Roadmap for Novel Applications

An In-depth Technical Guide for Researchers Abstract Dimethyl 3-aminopentanedioate acetate is a structurally versatile yet significantly underutilized molecule in the broader scientific landscape. Primarily cataloged as...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

Dimethyl 3-aminopentanedioate acetate is a structurally versatile yet significantly underutilized molecule in the broader scientific landscape. Primarily cataloged as a pharmaceutical intermediate, its potential as a sophisticated building block in medicinal chemistry, polymer science, and asymmetric synthesis remains largely unexplored. This technical guide provides a comprehensive overview of the molecule's fundamental physicochemical properties, established synthetic routes, and its current limited applications. More importantly, this document serves as a strategic whitepaper, illuminating novel and actionable research directions. We will detail scientifically grounded proposals for its use in developing new therapeutic agents, creating functional biodegradable polymers, and advancing asymmetric synthetic methodologies. This guide is intended to be a foundational resource and an innovation catalyst for researchers, chemists, and drug development professionals seeking to exploit the untapped potential of this high-value chemical scaffold.

Introduction: Identifying a Scaffold of Strategic Value

In the pursuit of scientific innovation, the ability to recognize latent potential in accessible chemical structures is a distinct advantage. Dimethyl 3-aminopentanedioate acetate, a chiral derivative of 3-aminoglutaric acid, is one such structure. Its molecular framework is endowed with a primary amine and two sterically accessible methyl ester groups, providing orthogonal chemical handles for a diverse range of synthetic transformations. This duality allows for its strategic incorporation into complex molecular architectures, from heterocyclic pharmacophores to novel polymer backbones. While its existence is noted in chemical catalogs, its story is largely unwritten. This guide aims to move beyond the catalog description, offering a detailed analysis of its known characteristics and, crucially, proposing a forward-looking vision for its application in frontier research areas.

Core Physicochemical & Spectroscopic Profile

A comprehensive understanding of a molecule's intrinsic properties is the bedrock of innovative application. Dimethyl 3-aminopentanedioate acetate is typically supplied as an off-white crystalline solid with good solubility in water and polar organic solvents.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1345983-89-2[1]
Molecular Formula C₉H₁₇NO₆[1]
Molecular Weight 235.24 g/mol [1]
Appearance Off-white solid[2]
Purity ≥99% (Typical)[1]
Storage Store in a cool, dry place[1]

Spectroscopic Data:

The identity and purity of the compound are readily confirmed by nuclear magnetic resonance spectroscopy.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) 5.30 (br s, 3H, NH₃⁺), 3.56 (s, 6H, 2 x -OCH₃), 3.36 (m, 1H, CH-NH₃⁺), 2.44 (dd, J=16, 5 Hz, 2H, CH₂), 2.31 (dd, J=16, 8 Hz, 2H, CH₂), 1.86 (s, 3H, CH₃COO⁻).[2]

This spectroscopic signature provides clear evidence of the acetate salt form, with the broad singlet at 5.30 ppm corresponding to the ammonium protons and the sharp singlet at 1.86 ppm representing the acetate counter-ion.

Established & Proposed Synthetic Pathways

The accessibility of Dimethyl 3-aminopentanedioate acetate is a key advantage for its adoption in research. An efficient, scalable synthesis has been described, starting from the free base.

Protocol: Acetate Salt Formation

This protocol details the final step in the synthesis, converting the free amine into the stable, crystalline acetate salt.

Experimental Protocol:

  • A solution of dimethyl 3-aminopentanedioate (1.0 eq.) in tert-butyl methyl ether (approx. 4 mL per gram) is prepared in a reaction vessel equipped with magnetic stirring.

  • The solution is cooled in an ice bath to maintain a temperature of approximately 15°C.

  • Glacial acetic acid (1.0 eq.) is added dropwise to the cooled solution, ensuring the temperature does not significantly rise.

  • The resulting mixture is seeded with a small crystal of the desired product and stirred for 90 minutes while allowing the temperature to cool to 5°C.

  • The resulting white precipitate is collected by vacuum filtration and washed with a 1:1 mixture of tert-butyl methyl ether/heptane.

  • The filter cake is dried under vacuum to afford the final product as an off-white solid.[2]

Causality Behind Experimental Choices:

  • Solvent System: The use of tert-butyl methyl ether, a relatively non-polar solvent, is critical. The starting free base is soluble, but the resulting ionic acetate salt is not, causing it to precipitate efficiently from the solution.

  • Temperature Control: Cooling the reaction prevents potential side reactions and controls the rate of crystallization, leading to a purer, more easily filterable solid.

  • Seeding: The introduction of a seed crystal provides a nucleation point, promoting uniform crystallization and preventing the formation of an oil, which can be difficult to handle.

G cluster_0 Synthesis of Acetate Salt FreeBase Dimethyl 3-aminopentanedioate (in t-BuOMe) Product Dimethyl 3-aminopentanedioate acetate (Precipitate) FreeBase->Product Cooling (5-15°C) AceticAcid Glacial Acetic Acid AceticAcid->Product Dropwise Addition

Caption: Workflow for the synthesis of the acetate salt.

Frontier Research Areas: A Roadmap for Innovation

The true potential of Dimethyl 3-aminopentanedioate acetate lies not in its current use, but in its future applications. Its structure is a launchpad for innovation across several scientific domains.

Medicinal Chemistry: A Versatile Scaffold for Drug Discovery

The compound's resemblance to a glutamic acid derivative makes it an ideal starting point for designing novel therapeutics, particularly for neurological disorders and oncology.

Proposed Research Area 1: Synthesis of Novel Glutamate Receptor Modulators

The glutamic acid backbone is a prime candidate for targeting glutamate receptors in the central nervous system. A focused library of derivatives could be synthesized to explore structure-activity relationships (SAR).

Experimental Workflow:

  • N-Functionalization: Treat Dimethyl 3-aminopentanedioate acetate with a diverse panel of electrophiles (e.g., sulfonyl chlorides, isocyanates, acyl chlorides) under basic conditions to generate a library of N-substituted derivatives.

  • Reductive Amination: React the primary amine with a library of aldehydes and ketones in the presence of a reducing agent like sodium triacetoxyborohydride to create N-alkylated derivatives.

  • Ester Modification: Convert the diester to a diacid via hydrolysis, followed by di-amide formation using a variety of amines to explore the impact of the C-termini.

  • High-Throughput Screening: Screen the resulting library of novel compounds in binding and functional assays for key glutamate receptor subtypes (e.g., NMDA, AMPA) to identify initial hits for further optimization.

G cluster_mods Chemical Modifications Start Dimethyl 3-aminopentanedioate acetate N_Func N-Functionalization (Acylation, Sulfonylation) Start->N_Func Red_Am Reductive Amination (N-Alkylation) Start->Red_Am Ester_Mod Ester Modification (Amidation) Start->Ester_Mod Library Focused Chemical Library N_Func->Library Red_Am->Library Ester_Mod->Library Screening High-Throughput Screening (Glutamate Receptors) Library->Screening SAR SAR & Lead Optimization Screening->SAR

Caption: Logic flow for drug discovery using the core scaffold.

Polymer Science: A Monomer for Functional, Biodegradable Materials

The presence of two ester groups and a primary amine makes this molecule an ideal AB₂-type monomer for creating highly functional and potentially biodegradable polymers.

Proposed Research Area 2: Synthesis of Hyperbranched Polyamides

Hyperbranched polymers are known for their unique properties, including low viscosity and high solubility. This monomer is perfectly suited for their synthesis via polycondensation.

Experimental Protocol:

  • Monomer Preparation: Hydrolyze Dimethyl 3-aminopentanedioate acetate to 3-aminopentanedioic acid using aqueous LiOH, followed by careful neutralization and purification.

  • Polycondensation: Subject the resulting 3-aminopentanedioic acid monomer to thermal polycondensation at elevated temperatures (e.g., 150-180°C) under a nitrogen atmosphere to drive off water and promote amide bond formation.

  • Characterization: Analyze the resulting hyperbranched polyamide for its molecular weight and distribution (Gel Permeation Chromatography), thermal properties (Differential Scanning Calorimetry), and chemical structure (NMR spectroscopy).

  • Application Testing: Evaluate the polymer's potential as a drug delivery vehicle by studying its encapsulation and release of a model drug, or assess its properties as a novel coating or adhesive.

Asymmetric Synthesis: A Chiral Building Block

When synthesized from L-glutamic acid, the resulting molecule possesses a defined stereocenter. This chirality can be leveraged to create enantiomerically pure compounds.

Proposed Research Area 3: Diastereoselective Reactions

The chiral center can direct the outcome of subsequent reactions on the molecule, allowing for the synthesis of complex targets with multiple stereocenters.

Workflow Example: Diastereoselective Michael Addition

  • Chiral Auxiliary: The core molecule itself can act as a chiral auxiliary. First, convert the diester to a more complex functional group, for instance, by reducing one ester to an alcohol and protecting the amine.

  • Michael Reaction: Form an enolate from the remaining ester and react it with a Michael acceptor (e.g., an α,β-unsaturated ketone). The existing stereocenter is expected to influence the facial selectivity of the attack, leading to a diastereomeric excess in the product.

  • Analysis and Cleavage: Determine the diastereomeric ratio using chiral chromatography or NMR. The newly formed fragment can then be cleaved to yield an enantiomerically enriched product, regenerating the chiral auxiliary for potential reuse.

Conclusion: A Call to Exploration

Dimethyl 3-aminopentanedioate acetate stands at a crossroads of opportunity. It is a readily accessible, functionally rich, and chiral molecule whose potential has been largely untapped. This guide has provided the foundational knowledge and, more critically, a series of tangible, high-impact research proposals designed to stimulate its adoption in the scientific community. From designing next-generation therapeutics to building novel functional materials, the pathways for innovation are clear. It is our hope that this document will serve as the catalyst for researchers to begin exploring the vast and promising scientific landscape that this versatile building block has to offer.

References

  • Chemical Technology Co.,LTD. (n.d.). DiMethyl 3-aMinopentanedioate acetate, CasNo.1345983-89-2. LookChem. Retrieved from [Link]

  • PubChem. (n.d.). Dimethyl 3-aminopentanedioate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

Dimethyl 3-Aminopentanedioate: A Structural Analog of Glutamic Acid with Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Division Abstract Glutamic acid, the primary excitatory neurotransmitter in the central ner...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

Glutamic acid, the primary excitatory neurotransmitter in the central nervous system (CNS), plays a pivotal role in synaptic plasticity, learning, and memory. However, its dysregulation is implicated in numerous neurological disorders, driving the exploration for analogs that can modulate glutamatergic signaling with greater specificity and improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of dimethyl 3-aminopentanedioate, a structural analog of glutamic acid. We will delve into its synthesis, physicochemical properties, and its potential as a modulator of glutamatergic systems. This document is intended to serve as a foundational resource for researchers and drug development professionals investigating novel therapeutic agents for neurological and psychiatric disorders.

Introduction: The Significance of Glutamatergic Modulation

Glutamic acid exerts its effects through a complex network of ionotropic (iGluR) and metabotropic (mGluR) receptors.[1] Ionotropic receptors, including NMDA, AMPA, and kainate receptors, are ligand-gated ion channels that mediate fast excitatory neurotransmission.[1] Metabotropic glutamate receptors are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability through slower, second-messenger-mediated pathways.[1][2] The delicate balance of glutamatergic signaling is crucial for normal brain function, and its disruption can lead to excitotoxicity, a process implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as in stroke and epilepsy.[3]

The development of glutamic acid analogs is a key strategy for targeting these pathological processes. By modifying the core glutamic acid structure, it is possible to create molecules with altered affinity and selectivity for different glutamate receptor subtypes, as well as improved metabolic stability and blood-brain barrier permeability. Dimethyl 3-aminopentanedioate, also known as dimethyl 3-aminoglutarate, presents an intriguing scaffold for such exploration. Its structural similarity to glutamic acid, with the amino group positioned at the beta-carbon, suggests the potential for interaction with glutamate receptors and transporters.

Physicochemical Properties of Dimethyl 3-Aminopentanedioate

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent.

PropertyValueSource
Molecular Formula C7H13NO4[4]
Molecular Weight 175.18 g/mol [4]
CAS Number 77313-09-8[4]
IUPAC Name dimethyl 3-aminopentanedioate[4]
Synonyms 1,5-DIMETHYL 3-AMINOPENTANEDIOATE, 3-amino-pentanedioic acid dimethyl ester, Dimethyl 3-aminoglutarate[4]

Synthesis of Dimethyl 3-Aminopentanedioate

The synthesis of β-amino acid esters like dimethyl 3-aminopentanedioate can be approached through several established methodologies in organic chemistry.[5][6] A common and effective strategy is the conjugate addition of an amine to an α,β-unsaturated ester, a reaction often referred to as an aza-Michael addition.[7]

Below is a detailed, step-by-step protocol for a plausible synthesis of dimethyl 3-aminopentanedioate.

Experimental Protocol: Synthesis via Aza-Michael Addition

Objective: To synthesize dimethyl 3-aminopentanedioate from dimethyl glutaconate and ammonia.

Materials:

  • Dimethyl glutaconate

  • Ammonia (in methanol, 7N solution)

  • Methanol

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethyl glutaconate (1 equivalent) in methanol (100 mL).

  • Addition of Ammonia: To the stirred solution, add a 7N solution of ammonia in methanol (1.5 equivalents) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion of the reaction, remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in diethyl ether (100 mL) and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

  • Characterization: Confirm the structure and purity of the final product, dimethyl 3-aminopentanedioate, by NMR spectroscopy and mass spectrometry.

Causality Behind Experimental Choices:

  • The use of a methanolic solution of ammonia provides a convenient and reactive source of the amine nucleophile.

  • Running the reaction at room temperature is typically sufficient for the aza-Michael addition to proceed, minimizing potential side reactions.

  • The aqueous workup and extraction are crucial for removing excess ammonia and other water-soluble impurities.

  • Column chromatography is a standard and effective method for purifying the final product to a high degree.

Synthesis Workflow Diagram

G cluster_0 Synthesis of Dimethyl 3-Aminopentanedioate Start Dimethyl Glutaconate + Ammonia in Methanol Reaction Aza-Michael Addition (Room Temperature, 24h) Start->Reaction Stirring Workup Solvent Removal (Rotary Evaporation) Reaction->Workup Reaction Completion Extraction Diethyl Ether & Brine Wash Workup->Extraction Purification Column Chromatography Extraction->Purification Product Dimethyl 3-Aminopentanedioate Purification->Product

Caption: A workflow diagram for the synthesis of dimethyl 3-aminopentanedioate.

Potential as a Glutamic Acid Analog: A Mechanistic Perspective

The structural similarity of dimethyl 3-aminopentanedioate to glutamic acid suggests that it may interact with various components of the glutamatergic system. The key difference lies in the position of the amino group, which is at the β-carbon in the analog, as opposed to the α-carbon in glutamic acid. This seemingly subtle change can have profound effects on the molecule's biological activity.

Interaction with Glutamate Receptors

Glutamate receptors are a diverse family of proteins with highly specific ligand-binding domains. The precise positioning of the α-amino and α-carboxyl groups of glutamic acid is critical for its binding to these receptors.

  • Ionotropic Glutamate Receptors (iGluRs): The binding pocket of iGluRs, such as NMDA and AMPA receptors, is exquisitely tuned to the stereochemistry of L-glutamic acid. It is plausible that the altered positioning of the amino group in dimethyl 3-aminopentanedioate could lead to a lower affinity for these receptors. However, it may act as a partial agonist or an antagonist, depending on how it orients within the binding site and whether it can induce the necessary conformational changes for channel gating.

  • Metabotropic Glutamate Receptors (mGluRs): The mGluR family is divided into three groups (I, II, and III) based on sequence homology, pharmacology, and intracellular signaling pathways.[8] These receptors have a more flexible binding pocket compared to iGluRs. It is conceivable that dimethyl 3-aminopentanedioate could exhibit selectivity for certain mGluR subtypes. For instance, Group III mGluRs are known to be activated by L-AP4 (L-2-amino-4-phosphonobutyric acid), an analog with a modified carboxylate group.[8] The structural features of dimethyl 3-aminopentanedioate may allow it to preferentially bind to and modulate the activity of specific mGluR subtypes.

Interaction with Glutamate Transporters

Excitatory amino acid transporters (EAATs) are responsible for the reuptake of glutamate from the synaptic cleft, thereby terminating the synaptic signal and preventing excitotoxicity. These transporters also have stringent structural requirements for their substrates. The altered structure of dimethyl 3-aminopentanedioate could potentially lead to it acting as an inhibitor of glutamate uptake, thereby prolonging the presence of glutamate in the synapse. This could have complex downstream effects, potentially enhancing synaptic transmission at low levels but contributing to excitotoxicity at higher concentrations.

Signaling Pathway Diagram

G cluster_0 Potential Interactions of Dimethyl 3-Aminopentanedioate Analog Dimethyl 3-Aminopentanedioate iGluR Ionotropic Glutamate Receptors (NMDA, AMPA) Analog->iGluR Partial Agonist/ Antagonist? mGluR Metabotropic Glutamate Receptors (Groups I, II, III) Analog->mGluR Subtype-selective Modulation? EAAT Excitatory Amino Acid Transporters Analog->EAAT Inhibition of Uptake? Modulation Modulation of Synaptic Transmission iGluR->Modulation mGluR->Modulation EAAT->Modulation Therapeutic Potential Therapeutic Effects Modulation->Therapeutic

Caption: Potential interaction points of dimethyl 3-aminopentanedioate in the glutamatergic system.

Future Directions and Experimental Considerations

The therapeutic potential of dimethyl 3-aminopentanedioate remains largely unexplored. To fully elucidate its pharmacological profile, a series of rigorous in vitro and in vivo studies are required.

Recommended Experimental Workflow
  • Receptor Binding Assays:

    • Objective: To determine the binding affinity of dimethyl 3-aminopentanedioate for various iGluR and mGluR subtypes.

    • Methodology: Radioligand binding assays using cell lines expressing specific glutamate receptor subtypes. A range of concentrations of the unlabeled compound will be used to compete with a radiolabeled ligand, allowing for the determination of the Ki value.

  • Functional Assays:

    • Objective: To characterize the functional activity of dimethyl 3-aminopentanedioate at glutamate receptors (i.e., as an agonist, antagonist, or partial agonist).

    • Methodology:

      • Electrophysiology: Patch-clamp recordings from cultured neurons or cells expressing recombinant glutamate receptors to measure changes in ion channel activity in response to the compound.

      • Calcium Imaging: Fluorometric imaging of intracellular calcium levels in response to the compound in cells expressing glutamate receptors.

  • Glutamate Uptake Assays:

    • Objective: To assess the effect of dimethyl 3-aminopentanedioate on the activity of glutamate transporters.

    • Methodology: Measurement of the uptake of radiolabeled glutamate into synaptosomes or cells expressing specific EAAT subtypes in the presence and absence of the compound.

  • In Vivo Studies:

    • Objective: To evaluate the pharmacokinetic profile and behavioral effects of dimethyl 3-aminopentanedioate in animal models of neurological disorders.

    • Methodology: Administration of the compound to rodents and subsequent assessment of its effects on models of epilepsy, anxiety, depression, or cognitive impairment.

Conclusion

Dimethyl 3-aminopentanedioate represents a promising, yet understudied, analog of glutamic acid. Its unique structural features warrant a thorough investigation of its pharmacological properties. This technical guide has provided a foundational overview of its synthesis, physicochemical characteristics, and potential mechanisms of action within the glutamatergic system. The proposed experimental workflows offer a roadmap for future research that could unlock the therapeutic potential of this intriguing molecule. As our understanding of the complexities of glutamatergic signaling continues to evolve, the exploration of novel analogs like dimethyl 3-aminopentanedioate will be paramount in the development of next-generation therapies for a wide range of debilitating neurological and psychiatric disorders.

References

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. [Link]

  • ResearchGate. (n.d.). Experimental setup for the synthesis of β-amino acid esters. [Link]

  • MDPI. (2021). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. [Link]

  • Open Research@CSIR-NIScPR. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

  • PubChem. (n.d.). Dimethyl 3-aminopentanedioate. [Link]

  • PubMed. (2007). Synthesis, conformation and biological evaluation of the enantiomers of 3-fluoro-gamma-aminobutyric acid ((R)- and (S)-3F-GABA): an analogue of the neurotransmitter GABA. [Link]

  • ResearchGate. (n.d.). Transformation of glutamic acid into dimethyl glutarate and.... [Link]

  • National Center for Biotechnology Information. (n.d.). Glutamate Receptors - Neuroscience - NCBI Bookshelf. [Link]

  • Google Patents. (n.d.). CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.
  • PubMed. (n.d.). Glutamate Receptor Signaling Interplay Modulates Stress-Sensitive Mitogen-Activated Protein Kinases and Neuronal Cell Death. [Link]

  • Organic Syntheses. (n.d.). ASYMMETRIC SYNTHESIS OF α-AMINO ACIDS BY THE ALKYLATION OF. [Link]

  • PubMed. (n.d.). Activation of presynaptic group III metabotropic receptors enhances glutamate release in rat entorhinal cortex. [Link]

  • PubMed Central. (n.d.). Activation of the metabotropic glutamate receptor attenuates N-methyl-D-aspartate neurotoxicity in cortical cultures. [Link]

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Foundational

A Theoretical and In-Silico Guide to Dimethyl 3-aminopentanedioate and its Derivatives: Exploring Core Properties for Drug Discovery

Introduction: The Emerging Potential of Substituted Pentanedioates in Neuroscience and Beyond Dimethyl 3-aminopentanedioate, also known as dimethyl 3-aminoglutarate, and its derivatives represent a class of molecules wit...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of Substituted Pentanedioates in Neuroscience and Beyond

Dimethyl 3-aminopentanedioate, also known as dimethyl 3-aminoglutarate, and its derivatives represent a class of molecules with significant, yet largely untapped, potential in the fields of medicinal chemistry and drug development. Structurally, these compounds are analogs of key neurotransmitters such as γ-aminobutyric acid (GABA) and glutamic acid, positioning them as intriguing candidates for modulating neurological pathways.[1][2][3] Their core structure, a five-carbon dicarboxylic acid backbone with a central amino group, offers a versatile scaffold for the design of novel therapeutic agents targeting a range of biological systems.

This in-depth technical guide provides a comprehensive theoretical and in-silico exploration of the core properties of Dimethyl 3-aminopentanedioate and its derivatives. It is designed for researchers, scientists, and drug development professionals, offering insights into the synthesis, conformational behavior, spectroscopic signatures, and potential biological activities of these compounds. By leveraging established computational chemistry techniques and drawing parallels with well-studied analogous systems, this guide aims to illuminate the path for future experimental investigation and application of this promising class of molecules.

I. Molecular Structure and Physicochemical Properties

Dimethyl 3-aminopentanedioate (C7H13NO4) is a diester derivative of 3-aminopentanedioic acid.[4][5] The presence of two methyl ester groups and a primary amine function dictates its fundamental physicochemical characteristics.

PropertyValueSource
Molecular FormulaC7H13NO4PubChem[4]
Molecular Weight175.18 g/mol PubChem[4]
IUPAC Namedimethyl 3-aminopentanedioatePubChem[4]
CAS Number77313-09-8PubChem[4]

The molecule possesses a chiral center at the C3 position, meaning it can exist as two enantiomers (R and S). The stereochemistry of this center is crucial for its biological activity, as seen in analogous neurotransmitter systems where receptor binding is highly stereospecific.

II. Theoretical Conformational Analysis: A Gateway to Understanding Biological Function

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. For Dimethyl 3-aminopentanedioate and its derivatives, understanding the preferred spatial arrangement of the amino and carboxyl groups is paramount for predicting their interaction with biological targets. The conformational landscape of these molecules can be effectively explored using computational methods, primarily Density Functional Theory (DFT).[6]

Methodology for Conformational Analysis

A robust in-silico conformational analysis of Dimethyl 3-aminopentanedioate derivatives would typically involve the following steps:

  • Initial Structure Generation : Generation of a starting 3D structure of the molecule.

  • Conformational Search : A systematic search for all possible low-energy conformers by rotating the rotatable bonds. This is often achieved using molecular mechanics force fields.

  • Quantum Mechanical Optimization : Each identified conformer is then subjected to geometry optimization using DFT at a suitable level of theory (e.g., B3LYP with a basis set like 6-311++G(d,p)).[6] This provides accurate geometries and relative energies of the conformers.

  • Solvent Effects : The influence of a solvent (typically water for biological systems) can be incorporated using implicit solvent models like the Polarizable Continuum Model (PCM).[6]

G cluster_workflow Conformational Analysis Workflow Start Start Generate_3D_Structure Generate Initial 3D Structure Conformational_Search Systematic Conformational Search (Molecular Mechanics) DFT_Optimization Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Solvent_Model Incorporate Solvent Effects (PCM) Analyze_Results Analyze Conformational Energies and Geometries End End

Predicted Conformational Preferences

Based on studies of glutamic acid, it is anticipated that the low-energy conformers of Dimethyl 3-aminopentanedioate will be influenced by intramolecular hydrogen bonding between the amino group and the carbonyl oxygen of the ester groups.[6] The relative orientation of the two ester groups (syn or anti) will also play a significant role in determining the overall shape and stability of the conformers.

III. Predicted Spectroscopic Properties

Computational chemistry provides a powerful tool for predicting the spectroscopic signatures of molecules, which can then be used to guide and interpret experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of Dimethyl 3-aminopentanedioate can be predicted using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework.

  • ¹H NMR : The chemical shifts of the protons would be expected in the following regions:

    • -OCH₃ : Around 3.7 ppm (singlet).

    • -CH(NH₂)- : Around 3.0-3.5 ppm (multiplet).

    • -CH₂- : Around 2.0-2.5 ppm (multiplets).

  • ¹³C NMR : The predicted chemical shifts for the carbon atoms would be:

    • C=O : Around 170-175 ppm.

    • -OCH₃ : Around 50-55 ppm.

    • -CH(NH₂)- : Around 50-60 ppm.

    • -CH₂- : Around 30-40 ppm.

Infrared (IR) Spectroscopy

The vibrational frequencies in the IR spectrum can also be calculated using DFT. Key predicted vibrational modes for Dimethyl 3-aminopentanedioate would include:

  • N-H stretching : Around 3300-3400 cm⁻¹ (a primary amine will show two bands).

  • C-H stretching : Around 2800-3000 cm⁻¹.

  • C=O stretching (ester) : A strong absorption around 1730-1750 cm⁻¹.[7][8]

  • C-N stretching : Around 1000-1200 cm⁻¹.

  • C-O stretching (ester) : Around 1100-1300 cm⁻¹.

IV. Proposed Synthesis Protocol

Proposed Synthesis of Dimethyl 3-aminopentanedioate

G cluster_synthesis Proposed Synthesis Pathway Starting_Material 3-Aminopentanedioic Acid Reagent Methanol (excess) Thionyl Chloride (SOCl₂) Reaction Esterification Product Dimethyl 3-aminopentanedioate Hydrochloride Neutralization Base (e.g., NaHCO₃) Final_Product Dimethyl 3-aminopentanedioate

Step-by-Step Methodology:

  • Reaction Setup : To a stirred solution of 3-aminopentanedioic acid in excess methanol at 0 °C, slowly add thionyl chloride dropwise.

  • Reaction : Allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

  • Workup : The reaction mixture is concentrated under reduced pressure to remove excess methanol and thionyl chloride. The resulting crude product, Dimethyl 3-aminopentanedioate hydrochloride, can be purified by recrystallization.

  • Neutralization : For the free amine, the hydrochloride salt is dissolved in water and neutralized with a mild base such as sodium bicarbonate. The free ester is then extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated to yield the final product.

V. Potential Biological Activity and Drug Development Implications

The structural similarity of Dimethyl 3-aminopentanedioate to endogenous neurotransmitters suggests its potential to interact with their respective receptors and transporters.

GABAergic and Glutamatergic Systems
  • GABA System : As a GABA analog, derivatives of Dimethyl 3-aminopentanedioate could potentially act as agonists, antagonists, or allosteric modulators of GABA receptors (GABA-A and GABA-B).[1][11] This opens up possibilities for developing novel treatments for anxiety disorders, epilepsy, and other conditions related to GABAergic dysfunction.

  • Glutamate System : As a glutamic acid analog, these compounds could also interact with glutamate receptors (ionotropic and metabotropic).[4] This could be relevant for conditions involving excitotoxicity, such as stroke and neurodegenerative diseases.

G cluster_biological Potential Biological Targets Molecule Dimethyl 3-aminopentanedioate Derivatives GABA_Receptors GABA Receptors (GABA-A, GABA-B) Glutamate_Receptors Glutamate Receptors (Ionotropic, Metabotropic) Neurotransmitter_Transporters Neurotransmitter Transporters (GATs, EAATs) Therapeutic_Applications Potential Therapeutic Applications: Anxiety, Epilepsy, Neurodegeneration

In-Silico Screening and Drug Design

The theoretical models of Dimethyl 3-aminopentanedioate derivatives generated through conformational analysis can be used for in-silico screening against various biological targets. Molecular docking studies can predict the binding affinity and mode of interaction of these compounds with the active sites of receptors and enzymes, thereby guiding the design of more potent and selective derivatives.

VI. Conclusion and Future Directions

Dimethyl 3-aminopentanedioate and its derivatives represent a promising, yet underexplored, area of medicinal chemistry. This guide has provided a theoretical framework for understanding their core properties, from their conformational behavior and spectroscopic signatures to their potential synthesis and biological applications. The in-silico methodologies outlined here offer a powerful and cost-effective approach to initiate the exploration of this chemical space.

Future experimental work should focus on:

  • The development of an optimized and scalable synthesis for Dimethyl 3-aminopentanedioate and a library of its derivatives.

  • Detailed spectroscopic characterization (NMR, IR, Mass Spectrometry) to validate the theoretical predictions.

  • In-vitro and in-vivo screening of these compounds for activity at GABAergic and glutamatergic targets.

  • X-ray crystallography of derivatives in complex with their biological targets to elucidate the precise molecular interactions.

By bridging the gap between theoretical prediction and experimental validation, the full therapeutic potential of this intriguing class of molecules can be unlocked.

VII. References

  • Jindal, S., & Singh, N. (2014). Conformational analysis of glutamic acid: a density functional approach using implicit continuum solvent model. Journal of Molecular Modeling, 20(9), 2419. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 253304, Dimethyl 3-aminopentanedioate. Retrieved January 7, 2026 from [Link].

  • Chem-Space. (n.d.). 1,5-dimethyl 3-aminopentanedioate. Retrieved January 7, 2026, from [Link]

  • Watanabe, M., Maemura, K., Kanbara, K., Tamayama, T., & Hayasaki, H. (2002). GABA and GABA receptors in the central nervous system and other organs. International Review of Cytology, 213, 1-47. [Link]

  • Mihic, S. J., & Harris, R. A. (1997). GABA and the GABAA Receptor. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects (6th ed.). Lippincott-Raven. [Link]

  • Chebib, M., & Johnston, G. A. (1999). The 'ABC' of GABA receptors: a brief review. Clinical and Experimental Pharmacology & Physiology, 26(11), 937-940.

  • Bowery, N. G., Bettler, B., Froestl, W., Gallagher, J. P., Marshall, F., Raiteri, M., ... & Enna, S. J. (2002). International Union of Pharmacology. XXXIII. Mammalian gamma-aminobutyric acid(B) receptors: structure and function. Pharmacological Reviews, 54(2), 247-264.

  • JoeChem. (2020, April 19). Amino Acid Synthesis by Leverage the Gabriel Synthesis [Video]. YouTube. [Link]

  • MDPI. (2021). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. Molecules, 26(16), 4967. [Link]

  • Zhang, X., & Rovis, T. (2020). Three‐Component Synthesis of γ‐Amino Esters with α‐Quaternary Carbon Centers via NHC/Photoredox Dual Catalysis. Angewandte Chemie International Edition, 59(31), 12869-12873. [Link]

  • France, S. P., et al. (2022). Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols. Journal of the American Chemical Society, 144(37), 17046-17053. [Link]

  • MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(18), 3344. [Link]

  • Shair, M. D., et al. (2021). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain-binding peptides. Organic & Biomolecular Chemistry, 19(35), 7843-7848. [Link]

  • An, G., & Rhee, H. (2013). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 18(3), 3233-3239. [Link]

  • Gee, K. W., et al. (1987). Synthesis, metabolism, and pharmacological activity of 3.alpha.-hydroxy steroids which potentiate GABA-receptor-mediated chloride ion uptake in rat cerebral cortical synaptoneurosomes. Journal of Medicinal Chemistry, 30(11), 2003-2009. [Link]

  • S. J. Enna, & McCarson, K. E. (2006). The GABA-B Receptor. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects (7th ed.). Elsevier. [Link]

  • Johnston, G. A. R. (2013). GABA Neurotransmission: From Discovery to Therapeutics. In GABA: Receptors, Transporters and Metabolism. Springer. [Link]

  • Jeddi, H., & Craciun, G. (2017). Persistence of Correlations in Neurotransmitter Transport through the Synaptic Cleft. Symmetry, 9(10), 226. [Link]

  • Tarlacı, S., & Pregnolato, M. (2016). Quantum effects in the brain: A review. NeuroQuantology, 14(1). [Link]

  • Wikipedia contributors. (2024, January 5). Neurotransmitter. In Wikipedia, The Free Encyclopedia. Retrieved 20:25, January 7, 2026, from [Link]

  • LibreTexts. (2021, August 11). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

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Protocols & Analytical Methods

Method

Synthesis of Dimethyl 3-aminopentanedioate acetate protocol

An In-Depth Guide to the Synthesis of Dimethyl 3-aminopentanedioate Acetate Abstract This comprehensive guide details a robust and reliable protocol for the synthesis of Dimethyl 3-aminopentanedioate acetate. This compou...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Dimethyl 3-aminopentanedioate Acetate

Abstract

This comprehensive guide details a robust and reliable protocol for the synthesis of Dimethyl 3-aminopentanedioate acetate. This compound serves as a valuable building block in medicinal chemistry and drug development, particularly in the synthesis of conformationally restricted analogs of neurotransmitters like γ-aminobutyric acid (GABA).[1] The protocol is centered around the reductive amination of Dimethyl 3-oxopentanedioate. We provide a step-by-step methodology, a detailed mechanistic explanation, and critical insights into the rationale behind experimental choices to ensure reproducibility and high yield. This document is intended for researchers, chemists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.

Introduction and Scientific Rationale

Dimethyl 3-aminopentanedioate is a synthetic amino acid ester that holds significant value as an intermediate in organic synthesis. Its structure, featuring a central amino group flanked by two methyl ester functionalities, makes it a versatile scaffold for creating more complex molecules. A primary application lies in the development of novel pharmaceutical agents. The core 3-aminopentanedioate structure is analogous to glutamic acid and can be used to construct peptidomimetics or small molecule inhibitors.

The synthesis strategy detailed herein employs a one-pot reductive amination reaction.[2] This widely-used transformation is a cornerstone of modern amine synthesis due to its efficiency, operational simplicity, and amenability to a wide range of substrates.[3] The process converts a carbonyl group (in this case, the ketone of Dimethyl 3-oxopentanedioate) into an amine via an intermediate imine.[2] By carefully selecting the reagents and conditions, this method avoids the common pitfalls of direct amine alkylation, such as over-alkylation and low yields.[4] The final product is isolated as its acetate salt, which often improves crystallinity and handling properties compared to the free amine.

Mechanistic Pathway: The Chemistry of Reductive Amination

The synthesis proceeds in two key stages within a single reaction vessel: (1) Formation of an iminium intermediate and (2) Hydride reduction. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

  • Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of an ammonia source (derived from ammonium acetate) on the ketone carbonyl of Dimethyl 3-oxopentanedioate. This forms a hemiaminal intermediate. The reaction is typically catalyzed by a mild acid (acetic acid in this case), which protonates the hemiaminal's hydroxyl group, converting it into a good leaving group (water). Subsequent dehydration yields a transient imine, which is quickly protonated under the acidic conditions to form a more stable and electrophilic iminium ion.[2]

  • Reduction: A selective reducing agent, Sodium cyanoborohydride (NaBH₃CN), is then used to deliver a hydride ion to the electrophilic carbon of the iminium ion. This reduction step is the irreversible and final step that forms the desired amine. NaBH₃CN is the reagent of choice for this transformation because it is mild enough not to reduce the starting ketone but is sufficiently reactive to reduce the intermediate iminium ion.[4] This selectivity is key to the success of the one-pot procedure.

Diagram: Mechanism of Reductive Amination

G cluster_0 Stage 1: Iminium Ion Formation cluster_1 Stage 2: Reduction Ketone Dimethyl 3-oxopentanedioate Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + NH₃ Ammonia Ammonia (from NH₄OAc) Ammonia->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H₂O (Acid Catalyzed) Iminium Iminium Ion Imine->Iminium + H⁺ Product Dimethyl 3-aminopentanedioate Iminium->Product + H⁻ (from NaBH₃CN) ReducingAgent NaBH₃CN (Sodium Cyanoborohydride) ReducingAgent->Product

Caption: The two-stage mechanism of reductive amination.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis yielding the target compound as its acetate salt.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalents
Dimethyl 3-oxopentanedioate174.1510.0 g57.42 mmol1.0
Ammonium Acetate77.0813.28 g172.26 mmol3.0
Sodium Cyanoborohydride62.844.33 g68.90 mmol1.2
Methanol (Anhydrous)32.04200 mL--
Acetic Acid (Glacial)60.05~1 mL--
Dichloromethane (DCM)84.93300 mL--
Saturated NaHCO₃ (aq)-150 mL--
Brine (Saturated NaCl)-100 mL--
Anhydrous MgSO₄120.3720 g--
Diethyl Ether74.12200 mL--
Step-by-Step Synthesis Procedure

Safety Precaution: This procedure involves sodium cyanoborohydride, which is toxic and can release hydrogen cyanide gas upon contact with strong acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add Dimethyl 3-oxopentanedioate (10.0 g, 57.42 mmol) and ammonium acetate (13.28 g, 172.26 mmol).

  • Dissolution: Add 200 mL of anhydrous methanol to the flask. Stir the mixture at room temperature until all solids are dissolved.

  • pH Adjustment: Using a Pasteur pipette, add glacial acetic acid dropwise to the solution to adjust the pH to approximately 6-7. Check the pH using pH paper. This step is crucial for promoting iminium ion formation without excessively degrading the reducing agent.[5]

  • Addition of Reducing Agent: In one portion, add sodium cyanoborohydride (4.33 g, 68.90 mmol) to the stirring solution. Note: A slight effervescence may be observed.

  • Reaction Monitoring: Seal the flask with a septum and allow the reaction to stir at room temperature for 18-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the disappearance of the starting ketone.

  • Quenching and Solvent Removal: Carefully quench the reaction by slowly adding ~50 mL of water. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.

  • Aqueous Workup: Transfer the remaining aqueous residue to a 500 mL separatory funnel. Dilute with 100 mL of water and basify the solution to a pH of ~8-9 by the slow, portion-wise addition of saturated sodium bicarbonate (NaHCO₃) solution. This step neutralizes the acetate salt and partitions the free amine into the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic extracts with brine (1 x 100 mL) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude Dimethyl 3-aminopentanedioate as a pale yellow oil.

  • Acetate Salt Formation: Dissolve the crude oil in a minimal amount of diethyl ether (~50 mL). While stirring, add a solution of glacial acetic acid (3.45 g, 57.42 mmol, 1.0 eq) dissolved in 10 mL of diethyl ether dropwise.

  • Isolation: The acetate salt may precipitate out of the solution. If it oils out, scratching the side of the flask or adding seed crystals can induce crystallization. Stir the resulting slurry for 1-2 hours at 0 °C (ice bath) to maximize precipitation. Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to afford the final product, Dimethyl 3-aminopentanedioate acetate.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure and assess purity. Expect to see signals corresponding to the two methyl esters, the three methylene groups, and the methine proton at the C3 position.

  • Mass Spectrometry (MS): To confirm the molecular weight of the free amine cation (C₇H₁₃NO₄, MW: 175.18 g/mol ).[6]

  • Melting Point: To determine the melting point of the acetate salt for comparison with literature values, if available.

Workflow and Data Summary

Diagram: Overall Synthesis Workflow

G Start 1. Combine Reactants (Keto-ester, NH₄OAc in MeOH) pH_Adjust 2. Adjust pH (Acetic Acid) Start->pH_Adjust Reduction 3. Add NaBH₃CN & React 24h pH_Adjust->Reduction Workup 4. Quench & Aqueous Workup (H₂O, NaHCO₃, DCM) Reduction->Workup Isolation 5. Isolate Free Amine (Dry & Evaporate) Workup->Isolation Salt_Formation 6. Form Acetate Salt (Acetic Acid in Ether) Isolation->Salt_Formation Final_Product 7. Filter & Dry (Final Product) Salt_Formation->Final_Product

Caption: High-level workflow for the synthesis of the target compound.

Conclusion

The protocol described provides a detailed and reliable method for the synthesis of Dimethyl 3-aminopentanedioate acetate. By employing a reductive amination strategy, this procedure offers high efficiency and selectivity, making it suitable for both academic research and process development in the pharmaceutical industry. The mechanistic insights and step-by-step instructions are designed to empower researchers to successfully replicate and, if necessary, adapt this synthesis for their specific applications.

References

  • PubChem. (n.d.). Dimethyl 3-aminopentanedioate. National Center for Biotechnology Information. Retrieved from [Link]

  • Crysdot LLC. (n.d.). Dimethyl 3-aminopentanedioate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for washing, drying, and concentrating organic layers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • YouTube. (2023, March 16). Reductive Amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • ChemRxiv. (2024). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. Retrieved from [Link]

  • MDPI. (2024). Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli. International Journal of Molecular Sciences, 25(13), 7277. Retrieved from [Link]

  • ResearchGate. (2022). Reductive amination of ketones/aldehydes with amines using BH₃N(C₂H₅)₃ as a reductant. Retrieved from [Link]

  • Sinfoo Biotech. (n.d.). Pentanedioic acid, 3-amino-, dimethyl ester. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated derivatives. Green Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 14(1), 363-371. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for Mannich reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Towards a greener synthesis of (S)-3-aminobutanoic acid: process development and environmental assessment. Green Chemistry, 17, 3484-3494. Retrieved from [Link]

  • MDPI. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 14(1), 363-371. Retrieved from [Link]

  • Semantic Scholar. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of conformationally restricted Analogs of γ-aminobutyric acid. Retrieved from [Link]

  • ResearchGate. (2011). A High Throughput Synthesis of N,N-Dimethyl Tertiary Amines. Retrieved from [Link]

  • PubMed. (1970). Kinetic studies of glutamate dehydrogenase. The reductive amination of 2-oxoglutarate. Biochemical Journal, 118(3), 409-419. Retrieved from [Link]

  • SIELC Technologies. (2018). Pentanedioic acid, 3-oxo-, dimethyl ester. Retrieved from [Link]

  • ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Retrieved from [Link]

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Application

Synthesis of Dimethyl 3-aminopentanedioate: A Detailed Guide to Starting Materials and Protocols

For Release to Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical guide for the synthesis of dimethyl 3-aminopentanedioate, a valuable building block in medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

For Release to Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the synthesis of dimethyl 3-aminopentanedioate, a valuable building block in medicinal chemistry and materials science. This guide offers a detailed exploration of various synthetic strategies, focusing on the selection of starting materials and corresponding reaction protocols. The information presented herein is intended to empower researchers to make informed decisions based on factors such as starting material availability, desired scale, and laboratory capabilities.

Introduction

Dimethyl 3-aminopentanedioate, also known as dimethyl 3-aminoglutarate, is a difunctional molecule featuring both a primary amine and two methyl ester groups. This unique structure makes it a versatile precursor for the synthesis of a wide range of compounds, including pharmaceuticals, polymers, and other specialty chemicals. The strategic placement of the amine at the 3-position of the pentanedioate backbone offers unique opportunities for creating complex molecular architectures. This guide will detail three primary synthetic routes to this target molecule, each starting from readily accessible precursors.

Synthetic Strategies and Starting Materials

The synthesis of dimethyl 3-aminopentanedioate can be approached from several different starting materials, each with its own set of advantages and challenges. The three main strategies that will be discussed in detail are:

  • Reductive Amination of Dimethyl 3-oxopentanedioate: A direct and high-yielding approach.

  • Michael Addition to Dimethyl Glutaconate: A conjugate addition strategy utilizing an unsaturated precursor.

  • Reduction of Dimethyl 3-nitropentanedioate: A two-step route involving the formation and subsequent reduction of a nitro intermediate.

A comparative overview of these methods is presented in the table below.

Synthetic Route Starting Materials Key Reagents Typical Yield Key Advantages Key Considerations
Reductive AminationDimethyl 3-oxopentanedioate, Ammonia source (e.g., NH₄OAc)NaBH(OAc)₃, NaBH₃CN, or H₂/CatalystGood to ExcellentHigh efficiency, direct conversion.Starting keto-ester may need to be synthesized.
Michael AdditionDimethyl glutaconate, AmmoniaBase or Lewis acid catalystModerate to GoodUtilizes an unsaturated precursor.Potential for side reactions; requires careful control of reaction conditions.
Reduction of Nitro CompoundDimethyl fumarate/maleate, NitromethaneBase (for Michael), H₂/Pd/C or Raney Ni (for reduction)ModerateReadily available starting materials.Two-step process; handling of nitromethane requires care.

Route 1: Reductive Amination of Dimethyl 3-oxopentanedioate

This is arguably the most direct and efficient route to dimethyl 3-aminopentanedioate. The strategy involves the reaction of dimethyl 3-oxopentanedioate with an ammonia source to form an intermediate enamine or imine, which is then reduced in situ to the desired primary amine.

Diagram of the Reductive Amination Workflow

G start Dimethyl 3-oxopentanedioate intermediate In situ Enamine/Imine formation start->intermediate Reaction product Dimethyl 3-aminopentanedioate intermediate->product Reduction reagents Ammonia Source (e.g., NH4OAc) Reducing Agent (e.g., NaBH(OAc)3) reagents->intermediate

Caption: Workflow for the reductive amination of dimethyl 3-oxopentanedioate.

Protocol 1.1: Synthesis of Dimethyl 3-oxopentanedioate

The starting material, dimethyl 3-oxopentanedioate (also known as dimethyl acetonedicarboxylate), can be readily prepared from citric acid.

Materials:

  • Citric acid monohydrate

  • Concentrated sulfuric acid

  • Methanol, anhydrous

  • Dichloromethane

  • Sodium bicarbonate solution, saturated

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of concentrated sulfuric acid in dichloromethane, slowly add citric acid monohydrate while maintaining the temperature at 10-15°C.

  • After the addition is complete, continue stirring at this temperature until gas evolution ceases (approximately 6 hours).

  • Cool the reaction mixture to 5°C and slowly add anhydrous methanol, ensuring the temperature does not exceed 25°C.

  • Warm the mixture to 30-35°C and stir for 2 hours to complete the esterification.

  • Cool the reaction mixture and quench by the slow addition of water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude dimethyl 3-oxopentanedioate.

  • Purify the crude product by vacuum distillation.

Protocol 1.2: Reductive Amination

Materials:

  • Dimethyl 3-oxopentanedioate

  • Ammonium acetate

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Methanol

  • Saturated sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of dimethyl 3-oxopentanedioate in DCE, add ammonium acetate.

  • Stir the mixture at room temperature for 1-2 hours.

  • Slowly add sodium triacetoxyborohydride in portions, maintaining the temperature below 30°C.

  • Stir the reaction mixture overnight at room temperature.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify by column chromatography on silica gel to yield pure dimethyl 3-aminopentanedioate.

Causality and Mechanistic Insights

The reductive amination proceeds through the initial formation of an enamine from the β-ketoester and ammonia. This enamine is then protonated to form an iminium ion, which is subsequently reduced by the hydride reagent. Sodium triacetoxyborohydride is a particularly effective reagent for this transformation as it is mild enough not to reduce the ketone starting material but is sufficiently reactive to reduce the intermediate iminium ion[1]. The use of an ammonium salt like ammonium acetate provides both the ammonia and the necessary acidic catalyst for the initial condensation step.

Route 2: Michael Addition to Dimethyl Glutaconate

This route involves the conjugate addition of an amine nucleophile to the α,β-unsaturated system of dimethyl glutaconate. While direct addition of ammonia can be challenging, this method offers an alternative pathway using a different class of starting material.

Diagram of the Michael Addition Workflow

G start Dimethyl Glutaconate product Dimethyl 3-aminopentanedioate start->product Aza-Michael Addition reagents Ammonia (or ammonia equivalent) reagents->start

Caption: Workflow for the aza-Michael addition to dimethyl glutaconate.

Protocol 2.1: Synthesis of Dimethyl Glutaconate

Dimethyl glutaconate can be synthesized from glutaconic acid (pent-2-enedioic acid) via Fischer esterification.

Materials:

  • Glutaconic acid

  • Methanol

  • Concentrated sulfuric acid

  • Sodium carbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve glutaconic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a sodium carbonate solution to neutralize the acid.

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate to obtain crude dimethyl glutaconate, which can be purified by vacuum distillation.

Protocol 2.2: Aza-Michael Addition

Materials:

  • Dimethyl glutaconate

  • Ammonia (as a solution in methanol or as ammonium hydroxide)

  • Methanol

  • Diethyl ether

Procedure:

  • Dissolve dimethyl glutaconate in methanol in a pressure-sealed tube.

  • Cool the solution in an ice bath and saturate it with ammonia gas, or add a concentrated solution of ammonia in methanol.

  • Seal the tube and allow it to warm to room temperature, then heat to 50-60°C overnight.

  • Cool the reaction mixture and concentrate under reduced pressure to remove the solvent and excess ammonia.

  • Dissolve the residue in diethyl ether and wash with water to remove any remaining ammonium salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Causality and Mechanistic Insights

The aza-Michael addition is a conjugate addition of a nitrogen nucleophile to an electron-deficient alkene[2]. The reaction is typically catalyzed by a base, which deprotonates the amine to increase its nucleophilicity, or by a Lewis acid, which activates the α,β-unsaturated ester. In this case, ammonia itself can act as the nucleophile. The reaction proceeds via the attack of the nitrogen lone pair on the β-carbon of the double bond, followed by protonation of the resulting enolate to give the final product.

Route 3: Reduction of Dimethyl 3-nitropentanedioate

Diagram of the Nitro-Reduction Workflow

G start Dimethyl Fumarate/Maleate + Nitromethane intermediate Dimethyl 3-nitropentanedioate start->intermediate Michael Addition product Dimethyl 3-aminopentanedioate intermediate->product Nitro Group Reduction reagents1 Base Catalyst reagents1->start reagents2 Reducing Agent (e.g., H2, Pd/C) reagents2->intermediate

Caption: Workflow for the synthesis of dimethyl 3-aminopentanedioate via a nitro-intermediate.

Protocol 3.1: Synthesis of Dimethyl 3-nitropentanedioate

This step involves the Michael addition of nitromethane to dimethyl fumarate or maleate.

Materials:

  • Dimethyl fumarate or dimethyl maleate

  • Nitromethane

  • A base catalyst (e.g., triethylamine or DBU)

  • An appropriate solvent (e.g., THF or acetonitrile)

Procedure:

  • Dissolve dimethyl fumarate in the chosen solvent.

  • Add nitromethane and the base catalyst.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, neutralize the catalyst with a dilute acid solution (e.g., 1 M HCl).

  • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate to obtain crude dimethyl 3-nitropentanedioate, which can be purified by column chromatography.

Protocol 3.2: Reduction of the Nitro Group

The nitro group can be effectively reduced to a primary amine using catalytic hydrogenation.

Materials:

  • Dimethyl 3-nitropentanedioate

  • Palladium on carbon (10% Pd/C) or Raney Nickel

  • Methanol or Ethanol

  • Hydrogen gas

Procedure:

  • Dissolve dimethyl 3-nitropentanedioate in methanol in a hydrogenation vessel.

  • Carefully add the Pd/C catalyst under an inert atmosphere.

  • Pressurize the vessel with hydrogen gas (typically 50 psi).

  • Stir the mixture vigorously at room temperature until hydrogen uptake ceases.

  • Carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield dimethyl 3-aminopentanedioate. The product may be pure enough for many applications, or it can be further purified by distillation or chromatography.

Causality and Mechanistic Insights

The first step is a classic Michael addition, where a base deprotonates nitromethane to form a resonance-stabilized nitronate anion. This potent nucleophile then adds to the β-carbon of the α,β-unsaturated ester. The subsequent reduction of the nitro group is a well-established transformation. Catalytic hydrogenation with catalysts like Pd/C or Raney Nickel is a common and efficient method for this conversion[3][4]. The reaction proceeds on the surface of the metal catalyst where the nitro group is reduced to the amine through a series of intermediates.

Product Characterization

The final product, dimethyl 3-aminopentanedioate, can be characterized by standard spectroscopic methods.

  • ¹H NMR: Expected signals include a multiplet for the methine proton at the 3-position, multiplets for the two diastereotopic methylene protons, singlets for the two methyl ester groups, and a broad singlet for the amine protons.

  • ¹³C NMR: Expected signals include carbons for the methyl esters, the carbonyl groups, the C-N carbon, and the methylene carbons.

  • IR Spectroscopy: Characteristic absorptions for the N-H stretching of the primary amine, C=O stretching of the esters, and C-N stretching are expected.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product should be observed.

Safety Considerations

  • General: All reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • Specific Reagents:

    • Sodium triacetoxyborohydride and sodium cyanoborohydride: These are moisture-sensitive and can release toxic gases upon contact with acid. Handle with care.

    • Concentrated sulfuric acid: Highly corrosive. Handle with extreme care.

    • Nitromethane: Flammable and toxic.

    • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the apparatus is properly set up and there are no sources of ignition. The catalysts (Pd/C, Raney Nickel) can be pyrophoric when dry and should be handled with care, especially during filtration.

Conclusion

References

  • PubChem. Dimethyl 3-aminopentanedioate. [Link]

  • Royal Society of Chemistry. Supporting information - A novel, rapid and green method of phosphorylation under ultrasound irradiation and catalyst free conditions. [Link]

  • Frontiers in Chemistry. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • MDPI. α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivatives. [Link]

  • Master Organic Chemistry. Reagent Friday: Raney Nickel. [Link]

Sources

Method

Application Note: Strategic Incorporation of Dimethyl 3-Aminopentanedioate Acetate in Peptide Synthesis for Novel Architectures

For: Researchers, scientists, and drug development professionals. Introduction: Beyond the Canonical Amino Acids The synthesis of peptides with novel biological activities and structural properties often necessitates the...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Beyond the Canonical Amino Acids

The synthesis of peptides with novel biological activities and structural properties often necessitates the incorporation of non-proteinogenic amino acids.[1] These unique building blocks can introduce conformational constraints, alter proteolytic stability, and provide new functionalities. Dimethyl 3-aminopentanedioate, a derivative of 3-aminoglutaric acid, represents a versatile scaffold for modifying peptide backbones. Its acetate salt provides a stable, easy-to-handle starting material for integration into peptide sequences.

This application note provides a comprehensive guide to the utilization of Dimethyl 3-aminopentanedioate acetate in solid-phase peptide synthesis (SPPS). We will delve into the mechanistic principles of its incorporation, provide a detailed experimental protocol, and discuss the potential applications of the resulting modified peptides in drug discovery and materials science.

Principle and Mechanism of Incorporation

The core of peptide synthesis lies in the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another.[2][3] This process requires the activation of the carboxyl group to make it susceptible to nucleophilic attack by the amine.[4] Dimethyl 3-aminopentanedioate possesses a secondary amine, which can act as the nucleophile, and two methyl-esterified carboxyl groups. For its incorporation into a growing peptide chain, the free amine of the 3-aminopentanedioate derivative attacks the activated C-terminus of the peptide-resin.

Commonly used coupling reagents in modern peptide synthesis fall into two main categories: carbodiimides (like EDC) and onium salts (like HBTU, HATU, and PyBOP).[2][4] These reagents, often used in conjunction with additives like HOBt or HOAt, convert the carboxylic acid into a more reactive species, such as an active ester, which is then readily attacked by the amine.[4][5]

The general mechanism for the coupling of an N-protected amino acid to the Dimethyl 3-aminopentanedioate is depicted below:

Peptide_Coupling_Mechanism cluster_activation Carboxyl Group Activation cluster_coupling Peptide Bond Formation N_Protected_AA N-Protected Amino Acid (R-COOH) Activated_Ester Activated Ester (R-CO-X) N_Protected_AA->Activated_Ester + Coupling Reagent Dipeptide Protected Dipeptide (R-CO-NH-R') Activated_Ester->Dipeptide + Dimethyl 3-aminopentanedioate

Figure 1: General mechanism of peptide bond formation involving the activation of an N-protected amino acid and subsequent coupling with Dimethyl 3-aminopentanedioate.

Applications in Peptide Design

The incorporation of a 3-aminopentanedioate moiety can lead to peptides with unique structural and functional properties:

  • Conformational Rigidity: The additional methylene groups in the backbone can introduce turns and specific secondary structures, influencing the overall peptide conformation.[1]

  • Linker/Scaffold: The two methyl ester groups provide handles for further chemical modification, allowing the attachment of other molecules such as imaging agents, cytotoxic drugs, or polyethylene glycol (PEG) chains to improve pharmacokinetic properties.[6]

  • Proteolytic Resistance: The non-natural amino acid structure can render the adjacent peptide bonds less susceptible to cleavage by proteases, thereby increasing the in vivo half-life of the peptide.

Detailed Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a model tripeptide, Ac-Ala-3-aminopentanedioyl(OMe)₂-Phe-NH₂, using Fmoc-based solid-phase chemistry.

Materials and Reagents
ReagentSupplierPurity
Rink Amide MBHA ResinStandard Supplier100-200 mesh
Fmoc-Phe-OHStandard Supplier>99%
Dimethyl 3-aminopentanedioate acetateStandard Supplier>98%
Fmoc-Ala-OHStandard Supplier>99%
N,N'-Diisopropylcarbodiimide (DIC)Standard Supplier>99%
Oxyma PureStandard Supplier>99%
PiperidineStandard Supplier>99%
N,N-Dimethylformamide (DMF)Standard SupplierPeptide Synthesis Grade
Dichloromethane (DCM)Standard SupplierACS Grade
Acetic AnhydrideStandard Supplier>99%
Diisopropylethylamine (DIPEA)Standard Supplier>99%
Trifluoroacetic acid (TFA)Standard Supplier>99%
Triisopropylsilane (TIS)Standard Supplier>98%
WaterStandard SupplierHPLC Grade
Experimental Workflow

SPPS_Workflow Start Start: Rink Amide Resin Fmoc_Deprotection1 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Fmoc_Deprotection1 Coupling1 2. Coupling: Fmoc-Phe-OH (DIC/Oxyma in DMF) Fmoc_Deprotection1->Coupling1 Fmoc_Deprotection2 3. Fmoc Deprotection Coupling1->Fmoc_Deprotection2 Coupling2 4. Coupling: Dimethyl 3-aminopentanedioate acetate (DIC/Oxyma in DMF) Fmoc_Deprotection2->Coupling2 Coupling3 5. Coupling: Fmoc-Ala-OH (DIC/Oxyma in DMF) Coupling2->Coupling3 Fmoc_Deprotection3 6. Fmoc Deprotection Coupling3->Fmoc_Deprotection3 Acetylation 7. N-terminal Acetylation (Acetic Anhydride/DIPEA) Fmoc_Deprotection3->Acetylation Cleavage 8. Cleavage from Resin (TFA/TIS/H₂O) Acetylation->Cleavage End End: Crude Peptide Cleavage->End

Figure 2: Step-by-step workflow for the solid-phase synthesis of the model tripeptide.

Step-by-Step Protocol

Resin Swelling and Preparation:

  • Place 100 mg of Rink Amide MBHA resin in a fritted syringe.

  • Swell the resin in DMF for 30 minutes.

  • Wash the resin with DMF (3 x 5 mL).

Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes.

  • Drain and repeat the piperidine treatment for another 15 minutes.

  • Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (2 x 5 mL).

First Amino Acid Coupling (Fmoc-Phe-OH):

  • In a separate vial, dissolve Fmoc-Phe-OH (3 equivalents), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.

  • Pre-activate for 5 minutes.

  • Add the activation mixture to the resin and agitate for 2 hours.

  • Wash the resin with DMF (3 x 5 mL) and DCM (2 x 5 mL).

  • Perform a Kaiser test to confirm the completion of the coupling.

Second Coupling (Dimethyl 3-aminopentanedioate acetate):

  • Repeat the Fmoc deprotection step as described above.

  • Dissolve Dimethyl 3-aminopentanedioate acetate (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF. Add 1 equivalent of a non-nucleophilic base like DIPEA to neutralize the acetate salt.

  • Pre-activate for 5 minutes and add to the resin.

  • Agitate for 2 hours and wash as before.

  • Confirm coupling completion with a Kaiser test.

Third Amino Acid Coupling (Fmoc-Ala-OH):

  • This step does not require a prior deprotection as the previously coupled aminopentanedioate does not have an Fmoc group.

  • Couple Fmoc-Ala-OH using the same procedure as for Fmoc-Phe-OH.

N-terminal Acetylation:

  • Perform a final Fmoc deprotection.

  • Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF to the resin.

  • Agitate for 30 minutes.

  • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL), and then dry the resin under vacuum.

Cleavage and Deprotection:

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

  • Add the cleavage cocktail to the dry resin and agitate for 2 hours.

  • Filter the solution into a cold centrifuge tube.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge, decant the ether, and wash the peptide pellet with cold ether twice.

  • Dry the crude peptide under vacuum.

Purification and Analysis

The crude peptide should be purified by reverse-phase HPLC and its identity confirmed by mass spectrometry.

Expected Results

ParameterExpected Outcome
Crude Yield70-85%
Purity (by HPLC)>70% (crude), >95% (after purification)
Mass (ESI-MS)Calculated [M+H]⁺, observed should be within ±0.5 Da

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete CouplingSteric hindrance, peptide aggregation on resin.[7]Double couple, use a more potent coupling reagent like HATU, or switch to a more polar solvent.[8]
RacemizationOver-activation of the carboxylic acid.[9]Use an appropriate base and coupling additive (e.g., Oxyma, HOBt).[3]
Low Cleavage YieldIncomplete reaction.Extend cleavage time, ensure the resin is dry before adding the cleavage cocktail.

Conclusion

Dimethyl 3-aminopentanedioate acetate is a valuable, non-canonical building block for peptide chemists. Its successful incorporation into peptide sequences using standard solid-phase synthesis protocols allows for the creation of novel peptide architectures with potentially enhanced therapeutic properties. The methods described in this application note provide a robust framework for researchers to explore the exciting possibilities offered by this and other modified amino acids.

References

  • Vertex AI Search. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Ananda, K., & Veerabasappa, G. T. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Peptide Research and Therapeutics, 17(3), 151-180*.
  • Bodanszky, M. (n.d.). Synthesis of Peptides.
  • Albericio, F. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology, 8(3), 211–221.
  • ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids.
  • OUCI. (n.d.). key developments in solid phase peptide synthesis and amide bond formation utili….
  • Pleiades Publishing. (2025, July 15). Synthesis of Derivatives of the RGD Peptide with the Residues of Glutaric and Adipic Acids.
  • Organic Chemistry. (2021, January 18). HBTU, DIPEA Peptide Coupling Mechanism. YouTube.
  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
  • Lawrenson, S. B., Arav, R., & North, M. (2017). The greening of peptide synthesis. Green Chemistry, 19(7), 1685–1691.
  • Jaradat, D. M. M. (2017). Thirteen decades of peptide synthesis: key developments in solid phase peptide synthesis and amide bond formation utilized in peptide ligation. Amino Acids, 50(1), 39-68.
  • ResearchGate. (n.d.). The Greening of Peptide Synthesis.
  • Royal Society of Chemistry. (n.d.). The greening of peptide synthesis.
  • TUE Research portal. (n.d.). The use of mass spectrometry in peptide chemistry.
  • University of Melbourne. (n.d.). Exploiting Thioamide Reactivity in Peptide Synthesis and Functionalisation. Retrieved January 7, 2026, from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOL8UdPJlEego_q0KXCKnv06Vki3IRLoAThq9yC1qjvbAXItYa0hyJFyd9yP3TVtJeaHYOeLi88cBo7sx-XakVqZzE1HTKV2rhjAhVJMGZc_Mg2Y9VcKvi51_TCCpN5Bvqg_S2xSr9a5oxb6yg7w06tmsh-giT83M_h53_-2_kBiH-LKPEHJng_cAG6AQKvD8KDb-UXDVhTXIFb48AahJB]([Link]

Sources

Application

Application Notes and Protocols for Incorporating Dimethyl 3-aminopentanedioate as an Unnatural Amino Acid

Introduction: Expanding the Peptidic Toolbox with Dimethyl 3-aminopentanedioate The introduction of unnatural amino acids (UAAs) into peptides is a transformative strategy in chemical biology and drug discovery. By movin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Peptidic Toolbox with Dimethyl 3-aminopentanedioate

The introduction of unnatural amino acids (UAAs) into peptides is a transformative strategy in chemical biology and drug discovery. By moving beyond the canonical 20 amino acids, researchers can bestow novel chemical and biological properties upon peptides, leading to enhanced therapeutic potential. Dimethyl 3-aminopentanedioate, a glutamic acid analog with esterified side-chain carboxyl groups, presents a unique opportunity to probe and modulate peptide structure and function. Its incorporation can influence peptide conformation, enzymatic stability, and interactions with biological targets. These application notes provide a comprehensive guide for the synthesis of Fmoc-protected Dimethyl 3-aminopentanedioate and its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), along with detailed protocols for characterization and discussion of potential applications.

Physicochemical Properties of Dimethyl 3-aminopentanedioate

A thorough understanding of the physicochemical properties of Dimethyl 3-aminopentanedioate is crucial for its effective use.

PropertyValueSource
Molecular Formula C7H13NO4
Molecular Weight 175.18 g/mol
IUPAC Name dimethyl 3-aminopentanedioate
SMILES COC(=O)CC(CC(=O)OC)N

Part 1: Synthesis of Fmoc-Protected Dimethyl 3-aminopentanedioate

Successful incorporation of Dimethyl 3-aminopentanedioate into peptides using the prevalent Fmoc-based Solid-Phase Peptide Synthesis (SPPS) methodology necessitates the protection of its α-amino group with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The following is a general yet robust protocol for this synthesis.

Workflow for Fmoc-Protection

fmoc_protection_workflow cluster_synthesis Fmoc-Protection of Dimethyl 3-aminopentanedioate start Start with Dimethyl 3-aminopentanedioate (or its salt) dissolution Dissolve in Aqueous Dioxane with NaHCO3 start->dissolution fmoc_addition Add Fmoc-OSu or Fmoc-Cl dissolution->fmoc_addition reaction Stir at Room Temperature fmoc_addition->reaction workup Acidify and Extract with Ethyl Acetate reaction->workup purification Purify by Silica Gel Chromatography workup->purification characterization Characterize by NMR and MS purification->characterization final_product Fmoc-Dimethyl 3-aminopentanedioate characterization->final_product spps_workflow cluster_spps Fmoc-SPPS Cycle for UAA Incorporation start Start with Resin-bound Peptide deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Couple Fmoc-Dimethyl 3-aminopentanedioate (Coupling Reagents/Base) wash1->coupling wash2 Wash with DMF coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotection Yes cleavage Cleavage from Resin and Side-chain Deprotection (e.g., TFA cocktail) repeat->cleavage No purification Purification by RP-HPLC cleavage->purification characterization Characterization (MS and HPLC) purification->characterization final_peptide Purified UAA-containing Peptide characterization->final_peptide peptide_characterization_workflow cluster_characterization Characterization of UAA-containing Peptides crude_peptide Crude Peptide after Cleavage and Precipitation rp_hplc Purification and Purity Assessment by RP-HPLC crude_peptide->rp_hplc ms_analysis Identity Confirmation by Mass Spectrometry (ESI-MS or MALDI-TOF) rp_hplc->ms_analysis msms Sequence Verification by Tandem MS (MS/MS) ms_analysis->msms final_characterization Characterized Pure Peptide msms->final_characterization

Method

Dimethyl 3-Aminopentanedioate Acetate: A Versatile Building Block in Organic Synthesis - Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Dimethyl 3-aminopentanedioate acetate is a bifunctional organic molecule that serves as a valuable building block in modern organic synthesis....

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 3-aminopentanedioate acetate is a bifunctional organic molecule that serves as a valuable building block in modern organic synthesis. Its structure, featuring a secondary amine and two ester functionalities, offers multiple reaction sites for constructing complex molecular architectures. This compound can be considered a synthetic equivalent of a protected 3-aminoglutaric acid, providing a C5-amino acid backbone that is integral to a variety of pharmacologically relevant scaffolds. Its utility as a pharmaceutical intermediate underscores its importance in the development of novel therapeutics.[1] This guide provides an in-depth look at the properties of dimethyl 3-aminopentanedioate acetate, along with detailed protocols for its synthesis and potential applications in the construction of key heterocyclic and acyclic structures.

Physicochemical Properties and Safe Handling

A thorough understanding of the physicochemical properties and safety precautions is essential before utilizing any chemical reagent.

Table 1: Physicochemical Properties of Dimethyl 3-Aminopentanedioate Acetate

PropertyValue
CAS Number 1345983-89-2[1]
Molecular Formula C₉H₁₇NO₆[1]
Molecular Weight 235.24 g/mol
Appearance Off-white solid (as per synthesis)
Storage Store in a cool, dry, and well-ventilated place. Keep container tightly closed.[2]
Safety and Handling

Dimethyl 3-aminopentanedioate acetate and its precursors should be handled with appropriate safety measures in a well-ventilated laboratory fume hood.[2]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[3]

  • First-Aid Measures:

    • In case of skin contact: Wash off with soap and plenty of water.[3]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Move person into fresh air.[3]

    • If swallowed: Rinse mouth with water. Do NOT induce vomiting.[3]

  • Fire-Fighting Measures: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish.[4]

Synthesis of Dimethyl 3-Aminopentanedioate Acetate

The acetate salt of dimethyl 3-aminopentanedioate can be readily prepared from the corresponding free amine and glacial acetic acid.[5]

Protocol 1: Synthesis of Dimethyl 3-Aminopentanedioate Acetate

ReagentMolar EquivalentQuantity
Dimethyl 3-aminopentanedioate1.0(e.g., 10.0 g)
Glacial Acetic Acid1.0(Calculated based on substrate)
tert-Butyl methyl ether-(Sufficient to dissolve)

Step-by-Step Procedure:

  • Dissolve dimethyl 3-aminopentanedioate in tert-butyl methyl ether in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to approximately 0-5 °C.

  • Slowly add one molar equivalent of glacial acetic acid dropwise to the cooled solution, maintaining the internal temperature below 15 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours.

  • The product will precipitate as a white or off-white solid.

  • Collect the solid by vacuum filtration and wash with cold tert-butyl methyl ether.

  • Dry the product under vacuum to afford dimethyl 3-aminopentanedioate acetate.

Characterization: The product can be characterized by ¹H NMR spectroscopy. The expected signals include a singlet for the methyl esters, multiplets for the methylene protons, a multiplet for the methine proton, and a singlet for the acetate counter-ion.

Synthetic Applications and Protocols

The synthetic utility of dimethyl 3-aminopentanedioate acetate stems from the nucleophilicity of the secondary amine and the electrophilicity of the ester carbonyls. These reactive sites can be selectively manipulated to generate a diverse range of molecular scaffolds.

Application 1: Synthesis of Substituted Piperidones via Dieckmann Condensation

Rationale: The 3-aminopentanedioate backbone is an ideal precursor for the synthesis of 3-aminopiperidine-2,6-dione derivatives, which are valuable intermediates in medicinal chemistry. The intramolecular Dieckmann condensation of an N-acylated derivative provides a direct route to the 6-membered piperidone ring system. Piperidones are key structural motifs in many natural products and pharmaceutical agents.[6][7][8]

Protocol 2: Generalized Protocol for N-Acylation and Dieckmann Condensation

Part A: N-Acylation

ReagentMolar Equivalent
Dimethyl 3-aminopentanedioate acetate1.0
Acylating agent (e.g., Acetyl chloride)1.1
Base (e.g., Triethylamine)2.2
Solvent (e.g., Dichloromethane)-

Step-by-Step Procedure:

  • Suspend dimethyl 3-aminopentanedioate acetate in dichloromethane.

  • Add triethylamine and stir until a clear solution is obtained.

  • Cool the solution to 0 °C.

  • Slowly add the acylating agent and allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-acylated product.

Part B: Dieckmann Condensation

ReagentMolar Equivalent
N-acylated dimethyl 3-aminopentanedioate1.0
Base (e.g., Sodium ethoxide)1.1
Solvent (e.g., Toluene)-

Step-by-Step Procedure:

  • Dissolve the N-acylated diester in anhydrous toluene.

  • Add sodium ethoxide and heat the mixture to reflux for 4-6 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting β-keto ester by column chromatography.

Causality in Experimental Choices: N-acylation is a critical first step to prevent intermolecular side reactions and to activate the molecule for cyclization. The choice of a strong, non-nucleophilic base like sodium ethoxide is crucial for promoting the intramolecular condensation without causing significant ester hydrolysis.

dieckmann_condensation start Dimethyl 3-aminopentanedioate acetate nacylation N-Acylation (e.g., Ac₂O, Py) start->nacylation diester N-Acyl Dimethyl 3-aminopentanedioate nacylation->diester dieckmann Dieckmann Condensation (e.g., NaOEt, Toluene) diester->dieckmann ketoester Piperidone β-keto ester dieckmann->ketoester decarboxylation Hydrolysis & Decarboxylation (H₃O⁺, Δ) ketoester->decarboxylation piperidone Substituted Piperidone decarboxylation->piperidone

Figure 1: Synthetic route to substituted piperidones.
Application 2: Synthesis of Polysubstituted Pyridines via Multicomponent Reactions

Rationale: The secondary amine functionality in dimethyl 3-aminopentanedioate acetate can participate in multicomponent reactions (MCRs) to construct highly substituted pyridine rings. Pyridine scaffolds are ubiquitous in pharmaceuticals and agrochemicals.[9][10][11][12][13] By reacting with an α,β-unsaturated ketone (formed in situ from an aldehyde and a ketone) and an oxidizing agent, the aminodiester can serve as the nitrogen source for the pyridine core.

Protocol 3: Generalized Protocol for Pyridine Synthesis

ReagentMolar Equivalent
Aldehyde1.0
Ketone1.0
Dimethyl 3-aminopentanedioate acetate1.0
Oxidizing Agent (e.g., DDQ)1.1
Solvent (e.g., Acetic Acid)-

Step-by-Step Procedure:

  • To a solution of the aldehyde and ketone in acetic acid, add dimethyl 3-aminopentanedioate acetate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the oxidizing agent (e.g., DDQ) and heat the reaction to 80-100 °C for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it into ice water.

  • Neutralize with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the polysubstituted pyridine.

Causality in Experimental Choices: The acidic medium catalyzes the initial condensation of the aldehyde and ketone to form an α,β-unsaturated carbonyl intermediate. The amine then partakes in a Michael addition followed by cyclization and dehydration. The oxidizing agent is necessary for the final aromatization step to form the stable pyridine ring.

pyridine_synthesis cluster_reactants Reactants aldehyde Aldehyde mcr Multicomponent Reaction (e.g., AcOH, Δ) aldehyde->mcr ketone Ketone ketone->mcr amine Dimethyl 3-aminopentanedioate acetate amine->mcr dihydropyridine Dihydropyridine Intermediate mcr->dihydropyridine oxidation Oxidation (e.g., DDQ) dihydropyridine->oxidation pyridine Polysubstituted Pyridine oxidation->pyridine

Figure 2: Multicomponent synthesis of polysubstituted pyridines.
Application 3: As a Precursor for Chiral Amines and Amino Alcohols

Rationale: The ester functionalities of dimethyl 3-aminopentanedioate acetate can be readily reduced to the corresponding alcohols, yielding a 3-amino-1,5-pentanediol derivative. This amino diol is a valuable chiral building block for the synthesis of ligands for asymmetric catalysis and as a scaffold for combinatorial libraries.[14]

Protocol 4: Reduction to 3-Amino-1,5-pentanediol Derivative

ReagentMolar Equivalent
Dimethyl 3-aminopentanedioate acetate1.0
Reducing Agent (e.g., LiAlH₄)2.5
Solvent (e.g., Anhydrous THF)-

Step-by-Step Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve dimethyl 3-aminopentanedioate acetate in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction back to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude amino diol.

  • The product can be purified by distillation or crystallization.

Causality in Experimental Choices: Lithium aluminum hydride is a powerful reducing agent capable of reducing esters to primary alcohols. The reaction must be performed under anhydrous conditions as LiAlH₄ reacts violently with water. The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in an easily filterable precipitate of aluminum salts.

reduction_to_diol start Dimethyl 3-aminopentanedioate acetate reduction Reduction (e.g., LiAlH₄, THF) start->reduction diol 3-Amino-1,5-pentanediol Derivative reduction->diol

Figure 3: Reduction of the diester to the corresponding amino diol.

Conclusion

Dimethyl 3-aminopentanedioate acetate is a highly versatile and valuable building block for organic synthesis. Its bifunctional nature allows for the construction of a wide array of complex molecules, including medicinally relevant piperidones and polysubstituted pyridines, as well as chiral amino diols. The protocols and synthetic strategies outlined in this guide are intended to provide a solid foundation for researchers to explore the full potential of this readily accessible reagent in their synthetic endeavors.

References

A comprehensive list of references will be compiled and provided in the final version of this document.

Sources

Application

Application Note: Strategic Derivatization of Dimethyl 3-Aminopentanedioate Acetate for Heterocyclic Scaffolds

Abstract Dimethyl 3-aminopentanedioate, a versatile β-amino diester, serves as a valuable building block in synthetic organic chemistry, particularly for the construction of nitrogen-containing heterocycles. This applica...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dimethyl 3-aminopentanedioate, a versatile β-amino diester, serves as a valuable building block in synthetic organic chemistry, particularly for the construction of nitrogen-containing heterocycles. This application note provides a detailed experimental protocol for the transformation of Dimethyl 3-aminopentanedioate acetate into a functionalized piperidone scaffold, a core motif in numerous pharmaceutical agents. The described two-step sequence involves an initial N-acylation followed by a base-mediated intramolecular Dieckmann condensation. We offer in-depth explanations for key experimental choices, self-validating analytical checkpoints, and a robust framework for researchers in medicinal chemistry and drug development to utilize this accessible starting material for the synthesis of complex molecular architectures.

Introduction: The Synthetic Utility of β-Amino Diesters

β-Amino esters are privileged synthons in organic synthesis due to the presence of two distinct functional groups—an amine and an ester—that can be manipulated orthogonally or in concert to build molecular complexity.[1][2] Dimethyl 3-aminopentanedioate, in particular, is a symmetrical diester poised for cyclization reactions to generate six-membered heterocyclic rings.[3][4] The piperidine ring, which can be accessed from this precursor, is a ubiquitous structural feature in a vast array of natural products and clinically approved drugs.[4][5]

The commercially available acetate salt of dimethyl 3-aminopentanedioate is a stable, easy-to-handle solid. However, the protonated nature of the amine necessitates careful consideration of the reaction conditions. For the amine to function as a nucleophile, it must be liberated from its salt form, typically by the addition of a non-nucleophilic base.[6] This guide will detail a reliable protocol to first convert the primary amine into a secondary amide via N-acylation, which serves the dual purpose of protecting the amine and activating the molecule for a subsequent intramolecular cyclization. The resulting N-acyl derivative then undergoes a Dieckmann condensation to furnish a highly functionalized 2,4-piperidinedione derivative, a versatile intermediate for further synthetic elaboration.

Overall Synthetic Workflow

The transformation from the starting acetate salt to the target piperidinedione derivative proceeds through two distinct synthetic operations, which can be performed sequentially. The workflow is designed to ensure high conversion and facilitate straightforward purification at each stage.

G cluster_0 PART 1: N-Acylation cluster_1 PART 2: Dieckmann Condensation A Dimethyl 3-Aminopentanedioate Acetate Salt B Reagents: Acetyl Chloride, Triethylamine (TEA) A->B 1. C Solvent: Dichloromethane (DCM) B->C 2. D Reaction at 0 °C to RT C->D 3. E Work-up & Purification (Aqueous Wash, Column Chromatography) D->E 4. F Intermediate: Dimethyl 3-acetamidopentanedioate E->F 5. G Reagents: Sodium Ethoxide (NaOEt) F->G Proceed to Cyclization H Solvent: Toluene G->H I Reaction at Reflux H->I J Work-up & Purification (Acidic Quench, Extraction) I->J K Final Product: Methyl 1-acetyl-3-oxopiperidine-4-carboxylate J->K

Caption: Overall workflow for the two-step synthesis.

Experimental Protocols

Materials and Reagents

The following table summarizes the key reagents required for the two-step synthesis. All reagents should be of appropriate purity (reagent grade or higher) and used as received unless otherwise noted. Anhydrous solvents are critical for the success of the Dieckmann condensation.

ReagentFormulaMW ( g/mol )Supplier (Example)Notes
Dimethyl 3-aminopentanedioate acetateC₉H₁₇NO₆235.23Commercial VendorStore in a cool, dry place.
Acetyl ChlorideCH₃COCl78.49Commercial VendorReacts violently with water. Handle in a fume hood with care.
Triethylamine (TEA)(C₂H₅)₃N101.19Commercial VendorDistill from CaH₂ if necessary.
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93Commercial VendorUse from a solvent purification system or a freshly opened bottle.
Sodium Ethoxide (NaOEt)C₂H₅ONa68.05Commercial VendorHighly hygroscopic. Handle under an inert atmosphere.
Toluene, AnhydrousC₇H₈92.14Commercial VendorUse from a solvent purification system or a freshly opened bottle.
Hydrochloric Acid (HCl), 1M AqueousHCl36.46Commercial VendorFor work-up.
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Commercial VendorFor work-up.
Brine (Saturated NaCl Solution)NaCl58.44Commercial VendorFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37Commercial VendorFor drying organic layers.
Silica GelSiO₂60.08Commercial VendorFor column chromatography (e.g., 230-400 mesh).
PART 1: N-Acetylation of Dimethyl 3-aminopentanedioate acetate

This protocol details the conversion of the primary amine salt to its corresponding acetamide. Triethylamine is used in excess to first neutralize the acetate salt, liberating the free amine, and then to scavenge the HCl generated during the acylation reaction.[7]

Step-by-Step Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add Dimethyl 3-aminopentanedioate acetate (10.0 g, 42.5 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (DCM, 100 mL) to the flask. Stir the resulting suspension.

  • Base Addition: Cool the flask to 0 °C in an ice-water bath. Add triethylamine (TEA, 14.8 mL, 106.3 mmol, 2.5 eq) dropwise over 10 minutes. Stir the mixture at 0 °C for an additional 20 minutes. Causality Note: The first equivalent of TEA deprotonates the ammonium acetate salt to form the free amine. The subsequent 1.5 equivalents act as a base to neutralize the HCl byproduct of the acylation.

  • Acylation: While maintaining the temperature at 0 °C, slowly add a solution of acetyl chloride (3.3 mL, 46.8 mmol, 1.1 eq) in anhydrous DCM (20 mL) via a dropping funnel over 20 minutes. A white precipitate (triethylammonium chloride) will form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3 hours.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 50:50 mixture of ethyl acetate/hexanes. The starting material (visible after basification, Rf ≈ 0.1) should be consumed, and a new, less polar spot corresponding to the product (Rf ≈ 0.5) should appear.

  • Work-up: a. Quench the reaction by slowly adding 50 mL of water. b. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL). Causality Note: The acid wash removes excess TEA, while the bicarbonate wash removes any remaining acidic impurities. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 30% to 60% ethyl acetate in hexanes to afford Dimethyl 3-acetamidopentanedioate as a colorless oil or white solid.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. Expected ¹H NMR signals include a singlet for the acetyl methyl group (~2.0 ppm), singlets for the two methoxy groups (~3.7 ppm), and multiplets for the backbone protons.

PART 2: Intramolecular Dieckmann Condensation

This procedure uses a strong, non-nucleophilic base (sodium ethoxide) to deprotonate the α-carbon of one of the ester groups, which then attacks the carbonyl of the second ester, leading to cyclization.[4] Anhydrous conditions are crucial to prevent hydrolysis of the base and the esters.

Step-by-Step Procedure:

  • Reaction Setup: To a dry 500 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add sodium ethoxide (NaOEt, 3.4 g, 50.0 mmol, 1.25 eq).

  • Solvent and Substrate Addition: Add anhydrous toluene (200 mL) to the flask, followed by a solution of Dimethyl 3-acetamidopentanedioate (assuming a quantitative yield from Part 1, ~9.2 g, 40.0 mmol) in anhydrous toluene (50 mL).

  • Reaction Progression: Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring. The reaction is typically complete within 4-6 hours.

  • Monitoring (Self-Validation): The reaction can be monitored by TLC (50% ethyl acetate/hexanes), observing the disappearance of the starting diester (Rf ≈ 0.5) and the appearance of a more polar spot for the β-keto ester product (Rf ≈ 0.2-0.3).

  • Work-up: a. Cool the reaction mixture to room temperature, then place it in an ice-water bath. b. Quench the reaction by slowly and carefully adding 1 M HCl (75 mL) until the pH of the aqueous layer is acidic (pH ≈ 2-3). Causality Note: The acidic quench neutralizes the excess base and protonates the enolate intermediate to form the β-keto ester. c. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3 x 75 mL). d. Combine all organic layers and wash with brine (1 x 100 mL). e. Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude material can often be used without further purification. If necessary, it can be purified by recrystallization or column chromatography to yield Methyl 1-acetyl-3-oxopiperidine-4-carboxylate .

  • Characterization: Confirm the structure using NMR and mass spectrometry. The product exists as a mixture of keto and enol tautomers, which will be reflected in the NMR spectra.

Mechanistic Insight: The Dieckmann Condensation

The key ring-forming step is the Dieckmann condensation, an intramolecular variation of the Claisen condensation. The mechanism provides a clear rationale for the required reagents and conditions.

G cluster_0 Mechanism Start N-Acyl Diester Step1 Deprotonation (α-carbon) Start->Step1 NaOEt Step2 Intramolecular Nucleophilic Attack Step1->Step2 Forms enolate Step3 Loss of Methoxide Step2->Step3 Forms cyclic intermediate Step4 Deprotonation of acidic α-proton Step3->Step4 Forms initial product Step5 Acidic Work-up (Protonation) Step4->Step5 Drives equilibrium Product β-Keto Ester Product (Piperidinedione derivative) Step5->Product H₃O⁺

Caption: Key mechanistic steps of the Dieckmann condensation.

Conclusion

This application note provides a comprehensive and reliable two-step protocol for the synthesis of a functionalized piperidinedione derivative from Dimethyl 3-aminopentanedioate acetate. By explaining the causality behind each procedural step and including checkpoints for self-validation, this guide empowers researchers to confidently utilize this versatile starting material. The resulting heterocyclic scaffold is a valuable intermediate for the synthesis of diverse molecular libraries aimed at drug discovery and development programs.

References

  • Aelvoet, K., et al. (2010). Synthesis of β-amino esters. Chemical Society Reviews, 39(6), 2095-2129. Available at: [Link]

  • Davies, S. G., & Fletcher, A. M. (2014). Stereospecific cyclization strategies for α,ε-dihydroxy-β-amino esters: asymmetric syntheses of imino and amino sugars. The Journal of Organic Chemistry, 79(22), 10848–10863. Available at: [Link]

  • Forró, F., & Fülöp, F. (2010). An Improved Stereocontrolled Access Route to Piperidine or Azepane β-Amino Esters and Azabicyclic β- and γ-Lactams; Synthesis of Novel Functionalized Azaheterocyles. European Journal of Organic Chemistry, 2010(28), 5449-5457. Available at: [Link]

  • Edelmann, F. T. (2021). What is the role of sodium acetate in acetylation of primary amine with acetic anhydride? ResearchGate. Available at: [Link]

  • Weintraub, P. M., et al. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(1), 1-27. Available at: [Link]

  • Reddy, B. V. S., et al. (2007). Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. The Journal of Organic Chemistry, 72(19), 7243–7255. Available at: [Link]

  • Kunick, C., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 13(10), 1046-1057. Available at: [Link]

Sources

Method

Application Note & Protocol: High-Purity Isolation of Dimethyl 3-aminopentanedioate Acetate via Automated Flash Chromatography

Introduction Dimethyl 3-aminopentanedioate acetate is a key building block in the synthesis of various pharmaceutical compounds and complex organic molecules. The purity of this intermediate is critical, as impurities ca...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dimethyl 3-aminopentanedioate acetate is a key building block in the synthesis of various pharmaceutical compounds and complex organic molecules. The purity of this intermediate is critical, as impurities can lead to unwanted side reactions, lower yields, and complications in downstream processes. This application note provides a detailed protocol for the efficient purification of Dimethyl 3-aminopentanedioate acetate using automated flash chromatography, a technique well-suited for the rapid and effective separation of polar compounds.

The target molecule is the acetate salt of a diester with a primary amine, conferring a significant degree of polarity and making it an interesting candidate for purification. The presence of the free amine and the acetate counter-ion suggests that ion-exchange chromatography could be a viable strategy. However, reversed-phase chromatography, which separates compounds based on hydrophobicity, can also be adapted for polar molecules and often offers a more straightforward method development process.[1][2] This guide will focus on a reversed-phase approach, which is a widely used and versatile technique in modern organic purification.

Physicochemical Properties of Dimethyl 3-aminopentanedioate

A thorough understanding of the analyte's properties is fundamental to developing a robust purification method.

PropertyValueSource
Molecular Formula C7H13NO4[PubChem CID: 253304][3]
Molecular Weight 175.18 g/mol [PubChem CID: 253304][3]
CAS Number (Acetate Salt) 1345983-89-2[LookChem][4]
Appearance Off-white solid[ChemicalBook][5]
Boiling Point 248°C at 760 mmHg[Crysdot LLC]

The presence of both ester and amine functionalities, along with its salt form, indicates good solubility in polar solvents such as water, methanol, and ethanol, and limited solubility in non-polar organic solvents.

Chromatographic Purification Strategy

The purification of Dimethyl 3-aminopentanedioate acetate will be achieved using reversed-phase flash chromatography. This technique utilizes a non-polar stationary phase and a polar mobile phase.[1][6] Polar analytes, like our target compound, will have a weaker interaction with the stationary phase and thus elute earlier than non-polar impurities.

A gradient elution method will be employed, starting with a highly polar mobile phase and gradually increasing the proportion of a less polar organic modifier. This approach ensures good separation of compounds with a range of polarities.

Workflow Overview

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product Sample_Prep Sample Preparation: Dissolve crude product in minimal polar solvent Injection Sample Injection Sample_Prep->Injection System_Prep System Preparation: Equilibrate C18 column with initial mobile phase System_Prep->Injection Gradient_Elution Gradient Elution: Increase organic modifier concentration over time Injection->Gradient_Elution Fraction_Collection Fraction Collection: Collect fractions based on UV detection Gradient_Elution->Fraction_Collection Purity_Analysis Purity Analysis: Analyze fractions by TLC or HPLC Fraction_Collection->Purity_Analysis Pooling Pooling & Evaporation: Combine pure fractions and remove solvent Purity_Analysis->Pooling Final_Product Final Product: Isolated high-purity Dimethyl 3-aminopentanedioate acetate Pooling->Final_Product

Sources

Application

Application Notes and Protocols for the Crystallization of Dimethyl 3-aminopentanedioate Salts

Introduction: The Critical Role of Crystallization in Pharmaceutical Development In the realm of pharmaceutical sciences, the isolation and purification of active pharmaceutical ingredients (APIs) are paramount to ensure...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Crystallization in Pharmaceutical Development

In the realm of pharmaceutical sciences, the isolation and purification of active pharmaceutical ingredients (APIs) are paramount to ensure safety, efficacy, and stability. Crystallization stands as a cornerstone technique in this endeavor, offering a robust method for achieving high purity and controlling the solid-state properties of drug substances.[1] Dimethyl 3-aminopentanedioate, a key building block in the synthesis of various pharmaceutical agents, and its salts, are no exception. The ability to produce these compounds in a crystalline form with consistent particle size, morphology, and polymorphic form is critical for downstream processing, formulation, and ultimately, therapeutic performance.

This comprehensive guide provides detailed application notes and protocols for the crystallization of two common salts of dimethyl 3-aminopentanedioate: the hydrochloride and the tosylate. The methodologies described herein are grounded in fundamental principles of crystallization and draw upon established practices for analogous amino acid esters and organic salts.

Physicochemical Properties and Pre-crystallization Considerations

A thorough understanding of the physicochemical properties of the target compound is the foundation of a successful crystallization strategy. Dimethyl 3-aminopentanedioate is an amino acid ester, possessing both a basic amino group and two ester functionalities. This amphiphilic nature, coupled with the ionic character of its salts, dictates its solubility behavior.

Solubility Profile:

As ionic salts, the hydrochloride and tosylate salts of dimethyl 3-aminopentanedioate are generally expected to exhibit higher solubility in polar solvents.[2] A qualitative assessment suggests solubility in water, lower alcohols (methanol, ethanol), and polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Conversely, they are likely to be poorly soluble in nonpolar solvents such as hexanes, toluene, and diethyl ether. This solubility differential is the driving force behind the selection of appropriate solvent/antisolvent systems for crystallization.

For instance, the hydrochloride salt of the closely related dimethyl DL-glutamate is soluble in ethanol, DMSO, and DMF, as well as in aqueous buffers.[3] This provides a strong indication of suitable solvent systems for dimethyl 3-aminopentanedioate hydrochloride.

Salt Formation and pKa:

The formation of salts by reacting the basic amino group of dimethyl 3-aminopentanedioate with an acid (hydrochloric acid or p-toluenesulfonic acid) significantly enhances the compound's stability and handling properties. The pKa of the protonated amine and the chosen acid will influence the pH-solubility profile of the salt, which can be a critical parameter in certain crystallization methods, such as neutralization crystallization.

Core Crystallization Methodologies

Several crystallization techniques can be employed to purify dimethyl 3-aminopentanedioate salts. The choice of method depends on the specific salt, the desired crystal attributes, and the scale of the operation. The three primary methods discussed are cooling crystallization, antisolvent crystallization, and vapor diffusion.

Cooling Crystallization

This technique is predicated on the principle that the solubility of most compounds decreases with a reduction in temperature. It is a widely used method for compounds that exhibit a significant positive temperature coefficient of solubility.[4]

Workflow for Cooling Crystallization:

G A Dissolve crude salt in a minimum amount of a suitable solvent at elevated temperature. B Filter the hot solution to remove insoluble impurities. A->B C Allow the solution to cool slowly and undisturbed. B->C D Induce crystallization (if necessary) by scratching or seeding. C->D E Collect crystals by filtration. D->E F Wash crystals with a small amount of cold solvent. E->F G Dry the purified crystals. F->G G A Dissolve the crude salt in a minimum amount of a suitable solvent. B Slowly add a miscible antisolvent to the solution with stirring. A->B C Observe for the onset of precipitation (cloudiness). B->C D Continue adding the antisolvent until precipitation is complete. C->D E Age the resulting slurry. D->E F Collect the crystals by filtration. E->F G Wash the crystals with a mixture of the solvent and antisolvent. F->G H Dry the purified crystals. G->H

Caption: Workflow for Antisolvent Crystallization.

Vapor Diffusion

Vapor diffusion is a technique well-suited for obtaining high-quality single crystals, often for X-ray diffraction studies. It involves the slow diffusion of an antisolvent vapor into a solution of the compound, gradually inducing crystallization.

Workflow for Vapor Diffusion:

G A Prepare a concentrated solution of the salt in a suitable solvent. B Place the solution in a small, open vial. A->B C Place the vial inside a larger, sealed container. B->C D Add a volatile antisolvent to the larger container, ensuring it does not directly contact the solution. C->D E Allow the antisolvent vapor to slowly diffuse into the solution over time. D->E F Monitor for crystal growth. E->F G Isolate the crystals once they have reached the desired size. F->G

Caption: Workflow for Vapor Diffusion.

Experimental Protocols

The following protocols are provided as detailed starting points for the crystallization of dimethyl 3-aminopentanedioate hydrochloride and tosylate. Researchers should note that optimization of these protocols may be necessary depending on the purity of the starting material and the desired crystal characteristics.

Protocol 1: Cooling Crystallization of Dimethyl 3-aminopentanedioate Hydrochloride from Methanol

This protocol is based on the general principle of decreased solubility of amino acid ester hydrochlorides in alcohols at lower temperatures.

Materials:

  • Crude dimethyl 3-aminopentanedioate hydrochloride

  • Methanol, reagent grade

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Place the crude dimethyl 3-aminopentanedioate hydrochloride in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of methanol to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more methanol dropwise if necessary to achieve complete dissolution, but avoid adding a large excess.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • If crystals do not form spontaneously, induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal.

  • Once crystallization has initiated, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold methanol to remove any residual soluble impurities.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Antisolvent Crystallization of Dimethyl 3-aminopentanedioate Hydrochloride from Ethanol/Diethyl Ether

This protocol leverages the high solubility of the hydrochloride salt in ethanol and its poor solubility in diethyl ether.

Materials:

  • Crude dimethyl 3-aminopentanedioate hydrochloride

  • Ethanol, absolute

  • Diethyl ether, anhydrous

  • Beaker or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Dropping funnel or pipette

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the crude dimethyl 3-aminopentanedioate hydrochloride in a minimum amount of absolute ethanol at room temperature with stirring.

  • Once a clear solution is obtained, begin the slow, dropwise addition of diethyl ether from a dropping funnel while stirring vigorously.

  • Continue adding diethyl ether until the solution becomes persistently cloudy, indicating the onset of precipitation.

  • Add a further volume of diethyl ether to ensure complete precipitation.

  • Allow the resulting slurry to stir for 30-60 minutes to allow for crystal growth and equilibration.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of a pre-mixed ethanol/diethyl ether solution (e.g., 1:5 v/v) to remove impurities.

  • Dry the crystals under vacuum.

Protocol 3: Cooling Crystallization of Dimethyl 3-aminopentanedioate Tosylate from Isopropanol

This protocol is based on the common use of alcohols for the recrystallization of tosylate salts.

Materials:

  • Crude dimethyl 3-aminopentanedioate tosylate

  • Isopropanol, reagent grade

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • In an Erlenmeyer flask, suspend the crude dimethyl 3-aminopentanedioate tosylate in isopropanol.

  • Heat the suspension with stirring on a hot plate until the solid dissolves completely. Add more isopropanol in small portions if needed to achieve a clear solution at the boiling point.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize the yield, place the flask in an ice bath for at least 30 minutes.

  • Collect the crystalline product by vacuum filtration.

  • Wash the filter cake with a small volume of cold isopropanol.

  • Dry the purified tosylate salt under vacuum.

Protocol 4: Antisolvent Crystallization of Dimethyl 3-aminopentanedioate Tosylate from Acetone/Hexane

This protocol utilizes a polar aprotic solvent and a nonpolar antisolvent, a common combination for crystallizing organic salts.

Materials:

  • Crude dimethyl 3-aminopentanedioate tosylate

  • Acetone, reagent grade

  • n-Hexane, reagent grade

  • Beaker or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Dropping funnel or pipette

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the crude tosylate salt in a minimal volume of acetone at room temperature.

  • With efficient stirring, slowly add n-hexane to the solution.

  • Observe for the formation of a precipitate. Continue the addition of n-hexane until precipitation appears complete.

  • Stir the resulting suspension for an additional 30 minutes.

  • Isolate the crystalline solid by vacuum filtration.

  • Wash the crystals with a small amount of an acetone/hexane mixture (e.g., 1:4 v/v).

  • Dry the product under vacuum.

Data Summary and Comparison

The following table summarizes the key parameters for the described crystallization protocols.

Protocol Salt Crystallization Method Solvent System Key Parameters Expected Outcome
1HydrochlorideCoolingMethanolSlow cooling, optional seedingCrystalline solid with moderate to high purity.
2HydrochlorideAntisolventEthanol/Diethyl EtherSlow addition of antisolventFine to granular crystals, good for particle size control.
3TosylateCoolingIsopropanolDissolution at elevated temperatureWell-formed crystals, effective for purification.
4TosylateAntisolventAcetone/HexaneControlled addition of hexaneCrystalline powder, potentially with smaller particle size.

Troubleshooting and Expert Insights

  • Oiling Out: If the compound separates as an oil instead of a crystalline solid, this is often due to a high degree of supersaturation or the presence of impurities. To remedy this, try reheating the solution to dissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly. Using a more dilute solution or a different solvent system may also be necessary.

  • No Crystal Formation: If crystals fail to form upon cooling or addition of an antisolvent, the solution may not be sufficiently supersaturated. Try evaporating some of the solvent to increase the concentration. Inducing crystallization by scratching the inner surface of the flask or adding a seed crystal of the desired product can also be effective.

  • Polymorphism: Be aware that different crystallization conditions (solvent, temperature, cooling rate) can lead to the formation of different crystalline polymorphs. [4]It is crucial to characterize the resulting crystals using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and microscopy to ensure the desired and most stable polymorph is consistently produced.

Conclusion

The crystallization of dimethyl 3-aminopentanedioate salts is a critical step in their purification and preparation for pharmaceutical applications. The choice of crystallization method and solvent system is dictated by the specific salt and its physicochemical properties. The protocols provided in this guide offer robust starting points for developing efficient and reproducible crystallization processes. By understanding the underlying principles and carefully controlling the experimental parameters, researchers can consistently obtain these important intermediates in high purity and with the desired solid-state characteristics.

References

  • Giulietti, M., Seckler, M. M., Derenzo, S., Ré, M. I., & Cekinski, E. (2001). EFFECT OF SOLVENT ON CRYSTALLIZATION AND POLYMORPHIC TRANSFORMATION OF L-HISTIDINE. Trans IChemE, Part A, Chemical Engineering Research and Design, 79(A7), 837-844.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of Methyl-d3-amine Hydrochloride in Organic Solvents.
  • Cayman Chemical. (2022). Dimethyl DL-Glutamate (hydrochloride)
  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

Sources

Method

Analytical techniques for Dimethyl 3-aminopentanedioate acetate characterization

An Application Guide to the Analytical Characterization of Dimethyl 3-aminopentanedioate Acetate Abstract This comprehensive application note provides a detailed guide to the essential analytical techniques for the struc...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Characterization of Dimethyl 3-aminopentanedioate Acetate

Abstract

This comprehensive application note provides a detailed guide to the essential analytical techniques for the structural elucidation, purity assessment, and stability testing of Dimethyl 3-aminopentanedioate Acetate. Intended for researchers, quality control analysts, and drug development professionals, this document outlines field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methodologies effectively.

Introduction: The Analytical Imperative

Dimethyl 3-aminopentanedioate is a key chemical intermediate, and its acetate salt form is often preferred for its improved handling and stability characteristics.[1][2] As with any compound intended for pharmaceutical or high-purity chemical applications, rigorous analytical characterization is not merely a procedural step but a foundational requirement for ensuring safety, efficacy, and batch-to-batch consistency. The presence of multiple functional groups—two esters and a secondary amine—necessitates a multi-faceted analytical approach to confirm its identity and quantify impurities.

This guide moves beyond simple procedural lists to provide a validated analytical framework, emphasizing the scientific rationale behind each protocol. We will address the core questions of identity, purity, and stability through a suite of complementary techniques.

Physicochemical Properties Summary

A clear understanding of the fundamental properties of Dimethyl 3-aminopentanedioate and its acetate salt is the starting point for all analytical method development.

PropertyValueSource
Chemical Name Dimethyl 3-aminopentanedioate acetate[1][2]
CAS Number 1345983-89-2 (Acetate Salt)[2]
Molecular Formula C₉H₁₇NO₆ (Acetate Salt)[2]
Molecular Weight 235.23 g/mol (Acetate Salt)[2]
Free Base Name Dimethyl 3-aminopentanedioate[3]
Free Base Formula C₇H₁₃NO₄[3]
Free Base MW 175.18 g/mol [3]
Application Pharmaceutical intermediate[2]

Comprehensive Characterization Workflow

A robust analytical strategy relies on the integration of orthogonal techniques, where each method provides a unique piece of the structural and purity puzzle. The following workflow illustrates a logical approach to the complete characterization of a new batch of Dimethyl 3-aminopentanedioate Acetate.

G cluster_0 Primary Characterization cluster_1 Purity & Stability Assessment NMR NMR Spectroscopy (¹H, ¹³C) Confirms covalent structure Report Certificate of Analysis (Identity, Purity, Stability) NMR->Report MS Mass Spectrometry (ESI-MS) Confirms molecular weight MS->Report FTIR FTIR Spectroscopy Identifies functional groups FTIR->Report HPLC Stability-Indicating HPLC Quantifies purity & degradants HPLC->Report Forced_Deg Forced Degradation (Acid, Base, Oxidative, Thermal) Validates HPLC method Forced_Deg->HPLC Method Validation Batch New Batch of Dimethyl 3-aminopentanedioate Acetate Batch->NMR Identity Batch->MS Batch->FTIR Batch->HPLC Purity G Start Start: Define Goal (Separate API from Degradants) Forced_Deg Perform Forced Degradation (Acid, Base, H₂O₂, Heat, Light) Generate Degradant Mixture Start->Forced_Deg Method_Dev Method Development (Column, Mobile Phase, Gradient) Forced_Deg->Method_Dev Inject stressed samples Optimization Optimize Resolution (Adjust pH, Organic Ratio) Method_Dev->Optimization Iterate Validation Validate Method (ICH) (Specificity, Linearity, Accuracy, Precision) Optimization->Validation Lock method End Final Stability-Indicating Method Validation->End

Caption: Workflow for developing a stability-indicating HPLC method.

Protocol: RP-HPLC Analysis

Chromatographic Conditions

Parameter Recommended Setting Rationale
Column C18, 250 x 4.6 mm, 5 µm Standard reversed-phase column offering good retention for moderately polar compounds. [4]
Mobile Phase A 25 mM Potassium Phosphate Buffer, pH 7.0 A neutral pH buffer is chosen to maintain the analyte in a consistent ionization state for reproducible chromatography. [4]
Mobile Phase B Acetonitrile Common organic modifier with good UV transparency.
Gradient 5% B to 70% B over 20 min A gradient ensures elution of both the polar main compound and any less polar impurities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column. [4]
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Detection UV at 210 nm The compound lacks a strong chromophore, so detection at a low UV wavelength is necessary.
Injection Vol. 10 µL

| Sample Diluent | Water:Acetonitrile (90:10) | Ensures sample is fully dissolved and compatible with the initial mobile phase. |

Forced Degradation Protocol

  • Acid Hydrolysis: Dissolve sample in 0.1 M HCl and heat at 60°C for 4 hours. Neutralize before injection. [4]2. Base Hydrolysis: Dissolve sample in 0.1 M NaOH and heat at 60°C for 2 hours. Neutralize before injection. [4]3. Oxidative Degradation: Dissolve sample in 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose solid sample to 80°C for 48 hours.

  • Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.

Data Interpretation
  • Specificity: The primary goal is to demonstrate that the peaks for degradation products are well-resolved from the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the main peak is spectrally pure in all stressed samples.

  • Purity Calculation: The purity of an unstressed sample is calculated using an area percent normalization method.

  • Mass Balance: In stability studies, the sum of the area of the main peak and all impurity peaks should remain consistent over time, demonstrating that all degradants are being detected.

Conclusion

The analytical characterization of Dimethyl 3-aminopentanedioate Acetate requires a systematic and orthogonal approach. The combination of NMR for definitive structure confirmation, MS for molecular weight verification, FTIR for functional group identification, and a validated stability-indicating HPLC method for purity and stability assessment provides a comprehensive and trustworthy data package. The protocols and rationale outlined in this guide establish a robust framework for the quality control and development of this important chemical intermediate.

References

  • PubChem. (n.d.). Dimethyl 3-aminopentanedioate. National Center for Biotechnology Information. Retrieved from [Link]

  • NMR Spectra of New Compounds. (n.d.). Retrieved from a source providing examples of NMR spectra for various organic compounds.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Science.gov. (n.d.). stability-indicating hplc method: Topics. Retrieved from [Link]

  • Hemdan, A., et al. (2016). Development of a Validated Stability Indicating RP-HPLC Method. TSI Journals. Retrieved from a journal article detailing HPLC method development.
  • SUPPORTING MATERIALS. (n.d.).
  • The Royal Society of Chemistry. (2009). Electronic Supplementary Information for Dalton Transactions.
  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • LookChem. (n.d.). DiMethyl 3-aMinopentanedioate acetate, CasNo.1345983-89-2. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from a source detailing organic synthesis procedures.
  • IR Spectroscopy of Esters. (n.d.). Retrieved from a resource on the infrared spectroscopy of esters.
  • CONICET. (n.d.). Trends in Analytical chemistry.
  • Kommareddy, S., et al. (2021). Development and validation of a stability-indicating RP-HPLC method. Annales Pharmaceutiques Françaises. Retrieved from [Link]

  • Crysdot LLC. (n.d.). Dimethyl 3-aminopentanedioate. Retrieved from a supplier website with chemical properties.
  • National Institutes of Health. (n.d.). Stability-Indicating RP-HPLC Method for the Determination of Ambrisentan and Tadalafil. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of the Amide and Ester carbonyls stretches. Retrieved from [Link]

  • YouTube. (2023). FTIR spectra of esters. Retrieved from [Link]

  • Kono, H. (2015). NMR characterization of cellulose acetate. PubMed. Retrieved from [Link]

Sources

Application

Application Note: High-Resolution ¹H NMR Analysis of Dimethyl 3-aminopentanedioate Acetate

Abstract This application note provides a comprehensive guide to the structural elucidation of Dimethyl 3-aminopentanedioate Acetate using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. As a key...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the structural elucidation of Dimethyl 3-aminopentanedioate Acetate using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. As a key intermediate in pharmaceutical synthesis, rigorous characterization of this molecule is critical for quality control and drug development.[1] We present a detailed, field-proven protocol covering sample preparation, instrument setup, data acquisition, and spectral interpretation. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology. This guide is intended for researchers, chemists, and quality control analysts in the pharmaceutical and chemical industries.

Introduction: Structural Context

Dimethyl 3-aminopentanedioate acetate is an organic salt composed of the dimethyl 3-aminopentanedioate cation and an acetate anion. The core structure features a chiral center at the C3 position, which has significant implications for its ¹H NMR spectrum. Due to this chirality, the methylene protons on the C2 and C4 positions are diastereotopic, meaning they are chemically non-equivalent and will exhibit distinct chemical shifts and coupling patterns.

Understanding these structural nuances is paramount for accurate spectral assignment. ¹H NMR spectroscopy serves as an indispensable tool for confirming the identity, assessing the purity, and verifying the structural integrity of this compound.[2]

Molecular Structure:

Figure 1: Chemical structure of Dimethyl 3-aminopentanedioate Acetate.

Predicted ¹H NMR Spectral Data

The following table summarizes the anticipated ¹H NMR data for Dimethyl 3-aminopentanedioate Acetate when dissolved in DMSO-d₆. The predictions are based on established chemical shift principles and published data for this compound.[3][4]

Proton Assignment Label Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling (J, Hz) Rationale
Ammonium ProtonsNH₃⁺~5.30Broad Singlet (br s)3HN/AProtons on nitrogen exhibit broad signals due to quadrupolar relaxation and chemical exchange. Position is solvent and concentration dependent.[3]
Methoxy ProtonsOCH₃~3.56Singlet (s)6HN/AThe two methoxy groups are chemically equivalent and show no coupling to other protons, resulting in a single, sharp peak.[3] Deshielded by the adjacent oxygen atom.[5][6]
C3 Methine ProtonCH~3.36Multiplet (m)1HJ = 5-8 HzThis proton is coupled to the four diastereotopic protons on C2 and C4, resulting in a complex multiplet.
C2/C4 Methylene ProtonsCH₂~2.44 & ~2.31Doublet of doublets (dd)4HJ ≈ 16 Hz (geminal), J ≈ 5-8 Hz (vicinal)These four protons are diastereotopic. They split each other (geminal coupling) and the C3 proton (vicinal coupling), giving rise to two distinct complex signals.[3] Their position is alpha to a carbonyl group.[7]
Acetate Methyl ProtonsCH₃~1.86Singlet (s)3HN/AThe methyl protons of the acetate counter-ion are chemically equivalent and isolated from other protons, yielding a sharp singlet.[3][8]

Experimental Protocol: A Validated Workflow

This protocol is designed to produce high-quality, reproducible ¹H NMR spectra. Adherence to these steps minimizes artifacts and ensures data integrity.

Materials and Equipment
  • Analyte: Dimethyl 3-aminopentanedioate Acetate

  • NMR Spectrometer: 400 MHz or higher field strength

  • NMR Tubes: 5 mm high-quality, clean, and unscratched NMR tubes[9]

  • Deuterated Solvent: DMSO-d₆ (Dimethyl sulfoxide-d₆), ≥99.8% D

  • Reference: The residual proton signal of DMSO-d₆ (δ ≈ 2.50 ppm) can be used for calibration. TMS is not required.[10]

  • Volumetric Glassware: Calibrated micropipettes or gas-tight syringes

  • Filtration: Pasteur pipette and a small plug of glass wool

Sample Preparation

The quality of the NMR spectrum is profoundly dependent on proper sample preparation. The goal is a homogenous solution free of particulate matter.[11][12]

  • Weighing the Sample: Accurately weigh 10-15 mg of Dimethyl 3-aminopentanedioate Acetate into a clean, dry vial.[9] This concentration provides an excellent signal-to-noise ratio for a typical ¹H experiment in a few minutes.

  • Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[11]

    • Causality: DMSO-d₆ is a polar aprotic solvent, ideal for dissolving organic salts. Its use prevents the exchange of the NH₃⁺ protons, allowing for their observation, which might not be possible in D₂O.

  • Dissolution: Gently vortex or swirl the vial until the sample is completely dissolved. A homogeneous solution is critical for achieving a highly resolved spectrum.[10]

  • Filtration: Place a small, tight plug of glass wool into a Pasteur pipette. Transfer the sample solution through this filter directly into the 5 mm NMR tube.

    • Causality: This step is mandatory to remove any suspended solid particles. Particulates drastically disrupt the magnetic field homogeneity, leading to broadened spectral lines and loss of resolution, which would obscure the critical coupling patterns of the methylene protons.[9]

  • Final Check: Ensure the sample height in the NMR tube is between 4-5 cm (approximately 0.6 mL).[11] Cap the tube securely to prevent contamination and solvent evaporation.

Instrument Setup and Data Acquisition

The following are generalized parameters for a 400 MHz spectrometer.

  • Sample Insertion: Insert the NMR tube into the spinner turbine and place it in the spectrometer's magnet.

  • Locking: Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent. The lock system uses the deuterium frequency to compensate for magnetic field drift, ensuring spectral stability.

  • Shimming: Adjust the magnetic field homogeneity (shimming) by optimizing the lock signal. Automated shimming routines are typically sufficient, but manual adjustment of Z1, Z2, Z3, and Z4 shims can further improve resolution.

    • Causality: Shimming is the most critical step for obtaining sharp lines and resolving fine coupling patterns. Poor shimming results in broad, distorted peaks.

  • Acquisition Parameters:

    • Experiment: Standard 1D proton experiment (e.g., Bruker: zg30, Varian: s2pul).

    • Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm).

    • Number of Scans (NS): 8 to 16 scans.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay ensures complete relaxation for accurate integration.

    • Acquisition Time (AQ): 2-4 seconds.

  • Acquire Data: Start the acquisition. The resulting raw signal is the Free Induction Decay (FID).

Data Processing and Interpretation

  • Fourier Transform (FT): Apply an exponential window function (line broadening, LB = 0.3 Hz) to the FID to improve the signal-to-noise ratio, followed by a Fourier transform to convert the time-domain signal (FID) into a frequency-domain signal (the spectrum).

  • Phase and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode. Apply a polynomial function to correct any baseline distortions.

  • Referencing: Calibrate the chemical shift axis by setting the residual DMSO-d₆ peak to δ 2.50 ppm.

  • Integration: Integrate all signals. The relative integral values should correspond to the number of protons giving rise to each signal, as detailed in the table in Section 2. For example, the ratio of the OCH₃ singlet to the acetate singlet should be 2:1 (or 6H:3H).

  • Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each peak. Compare the experimental data with the predicted values to confirm the structure. Pay close attention to the complex multiplets for the diastereotopic CH₂ protons around 2.3-2.5 ppm, as their presence is a key signature of the compound's structure.

Visualization of the Analytical Workflow

The following diagram outlines the complete workflow for the ¹H NMR analysis of Dimethyl 3-aminopentanedioate Acetate.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Sample (10-15 mg) dissolve 2. Dissolve in DMSO-d6 (~0.7 mL) weigh->dissolve filtrate 3. Filter into NMR Tube dissolve->filtrate insert 4. Insert, Lock & Shim filtrate->insert acquire 5. Set Parameters & Acquire FID insert->acquire process 6. FT, Phase & Baseline Correction acquire->process analyze 7. Reference, Integrate & Analyze process->analyze confirm Structural Confirmation analyze->confirm

Caption: Workflow for ¹H NMR Analysis.

References

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  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
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  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
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  • ChemicalBook. (n.d.). Acetic acid(64-19-7) 1H NMR spectrum.
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  • ResearchGate. (n.d.). The ¹H–NMR spectrum of acetic acid in a glass insert at the temperature....
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Method

Application Notes and Protocols: A Comprehensive Guide to the 13C NMR Spectroscopy of Dimethyl 3-aminopentanedioate Acetate

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling Molecular Architecture with 13C NMR In the landscape of analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Molecular Architecture with 13C NMR

In the landscape of analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a pillar for the structural elucidation of organic molecules. Among its variants, 13C NMR spectroscopy provides a direct window into the carbon backbone of a molecule, revealing the number of non-equivalent carbon atoms and offering profound insights into their chemical environments.[1][2] This technique is indispensable in pharmaceutical research and development, where the precise characterization of novel chemical entities is paramount.

This document serves as a detailed application note and protocol for the 13C NMR analysis of Dimethyl 3-aminopentanedioate acetate. As a Senior Application Scientist, the following sections are designed to provide not just a procedural outline, but a deeper understanding of the experimental choices and the interpretation of the resulting spectral data, grounded in established scientific principles.

Core Principles of 13C NMR Spectroscopy

Carbon-13 NMR spectroscopy is based on the magnetic properties of the ¹³C isotope, which, although having a low natural abundance of approximately 1.1%, possesses a nuclear spin (I=1/2) that makes it NMR-active.[2] In the presence of a strong external magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency radiation causes transitions between these states, and the precise frequency at which this occurs is highly sensitive to the local electronic environment of each carbon atom. This frequency is reported as a chemical shift (δ) in parts per million (ppm) relative to a standard reference compound, typically tetramethylsilane (TMS).[1][2]

Several key factors influence the chemical shift of a ¹³C nucleus:

  • Hybridization: The hybridization state of the carbon atom (sp³, sp², sp) significantly affects its chemical shift, with sp² and sp carbons generally appearing at higher chemical shifts (downfield) than sp³ carbons.

  • Electronegativity: The presence of nearby electronegative atoms (e.g., oxygen, nitrogen) deshields the carbon nucleus, causing its resonance to shift downfield to a higher ppm value.

  • Magnetic Anisotropy: The presence of π-electron systems, such as in carbonyl groups or aromatic rings, can induce local magnetic fields that either shield or deshield nearby carbon nuclei, influencing their chemical shifts.

For complex molecules, advanced NMR techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) are invaluable. DEPT experiments utilize polarization transfer from protons to attached carbons to enhance the ¹³C signal and to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups, as well as quaternary carbons (C).[3][4][5][6]

Experimental Protocol for 13C NMR Analysis

A meticulously executed experimental protocol is the foundation of reliable and reproducible NMR data. The following steps provide a comprehensive workflow for the 13C NMR analysis of Dimethyl 3-aminopentanedioate acetate.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis prep1 Weigh ~50-100 mg of Dimethyl 3-aminopentanedioate acetate prep2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., D₂O or CDCl₃) prep1->prep2 prep3 Add internal standard (e.g., TMS or DSS) prep2->prep3 prep4 Filter the solution into a clean 5 mm NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer acq2 Lock and shim the spectrometer acq1->acq2 acq3 Set up 1D ¹³C NMR experiment parameters acq2->acq3 acq4 Acquire broadband proton-decoupled spectrum acq3->acq4 acq5 Acquire DEPT-90 and DEPT-135 spectra acq4->acq5 proc1 Apply Fourier transform to the FID proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Calibrate chemical shifts to the reference proc3->proc4 proc5 Peak picking and integration proc4->proc5 proc6 Analyze and assign signals proc5->proc6 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq Transfer to Spectrometer cluster_proc cluster_proc cluster_acq->cluster_proc Transfer of Raw Data (FID)

Caption: Structure of Dimethyl 3-aminopentanedioate acetate with carbon numbering.

Predicted 13C NMR Chemical Shifts and DEPT Analysis

The following table summarizes the predicted ¹³C NMR chemical shifts and the expected results from DEPT-90 and DEPT-135 experiments. These predictions are based on established chemical shift correlations for similar functional groups.

Carbon AtomPredicted Chemical Shift (δ, ppm)DEPT-90DEPT-135Assignment Rationale
C1, C5173.5AbsentAbsentEster carbonyl carbons, highly deshielded.
C352.0PositivePositiveMethine carbon attached to the electron-withdrawing amino group.
C2, C437.5AbsentNegativeMethylene carbons adjacent to the methine and ester groups.
C6, C751.8AbsentPositiveMethyl carbons of the ester groups, attached to oxygen.
Acetate CH₃22.5AbsentPositiveMethyl group of the acetate counter-ion.
Acetate C=O178.0AbsentAbsentCarbonyl carbon of the acetate, typically slightly downfield from ester carbonyls.
Interpretation of the Spectrum
  • Carbonyl Region (170-180 ppm): Two signals are expected in this region. The signal around 173.5 ppm corresponds to the two equivalent ester carbonyl carbons (C1 and C5). The signal at a slightly higher chemical shift, around 178.0 ppm, is assigned to the carboxylate carbon of the acetate counter-ion. Both signals will be absent in the DEPT spectra, confirming their quaternary nature.

  • Aliphatic Region (20-60 ppm):

    • The signal around 52.0 ppm is attributed to the C3 methine carbon. Its downfield shift is due to the direct attachment of the nitrogen atom. This signal will appear as a positive peak in both DEPT-90 and DEPT-135 spectra.

    • The signal at approximately 51.8 ppm is assigned to the two equivalent methyl carbons of the ester groups (C6 and C7). These carbons are deshielded by the adjacent oxygen atoms and will show as positive peaks in the DEPT-135 spectrum but will be absent in the DEPT-90 spectrum.

    • A signal around 37.5 ppm is expected for the two equivalent methylene carbons (C2 and C4). These will appear as negative peaks in the DEPT-135 spectrum and will be absent in the DEPT-90 spectrum.

    • The signal at the most upfield position, around 22.5 ppm, corresponds to the methyl group of the acetate ion. This will be a positive peak in the DEPT-135 spectrum and absent in the DEPT-90 spectrum.

By combining the information from the broadband decoupled ¹³C spectrum and the DEPT experiments, a complete and unambiguous assignment of all carbon signals in Dimethyl 3-aminopentanedioate acetate can be achieved.

Conclusion

13C NMR spectroscopy, particularly when coupled with techniques like DEPT, provides a powerful and detailed fingerprint of the carbon framework of Dimethyl 3-aminopentanedioate acetate. The protocols and analytical strategies outlined in this document offer a robust framework for researchers and drug development professionals to obtain high-quality, interpretable data, thereby facilitating confident structural confirmation and characterization of this and similar molecules. The self-validating nature of combining broadband decoupled and DEPT spectra ensures a high degree of confidence in the structural assignments.

References

  • Nanalysis Corp. (2015). DEPT: A tool for 13C peak assignments. Nanalysis. [Link]

  • Chemistry LibreTexts. (2023). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

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  • OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. In Organic Chemistry. [Link]

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  • PubMed Central. (2024). Single-Scan Heteronuclear 13C–15N J-Coupling NMR Observations Enhanced by Dissolution Dynamic Nuclear Polarization. [Link]

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Application

Mass Spectrometry of Dimethyl 3-aminopentanedioate Acetate: A Guide to Qualitative and Quantitative Analysis

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the analysis of Dimethyl 3-aminopentanedioate acetate using liquid...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the analysis of Dimethyl 3-aminopentanedioate acetate using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Dimethyl 3-aminopentanedioate, a dimethyl ester of 3-aminoglutaric acid, is a compound of interest in pharmaceutical and chemical synthesis.[1] Accurate characterization and quantification are critical for its application. This document details protocols for high-resolution mass spectrometry for structural confirmation and fragmentation pathway analysis, alongside a robust quantitative method using a triple quadrupole mass spectrometer. The methodologies are designed to be foundational, allowing for adaptation to specific research and development needs.

Introduction and Analytical Principles

Dimethyl 3-aminopentanedioate acetate is the acetate salt of an amino acid derivative. The core molecule, Dimethyl 3-aminopentanedioate, has a molecular formula of C₇H₁₃NO₄ and a precise monoisotopic mass of 175.084 Da.[2] The acetate salt form has the molecular formula C₉H₁₇NO₆.[1][3] For mass spectrometric analysis, particularly in acidic mobile phases, the acetate salt will dissociate, and the primary species of interest for detection is the protonated free amine, [C₇H₁₃NO₄ + H]⁺.

Electrospray ionization (ESI) is the preferred ionization technique for this class of molecules. ESI is a soft ionization method that generates intact molecular ions (or, more accurately, pseudomolecular ions like the protonated molecule [M+H]⁺) from solution, making it ideal for polar compounds and preventing in-source fragmentation.[4][5] Coupling liquid chromatography to the mass spectrometer (LC-MS) allows for the separation of the analyte from complex matrices prior to detection, enhancing sensitivity and specificity.[6][7]

This guide is presented in two main sections:

  • Part A: Structural Elucidation focuses on using high-resolution mass spectrometry (HRMS) to confirm the elemental composition and to investigate the fragmentation pathways of the molecule.

  • Part B: Quantitative Protocol provides a detailed, step-by-step workflow for sensitive and accurate quantification using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.

Part A: High-Resolution Mass Spectrometry for Structural Elucidation

The primary objective of this section is to confirm the identity of the analyte and to map its fragmentation behavior. This information is foundational for developing robust quantitative methods and for identifying potential metabolites or degradants in future studies.

Methodology: Infusion and HRMS Analysis

A direct infusion approach using a high-resolution instrument, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, is employed to minimize chromatographic effects and obtain clean mass spectra.

1. Sample Preparation:

  • Prepare a 1 µg/mL stock solution of Dimethyl 3-aminopentanedioate acetate in a 50:50 mixture of methanol and deionized water with 0.1% formic acid. The acid facilitates protonation.[6][7]

2. Instrumentation and Parameters:

  • Mass Spectrometer: Q-TOF or Orbitrap Mass Spectrometer.

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • Infusion Rate: 5-10 µL/min.

  • ESI Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Gas (N₂): 600 L/hr at 350 °C

  • MS Acquisition (MS1):

    • Mass Range: m/z 50-500

    • Acquisition Mode: Centroid

    • Expected Ion: The protonated molecule [M+H]⁺ of the free amine (C₇H₁₃NO₄) is expected at m/z 176.0917 .

  • MS/MS Acquisition (Product Ion Scan):

    • Precursor Ion Selection: Isolate m/z 176.09.

    • Collision Energy: Ramp from 10-40 eV to observe the full range of fragment ions.

    • Collision Gas: Argon.

Expected Results and Fragmentation Pathway

High-Resolution MS1 Spectrum: The full scan spectrum should show a prominent peak corresponding to the [M+H]⁺ ion. The high-resolution measurement should confirm the elemental composition.

Theoretical IonFormulaTheoretical m/z
[M+H]⁺C₇H₁₄NO₄⁺176.0917

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis: The fragmentation of protonated Dimethyl 3-aminopentanedioate is driven by the lability of the ester groups and the protonated amine. The primary fragmentation routes for esters involve neutral losses of alcohol (methanol) and cleavages adjacent to the carbonyl groups.[8][9]

Proposed Key Fragmentations:

  • Loss of Methanol (CH₃OH): A common pathway for methyl esters, resulting in a stable acylium ion.

    • m/z 176.09 → m/z 144.08 ([M+H - CH₃OH]⁺)

  • Loss of a Methoxycarbonyl Radical (•COOCH₃) followed by H abstraction or loss of methoxycarbonyl group (-COOCH₃): This involves cleavage of the C-C bond adjacent to the ester.

    • m/z 176.09 → m/z 116.07 ([M+H - CH₃OH - CO]⁺)

  • Loss of Formic Acid Methyl Ester (HCOOCH₃): A rearrangement leading to the loss of 60 Da.

    • m/z 176.09 → m/z 116.07 ([M+H - HCOOCH₃]⁺)

  • Cleavage of the Carbon Backbone: Scission of the C-C bonds alpha and beta to the central amino group.

    • m/z 176.09 → m/z 102.06 (Cleavage yielding [C₄H₈NO₂]⁺)

    • m/z 176.09 → m/z 88.04 (Cleavage yielding [C₃H₆NO₂]⁺)

The proposed fragmentation pathway is visualized below.

G cluster_main Fragmentation Pathway of Protonated Dimethyl 3-aminopentanedioate parent [M+H]⁺ m/z 176.09 frag1 m/z 144.08 parent->frag1 - CH₃OH frag3 m/z 102.06 parent->frag3 - C₃H₅O₂ frag4 m/z 88.04 parent->frag4 - C₄H₇O₂ frag2 m/z 116.07 frag1->frag2 - CO

Caption: Proposed fragmentation of [M+H]⁺ (m/z 176.09).

Part B: Quantitative Analysis Protocol by LC-MS/MS

This section outlines a complete, step-by-step protocol for the quantitative determination of Dimethyl 3-aminopentanedioate using a triple quadrupole mass spectrometer operating in MRM mode. This technique offers superior sensitivity and selectivity for quantification in complex matrices.[6]

Experimental Workflow Diagram

G cluster_workflow Quantitative LC-MS/MS Workflow prep 1. Sample Preparation lc 2. LC Separation (Reversed-Phase) prep->lc ms 3. MS/MS Detection (ESI+, MRM) lc->ms data 4. Data Analysis (Quantification) ms->data

Caption: High-level workflow for quantitative analysis.

Detailed Protocol

1. Materials and Reagents

  • Dimethyl 3-aminopentanedioate acetate standard

  • LC-MS grade acetonitrile, methanol, and water

  • LC-MS grade formic acid

  • Internal Standard (IS): A stable isotope-labeled analog is ideal (e.g., D₃-Dimethyl 3-aminopentanedioate). If unavailable, a structurally similar compound can be used after validation.

2. Standard and Sample Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve the standard in 50:50 methanol:water.

  • Working Stock and Calibration Standards: Perform serial dilutions from the primary stock using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation (for biological fluids like plasma):

    • To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC Method Parameters

ParameterRecommended Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Gradient 0.0 min: 5% B; 0.5 min: 5% B; 4.0 min: 95% B; 5.0 min: 95% B; 5.1 min: 5% B; 7.0 min: 5% B

4. MS/MS Method Parameters

ParameterRecommended Setting
Instrument Triple Quadrupole Mass Spectrometer
Ion Source ESI (Positive Mode)
Capillary Voltage 3.0 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
Gas Flow Rates Optimize per instrument manufacturer guidelines
Acquisition Mode Multiple Reaction Monitoring (MRM)

5. MRM Transitions The transitions identified in the fragmentation analysis (Part A) are used to build the MRM method. The most intense, stable fragment should be used as the "quantifier," with a second fragment serving as a "qualifier" for confirmation. Collision energies (CE) must be optimized empirically for the specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Transition TypeDwell Time (ms)Collision Energy (eV)
Analyte 176.1144.1Quantifier50Optimize (e.g., 15)
Analyte 176.1116.1Qualifier50Optimize (e.g., 25)
Internal Std. IS m/zIS fragment m/zQuantifier50Optimize

6. Data Analysis and System Suitability

  • Calibration Curve: Plot the peak area ratio (Analyte/Internal Standard) against the nominal concentration of the calibration standards. Apply a linear regression with a 1/x² weighting. The coefficient of determination (r²) should be >0.99.

  • Quality Control (QC): Analyze QC samples at low, medium, and high concentrations to ensure the accuracy and precision of the run are within acceptable limits (typically ±15%).

Conclusion

This application note provides a dual-faceted guide for the mass spectrometric analysis of Dimethyl 3-aminopentanedioate acetate. The high-resolution methodology confirms molecular identity and elucidates characteristic fragmentation patterns, which are essential for structural confidence. The detailed LC-MS/MS protocol offers a sensitive, specific, and robust workflow for routine quantification in various sample matrices. These methods serve as a validated starting point for researchers and drug development professionals, enabling reliable characterization and measurement of this important chemical entity.

References

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  • Quantitative amino acid analysis by liquid chromatography-tandem mass spectrometry using low cost derivatization and an automated liquid handler. (n.d.). ResearchGate.
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Method

Application Notes and Protocols for the Biological Screening of Dimethyl 3-Aminopentanedioate Derivatives

Introduction: The Therapeutic Potential of Glutamate Analogues Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system (CNS), playing a pivotal role in synaptic plasticity, learning...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Glutamate Analogues

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system (CNS), playing a pivotal role in synaptic plasticity, learning, and memory.[1] However, excessive glutamate receptor activation leads to a phenomenon known as excitotoxicity, a key pathological process in a range of neurological disorders including stroke, epilepsy, and neurodegenerative diseases like Alzheimer's and Huntington's disease.[2][3] Consequently, modulating the glutamatergic system presents a significant opportunity for therapeutic intervention.

Dimethyl 3-aminopentanedioate and its derivatives are synthetic analogues of glutamate. Their structural similarity to this key neurotransmitter suggests a high probability of interaction with components of the glutamatergic system, including glutamate receptors and transporters. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the biological screening of this promising class of compounds. We will delve into the rationale behind assay selection, provide detailed, step-by-step protocols for key experiments, and present a logical screening cascade to identify and characterize novel therapeutic candidates.

Hypothetical Screening Cascade for Dimethyl 3-Aminopentanedioate Derivatives

In the absence of prior biological data for a novel series of Dimethyl 3-aminopentanedioate derivatives, a hierarchical screening approach is recommended. This cascade is designed to efficiently identify active compounds and elucidate their mechanism of action, starting with broad, high-throughput screens and progressing to more complex, physiologically relevant assays.

G cluster_0 Primary Screening (High-Throughput) cluster_1 Secondary Screening (Hit Confirmation & Initial Characterization) cluster_2 Tertiary Screening (Mechanism of Action & Cellular Efficacy) Primary_HTS Initial Hit Identification Receptor_Binding Glutamate Receptor Binding Assays (Broad Spectrum or Subtype-Selective) Primary_HTS->Receptor_Binding Target-Based Glutamate_Uptake Glutamate Transporter Uptake Assays Primary_HTS->Glutamate_Uptake Target-Based Hit_Confirmation Dose-Response & Potency Determination Receptor_Binding->Hit_Confirmation Glutamate_Uptake->Hit_Confirmation Functional_Assays Functional Receptor Assays (e.g., Calcium Flux, Electrophysiology) Hit_Confirmation->Functional_Assays Selectivity_Panel Receptor Subtype Selectivity Profiling Hit_Confirmation->Selectivity_Panel Cellular_Efficacy Cell-Based Neuroprotection & Excitotoxicity Assays Functional_Assays->Cellular_Efficacy Selectivity_Panel->Cellular_Efficacy Excitotoxicity_Assay Glutamate-Induced Excitotoxicity Model Cellular_Efficacy->Excitotoxicity_Assay Neuroprotection_Assay Oxidative Stress or OGD Models Cellular_Efficacy->Neuroprotection_Assay

Caption: A logical workflow for screening Dimethyl 3-aminopentanedioate derivatives.

Part 1: Primary Screening - Identifying Initial Hits

The initial phase of a screening campaign for Dimethyl 3-aminopentanedioate derivatives should focus on high-throughput assays to rapidly assess their interaction with key components of the glutamatergic system. The choice of primary screen will depend on the hypothesized mechanism of action and available resources.

Glutamate Receptor Binding Assays

Given their structural similarity to glutamate, the most logical starting point is to screen for direct binding to glutamate receptors. Radioligand binding assays are a robust and sensitive method for this purpose.[4]

Rationale: These assays directly measure the affinity of a compound for a specific receptor, providing a clear indication of a direct interaction. By using cell membranes expressing specific glutamate receptor subtypes, one can screen for broad activity or target a particular subtype of interest.

Key Glutamate Receptor Targets:

  • Ionotropic Receptors:

    • NMDA Receptors: Composed of various subunits (e.g., GluN1, GluN2A-D), these receptors are critical for synaptic plasticity but also heavily implicated in excitotoxicity.[5][6] Antagonists of the NMDA receptor are a major focus for neuroprotective drug development.[7][8]

    • AMPA Receptors: These receptors mediate the majority of fast excitatory neurotransmission.[2] Positive allosteric modulators (PAMs) of AMPA receptors are being investigated for cognitive enhancement and as antidepressants.[3][9]

  • Metabotropic Receptors (mGluRs): These G-protein coupled receptors are divided into three groups (I, II, and III) and modulate synaptic activity.[10][11][12] Modulators of mGluRs are being explored for a wide range of neurological and psychiatric disorders.[13]

Protocol: Radioligand Competition Binding Assay for NMDA Receptors

This protocol describes a competitive binding assay to determine the ability of Dimethyl 3-aminopentanedioate derivatives to displace a radiolabeled ligand from the NMDA receptor.

Materials:

  • Cell membranes prepared from HEK293 cells expressing the desired NMDA receptor subtype (e.g., GluN1/GluN2A).

  • Radioligand: [³H]MK-801 (a non-competitive NMDA receptor antagonist).

  • Unlabeled Ligand: MK-801 (for determining non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Scintillation fluid.

  • Liquid scintillation counter.

  • Dimethyl 3-aminopentanedioate derivatives library.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the Dimethyl 3-aminopentanedioate derivatives in Assay Buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of [³H]MK-801 (final concentration ~1-5 nM), 50 µL of Assay Buffer, and 100 µL of membrane preparation (50-100 µg protein).

    • Non-specific Binding (NSB): 50 µL of [³H]MK-801, 50 µL of unlabeled MK-801 (final concentration ~10 µM), and 100 µL of membrane preparation.

    • Test Compound: 50 µL of [³H]MK-801, 50 µL of the test compound dilution, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add 5 mL of scintillation fluid, and allow to equilibrate for at least 4 hours.

  • Data Acquisition: Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Determine the percent inhibition for each test compound concentration: % Inhibition = 100 * (1 - (Test Compound CPM - NSB CPM) / (Total Binding CPM - NSB CPM)).

  • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Parameter Description Typical Value Range
IC₅₀ The concentration of the test compound that inhibits 50% of the specific binding of the radioligand.Varies depending on compound potency.
Kᵢ The inhibitory constant, which represents the affinity of the test compound for the receptor.Calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Glutamate Transporter Uptake Assays

Excitatory Amino Acid Transporters (EAATs) are responsible for clearing glutamate from the synaptic cleft, thereby preventing excitotoxicity.[14] Modulators of EAATs, particularly EAAT2, are of significant therapeutic interest.[15][16][17]

Rationale: A glutamate uptake assay can identify compounds that either enhance or inhibit the function of these transporters. Enhancing glutamate uptake is a promising strategy for neuroprotection.

Protocol: [³H]Glutamate Uptake Assay in Astrocytes

This protocol measures the uptake of radiolabeled glutamate into primary astrocytes or cell lines expressing a specific EAAT subtype.

Materials:

  • Primary astrocyte cultures or HEK293 cells expressing the desired EAAT subtype (e.g., EAAT2).

  • [³H]L-Glutamate.

  • Uptake Buffer: Krebs-Ringer-HEPES buffer.

  • Lysis Buffer: 0.1 M NaOH.

  • 96-well cell culture plates.

  • Scintillation fluid and counter.

  • Dimethyl 3-aminopentanedioate derivatives library.

Procedure:

  • Cell Culture: Plate astrocytes or transfected HEK293 cells in 96-well plates and grow to confluence.

  • Compound Pre-incubation: Wash the cells with Uptake Buffer and then pre-incubate with various concentrations of the test compounds for 15-30 minutes at 37°C.

  • Initiate Uptake: Add [³H]L-Glutamate (final concentration ~10-50 nM) to each well and incubate for 10-15 minutes at 37°C.

  • Terminate Uptake: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold Uptake Buffer.

  • Cell Lysis: Lyse the cells by adding 100 µL of Lysis Buffer to each well and incubating for 30 minutes at room temperature.

  • Scintillation Counting: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.

Data Analysis:

  • Determine the amount of [³H]L-Glutamate uptake for each compound concentration.

  • Plot the uptake (as a percentage of the control) against the logarithm of the compound concentration to determine if the compounds enhance (EC₅₀) or inhibit (IC₅₀) glutamate uptake.

Part 2: Secondary Screening - Hit Confirmation and Characterization

Once initial hits are identified, the next step is to confirm their activity and begin to characterize their functional properties and selectivity.

Functional Receptor Assays

Functional assays are crucial to determine whether a compound that binds to a receptor acts as an agonist, antagonist, or allosteric modulator.

Rationale: These assays measure the downstream signaling events following receptor activation, providing a more physiologically relevant measure of a compound's activity than a simple binding assay.

Protocol: Calcium Flux Assay for Metabotropic Glutamate Receptors (Group I)

Group I mGluRs (mGluR1 and mGluR5) are coupled to Gq proteins, and their activation leads to an increase in intracellular calcium. This can be measured using calcium-sensitive fluorescent dyes.

Materials:

  • HEK293 cells expressing the mGluR of interest (e.g., mGluR5).

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • A fluorescent plate reader with automated injection capabilities.

  • Dimethyl 3-aminopentanedioate derivatives.

Procedure:

  • Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and grow overnight.

  • Dye Loading: Incubate the cells with Fluo-4 AM in Assay Buffer for 60 minutes at 37°C.

  • Washing: Wash the cells twice with Assay Buffer to remove excess dye.

  • Baseline Reading: Measure the baseline fluorescence for a short period.

  • Compound Addition: Inject the test compounds at various concentrations and continue to monitor the fluorescence.

  • Agonist Addition (for antagonists): After a few minutes, inject a known agonist (e.g., glutamate) at a concentration that gives a submaximal response (EC₂₀ or EC₅₀) to measure the inhibitory effect of the test compounds.

Data Analysis:

  • For agonists: Measure the peak fluorescence intensity after compound addition and plot against the compound concentration to determine the EC₅₀.

  • For antagonists: Measure the inhibition of the agonist-induced fluorescence increase and plot against the compound concentration to determine the IC₅₀.

Selectivity Profiling

It is essential to determine the selectivity of hit compounds for the primary target over other related receptors. This can be achieved by running the binding or functional assays against a panel of different glutamate receptor subtypes.

Part 3: Tertiary Screening - Cellular Efficacy

The final stage of in vitro screening involves testing the most promising compounds in more complex, cell-based models that mimic the disease state.

Cell-Based Excitotoxicity Assays

These assays assess the ability of a compound to protect neurons from glutamate-induced cell death.[2][18][19]

Rationale: This is a direct measure of the neuroprotective potential of the compounds in a disease-relevant context.

G cluster_0 Protective Intervention Glutamate Excess Glutamate NMDA_R NMDA Receptor Overactivation Glutamate->NMDA_R Ca_Influx Massive Ca²⁺ Influx NMDA_R->Ca_Influx Downstream Activation of Cell Death Pathways (e.g., Caspases, Calpains) Ca_Influx->Downstream Neuronal_Death Neuronal Death Downstream->Neuronal_Death Test_Compound Dimethyl 3-aminopentanedioate Derivative Test_Compound->Glutamate Increased Uptake (via EAATs) Test_Compound->NMDA_R Antagonism

Caption: The excitotoxicity cascade and points of therapeutic intervention.

Protocol: Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

Materials:

  • Primary cortical neurons cultured for at least 7 days in vitro.

  • Neurobasal medium supplemented with B-27 and GlutaMAX.

  • Glutamate solution.

  • Cell viability assay reagent (e.g., CellTiter-Glo® or Calcein-AM/Propidium Iodide).

  • 96-well cell culture plates.

  • Plate reader (luminescence or fluorescence).

Procedure:

  • Compound Treatment: Pre-treat the neuronal cultures with various concentrations of the test compounds for 1-24 hours.

  • Excitotoxic Insult: Add glutamate to the culture medium to a final concentration that induces significant cell death (typically 25-100 µM).

  • Incubation: Incubate the cells for 24 hours at 37°C.

  • Cell Viability Assessment: Measure cell viability using a chosen assay according to the manufacturer's instructions.

Data Analysis:

  • Normalize the cell viability data to the vehicle-treated control (no glutamate) and the glutamate-only treated group.

  • Plot the percentage of neuroprotection against the logarithm of the compound concentration to determine the EC₅₀ for neuroprotection.

Assay Readout Principle Advantages Disadvantages
MTT/XTT Measures mitochondrial reductase activity.Inexpensive, widely used.Can be affected by changes in metabolic activity.
LDH Release Measures lactate dehydrogenase released from damaged cells.Direct measure of cell membrane integrity.Can have a narrow dynamic range.
ATP Content (e.g., CellTiter-Glo®) Measures intracellular ATP levels.Highly sensitive, good for HTS.ATP levels can be affected by factors other than cell death.
Live/Dead Staining (e.g., Calcein-AM/PI) Fluorescent dyes that stain live and dead cells differently.Provides direct visualization and quantification.Requires imaging capabilities.

Conclusion

The screening of Dimethyl 3-aminopentanedioate derivatives represents a promising avenue for the discovery of novel therapeutics for a range of neurological disorders. The structural similarity of these compounds to glutamate provides a strong rationale for focusing on the glutamatergic system. The application notes and protocols outlined in this guide offer a comprehensive and logical framework for the identification and characterization of active compounds. By employing a hierarchical screening cascade, from high-throughput primary screens to more complex cell-based assays, researchers can efficiently advance their drug discovery programs and unlock the therapeutic potential of this exciting class of molecules.

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Application

Use of Dimethyl 3-aminopentanedioate in medicinal chemistry

An Application Guide to the Strategic Use of Dimethyl 3-aminopentanedioate in Medicinal Chemistry Introduction: The Utility of a Versatile Scaffold In the landscape of medicinal chemistry, the identification and utilizat...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of Dimethyl 3-aminopentanedioate in Medicinal Chemistry

Introduction: The Utility of a Versatile Scaffold

In the landscape of medicinal chemistry, the identification and utilization of versatile building blocks are paramount to the efficient discovery of novel therapeutics. Dimethyl 3-aminopentanedioate, also known as dimethyl 3-aminoglutarate, is one such scaffold that offers a unique combination of functionality and structural relevance.[1] With a central primary amine flanked by two methyl ester groups, this molecule serves as a valuable starting point for the synthesis of a diverse array of complex molecules.

Its structural similarity to glutamic acid, a key excitatory neurotransmitter, makes it an attractive core for developing modulators of neurological pathways and compounds targeting metabolic processes that are often dysregulated in disease states like cancer.[2][3] The primary amine provides a reactive handle for a multitude of chemical transformations, allowing for the systematic exploration of chemical space around a constrained, biocompatible core.

This guide provides detailed protocols for the key synthetic transformations of Dimethyl 3-aminopentanedioate—N-acylation and reductive amination—and explores its application in constructing more complex heterocyclic systems. The methodologies are presented with an emphasis on the underlying chemical principles, empowering researchers to not only replicate but also adapt these protocols for their specific drug discovery campaigns.

Physicochemical Properties of Dimethyl 3-aminopentanedioate [1]

Property Value
Molecular Formula C₇H₁₃NO₄
Molecular Weight 175.18 g/mol
IUPAC Name dimethyl 3-aminopentanedioate

| CAS Number | 77313-09-8 |

Section 1: N-Acylation for Amide Synthesis

The formation of an amide bond is one of the most critical reactions in medicinal chemistry, as the amide functional group is a cornerstone of peptide structure and is present in a vast number of approved pharmaceuticals. N-acylation of Dimethyl 3-aminopentanedioate provides a direct route to introduce a wide variety of substituents, enabling the modulation of a compound's physicochemical properties and biological activity.

Principle of the Method

The N-acylation reaction involves the nucleophilic attack of the primary amine of Dimethyl 3-aminopentanedioate on an electrophilic acylating agent, such as an acyl chloride or an acid anhydride.[4] The reaction is typically performed in the presence of a non-nucleophilic base, like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), which serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.[4] The use of aprotic solvents and low temperatures helps to control the reaction rate and minimize potential side reactions.

Detailed Protocol: N-Acylation with Acyl Chlorides

This protocol describes a general procedure for the N-acylation of Dimethyl 3-aminopentanedioate using a representative acyl chloride.

Materials:

  • Dimethyl 3-aminopentanedioate hydrochloride (or the free base)

  • Acyl chloride (e.g., Benzoyl chloride, Acetyl chloride)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add Dimethyl 3-aminopentanedioate hydrochloride (1.0 eq). If using the free base, this can be added directly.

  • Solvent and Base Addition: Dissolve the starting material in anhydrous DCM. Add triethylamine (2.2 eq if starting from the hydrochloride salt, 1.1 eq if starting from the free base).

  • Cooling: Cool the stirred mixture to 0 °C using an ice-water bath. This is crucial as the addition of the acyl chloride is exothermic and controlling the temperature prevents side-product formation.

  • Acylating Agent Addition: Slowly add the acyl chloride (1.05 eq) dropwise to the stirred solution, ensuring the internal temperature remains at or below 5 °C.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash sequentially with 1 M HCl (if excess base is a concern), saturated aqueous NaHCO₃, and finally with brine.[5] The washing steps are critical for removing inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[5]

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-acylated product.

Representative Data for N-Acylation

Acyl Chloride (R-COCl) Reaction Time (h) Typical Yield (%)
Acetyl Chloride 2 85-95%
Benzoyl Chloride 4 80-90%

| 4-Chlorobenzoyl Chloride | 4 | 82-92% |

Workflow for N-Acylation

N_Acylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Amine & Base in Anhydrous DCM B Cool to 0 °C A->B C Add Acyl Chloride Dropwise B->C D Stir at RT (2-16h) Monitor by TLC C->D E Quench & Extract D->E F Wash & Dry E->F G Concentrate F->G H Column Chromatography G->H I Pure Product H->I

General workflow for the N-acylation of Dimethyl 3-aminopentanedioate.

Section 2: Reductive Amination for N-Alkylation

Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines from primary amines.[6] This one-pot reaction avoids the common issue of over-alkylation often encountered with direct alkylation using alkyl halides.[7] Applying this to Dimethyl 3-aminopentanedioate allows for the introduction of diverse alkyl and aryl-alkyl groups.

Principle of the Method

The reaction proceeds in two main stages within the same pot. First, the primary amine condenses with an aldehyde or ketone to form an imine (or its protonated form, the iminium ion).[8] This intermediate is then immediately reduced by a hydride-donating reagent present in the mixture to yield the N-alkylated amine.[9] The choice of reducing agent is critical; it must be mild enough not to reduce the starting carbonyl compound but reactive enough to reduce the imine/iminium intermediate.[10] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an ideal reagent for this purpose due to its selectivity and tolerance of mildly acidic conditions.[7]

Detailed Protocol: Reductive Amination with Aldehydes

This protocol provides a general method for the N-alkylation of Dimethyl 3-aminopentanedioate via reductive amination.

Materials:

  • Dimethyl 3-aminopentanedioate

  • Aldehyde (e.g., Benzaldehyde, Isobutyraldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Dimethyl 3-aminopentanedioate (1.0 eq) and the aldehyde (1.1 eq) in anhydrous DCE. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation, though it is often not necessary.

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 5-10 minutes. The portion-wise addition helps to control the reaction rate and any gas evolution.

  • Reaction Progression: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous phase with DCM or ethyl acetate (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentration and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by silica gel column chromatography to obtain the pure N-alkylated product.

Representative Data for Reductive Amination

Aldehyde (R-CHO) Reaction Time (h) Typical Yield (%)
Benzaldehyde 6 75-85%
4-Methoxybenzaldehyde 6 78-88%

| Cyclohexanecarboxaldehyde | 8 | 70-80% |

Workflow for Reductive Amination

Reductive_Amination_Workflow A 1. Combine Amine + Aldehyde in Anhydrous Solvent (DCE) B 2. Stir at RT for 30 min (Imine Formation) A->B C 3. Add NaBH(OAc)₃ in Portions B->C D 4. Stir at RT (4-24h) (Reduction) C->D E 5. Quench with NaHCO₃ & Extract D->E F 6. Dry & Concentrate E->F G 7. Purify via Column Chromatography F->G H Pure N-Alkylated Product G->H

Step-by-step workflow for the reductive amination protocol.

Section 3: Application in Heterocyclic Synthesis

The bifunctional nature of Dimethyl 3-aminopentanedioate makes it an excellent precursor for constructing heterocyclic scaffolds, such as lactams and piperidones, which are privileged structures in medicinal chemistry. These reactions typically involve a sequence where the amine is first functionalized, followed by an intramolecular cyclization.

Principle of the Method

Intramolecular cyclization reactions are powerful tools for building ring systems.[11] In the context of Dimethyl 3-aminopentanedioate derivatives, a common strategy is to first perform an N-acylation with a bifunctional acylating agent (e.g., chloroacetyl chloride). This introduces an electrophilic center onto the nitrogen substituent. Subsequently, a base-mediated intramolecular reaction, such as a Dieckmann-type condensation, can be initiated where an enolate formed at the α-carbon of one of the methyl esters attacks the electrophile, leading to ring closure.[12]

Conceptual Protocol: Synthesis of a Piperidine-2,4-dione Scaffold
  • N-Acylation: React Dimethyl 3-aminopentanedioate with chloroacetyl chloride in the presence of a base like triethylamine, following the N-acylation protocol in Section 1. This yields dimethyl 3-(2-chloroacetamido)pentanedioate.

  • Intramolecular Cyclization: Treat the N-acylated product with a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous solvent like THF. The base will deprotonate the carbon between the amide and one of the ester carbonyls.

  • Ring Closure: The resulting carbanion will act as a nucleophile, attacking the carbon bearing the chlorine atom in an intramolecular Sₙ2 reaction to form a six-membered ring.

  • Work-up and Purification: The reaction is quenched with a proton source (e.g., ammonium chloride solution), followed by extraction, drying, and purification to yield the desired piperidinedione derivative.

Conceptual Pathway for Cyclization

Cyclization_Pathway Start Dimethyl 3-aminopentanedioate Intermediate N-Chloroacetyl Intermediate Start->Intermediate 1. Chloroacetyl Chloride, TEA Product Piperidine-2,4-dione Scaffold Intermediate->Product 2. Strong Base (e.g., NaH) 3. Intramolecular Cyclization

Conceptual pathway for synthesizing a heterocyclic scaffold.

Section 4: Relevance and Applications in Drug Discovery

Derivatives of Dimethyl 3-aminopentanedioate are of significant interest in several therapeutic areas due to the molecule's role as a structural mimic and versatile synthetic platform.

  • Neuro-oncology and Neuroscience: As a glutamic acid analog, derivatives can be designed to interact with glutamate receptors and transporters. Glutamate metabolism is a critical pathway in the brain, and its dysregulation is implicated in diseases like glioblastoma multiforme (GBM).[13][14] Therefore, compounds derived from this scaffold could serve as probes or therapeutic agents for neurological disorders.[2]

  • Enzyme Inhibition: The scaffold can be decorated with various functional groups to target the active sites of enzymes. By mimicking the structure of a natural substrate or transition state, these derivatives can act as potent and selective enzyme inhibitors, a cornerstone of modern drug design.[15][16]

  • Combinatorial Chemistry: The straightforward and high-yielding reactions of the primary amine make Dimethyl 3-aminopentanedioate an ideal starting material for the synthesis of compound libraries. By varying the acylating or alkylating agents, medicinal chemists can rapidly generate hundreds of analogs for high-throughput screening to identify new biological activities.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 253304, Dimethyl 3-aminopentanedioate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Garett, C. E., & McDougal, N. T. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Journal of Undergraduate Research. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. Retrieved from [Link]

  • Walsh Medical Media. (n.d.). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Concise Enantioselective Synthesis of Oxygenated Steroids via Sequential Copper(II)-Catalyzed Michael Addition/Intramolecular Aldol Cyclization Reactions. Retrieved from [Link]

  • MDPI. (n.d.). Cyclization-activated Prodrugs. Retrieved from [Link]

  • Kolb, A., Watts, C., & Piccirillo, S. (2014). DD-06: POTENTIATING THE THERAPEUTIC EFFICIENCY OF THE ALKYLATING CHEMOTHERAPY TEMOZOLOMIDE IN PATIENTS WITH GLIOBLASTOMA. Neuro-Oncology, 16(Suppl 5), v68. Retrieved from [Link]

  • do Nascimento, V. A., et al. (2022). Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. Molecules, 27(18), 6036. Retrieved from [Link]

  • Zarganes Tzitzikas, T. (2021). Innovative multicomponent reactions and their use in medicinal chemistry. University of Groningen. Retrieved from [Link]

  • Harris, R. J., et al. (2015). Amine chemical exchange saturation transfer MR imaging of human brain tumors. Neuro-Oncology, 17(9), 1197–1208. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Inhibitors of the Hydrolytic Enzyme Dimethylarginine Dimethylaminohydrolase (DDAH): Discovery, Synthesis and Development. Retrieved from [Link]

  • Iurian, S., et al. (2023). Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. Molecules, 28(10), 4123. Retrieved from [Link]

  • Plotnikov, M. B., et al. (2015). Effects of a New Glutamic Acid Derivative on Myocardial Contractility of Stressed Animals under Conditions of Nitric Oxide Synthesis Blockade. Bulletin of Experimental Biology and Medicine, 159(3), 384–386. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of Dimethyl 3-aminopentanedioate synthesis

Answering the needs of researchers in synthetic chemistry, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for the synthesis of Dimethyl 3-aminopentanedioate. As Seni...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the needs of researchers in synthetic chemistry, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for the synthesis of Dimethyl 3-aminopentanedioate. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to help you overcome common hurdles and optimize your reaction yields.

Introduction: The Synthesis of Dimethyl 3-aminopentanedioate

Dimethyl 3-aminopentanedioate, also known as dimethyl 3-aminoglutarate, is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and novel materials. While several synthetic routes exist, one of the most common and efficient methods is the reductive amination of dimethyl 3-oxopentanedioate. This method involves the reaction of a ketone with an amine source (like ammonia or an ammonium salt) to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.[1][2]

This guide focuses on troubleshooting this specific pathway, addressing issues from low conversion to product purification.

Core Synthesis Pathway: Reductive Amination

The general workflow for the reductive amination synthesis of Dimethyl 3-aminopentanedioate is illustrated below. Understanding this sequence is crucial for diagnosing issues at each stage.

G cluster_0 Step 1: Imine/Iminium Formation cluster_1 Step 2: Reduction Ketone Dimethyl 3-oxopentanedioate Imine Intermediate Iminium Ion Ketone->Imine + Amine Source (Slightly Acidic pH) Amine Amine Source (e.g., NH4OAc) Amine->Imine Product Dimethyl 3-aminopentanedioate Imine->Product Hydride Addition Reducer Selective Reducing Agent (e.g., NaBH3CN) Reducer->Product

Caption: General workflow for the reductive amination synthesis of Dimethyl 3-aminopentanedioate.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low, or I'm recovering only starting material. What went wrong?

Low conversion is one of the most frequent issues. The cause often lies in the delicate balance required for the initial iminium ion formation or the subsequent reduction step.

  • Possible Cause A: Incorrect pH for Iminium Formation The formation of the iminium ion from the ketone and amine is a critical, pH-sensitive equilibrium.[3]

    • Why it happens: The reaction requires a slightly acidic environment (typically pH 5-6). The acid catalyzes the dehydration of the hemiaminal intermediate to form the C=N double bond of the imine/iminium ion. If the pH is too high (basic), this dehydration step is inefficient. If the pH is too low (strongly acidic), the amine nucleophile is protonated and becomes non-nucleophilic, preventing the initial attack on the ketone.

    • Recommended Solution: Use a buffered system or a weak acid catalyst, such as acetic acid.[4] If using an ammonium salt like ammonium acetate, it often serves as both the amine source and the pH buffer. Monitor the pH of your reaction mixture before adding the reducing agent.

  • Possible Cause B: Inactive or Inappropriate Reducing Agent The choice and handling of the hydride source are paramount for success.

    • Why it happens: Common reducing agents for this reaction, like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), are moisture-sensitive.[2] If they have degraded due to improper storage, their reducing power will be diminished. Furthermore, using a non-selective reducing agent like sodium borohydride (NaBH₄) in a one-pot setup can be problematic, as it can rapidly reduce the starting ketone before it has a chance to form the imine.[2][3]

    • Recommended Solution: Always use a fresh bottle of the reducing agent or a freshly opened container. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[5] For one-pot procedures, stick to selective reagents like NaBH₃CN or NaBH(OAc)₃, which are less reactive towards ketones and aldehydes but highly reactive towards the protonated iminium ion.[2][6]

  • Possible Cause C: Suboptimal Temperature

    • Why it happens: Iminium ion formation is often performed at room temperature. However, the reduction step may have different temperature requirements. Running the reaction too cold may slow the rate of reduction significantly, while excessive heat could promote side reactions.

    • Recommended Solution: Allow the imine formation to proceed for 1-2 hours at room temperature before adding the reducing agent. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if a gentle warming is necessary to drive the reduction to completion.

Q2: My crude product is impure with significant byproducts. How can I improve selectivity?

The presence of byproducts indicates that competing reaction pathways are occurring.

  • Possible Cause A: Self-Condensation or Side Reactions of the Starting Ketone The starting material, dimethyl 3-oxopentanedioate, is a β-ketoester, which can potentially undergo side reactions like self-condensation under certain conditions.

    • Why it happens: If the reaction conditions are too harsh (e.g., strongly basic or acidic, high temperatures), the enolizable protons of the starting ketone can lead to undesired pathways.

    • Recommended Solution: Maintain the recommended slightly acidic pH and moderate temperatures. The key is to favor the reductive amination pathway kinetically. Adding the reducing agent concurrently with the amine and ketone (in a true one-pot fashion) can help by immediately trapping the iminium ion as it forms.

  • Possible Cause B: Reduction of the Starting Ketone

    • Why it happens: As mentioned in Q1, this is a classic issue when using a powerful, non-selective reducing agent like NaBH₄ in a single step. The resulting byproduct would be dimethyl 3-hydroxypentanedioate.

    • Recommended Solution: The definitive solution is to use a reducing agent that is selective for the iminium ion. This is the primary advantage of NaBH₃CN and NaBH(OAc)₃.[2] The electron-withdrawing cyano or acetoxy groups on these reagents "tame" the borohydride, making it a poorer hydride donor for neutral carbonyls but still potent enough for the positively charged iminium ion.

Reducing Agent Selectivity Pros Cons
NaBH₄ LowInexpensive, powerfulReduces aldehydes/ketones quickly; requires a two-step process
NaBH₃CN HighExcellent selectivity for imines/iminiums; enables one-pot reactions[3]Highly toxic (generates HCN in strong acid); moisture sensitive
NaBH(OAc)₃ HighExcellent selectivity; non-toxic byproducts; enables one-pot reactions[2]More expensive; moisture sensitive
Q3: I'm having difficulty purifying the final product. What are the best practices?

Purification of amines can be challenging due to their basic nature.

  • Recommended Solution A: Acid-Base Extraction This is a highly effective technique for separating basic amines from neutral or acidic impurities.

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The amine product will be protonated and move into the aqueous layer.

    • Separate the layers. The organic layer now contains non-basic impurities and can be discarded.

    • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10% NaOH or saturated NaHCO₃) until the solution is basic (pH > 9).

    • Extract the now-neutral amine back into a fresh organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent.

  • Recommended Solution B: Column Chromatography Silica gel chromatography is a standard purification method, but amines often streak on the acidic silica.

    • Optimization: To prevent streaking and improve separation, add a small amount of a volatile base, such as triethylamine (~1%), to the eluent system (e.g., Hexanes/Ethyl Acetate). This deactivates the acidic sites on the silica gel. Monitor the fractions carefully by TLC.

Troubleshooting Workflow

When encountering a low yield, a systematic approach can quickly identify the root cause.

G cluster_results cluster_incomplete Troubleshoot Incomplete Reaction cluster_byproducts Troubleshoot Byproducts Start Low Yield of Dimethyl 3-aminopentanedioate AnalyzeCrude Analyze Crude Product (TLC, NMR, LC-MS) Start->AnalyzeCrude Incomplete Incomplete Reaction? (Starting Material Present) AnalyzeCrude->Incomplete Byproducts Byproducts Observed? AnalyzeCrude->Byproducts CheckReducer Check Reducing Agent: - Fresh Bottle? - Handled under N2? Incomplete->CheckReducer WrongReducer Is Reducing Agent Selective? (e.g., NaBH4 used in one pot?) Byproducts->WrongReducer CheckpH Check Reaction pH: - Is it 5-6? CheckReducer->CheckpH CheckTimeTemp Check Reaction Time/Temp: - Sufficient duration? CheckpH->CheckTimeTemp HydroxyByproduct Hydroxy byproduct suggests ketone reduction. WrongReducer->HydroxyByproduct

Caption: A logical workflow for troubleshooting low-yield synthesis reactions.

Experimental Protocol: One-Pot Reductive Amination

This protocol provides a robust starting point for the synthesis.

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add dimethyl 3-oxopentanedioate (1.0 eq) and methanol (5-10 mL per mmol of ketone).

  • Reagent Addition: Add ammonium acetate (1.5 - 2.0 eq) to the stirred solution. Allow the mixture to stir at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: In a separate, dry vial, weigh out sodium cyanoborohydride (NaBH₃CN) (1.2 - 1.5 eq). Add it portion-wise to the reaction mixture over 10-15 minutes. Caution: NaBH₃CN is highly toxic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the disappearance of the starting material by TLC.

  • Workup: Carefully quench the reaction by the slow addition of water. Reduce the solvent volume using a rotary evaporator.

  • Purification: Perform an acid-base extraction as described in Q3. The resulting organic layer containing the purified product can then be dried, filtered, and concentrated to yield Dimethyl 3-aminopentanedioate.

References

  • The Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.3.3: Synthesis of Amines. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • MDPI. (n.d.). Phosphine Catalyzed Michael-Type Additions: The Synthesis of Glutamic Acid Derivatives from Arylidene-α-amino Esters. Retrieved from [Link]

  • Chemistry Education. (2023, March 16). Reductive Amination. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). Dimethyl 3-aminopentanedioate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-Pentanone, 1-(dimethylamino)-4-methyl-. Retrieved from [Link]

  • The Organic Chemistry Solution. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40). YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Competitive reaction between either the addition of diethyl amine (DEA).... Retrieved from [Link]

  • ResearchGate. (2025, August 7). A High Throughput Synthesis of N,N-Dimethyl Tertiary Amines. Retrieved from [Link]

  • Google Patents. (n.d.). L-glutamic acid derivative and synthesis method and application thereof.
  • Royal Society of Chemistry. (n.d.). A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated derivatives. Green Chemistry. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of Dimethyl 3-aminopentanedioate

Guide Objective: This technical guide serves as a dedicated support resource for researchers, scientists, and drug development professionals engaged in the synthesis of Dimethyl 3-aminopentanedioate. It is structured to...

Author: BenchChem Technical Support Team. Date: January 2026

Guide Objective: This technical guide serves as a dedicated support resource for researchers, scientists, and drug development professionals engaged in the synthesis of Dimethyl 3-aminopentanedioate. It is structured to provide immediate, actionable solutions to common side reactions and experimental challenges, grounded in established chemical principles and practical laboratory insights.

PART 1: Core Synthesis & Mechanistic Overview

The synthesis of Dimethyl 3-aminopentanedioate is most commonly achieved via an aza-Michael addition of ammonia to an activated olefin, typically Dimethyl Itaconate. While elegant in its simplicity, this reaction is a competitive system where several side reactions can occur, impacting yield and purity. Understanding these competing pathways is the first step toward troubleshooting and optimization.

G Start Dimethyl Itaconate + Ammonia Product Desired Product: Dimethyl 3-aminopentanedioate Start->Product Desired Pathway (Aza-Michael Addition) Side1 Side Reaction: Isomerization Start->Side1 Amine-catalyzed Side2 Side Reaction: Di-addition (Oligomerization) Product->Side2 + Dimethyl Itaconate Side3 Side Reaction: Intramolecular Cyclization Product->Side3 Heat-induced Byprod1 Unreactive Isomers: Dimethyl Mesaconate Dimethyl Citraconate Side1->Byprod1 Byprod2 Di-adduct Impurity Side2->Byprod2 Byprod3 N-substituted Pyrrolidone Side3->Byprod3

Caption: Competing reaction pathways in the synthesis of Dimethyl 3-aminopentanedioate.

PART 2: Troubleshooting Guide

This section addresses the most frequently encountered experimental problems in a direct question-and-answer format.

Q1: My yield is consistently low, and TLC/LC-MS shows significant amounts of unreacted starting material. What's going wrong?

This issue often points to the isomerization of the starting material, Dimethyl Itaconate, into its unreactive regioisomers, Dimethyl Mesaconate and Dimethyl Citraconate.[1][2] Amines can catalyze this isomerization, meaning the conditions for your primary reaction can also promote the formation of these unreactive species.[1]

Diagnostic & Corrective Actions:

Symptom Probable Cause Recommended Solution & Protocol
Stalled Reaction Isomerization of Michael Acceptor: The amine reactant is catalyzing the conversion of the active itaconate isomer to the unreactive mesaconate/citraconate isomers.[3]1. Temperature Control: Lower the reaction temperature. Isomerization is often suppressed at lower temperatures while the desired Michael addition can still proceed, albeit more slowly.[2] 2. Solvent Choice: Switch to a lower-polarity solvent. This has been shown to suppress competitive isomerization.[2] 3. Monitor Closely: Track the reaction by ¹H NMR if possible, looking for the appearance of new vinyl peaks corresponding to the isomers.
No Reaction Poor Reagent Quality: The ammonia source (e.g., NH₄OH, NH₃ in alcohol) may have degraded or be of insufficient concentration.1. Use Fresh Reagents: Prepare a fresh solution of ammonia in your chosen solvent or use a newly opened bottle of ammonium hydroxide. 2. Titrate Source: If using a prepared solution, consider titrating it to confirm the molarity before starting the reaction.
Q2: I've isolated my product, but NMR and Mass Spec show a significant impurity with approximately double the expected molecular weight. What is it and how do I prevent it?

This is a classic case of a di-addition side reaction. The desired product, Dimethyl 3-aminopentanedioate, is a secondary amine and can act as a nucleophile itself. It can perform a second Michael addition onto another molecule of the starting Dimethyl Itaconate, leading to a di-adduct impurity.

Mechanism & Prevention:

Caption: Logical flow for preventing di-addition side reactions.

Recommended Protocol:

  • Charge the reaction vessel with your solvent and the full amount of the ammonia source (e.g., ammonia in methanol).

  • Cool the ammonia solution in an ice bath.

  • Prepare a solution of Dimethyl Itaconate in the same solvent.

  • Add the Dimethyl Itaconate solution dropwise to the stirred, cold ammonia solution over a period of 1-2 hours.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC/LC-MS).

This "inverse addition" ensures that the concentration of the Michael acceptor is always low relative to the initial amine nucleophile, statistically favoring the desired mono-addition.

Q3: My crude reaction looks clean, but I lose the majority of my product during the aqueous workup and extraction. Where is it going?

The product is an amino ester, making it a basic compound. During an aqueous workup, if the aqueous layer is neutral or acidic, the amine will be protonated to form an ammonium salt (-NH₂⁺). This salt is often highly water-soluble and will not be efficiently extracted into common organic solvents like ethyl acetate or dichloromethane.

Troubleshooting the Extraction:

Caption: Logic of pH adjustment during aqueous workup to prevent product loss.

Step-by-Step Optimized Workup Protocol:

  • After the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the solvent and any excess ammonia.

  • Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic solution with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃). Check the pH of the aqueous layer with pH paper to ensure it is in the range of 8-9.

  • Separate the layers. Extract the aqueous layer one or two more times with the organic solvent.

  • Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

PART 3: Frequently Asked Questions (FAQs)

Q: I see an unexpected lactam impurity, especially when running the reaction at higher temperatures. What is this? A: You are likely observing an intramolecular amidation-cyclization. The secondary amine of the product can attack one of the ester carbonyls, especially at elevated temperatures, to form a highly stable 5-membered N-substituted pyrrolidone ring.[4][5] This is an irreversible process under most conditions. The best prevention is to run the initial Michael addition at lower temperatures and avoid prolonged heating of the isolated product.

Q: How do I purify the final product away from the di-adduct and other impurities? A: Flash column chromatography on silica gel is the most effective method.

  • Column Slurry: Use a solvent system of moderate polarity, such as 20-30% ethyl acetate in hexanes. Add 0.5-1% triethylamine (Et₃N) to the solvent mixture. The triethylamine is critical as it suppresses the interaction of the basic amine product with the acidic silica gel, preventing peak tailing and improving separation.

  • Gradient Elution: Start with a low polarity mobile phase (e.g., 10% Ethyl Acetate / Hexanes + 0.5% Et₃N) and gradually increase the polarity. The less polar starting material and isomers will elute first, followed by the desired product. The more polar di-adduct will elute last or remain on the column.

Q: Can I use a different amine besides ammonia? A: Yes. This reaction is broadly applicable to primary and some secondary amines, which will lead to N-substituted derivatives of the product.[6] Keep in mind that more sterically hindered amines may react more slowly and require more forcing conditions, which in turn could promote side reactions like isomerization.

References

  • Azizi, N., & Saidi, M. R. (2004). The addition of primary and secondary amines to α,β-unsaturated esters, nitrites, amides, and ketones mediated by solid lithium perchlorate. Tetrahedron, 60(2), 383-387. [Link]

  • Farmer, T. J., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 778. [Link]

  • Moore, O., et al. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. Reaction Chemistry & Engineering. [Link]

  • PubChem. (n.d.). Dimethyl 3-aminopentanedioate. National Center for Biotechnology Information. Retrieved from [Link]

  • Pellis, A., et al. (2019). Improving the Post-polymerization Modification of Bio-Based Itaconate Unsaturated Polyesters: Catalyzing Aza-Michael Additions With Reusable Iodine on Acidic Alumina. Frontiers in Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Dimethyl 3-aminopentanedioate Acetate

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and purification protocols for Dimethyl 3-aminopentanedioate acetate.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and purification protocols for Dimethyl 3-aminopentanedioate acetate. The content is structured to address common challenges encountered during synthesis and purification, ensuring you can achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude Dimethyl 3-aminopentanedioate acetate?

The impurity profile of Dimethyl 3-aminopentanedioate acetate is largely dependent on its synthetic route, which commonly involves the reductive amination of Dimethyl 3-oxopentanedioate followed by salt formation with acetic acid.[1][2]

Common Impurity Classes:

  • Unreacted Starting Materials: Residual Dimethyl 3-oxopentanedioate (the keto-ester precursor).

  • Reaction Intermediates: Unreduced imine intermediate from the reductive amination process.[1]

  • Side-Products:

    • Hydroxy Impurity: The corresponding alcohol (Dimethyl 3-hydroxypentanedioate) formed by the reduction of the ketone starting material by the hydride reducing agent (e.g., NaBH₄).[3]

    • Over-alkylation Products: Although less common when ammonia is the amine source, trace amounts of secondary amine by-products can form.[4]

  • Degradation Products:

    • Hydrolysis Products: Mono-methyl ester (3-amino-4-methoxycarbonyl-butanoic acid) or the di-acid (3-aminopentanedioic acid) can form if the compound is exposed to acidic or basic conditions, particularly in the presence of water.[5]

  • Reagent-Related Impurities:

    • Excess acetic acid from the salt formation step.[6]

    • Inorganic salts (e.g., borates) remaining from the reducing agent workup.[1]

    • Residual solvents from reaction and crystallization (e.g., methanol, tert-butyl methyl ether).[6]

Q2: My ¹H NMR spectrum shows several unexpected peaks. How can I tentatively identify the impurities?

Accurate impurity identification is the cornerstone of effective purification. ¹H NMR is a powerful first-pass tool for this purpose.

Table 1: Diagnostic ¹H NMR Signals for Common Impurities

Impurity TypeKey Diagnostic ¹H NMR Signal (typical, in CDCl₃ or DMSO-d₆)Rationale
Dimethyl 3-oxopentanedioateSinglet around 3.5 ppmThe two methylene groups are equivalent and adjacent to the ketone, appearing as a sharp singlet.
Dimethyl 3-hydroxypentanedioateMultiplet around 4.0-4.2 ppmThe C-H proton attached to the hydroxyl group (CH-OH) is shifted downfield compared to the C-H of the desired amine.
Mono-ester Hydrolysis ProductDisappearance of one methyl ester singletLoss of one -OCH₃ group (typically a singlet at ~3.6-3.7 ppm) and potential appearance of a broad carboxylic acid proton (>10 ppm).
Excess Acetic AcidSharp singlet around 2.0 ppm (free) or broader singlet ~1.9 ppm (in salt form)The methyl group of acetic acid is distinct. In the salt, it may be exchange-broadened with the ammonium protons.[6]
Q3: The melting point of my product is low and broad. What does this indicate?

A sharp melting point is a classic indicator of high purity for a crystalline solid. A low and broad melting range strongly suggests the presence of impurities. Impurities disrupt the crystal lattice of the solid, which lowers the energy required to transition to the liquid phase, resulting in melting point depression and a wider melting range. This is a clear signal that further purification is necessary.

Q4: My final product is an off-white or yellowish solid. How can I decolorize it?

Trace, highly conjugated impurities, often formed from side reactions or degradation, can cause discoloration. A common and effective method for color removal is treatment with activated carbon.

Protocol:

  • Dissolve the crude, colored product in a suitable recrystallization solvent (see Troubleshooting Guide 1) at an elevated temperature.

  • Add a small amount of activated carbon (typically 1-2% w/w) to the hot solution. Caution: Add carbon slowly to the hot solution to avoid bumping.

  • Keep the solution at temperature and stir for 5-15 minutes.

  • Perform a hot filtration through a pad of Celite® or filter aid to remove the activated carbon.

  • Allow the clear, colorless filtrate to cool slowly for recrystallization.

Troubleshooting and Purification Guides

This section provides detailed protocols to address specific purification challenges. The choice of method depends on the nature of the impurity and the desired scale.

Guide 1: Removal of Starting Materials and Minor By-Products via Recrystallization

Issue: Your product is contaminated with unreacted starting materials (e.g., keto-ester) or by-products with different polarity, as indicated by a broad melting point and extra NMR signals.

Principle: Recrystallization is a robust technique for purifying crystalline solids. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. The ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures, while impurities remain either highly soluble or insoluble at all temperatures.

Diagram 1: Troubleshooting & Purification Workflow A logical flow for diagnosing and resolving purity issues.

G cluster_0 Diagnosis cluster_1 Strategy Selection cluster_2 Execution & Validation Impurity Impurity Suspected (Low MP, extra NMR peaks) Characterize Characterize Impurity (NMR, LC-MS, TLC) Impurity->Characterize Strategy Select Purification Strategy Characterize->Strategy Recrystallize Protocol 1: Recrystallization Strategy->Recrystallize Non-polar / Gross Impurities Chromatography Protocol 2: Chromatography Strategy->Chromatography Polar / Isomeric Impurities Wash Protocol 3: Slurry Wash / Re-precipitation Strategy->Wash Salts / Excess Acid Validate Validate Purity (NMR, HPLC, MP) Recrystallize->Validate Chromatography->Validate Wash->Validate Validate->Strategy Fails Spec Pure Pure Product (>99%) Validate->Pure Meets Spec

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Choose an appropriate solvent. For an acetate salt, polar protic solvents or mixtures are often effective. Use the table below to guide your selection. Test solubility on a small scale first.

  • Dissolution: Place the crude Dimethyl 3-aminopentanedioate acetate in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities (like dust or inorganic salts) are present, perform a hot gravity filtration to remove them.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation. Slow cooling is crucial for forming large, pure crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Analysis: Confirm purity via NMR, HPLC, and melting point analysis.

Table 2: Recrystallization Solvent Screening Guide

Solvent / SystemClassRationale & Use Case
Isopropanol (IPA)Polar ProticGood general-purpose solvent for amine salts. Offers a significant solubility difference between hot and cold conditions.
Ethanol / WaterPolar Protic MixtureAdding a small amount of water can increase solubility at high temperatures. The ratio can be fine-tuned.
Acetonitrile (MeCN)Polar AproticCan be effective if protic solvents lead to hydrolysis. The compound is often less soluble in aprotic solvents when cold.
Ethyl Acetate / HeptaneEster / Alkane MixtureA less polar system. Dissolve in a minimum of hot ethyl acetate and add heptane as an anti-solvent until turbidity appears, then cool.
Guide 2: Purification by Column Chromatography for Difficult Separations

Issue: Your product is contaminated with impurities of very similar polarity (e.g., the hydroxy by-product or a mono-ester), which cannot be removed by recrystallization.

Principle: Column chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel, ion-exchange resin) and a mobile phase.[7] For amine salts, specialized techniques are often required to prevent poor peak shape and irreversible binding.

Recommended Approach: Chromatography of the Free Base

Attempting to chromatograph the acetate salt directly on standard silica gel can be problematic. A more reliable method is to convert the salt to the free base, purify the more tractable free base, and then reform the pure acetate salt.

Diagram 2: Free Base Purification & Salt Reformation Workflow A robust workflow for high-purity isolation using chromatography.

G A Crude Acetate Salt in Organic Solvent (e.g., EtOAc) B Aqueous Wash (dil. NaHCO₃) A->B Liberate Free Base C Isolate Organic Layer (Free Base) B->C D Silica Gel Column Chromatography C->D Purify E Combine Pure Fractions & Evaporate D->E F Redissolve Pure Free Base in Solvent (e.g., MTBE) E->F G Add Acetic Acid (1.0 eq) F->G Reform Salt H Isolate & Dry Pure Acetate Salt G->H

Step-by-Step Protocol:

  • Liberate Free Base: Dissolve the crude salt in a suitable organic solvent (e.g., ethyl acetate, DCM). Wash the organic solution with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) solution, to neutralize the acetic acid and deprotonate the ammonium group.

  • Isolate Free Base: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude free base (Dimethyl 3-aminopentanedioate).

  • Perform Column Chromatography:

    • Stationary Phase: Standard silica gel (SiO₂).

    • Mobile Phase: A gradient system is recommended. Start with a less polar mixture (e.g., 50% Ethyl Acetate in Heptane) and gradually increase the polarity by adding more ethyl acetate and then a small percentage of methanol (e.g., 0-10% MeOH in DCM). A small amount of triethylamine (~0.5%) can be added to the mobile phase to prevent peak tailing of the amine on the acidic silica gel.

    • Monitoring: Monitor the column fractions by Thin Layer Chromatography (TLC).

  • Isolate Pure Free Base: Combine the fractions containing the pure product and evaporate the solvent.

  • Reform the Acetate Salt: Dissolve the purified free base in a solvent in which the salt is poorly soluble, such as tert-butyl methyl ether (MTBE) or diethyl ether.[6] Add exactly one equivalent of glacial acetic acid dropwise with stirring.

  • Isolate Pure Salt: The pure Dimethyl 3-aminopentanedioate acetate will precipitate. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

References
  • Vertex AI Search.
  • ResearchGate. (PDF) Chromatographic separation of the enantiomers of amino acid esters as nitrobenzoxadiazole derivatives with fluorescence detection. Accessed January 7, 2026. Available from: [Link]

  • DIAION. Separation and Refining of Amino acids. Accessed January 7, 2026.
  • LookChem. DiMethyl 3-aMinopentanedioate acetate, CasNo.1345983-89-2. Accessed January 7, 2026.
  • Wikipedia. Reductive amination. Accessed January 7, 2026. Available from: [Link]

  • Google Patents. WO2019193607A1 - An improved process for the preparation of pregabalin. Accessed January 7, 2026.
  • Organic Chemistry Portal. Reductive Amination - Common Conditions. Accessed January 7, 2026.
  • YouTube.
  • PubChem. Dimethyl 3-aminopentanedioate. Accessed January 7, 2026. Available from: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Accessed January 7, 2026. Available from: [Link]

  • ACS Publications. Ion Exchange Chromatography of Amino Acids. A Single Column, High Resolving, Fully Automatic Procedure. Accessed January 7, 2026.
  • ACS Green Chemistry Institute.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Dimethyl 3-aminopentanedioate Acetate

Welcome to the technical support center for the synthesis and optimization of Dimethyl 3-aminopentanedioate Acetate. This guide is designed for researchers, scientists, and professionals in drug development, providing in...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Dimethyl 3-aminopentanedioate Acetate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure successful and reproducible outcomes in your experiments. Our approach is grounded in established chemical principles and field-proven insights to address the specific challenges you may encounter.

Introduction: The Chemistry of Salt Formation

The synthesis of Dimethyl 3-aminopentanedioate Acetate is a straightforward acid-base reaction where the amine group of Dimethyl 3-aminopentanedioate is protonated by acetic acid to form the corresponding acetate salt. While the reaction itself is simple, the optimization of reaction conditions is crucial for achieving high purity, yield, and consistent crystalline form. This guide will walk you through the critical parameters and potential pitfalls of this process.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of Dimethyl 3-aminopentanedioate Acetate.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Precipitation of the Acetate Salt 1. Supersaturation: The solution may be supersaturated, preventing spontaneous crystallization. 2. Solvent Issues: The chosen solvent may not be optimal for precipitating the salt. 3. Incorrect Stoichiometry: An incorrect molar ratio of amine to acid can affect salt formation.1. Seeding: Introduce a small crystal of the desired product to induce crystallization.[1] 2. Solvent System: Ensure you are using a non-polar solvent like tert-butyl methyl ether where the salt has low solubility. Consider adding an anti-solvent like heptane to further decrease solubility.[1] 3. Stoichiometry Check: Carefully verify the molar equivalents of Dimethyl 3-aminopentanedioate and glacial acetic acid. A 1:1 molar ratio is recommended.[1]
Oily Product or Poor Crystal Formation 1. Residual Solvent: Incomplete removal of a solvent in which the product has some solubility. 2. Impurities: Presence of unreacted starting materials or byproducts that inhibit crystallization. 3. Rapid Cooling: Cooling the reaction mixture too quickly can lead to oiling out rather than crystallization.1. Washing and Drying: Wash the precipitate with a non-polar solvent mixture (e.g., 1:1 tert-butyl methyl ether/heptane) and dry thoroughly under vacuum.[1] 2. Purity of Starting Materials: Ensure the purity of the starting Dimethyl 3-aminopentanedioate. 3. Controlled Cooling: Allow the reaction mixture to cool slowly to the desired temperature (e.g., 5°C) over a sufficient period (e.g., 90 minutes).[1]
Product is Off-White or Discolored 1. Impurities in Starting Materials: The starting amine or acetic acid may contain colored impurities. 2. Degradation: Although unlikely under these mild conditions, degradation of the amine could be a factor if exposed to harsh conditions.1. Purify Starting Materials: If necessary, purify the starting Dimethyl 3-aminopentanedioate before use. Use high-purity glacial acetic acid. 2. Maintain Recommended Temperature: Adhere to the recommended reaction temperature of approximately 15°C to minimize potential side reactions.[1]
Difficulty in Filtration 1. Very Fine Crystals: Rapid precipitation can lead to very fine crystals that clog the filter. 2. Gummy or Oily Product: As mentioned above, an oily product will be difficult to filter.1. Controlled Crystallization: Slower cooling and stirring can promote the growth of larger, more easily filterable crystals. 2. Address Oiling Out: Refer to the solutions for "Oily Product or Poor Crystal Formation".

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the synthesis of Dimethyl 3-aminopentanedioate Acetate?

A non-polar solvent in which the acetate salt is poorly soluble is ideal. Tert-butyl methyl ether is a commonly used and effective solvent for this purpose.[1] The low solubility of the salt in this solvent drives the reaction towards precipitation of the product.

Q2: How critical is the reaction temperature?

The reaction temperature is a key parameter for controlling the crystallization process. A temperature of around 15°C is recommended during the addition of acetic acid to manage the exotherm of the acid-base reaction and to promote the formation of a crystalline solid rather than an oil. Subsequent cooling to a lower temperature, such as 5°C, can increase the yield by further reducing the solubility of the product.[1]

Q3: Can I use a different acid instead of acetic acid?

While other acids can form salts with Dimethyl 3-aminopentanedioate, the use of acetic acid specifically yields Dimethyl 3-aminopentanedioate Acetate. If a different salt is desired (e.g., hydrochloride), the corresponding acid should be used, and the reaction and purification conditions may need to be re-optimized.

Q4: How can I monitor the progress of the reaction?

The formation of the acetate salt is typically rapid upon addition of the acid. The most straightforward way to monitor the "completion" of the process is by observing the precipitation of the product. For a more quantitative assessment of the free amine remaining in the solution, techniques like Thin Layer Chromatography (TLC) using a suitable stain for amines (e.g., ninhydrin) can be employed.

Q5: What are the best practices for storing Dimethyl 3-aminopentanedioate Acetate?

As an amine salt, the compound should be stored in a cool, dry place in a well-sealed container to protect it from moisture.[2]

Experimental Protocols

Detailed Protocol for the Synthesis of Dimethyl 3-aminopentanedioate Acetate

This protocol is adapted from established procedures and provides a reliable method for the synthesis of the target compound.[1]

Materials:

  • Dimethyl 3-aminopentanedioate

  • Glacial acetic acid

  • Tert-butyl methyl ether

  • Heptane

  • Ice bath

  • Reaction flask with stirring capability

  • Filtration apparatus

Procedure:

  • In a suitable reaction flask, dissolve Dimethyl 3-aminopentanedioate (1 equivalent) in tert-butyl methyl ether (approximately 4 mL per gram of amine).

  • Cool the solution in an ice bath.

  • Slowly add glacial acetic acid (1 equivalent) dropwise to the stirred solution, ensuring the internal temperature is maintained at approximately 15°C.

  • After the addition is complete, seed the mixture with a small crystal of Dimethyl 3-aminopentanedioate Acetate to initiate crystallization.

  • Continue stirring the mixture while allowing it to cool to 5°C over a period of 90 minutes.

  • Collect the resulting precipitate by filtration.

  • Wash the filter cake with a 1:1 mixture of tert-butyl methyl ether and heptane.

  • Dry the solid under vacuum to yield Dimethyl 3-aminopentanedioate Acetate as an off-white solid.

Expected 1H NMR Data (in DMSO-d6):

  • δ 5.30 (broad s, 3 H)

  • δ 3.56 (s, 6 H)

  • δ 3.36 (m, 1 H)

  • δ 2.44 (dd, J=16, J=5, 2 H)

  • δ 2.31 (dd, J=16, J=8, 2 H)

  • δ 1.86 (s, 3 H)[1]

Visualizing the Workflow

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up dissolve Dissolve Dimethyl 3-aminopentanedioate in tert-butyl methyl ether cool_initial Cool solution in ice bath dissolve->cool_initial add_acid Add glacial acetic acid dropwise at ~15°C cool_initial->add_acid seed Seed with product crystal add_acid->seed cool_crystallize Stir and cool to 5°C for 90 min seed->cool_crystallize filtrate Filter the precipitate cool_crystallize->filtrate wash Wash with tert-butyl methyl ether/heptane filtrate->wash dry Dry under vacuum wash->dry product product dry->product Final Product

Caption: Workflow for the synthesis of Dimethyl 3-aminopentanedioate Acetate.

Troubleshooting Decision Tree

TroubleshootingTree cluster_no_precipitate cluster_oily_product cluster_discolored start Experiment Start issue Issue Encountered start->issue no_precipitate Low or No Precipitation issue->no_precipitate No Solid oily_product Oily Product issue->oily_product Non-Crystalline discolored Discolored Product issue->discolored Impure Color seed_crystal Seed the mixture no_precipitate->seed_crystal check_solvent Verify solvent system no_precipitate->check_solvent check_stoich Check stoichiometry no_precipitate->check_stoich slow_cool Ensure slow cooling oily_product->slow_cool thorough_wash Wash thoroughly oily_product->thorough_wash check_purity Check starting material purity oily_product->check_purity purify_sm Purify starting materials discolored->purify_sm control_temp Maintain reaction temperature discolored->control_temp

Sources

Troubleshooting

pH and temperature effects on Dimethyl 3-aminopentanedioate stability

Welcome to the technical support resource for Dimethyl 3-aminopentanedioate (CAS 77313-09-8).[1][2] This guide is designed for researchers, chemists, and pharmaceutical scientists to provide in-depth insights and practic...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Dimethyl 3-aminopentanedioate (CAS 77313-09-8).[1][2] This guide is designed for researchers, chemists, and pharmaceutical scientists to provide in-depth insights and practical advice on the stability of this compound, with a specific focus on the effects of pH and temperature. As Senior Application Scientists, we have compiled this information to help you anticipate challenges, troubleshoot experiments, and ensure the integrity of your results.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the handling, storage, and analysis of Dimethyl 3-aminopentanedioate.

Question: I'm observing rapid degradation of my compound in a basic aqueous buffer (e.g., pH 9). What is happening and how can I prevent it?

Answer: You are likely observing base-catalyzed hydrolysis, also known as saponification.[3][4] Ester functional groups, like those in Dimethyl 3-aminopentanedioate, are highly susceptible to attack by hydroxide ions (OH⁻), which are abundant in basic solutions.[5] This reaction is generally much faster and irreversible compared to hydrolysis under neutral or acidic conditions.[4] The hydroxide ion acts as a potent nucleophile, attacking the carbonyl carbon of the ester, leading to the formation of a carboxylate salt (3-amino-pentanedioate) and methanol.[3]

Causality & Prevention:

  • Mechanism: The rate of ester hydrolysis is directly dependent on the concentration of hydroxide ions. At a high pH, the reaction rate increases significantly.[5]

  • Troubleshooting Steps:

    • Lower the pH: If your experimental conditions permit, adjust the buffer to a slightly acidic or neutral pH range (pH 4-7). The rate of hydrolysis is typically at its minimum in this range.

    • Reduce Temperature: Chemical reaction rates, including hydrolysis, are highly temperature-dependent.[6] Storing your solution at refrigerated temperatures (2-8°C) will significantly slow down the degradation process.

    • Use Aprotic Solvents: If compatible with your application, dissolving the compound in a non-aqueous, aprotic solvent (e.g., DMSO, DMF) for stock solutions will prevent hydrolysis. Subsequent dilutions into aqueous buffers should be done immediately before use.

    • Limit Exposure Time: Minimize the time the compound spends in the basic aqueous environment. Prepare solutions fresh and use them as quickly as possible.

Question: My analytical results (e.g., HPLC, NMR) show a new, more polar species appearing over time. Is this a degradation product?

Answer: Yes, it is highly probable that the new, more polar peak corresponds to the hydrolysis products of Dimethyl 3-aminopentanedioate. The primary degradation pathway is the hydrolysis of the two methyl ester groups, which produces 3-aminopentanedioic acid (also known as 3-aminoglutaric acid) and methanol.

Causality & Verification:

  • Polarity Change: The conversion of two methyl ester groups (-COOCH₃) into carboxylic acid groups (-COOH) significantly increases the molecule's polarity. Carboxylic acids are more polar and will therefore have a shorter retention time on a reverse-phase HPLC column compared to the parent ester.

  • Verification Strategy:

    • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry to determine the mass of the new peak. The expected monoisotopic mass of the parent compound (C₇H₁₃NO₄) is approximately 175.08 Da.[1] The di-acid product (C₅H₉NO₄) would have a mass of approximately 147.05 Da. You may also see the mono-acid intermediate.

    • NMR Spectroscopy: In ¹H NMR, you would observe the disappearance of the two methyl ester singlet peaks (around 3.7 ppm). In ¹³C NMR, the carbonyl carbons of the carboxylic acid will appear at a different chemical shift than the ester carbonyls.

    • Co-injection: If a standard is available, spiking your aged sample with 3-aminopentanedioic acid and observing co-elution in HPLC can confirm the identity of the degradant.

Question: I am seeing poor reproducibility in my stability studies. What are the likely sources of this variability?

Answer: Inconsistent results in stability studies often stem from subtle variations in experimental parameters that significantly influence degradation kinetics. The key factors for ester hydrolysis are pH and temperature.

Causality & Control Measures:

  • pH Control:

    • Issue: Improperly prepared or aged buffers can have a pH that deviates from the target value. The buffer capacity may also be insufficient to handle any acidic or basic components in your sample.

    • Solution: Always verify the pH of your buffers with a calibrated pH meter immediately before use. Use high-quality buffer reagents and ensure the chosen buffer has adequate capacity in your target pH range.

  • Temperature Fluctuation:

    • Issue: Inconsistent incubation temperatures, even minor fluctuations, can alter the rate of degradation and lead to variability.[6] For example, samples left on a lab bench can experience significant temperature changes.

    • Solution: Use calibrated, temperature-controlled incubators or water baths. Ensure all samples in a study are subjected to the exact same temperature profile.

  • Analyte Concentration:

    • Issue: While hydrolysis is often treated as a pseudo-first-order reaction, high concentrations could potentially saturate the solution or lead to pH shifts if the degradation product is acidic and the buffer capacity is low.

    • Solution: Work within a consistent and analytically validated concentration range for all experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental degradation mechanism for Dimethyl 3-aminopentanedioate in aqueous solutions?

The primary degradation mechanism is hydrolysis of the ester functional groups.[4] This reaction involves the cleavage of the acyl-oxygen bond by a water molecule. The process can be catalyzed by acid (H⁺) or, more significantly, by base (OH⁻).[3][5] Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. Under basic conditions, the highly nucleophilic hydroxide ion directly attacks the carbonyl carbon.[3]

cluster_acid Acid-Catalyzed Hydrolysis (Low pH) cluster_base Base-Catalyzed Hydrolysis (High pH) Ester_A Dimethyl 3-aminopentanedioate Intermediate_A Protonated Carbonyl (More Electrophilic) Ester_A->Intermediate_A + H₃O⁺ Products_A 3-Aminopentanedioic Acid + Methanol Intermediate_A->Products_A + H₂O Ester_B Dimethyl 3-aminopentanedioate Intermediate_B Tetrahedral Intermediate Ester_B->Intermediate_B + OH⁻ (fast) Products_B Carboxylate Salt + Methanol Intermediate_B->Products_B

Caption: pH-dependent hydrolysis pathways for Dimethyl 3-aminopentanedioate.

Q2: What are the recommended storage conditions for this compound in solid form and in solution?

  • Solid Form: As a solid, the compound is significantly more stable. However, to prevent slow degradation from atmospheric moisture, it should be stored in a tightly sealed container in a desiccator. For long-term storage, refrigerated conditions (2-8°C) are recommended.[2]

  • In Solution:

    • Optimal pH: The pH of minimum hydrolysis for simple esters is typically in the weakly acidic range (pH 4-5). Therefore, for maximum stability in an aqueous buffer, this range is recommended.

    • Temperature: Solutions should always be stored at refrigerated temperatures (2-8°C) or frozen for long-term storage. Avoid repeated freeze-thaw cycles.

    • Solvent: For preparing stock solutions, using an anhydrous aprotic solvent like DMSO or DMF is ideal to completely prevent hydrolysis.

Q3: How does temperature quantitatively affect the stability of Dimethyl 3-aminopentanedioate?

The effect of temperature on reaction rates is described by the Arrhenius equation. As a general rule, for many chemical reactions at room temperature, the rate can double or triple for every 10°C increase in temperature. The hydrolysis of esters is strongly temperature-dependent; elevated temperatures provide the necessary activation energy for the reaction to proceed more quickly.[6] Therefore, accelerated stability studies are often conducted at higher temperatures (e.g., 40°C or 60°C) to predict long-term stability at lower temperatures.[7]

Summary of Stability Profile
pH RangeTemperatureExpected StabilityPrimary Concern
Acidic (pH < 4) Room Temp (20-25°C)Low to ModerateAcid-catalyzed hydrolysis
Refrigerated (2-8°C)Moderate to HighSlow acid-catalyzed hydrolysis
Neutral (pH 6-7.5) Room Temp (20-25°C)ModerateNeutral hydrolysis (water attack)
Refrigerated (2-8°C)High (Optimal) Minimal hydrolysis
Basic (pH > 8) Room Temp (20-25°C)Very Low Rapid base-catalyzed hydrolysis
Refrigerated (2-8°C)LowBase-catalyzed hydrolysis

Experimental Protocols

Protocol: Kinetic Stability Assessment by HPLC

This protocol outlines a method for determining the degradation rate of Dimethyl 3-aminopentanedioate under specific pH and temperature conditions.

1. Materials and Reagents:

  • Dimethyl 3-aminopentanedioate

  • HPLC-grade water, acetonitrile, and methanol

  • Buffer reagents (e.g., phosphate, acetate)

  • Acids and bases for pH adjustment (e.g., HCl, NaOH)

  • Calibrated temperature-controlled incubator

  • Calibrated pH meter

  • HPLC system with UV or MS detector

  • Appropriate HPLC column (e.g., C18, 5 µm, 4.6 x 150 mm)

2. Procedure:

  • Buffer Preparation: Prepare buffers at the desired pH values (e.g., pH 4.0, 7.0, and 9.0). Filter through a 0.22 µm filter.

  • Stock Solution: Prepare a concentrated stock solution of the compound in an aprotic solvent (e.g., 10 mg/mL in DMSO) to minimize initial degradation.

  • Sample Preparation:

    • At time t=0, dilute the stock solution into each of the prepared buffers to a final concentration of ~50 µg/mL.

    • Immediately inject a t=0 sample for each pH condition into the HPLC to get the initial concentration (C₀).

  • Incubation: Place the vials for each pH condition into a calibrated incubator set to the desired temperature (e.g., 40°C).

  • Time-Point Analysis:

    • At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each vial.

    • Quench the reaction if necessary by diluting into the mobile phase or acidifying a basic sample.

    • Analyze the sample by HPLC to determine the remaining concentration of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the concentration (or peak area) of the parent compound versus time.

    • If the reaction follows first-order kinetics, the plot will be linear. The slope of this line is equal to the negative of the observed rate constant (-k_obs).

    • The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k_obs.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock in DMSO prep_sample Dilute Stock into Buffers (t=0 Samples) prep_stock->prep_sample prep_buffer Prepare & pH-Verify Buffers prep_buffer->prep_sample inject_t0 Inject t=0 Samples prep_sample->inject_t0 incubate Incubate Samples at Controlled Temperature prep_sample->incubate plot_data Plot ln(Conc) vs. Time inject_t0->plot_data inject_tx Inject Samples at Time Intervals (t₁, t₂, t₃...) incubate->inject_tx inject_tx->plot_data calc_rate Calculate Rate Constant (k) from Slope plot_data->calc_rate calc_halflife Determine Half-Life (t½) calc_rate->calc_halflife

Caption: Workflow for a kinetic stability study of Dimethyl 3-aminopentanedioate.

References
  • Experiment C: Hydrolysis of a Carboxylic Acid Ester. (n.d.).
  • Basic Hydrolysis of Esters - Saponification. (2022). Master Organic Chemistry.
  • Bergmann, F., Segal, R., Shimoni, A., & Wurzel, M. (n.d.). The pH-dependence of enzymic ester hydrolysis. Biochemical Journal.
  • Klaus, E. E., Tewksbury, E. J., & Fietelson, S. S. (1970). Thermal Characteristics of Some Organic Esters. Taylor & Francis Online.
  • Vale, P. (2009). Temperature and Base Requirements for the Alkaline Hydrolysis of Okadaite's Esters. Marine Drugs.
  • Hunter, G. W., & Lebel, M. R. (2008). Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water. Industrial and Engineering Chemistry Research.
  • Lligadas, G., et al. (2010). Thermal degradation of esters/ethers derived from tartaric acid. Polymer Degradation and Stability.
  • Aprile, I., et al. (2021).
  • Clark, J. (2015). Hydrolysing Esters. Chemguide.
  • Dimethyl 3-aminopentanedioate. (n.d.). PubChem.
  • Guideline on Stability Testing: Stability testing of existing active substances and related finished products. (2023). European Medicines Agency.
  • 1,5-dimethyl 3-aminopentanedioate. (n.d.). Sigma-Aldrich.
  • ICH Q5C Stability Testing of Biotechnological/Biological Products. (1995). European Medicines Agency.
  • Hay, R. W., & Banerjee, P. (1980). Kinetics and mechanism of the hydrolysis of α-amino-acid esters in mixed-ligand complexes with copper(II) ethylenediaminemonoacetate. Journal of the Chemical Society, Dalton Transactions.
  • ICH Q1 Guideline on stability testing of drug substances and drug products. (n.d.). European Medicines Agency.
  • Vailaya, A., et al. (2001). Quantitative Analysis of Dimethyl Titanocene by Iodometric Titration, Gas Chromatography and NMR. Journal of Pharmaceutical and Biomedical Analysis.
  • Al-Asmari, A., et al. (2024). Analytical Methods for the Determination of Diamorphine (Heroin)
  • Xu, Y., et al. (2015). Ammonia Catalyzed Hydrolysis-Condensation Kinetics of Tetraethoxysilane/Dimethyldiethoxysilane Mixtures Studied by 29Si NMR and SAXS. Journal of Sol-Gel Science and Technology.

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in Reductive Amination of Dicarboxylates

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting for low yields encountered during the reductive amination...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting for low yields encountered during the reductive amination of dicarboxylates. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your reactions effectively.

Introduction to Reductive Amination of Dicarboxylates

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[1] When applied to dicarboxylates, this reaction opens pathways to valuable diamines and cyclic structures such as piperidines, which are prevalent scaffolds in pharmaceuticals.[2] However, the presence of two carbonyl functionalities introduces unique challenges that can lead to diminished yields and the formation of complex side products. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My overall yield is low, and I'm recovering a significant amount of my starting dicarboxylate. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion is a common issue that typically points to suboptimal conditions for the initial imine or enamine formation, which is the first and often rate-limiting step in reductive amination.[1][3]

Core Scientific Principle: The formation of the imine/enamine intermediate is a reversible equilibrium reaction.[1] To drive the reaction forward and achieve high conversion of the dicarboxylate, this equilibrium must be shifted towards the product side.

Troubleshooting Steps:

  • pH Optimization: The pH of the reaction medium is critical. A mildly acidic environment (typically pH 4-6) is often optimal for imine formation.[4]

    • Too acidic (pH < 4): The amine nucleophile becomes protonated to its non-nucleophilic ammonium salt, inhibiting its attack on the carbonyl group.[4]

    • Too basic (pH > 7): The protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic, is insufficient, slowing down the initial nucleophilic attack.

    • Recommendation: Use a weak acid, such as acetic acid, to catalyze the reaction.[5] You can monitor and adjust the pH of your reaction mixture to find the optimal range for your specific substrates.

  • Water Removal: Water is a byproduct of imine formation. Its presence can shift the equilibrium back towards the starting materials.[1][3]

    • Recommendation: Employ a dehydrating agent to sequester water as it is formed. Common choices include:

      • Molecular sieves (3Å or 4Å): These are often effective and easy to remove by filtration.

      • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄): These can be used, particularly in a two-step procedure.[6]

      • Azeotropic distillation: For reactions run at higher temperatures, a Dean-Stark apparatus can be used to remove water.

  • Reaction Time and Temperature: The reaction may simply be too slow under your current conditions.

    • Recommendation: Monitor the reaction progress by a suitable analytical technique (TLC, LC-MS, or NMR). If the reaction has stalled, consider increasing the reaction time or gently heating the mixture. However, be aware that excessive heat can lead to side reactions.

Visualizing the Initial Equilibrium:

imine_formation Dicarboxylate Dicarboxylate Hemiaminal Hemiaminal Intermediate Dicarboxylate->Hemiaminal + Amine Amine Amine Hemiaminal->Dicarboxylate - Amine Imine Imine/Enamine Hemiaminal->Imine - Water Imine->Hemiaminal + Water Water Water

Caption: Equilibrium of imine/enamine formation.

Question 2: I'm observing the formation of a significant amount of the corresponding diol (from reduction of the dicarboxylate) and/or the mono-amino product. How can I improve the selectivity for the desired diamine?

Answer:

The formation of alcohol byproducts indicates that your reducing agent is too reactive and is reducing the starting dicarboxylate before it can form the imine. The presence of the mono-amino product suggests incomplete reaction at the second carbonyl site.

Core Scientific Principle: The success of a one-pot reductive amination hinges on the chemoselectivity of the reducing agent. An ideal reducing agent will reduce the iminium ion much faster than it reduces the carbonyl group.[4]

Troubleshooting Steps:

  • Choice of Reducing Agent: This is the most critical factor.

    • Sodium Borohydride (NaBH₄): This is a powerful reducing agent that can readily reduce aldehydes and ketones.[4] If you are using NaBH₄ in a one-pot procedure, you are likely to see significant reduction of your starting dicarboxylate. It is better suited for a two-step procedure where the imine is formed first, and then NaBH₄ is added.[5]

    • Sodium Cyanoborohydride (NaBH₃CN): This is a milder reducing agent that is more selective for the protonated imine (iminium ion) over the carbonyl group at a controlled pH (around 6-7).[4][7] It is a good choice for one-pot reductive aminations. However, be aware of its high toxicity and the potential to generate hydrogen cyanide gas under acidic conditions.[1]

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice for reductive aminations.[1][7] It is less toxic than NaBH₃CN and is particularly effective at reducing iminium ions while being unreactive towards most aldehydes and ketones.[5] It is also moisture-sensitive, so it should be handled under anhydrous conditions.

  • Reaction Stoichiometry and Order of Addition:

    • For Diamine Synthesis: Ensure you are using at least two equivalents of the amine and sufficient reducing agent to reduce both imine functionalities.

    • Two-Step Procedure: To minimize dicarboxylate reduction, you can adopt a two-step approach. First, allow the dicarboxylate and amine to stir for a period to facilitate imine formation (monitoring by TLC or NMR is recommended). Then, add the reducing agent.[4]

Data Table: Comparison of Common Reducing Agents

Reducing AgentAbbreviationRelative ReactivityOptimal pHKey Considerations
Sodium BorohydrideNaBH₄High7-10Reduces carbonyls; best for two-step procedures.[4]
Sodium CyanoborohydrideNaBH₃CNModerate6-7Selective for iminium ions; highly toxic.[4][7]
Sodium TriacetoxyborohydrideSTABModerate5-7Highly selective for iminium ions; less toxic.[1][7]
Question 3: My reaction is producing a significant amount of an unexpected cyclic product, but I want the linear diamine. How can I prevent this intramolecular cyclization?

Answer:

The formation of a cyclic product, such as a piperidine derivative, is a common and often desired outcome of the reductive amination of dicarboxylates, especially with primary amines or ammonia.[2][6] This occurs via an intramolecular reductive amination after the first amination event.

Core Scientific Principle: Once one of the carbonyl groups has been converted to an amine, this newly formed amine can act as an internal nucleophile, attacking the remaining carbonyl group to form a cyclic iminium ion, which is then reduced.

Troubleshooting Steps:

  • Use of a Secondary Amine: If your desired product is a linear diamine with tertiary amine functionalities, starting with a secondary amine will prevent the intramolecular cyclization, as the resulting tertiary amine will not have the N-H bond required to initiate the second amination.

  • Protecting Groups: If you must use a primary amine and desire the linear diamine, you can consider a protecting group strategy.

    • Start with a mono-protected dicarboxylate. Perform the reductive amination on the unprotected carbonyl.

    • Protect the newly formed secondary amine.

    • Deprotect the second carbonyl group and perform the second reductive amination.

    • This is a multi-step process but offers greater control.

  • Reaction Conditions:

    • Concentration: Running the reaction at a higher concentration may favor the intermolecular reaction (formation of the second amine with an external amine molecule) over the intramolecular cyclization. Conversely, high dilution favors intramolecular reactions.

    • Temperature: Lowering the reaction temperature may slow down the rate of the intramolecular cyclization more than the intermolecular reaction.

Visualizing Intramolecular vs. Intermolecular Pathways:

cyclization Dicarboxylate Dicarboxylate Mono_Amine Mono-amino Intermediate Dicarboxylate->Mono_Amine + Amine, [H] Cyclic_Imine Cyclic Iminium Ion Mono_Amine->Cyclic_Imine Intramolecular Attack Linear_Diamine Linear Diamine Mono_Amine->Linear_Diamine + Amine, [H] (Intermolecular) Cyclic_Amine Cyclic Amine (e.g., Piperidine) Cyclic_Imine->Cyclic_Amine Reduction

Caption: Competing intramolecular and intermolecular pathways.

Experimental Protocols

General Protocol for a One-Pot Reductive Amination using STAB

This protocol is a general starting point and should be optimized for your specific substrates.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dicarboxylate (1.0 equiv.) and the amine (2.2 equiv.).

  • Solvent Addition: Add an appropriate anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)). The concentration should be adjusted based on the solubility of your substrates.

  • Acid Catalyst (Optional): If required, add acetic acid (1.0-2.0 equiv.).

  • Imine Formation: Stir the mixture at room temperature for 1-4 hours. You can monitor the formation of the imine intermediate by TLC or another suitable method.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (2.5-3.0 equiv.) portion-wise to control any potential exotherm.

  • Reaction: Continue to stir the reaction at room temperature overnight. Monitor the reaction for the disappearance of the imine intermediate and the formation of the product.

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer.

    • Extract the aqueous layer with the organic solvent (e.g., DCM) two more times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Concluding Remarks

Troubleshooting low yields in the reductive amination of dicarboxylates requires a systematic approach that considers the interplay between reaction conditions, substrate reactivity, and the choice of reagents. By understanding the underlying mechanisms and potential side reactions, you can make informed decisions to optimize your synthetic route. This guide provides a foundation for addressing common challenges, and further refinement will likely be necessary for your specific target molecule.

References

  • Matassini, C., Clemente, F., & Cardona, F. (2020). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Targets in Heterocyclic Systems, 23, 283-313. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Zhang, X., et al. (2014). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry. [Link]

  • D'Adamio, G., et al. (2021). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules. [Link]

  • Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Organic Chemistry Tutor. (2022). Reductive Amination. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Barreiro, G., et al. (2011). Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. PLoS ONE. [Link]

  • Wünsch, B., et al. (2017). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen. [Link]

  • ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?[Link]

  • Podyacheva, E., et al. (2015). Hitchhiker's guide to reductive amination. Russian Chemical Reviews. [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. [Link]

  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product. [Link]

  • Tararov, V. I., & Börner, A. (2005). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]

  • Figshare. (2024). Reductive Transamination of Pyridinium Salts to N‑Aryl Piperidines. [Link]

  • MacMillan, D. W. C., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science. [Link]

  • Xiao, J., et al. (2014). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules. [Link]

  • Reddit. (2024). Reductive amination difficulties - poor conversion. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

  • LibreTexts. (2023). Reductive Amination. [Link]

  • Royal Society of Chemistry. (2022). High selectivity electrocatalytic reductive amination of α-keto acids to alanine over cuprous oxide nanowires. [Link]

  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?[Link]

  • YouTube. (2025). Reductive Amination | Synthesis of Amines. [Link]

  • ResearchGate. (2025). Recent progress in reductive amination reaction. [Link]

  • YouTube. (2019). Reductive Amination Reaction mechanism - Simple. [Link]

Sources

Troubleshooting

Preventing byproduct formation in Dimethyl 3-aminopentanedioate synthesis

A Guide to Preventing Byproduct Formation in Reductive Amination Welcome to the technical support center for the synthesis of Dimethyl 3-aminopentanedioate. This guide is designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Byproduct Formation in Reductive Amination

Welcome to the technical support center for the synthesis of Dimethyl 3-aminopentanedioate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthesis, focusing on the prevention of common byproducts. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, empowering you to make informed decisions in your laboratory work.

I. Overview of the Synthesis and Key Challenges

The primary industrial and laboratory route to Dimethyl 3-aminopentanedioate (also known as Dimethyl 3-aminoglutarate) is the reductive amination of Dimethyl 3-oxopentanedioate. This process, while efficient, is susceptible to the formation of several byproducts that can complicate purification and reduce yields.

The core of the reaction involves the condensation of the ketone in Dimethyl 3-oxopentanedioate with an ammonia source to form an intermediate imine, which is then reduced to the desired primary amine. The main challenges in this synthesis are:

  • Over-alkylation: The primary amine product can react further with the starting ketone to form secondary and tertiary amines.

  • Reduction of the Starting Ketone: The reducing agent can directly reduce the ketone of the starting material to a hydroxyl group, forming Dimethyl 3-hydroxypentanedioate.

  • Incomplete Reaction: Residual starting material or the intermediate imine can remain in the final product mixture.

  • Impurities from Starting Material: The purity of the starting Dimethyl 3-oxopentanedioate is crucial, as impurities like trimethyl citrate and trimethyl aconitate can carry through the synthesis.[1]

This guide will provide detailed, question-and-answer-based troubleshooting to address these specific challenges.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Dimethyl 3-aminopentanedioate?

A1: The most prevalent and scalable method is the reductive amination of Dimethyl 3-oxopentanedioate. This is a one-pot reaction where the ketone is reacted with an ammonia source and a reducing agent. Catalytic hydrogenation using catalysts like Raney Nickel is a common approach.

Q2: What are the critical parameters to control during the reductive amination to minimize byproducts?

A2: The key parameters to control are:

  • Choice of Reducing Agent and Catalyst: Different reducing agents have varying selectivities. Milder agents are often preferred to avoid reducing the starting ketone.

  • Stoichiometry of Reactants: The molar ratio of the ammonia source to the ketone is critical to drive the reaction towards the primary amine and minimize over-alkylation.

  • Reaction Temperature and Pressure: These conditions influence the reaction rate and selectivity.

  • Solvent: The choice of solvent can affect the solubility of reactants and the reaction pathway.

  • pH Control: The pH of the reaction medium can influence the formation of the imine intermediate and the effectiveness of the reducing agent.[2]

Q3: How can I detect the main byproducts in my reaction mixture?

A3: A combination of analytical techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent tool for separating and identifying volatile compounds like the desired product and byproducts. Derivatization may be necessary to improve the chromatographic behavior of the amines.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can provide detailed structural information to identify the main product and byproducts. Specific chemical shifts can be used to distinguish between the primary, secondary, and tertiary amines, as well as the hydroxyl byproduct.

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient way to monitor the progress of the reaction and get a qualitative idea of the product mixture composition.

III. Troubleshooting Guide: Byproduct-Specific Issues

This section provides a detailed breakdown of common problems, their probable causes, and actionable solutions.

Issue 1: Presence of a Significant Amount of Secondary Amine Byproduct (Over-alkylation)

Symptoms:

  • GC-MS analysis shows a peak with a mass corresponding to the secondary amine, N-(1,3-bis(methoxycarbonyl)propyl)glutamic acid dimethyl ester.

  • ¹H NMR shows complex multiplets and additional signals in the aliphatic region, and a decrease in the relative integration of the primary amine's NH₂ protons.

Root Cause Analysis and Solutions:

Over-alkylation occurs when the newly formed primary amine acts as a nucleophile and attacks another molecule of the starting ketone.

Logical Flow for Troubleshooting Over-alkylation:

start High Secondary Amine Byproduct Detected cause1 Excess Starting Ketone Relative to Ammonia start->cause1 cause2 Slow Reduction of Imine Intermediate start->cause2 cause3 High Reaction Temperature start->cause3 solution1 Increase Molar Excess of Ammonia Source (e.g., NH₃ in Methanol) cause1->solution1 solution2 Optimize Catalyst Activity or Loading (e.g., fresh Raney Nickel) cause2->solution2 solution3 Lower Reaction Temperature to Favor Primary Amine Formation cause3->solution3

Caption: Troubleshooting workflow for over-alkylation.

Detailed Solutions:

  • Increase the Excess of Ammonia: A large excess of the ammonia source (e.g., a saturated solution of ammonia in methanol) will statistically favor the reaction of the ketone with ammonia over the reaction with the primary amine product. A molar ratio of ammonia to ketone of 10:1 or higher is often recommended.

  • Control the Addition of the Ketone: A slow, controlled addition of the Dimethyl 3-oxopentanedioate to the mixture of the ammonia source and catalyst can help maintain a low concentration of the ketone, further disfavoring the secondary amine formation.

  • Optimize Reaction Temperature: Higher temperatures can sometimes favor the secondary amine formation. Running the reaction at a lower temperature (e.g., 20-30°C) may improve selectivity, although it might require a longer reaction time.

Issue 2: Presence of Dimethyl 3-hydroxypentanedioate Byproduct

Symptoms:

  • GC-MS analysis reveals a peak with a mass corresponding to the hydroxyl compound.

  • ¹H NMR shows a characteristic signal for the CH-OH proton and the absence of an amine group.

  • IR spectroscopy may show a broad O-H stretch.

Root Cause Analysis and Solutions:

This byproduct forms when the reducing agent directly reduces the ketone of the starting material before it can form the imine.

Logical Flow for Troubleshooting Ketone Reduction:

start High Hydroxyl Byproduct Detected cause1 Reducing Agent is Too Reactive start->cause1 cause2 Inefficient Imine Formation start->cause2 cause3 Incorrect Order of Reagent Addition start->cause3 solution1 Use a Milder Reducing Agent (e.g., NaBH(OAc)₃ instead of NaBH₄ if applicable) cause1->solution1 solution2 Ensure Anhydrous Conditions or Use a Dehydrating Agent (e.g., molecular sieves) cause2->solution2 solution3 Allow Imine to Form Before Adding the Reducing Agent cause3->solution3

Caption: Troubleshooting workflow for ketone reduction.

Detailed Solutions:

  • Select a Milder Reducing Agent: If using borohydride reagents, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is generally more selective for reducing imines in the presence of ketones compared to the more reactive sodium borohydride (NaBH₄).[3][4]

  • Ensure Efficient Imine Formation: The equilibrium for imine formation can be shifted towards the product by removing the water that is formed. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.

  • Two-Step, One-Pot Procedure: First, stir the Dimethyl 3-oxopentanedioate and the ammonia source together to allow for imine formation. Monitor the reaction by TLC or ¹H NMR to confirm the disappearance of the ketone. Once the imine has formed, add the reducing agent.

Issue 3: Incomplete Reaction (Presence of Starting Material or Imine)

Symptoms:

  • TLC or GC-MS analysis shows the presence of the starting ketone.

  • ¹H NMR may show the characteristic signals of the starting material or the C=N bond of the imine.

Root Cause Analysis and Solutions:

An incomplete reaction can be due to several factors, including insufficient reaction time, deactivated catalyst, or suboptimal reaction conditions.

Detailed Solutions:

  • Verify Catalyst Activity: If using a heterogeneous catalyst like Raney Nickel, ensure it is fresh and active. Deactivated catalysts can lead to sluggish or incomplete reactions.

  • Increase Reaction Time or Temperature: If the reaction is proceeding slowly, increasing the reaction time or moderately increasing the temperature can help drive it to completion. Monitor the reaction progress to avoid increased byproduct formation at higher temperatures.

  • Check pH: For some reductive aminations, the pH is critical. For instance, using sodium cyanoborohydride, the reaction is typically run at a slightly acidic pH (around 6) to favor imine formation and reduction.[2]

IV. Recommended Experimental Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions and equipment.

Reductive Amination of Dimethyl 3-oxopentanedioate using Raney Nickel

Materials:

  • Dimethyl 3-oxopentanedioate (high purity)

  • Methanol (anhydrous)

  • Ammonia gas or a saturated solution of ammonia in methanol

  • Raney Nickel (active, slurry in water)

  • Hydrogen gas

  • Filter aid (e.g., Celite®)

Procedure:

  • Catalyst Preparation: In a suitable hydrogenation reactor, carefully wash the Raney Nickel slurry (typically 5-10 wt% of the ketone) with anhydrous methanol to remove water.

  • Reaction Setup: To the reactor containing the washed Raney Nickel, add a solution of Dimethyl 3-oxopentanedioate (1.0 eq) in anhydrous methanol.

  • Ammonia Addition: Cool the mixture to 0-5°C and bubble ammonia gas through the solution or add a cold, saturated solution of ammonia in methanol (at least 10 eq).

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi, but this may need optimization).

  • Reaction: Stir the mixture vigorously at room temperature (or slightly elevated temperature, e.g., 30-40°C) until hydrogen uptake ceases. Monitor the reaction progress by TLC or GC.

  • Work-up:

    • Carefully depressurize the reactor and purge with nitrogen.

    • Filter the reaction mixture through a pad of filter aid to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be kept wet with solvent at all times during filtration.

    • Wash the filter cake with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude Dimethyl 3-aminopentanedioate.

  • Purification: The crude product can be purified by vacuum distillation or by crystallization of its salt (e.g., hydrochloride or acetate salt).

Experimental Workflow Diagram:

A Prepare Raney Nickel Catalyst (Wash with Methanol) B Charge Reactor with Ketone and Methanol A->B C Add Excess Ammonia Source at 0-5°C B->C D Pressurize with Hydrogen C->D E Stir at Controlled Temperature D->E F Monitor Reaction Progress (TLC/GC) E->F F->E Continue if incomplete G Filter Catalyst F->G Proceed if complete H Concentrate Filtrate G->H I Purify Crude Product (Distillation/Crystallization) H->I

Caption: Step-by-step experimental workflow.

V. Analytical Data for Byproduct Identification

Table 1: GC-MS and NMR Data for Key Compounds

CompoundExpected Molecular Ion (m/z)Key ¹H NMR Signals (CDCl₃)Key ¹³C NMR Signals (CDCl₃)
Dimethyl 3-oxopentanedioate 174~3.4 ppm (s, 4H), ~3.7 ppm (s, 6H)~49 ppm (CH₂), ~52 ppm (OCH₃), ~167 ppm (C=O, ester), ~201 ppm (C=O, ketone)
Dimethyl 3-aminopentanedioate 175~2.5 ppm (d, 4H), ~3.3 ppm (quintet, 1H), ~3.7 ppm (s, 6H), ~1.6 ppm (br s, 2H, NH₂)~40 ppm (CH₂), ~45 ppm (CH), ~52 ppm (OCH₃), ~173 ppm (C=O)
Dimethyl 3-hydroxypentanedioate 176~2.5 ppm (d, 4H), ~4.2 ppm (quintet, 1H), ~3.7 ppm (s, 6H), ~3.0 ppm (br s, 1H, OH)~42 ppm (CH₂), ~65 ppm (CH), ~52 ppm (OCH₃), ~173 ppm (C=O)
Secondary Amine Byproduct 331Complex multiplets in the aliphatic regionAdditional signals for the new C-N bonds and alkyl chains

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.

VI. Concluding Remarks

The successful synthesis of high-purity Dimethyl 3-aminopentanedioate is readily achievable with careful control of reaction parameters. By understanding the mechanisms of byproduct formation and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve their yields and simplify purification processes. Always remember that a thorough analysis of both starting materials and reaction mixtures is key to a successful and reproducible synthesis.

VII. References

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? [Online forum post]. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Reductive Amination. Retrieved from [Link]

  • Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. [Online forum post]. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Supporting information: A novel, rapid and green method of phosphorylation under ultrasound irradiation and catalyst free conditions. Retrieved from [Link]

  • YouTube. (2023, March 16). Reductive Amination. Retrieved from [Link]

  • Google Patents. (n.d.). CN103512996B - Analysis method for amide compounds. Retrieved from

  • Taylor & Francis Group. (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. In Carbohydrate Chemistry.

  • Human Metabolome Database. (n.d.). [¹H, ¹³C]-HSQC NMR Spectrum (2D, 600 MHz, H₂O, experimental) (HMDB0000087). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Org. Process Res. Dev. Retrieved from [Link]

  • National Institute of Standards and Technology. (2016, June 21). Development of a GC-MS Method for Structure Elucidation of Disubstituted Naphthalenes. Retrieved from [Link]

  • PubMed. (1988). A GC/MS Method for the Determination of 4,4'-diaminodiphenylmethane and Substituted Analogues in Urine. J Anal Toxicol, 12(1), 9-14.

  • ResearchGate. (n.d.). Transformation of glutamic acid into dimethyl glutarate and... [Image]. Retrieved from [Link]

  • Google Patents. (n.d.). CN106045868A - Method for producing dimethyl aminoterephthalate through catalytic hydrogenation. Retrieved from

  • National Center for Biotechnology Information. (2021). Preparative Biocatalytic Synthesis of α-Ketoglutaramate. Int J Mol Sci, 22(23), 12808.

  • Semantic Scholar. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines.

  • Semantic Scholar. (n.d.). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB.

  • Google Patents. (n.d.). CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil. Retrieved from

  • Google Patents. (n.d.). L-glutamic acid derivative and synthesis method and application thereof. Retrieved from

  • ResearchGate. (n.d.). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of Dimethyl 3-Aminopentanedioate Acetate

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions for the synthesis and scale-up of Dimethyl 3-aminopenta...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions for the synthesis and scale-up of Dimethyl 3-aminopentanedioate acetate. As Senior Application Scientists, we have compiled this resource to address common challenges and provide evidence-based solutions to ensure the robustness and reproducibility of your synthetic protocol.

I. Frequently Asked Questions (FAQs)

1. What is the most common synthetic route for Dimethyl 3-aminopentanedioate?

The most prevalent and efficient method for synthesizing Dimethyl 3-aminopentanedioate is through the reductive amination of Dimethyl 3-oxoglutarate. This one-pot reaction involves the formation of an intermediate imine from the ketone starting material and an ammonia source, which is then reduced in situ to the desired primary amine.

2. Which reducing agents are recommended for the reductive amination step?

Several reducing agents can be employed, with the choice often depending on the scale, desired selectivity, and safety considerations.

  • Sodium Cyanoborohydride (NaBH₃CN): A mild and selective reducing agent that is effective at reducing imines in the presence of ketones. It is often the reagent of choice for this transformation due to its high selectivity, which minimizes the formation of the corresponding alcohol byproduct.[1][2][3]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Another mild and selective reagent that is a safer alternative to sodium cyanoborohydride as it does not generate toxic cyanide byproducts.[3]

  • Catalytic Hydrogenation (H₂/catalyst): For larger-scale syntheses, catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel can be a cost-effective and efficient method.

3. How is the acetate salt of Dimethyl 3-aminopentanedioate prepared?

The acetate salt is readily prepared by treating a solution of the free amine, Dimethyl 3-aminopentanedioate, with one equivalent of glacial acetic acid. The salt typically precipitates from a suitable solvent and can be isolated by filtration.

4. What are the recommended storage conditions for Dimethyl 3-aminopentanedioate and its acetate salt?

As with many amino esters, long-term stability is best ensured by storing the compounds in a cool, dry, and inert atmosphere.

  • Dimethyl 3-aminopentanedioate (free amine): Should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (ideally -20°C) to prevent degradation.

  • Dimethyl 3-aminopentanedioate acetate: The salt form is generally more stable than the free amine and can be stored at 2-8°C in a well-sealed container, protected from moisture. For long-term storage, -20°C is recommended.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of Dimethyl 3-aminopentanedioate acetate.

A. Reductive Amination of Dimethyl 3-Oxoglutarate

Problem 1: Low yield of Dimethyl 3-aminopentanedioate and recovery of starting material (Dimethyl 3-oxoglutarate).

Potential Cause Troubleshooting Action Scientific Rationale
Incomplete imine formation - Ensure the reaction pH is weakly acidic (pH 5-6). A small amount of acetic acid can be added as a catalyst. - Monitor imine formation by ¹H NMR or TLC before adding the reducing agent. - Use a dehydrating agent, such as molecular sieves, to drive the equilibrium towards imine formation.The formation of the imine intermediate is an equilibrium-driven process. A weakly acidic environment protonates the carbonyl oxygen, making the carbon more electrophilic for the nucleophilic attack by ammonia. Removing water shifts the equilibrium to favor the imine product.
Inefficient reduction - Check the quality and age of the reducing agent. - Ensure the reducing agent is added portion-wise at a controlled temperature to avoid rapid decomposition. - For catalytic hydrogenation, ensure the catalyst is active and the system is properly purged of air.Hydride reducing agents can decompose upon exposure to moisture or elevated temperatures. A gradual addition maintains a sufficient concentration of the active reducing species throughout the reaction. For catalytic hydrogenation, catalyst activity is crucial for efficient reduction.

Problem 2: Significant formation of Dimethyl 3-hydroxypentanedioate byproduct.

Potential Cause Troubleshooting Action Scientific Rationale
Non-selective reducing agent - Switch to a more selective reducing agent like Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃).These reagents are less reactive towards ketones compared to imines, thus minimizing the reduction of the starting material. NaBH₄ is less selective and can reduce both the ketone and the imine.
Reaction conditions favoring ketone reduction - Ensure the reaction is not overly acidic, as this can accelerate ketone reduction by some borohydride reagents. - Add the reducing agent only after confirming the formation of the imine.The relative rates of ketone versus imine reduction can be influenced by pH. Allowing for complete imine formation before introducing the reducing agent ensures the desired reaction is favored.
B. Formation and Isolation of Dimethyl 3-aminopentanedioate Acetate

Problem 3: The acetate salt does not precipitate or forms an oil.

Potential Cause Troubleshooting Action Scientific Rationale
Inappropriate solvent - Use a solvent system where the acetate salt has low solubility, such as tert-butyl methyl ether (TBME) or a mixture of TBME and heptane.[4] - Ensure the starting free amine is fully dissolved before adding acetic acid.The choice of solvent is critical for successful crystallization. The solvent should be a good solvent for the free amine but a poor solvent for the resulting salt.
Presence of impurities - Purify the crude Dimethyl 3-aminopentanedioate by column chromatography or distillation before salt formation. - Perform an aqueous workup with pH adjustment to remove acidic or basic impurities.Impurities can interfere with the crystallization process, leading to oiling out. A pure starting material is essential for obtaining a crystalline product.
Supersaturation - Seed the solution with a small crystal of the desired product. - Slowly cool the solution and allow for a longer crystallization time.Seeding provides a nucleation site for crystal growth. Slow cooling prevents the rapid formation of a supersaturated solution, which can lead to oiling.

Problem 4: The isolated acetate salt is impure.

Potential Cause Troubleshooting Action Scientific Rationale
Occlusion of impurities during crystallization - Recrystallize the crude salt from a suitable solvent system. - Wash the filtered salt thoroughly with a cold, non-polar solvent to remove surface impurities.Recrystallization is a powerful purification technique that allows for the removal of impurities that may have been trapped in the crystal lattice during the initial precipitation.
Excess acetic acid - Use precisely one equivalent of glacial acetic acid. - Wash the final product with a solvent that can dissolve acetic acid but not the salt (e.g., cold diethyl ether).An excess of acetic acid will remain as an impurity in the final product. Stoichiometric control is important for product purity.

III. Experimental Protocols

A. Synthesis of Dimethyl 3-aminopentanedioate (Representative Protocol)

This protocol is a representative procedure based on established methods for the reductive amination of β-keto esters. Optimization may be required for specific scales and equipment.

To a solution of Dimethyl 3-oxoglutarate (1 equivalent) and ammonium acetate (5-10 equivalents) in methanol or another suitable protic solvent, add sodium cyanoborohydride (1.5-2 equivalents) portion-wise at 0-5°C. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS. Upon completion, carefully quench the reaction with an aqueous acid solution (e.g., 1M HCl) to decompose the excess reducing agent. Basify the aqueous layer with a suitable base (e.g., sodium bicarbonate or sodium hydroxide) to a pH of 8-9 and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Dimethyl 3-aminopentanedioate.

B. Synthesis of Dimethyl 3-aminopentanedioate Acetate

This protocol is adapted from WO2011/137135.[4]

A solution of Dimethyl 3-aminopentanedioate (568 g, 3.24 mol) in tert-butyl methyl ether (2.3 L) is cooled in an ice bath. Glacial acetic acid (195 g, 3.24 mol) is added dropwise while maintaining the internal temperature at approximately 15°C. The resulting mixture is seeded with a small quantity of the desired crystalline product and stirred for 90 minutes with cooling to 5°C. The resulting precipitate is collected by filtration and washed with a 1:1 mixture of tert-butyl methyl ether/heptane. The filter cake is dried under vacuum to afford the acetic acid salt of Dimethyl 3-aminopentanedioate as an off-white solid (640 g). [4]

IV. Characterization Data

Dimethyl 3-aminopentanedioate Acetate

  • ¹H NMR (DMSO-d₆): δ 5.30 (br s, 3H), 3.56 (s, 6H), 3.36 (m, 1H), 2.44 (dd, J=16, J=5, 2H), 2.31 (dd, J=16, J=8, 2H), 1.86 (s, 3H).[4]

Note: The broad singlet at 5.30 ppm corresponds to the ammonium and carboxylic acid protons of the acetate salt.

V. Visualizations

A. Synthesis Workflow

Synthesis_Workflow cluster_reductive_amination Step 1: Reductive Amination cluster_purification Purification cluster_salt_formation Step 2: Acetate Salt Formation start Dimethyl 3-oxoglutarate + NH₄OAc imine Imine Intermediate (in situ) start->imine Imine Formation (Weakly Acidic) reduction Reduction (e.g., NaBH₃CN) imine->reduction product1 Dimethyl 3-aminopentanedioate (Crude) reduction->product1 workup Aqueous Workup (pH Adjustment) product1->workup extraction Solvent Extraction workup->extraction purified_amine Purified Dimethyl 3-aminopentanedioate extraction->purified_amine acetic_acid Glacial Acetic Acid (1 equiv.) purified_amine->acetic_acid crystallization Crystallization (TBME) acetic_acid->crystallization final_product Dimethyl 3-aminopentanedioate Acetate crystallization->final_product

Caption: Overall workflow for the synthesis of Dimethyl 3-aminopentanedioate acetate.

B. Troubleshooting Logic for Low Yield in Reductive Amination

Troubleshooting_Low_Yield start Low Yield of Dimethyl 3-aminopentanedioate check_sm Analysis of Crude Reaction Mixture (TLC, NMR, LC-MS) start->check_sm sm_present High amount of starting material (ketone) present? check_sm->sm_present byproduct_present Significant alcohol byproduct observed? check_sm->byproduct_present imine_issue Incomplete Imine Formation sm_present->imine_issue Yes reduction_issue Inefficient Reduction sm_present->reduction_issue Yes end1 Investigate other issues (e.g., product degradation) sm_present->end1 No reagent_issue Non-selective Reducing Agent byproduct_present->reagent_issue Yes end2 Yield loss likely due to unreacted starting material byproduct_present->end2 No sol1 Optimize pH (5-6) imine_issue->sol1 sol2 Add dehydrating agent imine_issue->sol2 sol3 Monitor imine formation before reduction imine_issue->sol3 sol4 Check reducing agent quality reduction_issue->sol4 sol5 Control addition rate and temperature reduction_issue->sol5 sol6 Use NaBH₃CN or NaBH(OAc)₃ reagent_issue->sol6

Caption: Decision tree for troubleshooting low yields in the reductive amination step.

VI. References

  • Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Available from: [Link]

  • Dimethyl 3-aminopentanedioate | C7H13NO4 | CID 253304 - PubChem. Available from: [Link]

  • DiMethyl 3-aMinopentanedioate acetate, CasNo.1345983-89-2 Chemical Technology Co.,LTD(expird) China (Mainland). Available from: [Link]

  • Handling and Storage of Peptides - FAQ | AAPPTEC. Available from: [Link]

  • β-enamino ester synthesis by amination - Organic Chemistry Portal. Available from: [Link]

  • β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Organic Chemistry Portal. Available from: [Link]

  • Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC. Available from: [Link]

  • General equation for the β‐enamino ester synthesis from acyclic and... - ResearchGate. Available from: [Link]

  • Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters | Organic Letters. Available from: [Link]

  • Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening. 2021; 7(2):29. Available from: [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Available from: [Link]

  • 1,5-dimethyl 3-aminopentanedioate - C7H13NO4 | CSSB00009881953 - Chem-Space. Available from: [Link]

  • Reductive Amination | Synthesis of Amines - YouTube. Available from: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. Available from: [Link]

  • Reductive Amination & Amide Synthesis (IOC 40) - YouTube. Available from: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available from: [Link]

  • WO2004089867A2 - Process for the preparation of dialkyl 3-oxoglutarates - Google Patents. Available from:

  • Shelf Life and Storage Requirements for Amino Acids: A Guide - Pangoo.biz. Available from: [Link]

  • The effect of long‐term storage on amino acid content of ready‐to‐eat entrées. Journal of the Science of Food and Agriculture. 2012; 92(5): 1066-1073. Available from: [Link]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. Available from: [Link]

  • Dimethyl 3-oxoglutarate | C7H10O5 | CID 74591 - PubChem. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Aminopentanedioate Esters

Welcome to the technical support center for the purification of aminopentanedioate esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encounte...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of aminopentanedioate esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of molecules. Drawing from established laboratory practices and scientific principles, this resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful isolation of high-purity aminopentanedioate esters.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of aminopentanedioate esters in a question-and-answer format, providing insights into the underlying causes and offering practical solutions.

Question 1: My final product is contaminated with unreacted starting material (aminopentanedioic acid). How can I remove it?

Answer:

This is a common issue, especially in Fischer esterification reactions which are equilibrium-driven.[1] The presence of the unreacted dicarboxylic acid can complicate purification due to its polarity.

  • Underlying Cause: Incomplete esterification or hydrolysis of the ester back to the carboxylic acid during workup.

  • Solution:

    • Aqueous Basic Wash: During the workup, wash the organic layer with a mild aqueous basic solution, such as saturated sodium bicarbonate (NaHCO₃).[2] The unreacted aminopentanedioic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer. The desired diester, being less polar, will remain in the organic phase.

    • Column Chromatography: If the basic wash is insufficient, column chromatography on silica gel is an effective method for separating the polar diacid from the less polar diester.[3] A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity will effectively separate the components. The diester will elute before the diacid.

Question 2: I am observing significant tailing of my aminopentanedioate ester on the silica gel column. What is causing this and how can I fix it?

Answer:

Tailing is a frequent problem when purifying amines on silica gel.[4]

  • Underlying Cause: The basic amino group in your molecule interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and inefficient separation.[4]

  • Solution:

    • Use a Modified Eluent: Add a small amount of a basic modifier to your mobile phase to compete with your compound for the acidic sites on the silica.[4]

      • Triethylamine (TEA): Typically, adding 0.1-1% (v/v) of triethylamine to your eluent system can significantly reduce tailing.[5]

      • Ammonia in Methanol: For more polar aminopentanedioate esters, a mobile phase containing a small percentage of ammonium hydroxide in methanol can be very effective.[4]

    • Deactivate the Silica Gel: Before packing the column, you can slurry the silica gel in the eluent system containing the basic modifier. This pre-treatment helps to neutralize the acidic sites.

    • Alternative Stationary Phases: If tailing persists, consider using a less acidic stationary phase like neutral alumina.[4]

Question 3: My product appears to be degrading during purification. What are the likely side reactions and how can I prevent them?

Answer:

Aminopentanedioate esters are susceptible to several side reactions, particularly under harsh conditions.

  • Underlying Causes and Solutions:

    • Hydrolysis: The ester groups can be hydrolyzed back to carboxylic acids in the presence of acid or base and water.[6] This is especially a risk during aqueous workups.

      • Prevention: Use mild acids or bases for pH adjustments and minimize the contact time with aqueous layers. Ensure all organic solvents are anhydrous.

    • Intramolecular Cyclization (Pyroglutamate Formation): The free amino group can attack one of the ester groups, leading to the formation of a five-membered lactam ring (a pyroglutamate derivative). This is more likely to occur with the γ-ester.

      • Prevention: The most effective way to prevent this is by protecting the amino group before purification.[7] Common protecting groups for the amino function include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl).[8]

    • Intermolecular Aminolysis: The amino group of one molecule can react with the ester group of another, leading to peptide bond formation and oligomerization.

      • Prevention: As with intramolecular cyclization, N-protection is the best strategy.[7]

II. Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying aminopentanedioate esters?

A combination of techniques is often the most effective. A typical workflow would be:

  • Aqueous Workup: To remove water-soluble impurities and unreacted starting materials. This usually involves washing the organic layer with a mild acid, then a mild base, followed by brine.[2]

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) and the solvent is removed under reduced pressure.

  • Chromatography or Crystallization:

    • Column Chromatography: This is a versatile technique for separating the desired ester from closely related impurities.[3]

    • Crystallization: If the aminopentanedioate ester is a solid, crystallization can be a highly effective method for achieving high purity.[9]

Q2: What are the key considerations when choosing a protecting group for the amino function?

The choice of protecting group is critical and depends on the overall synthetic strategy.[10] The ideal protecting group should be:

  • Easy to introduce in high yield.

  • Stable to the reaction and purification conditions.

  • Easily removed in high yield without affecting the rest of the molecule.[7]

  • Orthogonality: In complex syntheses, it's crucial to use orthogonal protecting groups, which can be removed under different conditions without affecting each other.[10] For example, an Fmoc group (removed by base) can be used for the amine, while a tert-butyl ester (removed by acid) can be used for a carboxylic acid side chain.[7]

Q3: How can I confirm the purity of my final product?

Several analytical techniques should be used to confirm the purity of your aminopentanedioate ester:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and identifying any impurities.[9][11] Specific chemical shift tables for common impurities can be very helpful.[12][13]

  • Mass Spectrometry (MS): To confirm the molecular weight of your product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample and quantify any impurities.[6] Chiral HPLC can be used to determine the enantiomeric purity if applicable.

III. Detailed Experimental Protocols

Protocol 1: General Aqueous Workup for Aminopentanedioate Esters

This protocol describes a standard procedure for the initial purification of an aminopentanedioate ester from a reaction mixture.

Materials:

  • Crude reaction mixture containing the aminopentanedioate ester in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • 1 M HCl solution (or other mild acid).

  • Saturated NaHCO₃ solution.

  • Brine (saturated NaCl solution).

  • Anhydrous Na₂SO₄ or MgSO₄.

  • Separatory funnel.

  • Rotary evaporator.

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Wash the organic layer with 1 M HCl to remove any unreacted basic starting materials. Drain the aqueous layer.

  • Wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid and remove unreacted aminopentanedioic acid.[2] Be sure to vent the separatory funnel frequently to release any CO₂ gas that is formed. Drain the aqueous layer.

  • Wash the organic layer with brine to remove any residual water.

  • Drain the organic layer into a clean flask and dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude aminopentanedioate ester.

Protocol 2: Flash Column Chromatography of N-Protected Aminopentanedioate Esters

This protocol outlines a general procedure for purifying an N-protected aminopentanedioate ester using silica gel chromatography.

Materials:

  • Crude N-protected aminopentanedioate ester.

  • Silica gel (230-400 mesh).

  • Eluent system (e.g., hexane/ethyl acetate gradient).

  • Chromatography column.

  • Thin-layer chromatography (TLC) plates and developing chamber.

  • UV lamp for visualization.

Procedure:

  • Determine the Eluent System: Use TLC to find a suitable eluent system that gives a good separation between your desired product (Rf value of ~0.3) and any impurities.

  • Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the column.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the top of the silica gel bed.

  • Elute the Column: Begin eluting the column with the initial eluent system, collecting fractions. Gradually increase the polarity of the eluent as needed to elute your product.

  • Monitor the Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-protected aminopentanedioate ester.

IV. Visualized Workflows and Relationships

Diagram 1: General Purification Workflow

G Reaction Crude Reaction Mixture Workup Aqueous Workup (Acid/Base Washes) Reaction->Workup Drying Drying & Concentration Workup->Drying Crude_Ester Crude Ester Drying->Crude_Ester Chromatography Column Chromatography Crude_Ester->Chromatography Crystallization Crystallization Crude_Ester->Crystallization Pure_Ester Pure Aminopentanedioate Ester Chromatography->Pure_Ester Crystallization->Pure_Ester Analysis Purity Analysis (NMR, HPLC, MS) Pure_Ester->Analysis

Caption: A typical workflow for the purification of aminopentanedioate esters.

Diagram 2: Troubleshooting Tailing in Column Chromatography

G Problem Problem: Tailing on Silica Gel Cause Cause: Basic Amine - Acidic Silica Interaction Problem->Cause Solution1 Solution 1: Use Modified Eluent (e.g., + 1% TEA) Cause->Solution1 Solution2 Solution 2: Deactivate Silica Gel Cause->Solution2 Solution3 Solution 3: Use Alternative Stationary Phase (e.g., Alumina) Cause->Solution3 Outcome Outcome: Improved Peak Shape & Separation Solution1->Outcome Solution2->Outcome Solution3->Outcome

Caption: Troubleshooting guide for tailing during column chromatography.

V. References

  • Application Notes: Protecting Group Strategies for L-Glutamic Acid α-Methyl Ester (H-Glu-OMe). Benchchem.

  • A Comparative Guide to Side-Chain Protecting Group Strategies for the Synthesis of Glutamic Acid-Containing Peptides. Benchchem.

  • The 4-pyridylmethyl ester as a protecting group for glutamic and aspartic acids: 'flipping' peptide charge states for characterization by positive ion mode ESI-MS. J Pept Sci. 2014 Mar;20(3):191-5.

  • Amino Acid Purification - Column Chromatography. Sorbtech.

  • I. Selective Protection of α- or Side-chain Carboxyl Groups of Aspartic and Glutamic Acid. A Facile Synthesis of β-Aspartyl and γ-Glutamyl Peptides. J-Stage.

  • Method of preparing glutamic acid mono esters. Google Patents.

  • Diethyl L-glutamate hydrochloride synthesis. ChemicalBook.

  • Separation of Amino Acids by High Performance Liquid Chromatography Based on Calixarene-Bonded Stationary Phases. Journal of Chromatographic Science. 2014 Oct 13.

  • Amino Acid-Protecting Groups. SciSpace.

  • Synthesis of L-glutamic acid-5-methyl ester. Google Patents.

  • Separation and Detection of Amino Acids. eCampusOntario Pressbooks.

  • troubleshooting common issues in 3-Amino-1-(furan-3-yl)propan-1-ol purification. Benchchem.

  • Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. MDPI.

  • Method for preparing L-glutamic acid. Google Patents.

  • A Convenient and Highly Efficient Strategy for Esterification of Poly (γ-Glutamic Acid) with Alkyl Halides at Room Temperature. NIH.

  • Separation and detection method of L-glutamic acid diethyl ester hydrochloride and optical isomer thereof. Google Patents.

  • chromatography of carboxylic acid derivatives of aminoacids? r/OrganicChemistry. Reddit.

  • diethyl aminomalonate hydrochloride. Organic Syntheses Procedure.

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications.

  • NMR Chemical Shifts of Impurities: A Comprehensive Reference Guide. Alfa Chemistry.

  • Protein purification troubleshooting guide. Dutscher.

  • Diethyl L-glutamate Hydrochloride. Suzhou Senfeida Chemical Co., Ltd.

  • What is the detailed procedure for work up in ester synthesis from acid chloride and alcohol? ResearchGate.

  • Synthesis and crystallization purification of phytosterol esters for food industry application. Food Science and Technology.

  • Production and purification of glutamic acid: A critical review towards process intensification. ResearchGate.

  • Several Diphenylmethyl and Phenacyl Esters of Amino-acids. J. Chem. Soc. C. 1967.

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics. 2010 Apr 16.

  • Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides. PMC - NIH.

  • Separation and Refining of Amino acids. Diaion.

  • [Synthesis of diethyl N-[p-(methylamino)benzoyl]-L-glutamate]. PubMed.

  • The production of glutamic acid by fermentation. CORE.

  • Synthesis and enzymatic hydrolysis of glutamic acid polypeptides. ResearchGate.

  • A Glutamic Acid-based Traceless Linker to Address Challenging Chemical Protein Syntheses. PMC - NIH.

  • Amino Acid Analysis: “How-To” Guide. Agilent.

  • Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Waters Corporation.

  • L-Glutamic acid diethyl ester 97 1118-89-4. Sigma-Aldrich.

Sources

Optimization

Interpreting complex NMR spectra of Dimethyl 3-aminopentanedioate

Technical Support Center: Dimethyl 3-aminopentanedioate A Guide to Interpreting Complex NMR Spectra Welcome to the technical support center for the analysis of Dimethyl 3-aminopentanedioate. This guide is designed for re...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Dimethyl 3-aminopentanedioate

A Guide to Interpreting Complex NMR Spectra

Welcome to the technical support center for the analysis of Dimethyl 3-aminopentanedioate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in interpreting the NMR spectra of this molecule. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying principles to empower your spectral analysis.

The structure of Dimethyl 3-aminopentanedioate presents unique spectral characteristics due to its molecular symmetry and the presence of labile protons. This guide addresses the most common issues in a question-and-answer format, providing both expert insights and validated experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My ¹H NMR spectrum of Dimethyl 3-aminopentanedioate shows complex, overlapping signals in the aliphatic region. How can I confidently assign the methylene (-CH₂-) and methine (-CH-) protons?

Expert Insight: This is the most common challenge. The molecular structure, CH₃OOC-CH₂-CH(NH₂)-CH₂-COOCH₃, possesses a plane of symmetry through the C3 carbon. Consequently, the two methylene groups (-CH₂- at C2 and C4) are chemically equivalent, as are the two methyl ester groups (-OCH₃). The four methylene protons couple to the single methine proton (-CH- at C3), and this coupling, combined with similar chemical environments, often leads to a complex, unresolved multiplet between 2.5 and 3.5 ppm. The key to resolving this is to use two-dimensional NMR techniques that reveal proton-proton and proton-carbon correlations.

Troubleshooting Protocol: If one-dimensional analysis is ambiguous, a 2D Correlation Spectroscopy (COSY) experiment is the most direct method to confirm proton-proton coupling. For unambiguous assignment, a 2D Heteronuclear Single Quantum Coherence (HSQC) spectrum is invaluable, correlating each proton directly to the carbon it is attached to.

Step-by-Step Protocol for 2D NMR Analysis:

  • Sample Preparation: Prepare a sample of Dimethyl 3-aminopentanedioate at a concentration of 10-20 mg/mL in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹³C and DEPT Spectra: Run a standard ¹³C spectrum and a DEPT-135 experiment. The DEPT-135 will show -CH₃ and -CH- signals as positive peaks and -CH₂- signals as negative peaks, confirming the carbon types.

  • Acquire a 2D COSY Spectrum: This experiment shows correlations (cross-peaks) between protons that are coupled to each other. You should observe a clear cross-peak between the methine (-CH-) proton and the methylene (-CH₂-) protons.

  • Acquire a 2D HSQC Spectrum: This experiment correlates protons with their directly attached carbons. It will produce distinct spots for each unique C-H bond, definitively linking the proton signals to their respective carbon signals identified in the ¹³C spectrum.

Expected Spectral Data Summary:

Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Multiplicity / DEPT-135Key Correlations
Ester Methyl (-OCH₃)~3.7 (Singlet, 6H)~52PositiveHMBC to C=O
Methylene (-CH₂-)~2.6 (Multiplet, 4H)~38NegativeCOSY to -CH-, HSQC to C2/C4
Methine (-CH-)~3.4 (Multiplet, 1H)~53PositiveCOSY to -CH₂-, HSQC to C3
Amine (-NH₂)1.5 - 3.0 (Broad, 2H)-N/AD₂O Exchangeable
Carbonyl (C=O)-~173N/A (Quaternary)HMBC from -OCH₃ and -CH₂-

Note: Chemical shifts are approximate and can vary based on solvent and concentration.[1][2][3][4]

Workflow for Resolving Overlapping Signals

Caption: Workflow for resolving complex NMR signals.

Q2: The multiplet for the methylene protons (-CH₂-) doesn't follow the simple n+1 rule and appears distorted. Is this a purity issue?

Expert Insight: This is unlikely to be a purity issue and is more likely a phenomenon known as second-order effects (or strong coupling).[5][6] First-order splitting patterns (like a clean triplet or doublet) are only observed when the chemical shift difference (Δν, in Hz) between two coupled protons is much larger than their coupling constant (J, in Hz). When Δν/J is small (<10), the spectrum becomes "second-order," leading to distorted multiplets, non-intuitive peak intensities (an effect called "roofing"), and line positions that no longer directly report the coupling constants.[6][7] In Dimethyl 3-aminopentanedioate, the methylene and methine protons are close in chemical shift, making second-order effects common, especially on lower-field (e.g., <400 MHz) spectrometers.

Troubleshooting Protocol:

  • Increase Spectrometer Field Strength: The most effective way to simplify the spectrum is to re-acquire it on a higher-field NMR spectrometer (e.g., 600 MHz or higher). Since the chemical shift difference (Δν) in Hz is proportional to the field strength while the J-coupling remains constant, increasing the field increases the Δν/J ratio, making the spectrum appear more "first-order."[5]

  • Use a Different Solvent: Changing the NMR solvent can sometimes alter the chemical shifts of the coupled protons enough to increase the Δν/J ratio. Aromatic solvents like benzene-d₆ often induce different shifts compared to chloroform-d₃ due to anisotropic effects.[8][9]

  • Spectral Simulation (If High-Field is Unavailable): If you are limited to a lower-field instrument, the complex multiplet can be analyzed using spectral simulation software. By inputting estimated chemical shifts and coupling constants, you can generate a theoretical spectrum and iteratively adjust the parameters to match the experimental data, thereby extracting the true J-coupling values.

Q3: I can't locate the amine (-NH₂) protons, or the signal is very broad and doesn't integrate correctly. How can I confirm its presence?

Expert Insight: Amine (-NH₂) and hydroxyl (-OH) protons are "labile," meaning they can undergo rapid chemical exchange with other labile protons in the sample, such as trace amounts of water.[10] This exchange process occurs on the NMR timescale and leads to significant peak broadening. In some cases, the peak can become so broad that it is indistinguishable from the baseline. Its chemical shift is also highly dependent on solvent, concentration, and temperature. The definitive test for an exchangeable proton is a "D₂O shake."

Troubleshooting Protocol:

Step-by-Step Protocol for D₂O Exchange:

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample in a protonated solvent like CDCl₃ or DMSO-d₆. Note the position and integration of any broad peaks suspected to be the -NH₂ signal.

  • Add D₂O: Add one or two drops of deuterium oxide (D₂O) to the NMR tube.

  • Shake Vigorously: Cap the tube and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate proton-deuterium exchange (NH₂ + D₂O ⇌ NHD + HDO ⇌ ND₂ + H₂O).

  • Re-acquire Spectrum: Run the ¹H NMR spectrum again.

  • Analyze: The signal corresponding to the -NH₂ protons will have disappeared or significantly decreased in intensity, as deuterium is not observed in ¹H NMR. A new, likely broad, peak for HDO may appear around 4.7 ppm (in CDCl₃).[8]

Logic Diagram for Identifying Labile Protons

Caption: Logic for confirming labile -NH₂ or -OH protons.

Q4: How can I use advanced NMR experiments to provide absolute confirmation of the Dimethyl 3-aminopentanedioate structure?

Expert Insight: While ¹H and ¹³C NMR provide primary evidence, a Heteronuclear Multiple Bond Correlation (HMBC) experiment offers definitive, long-range connectivity information, acting as a final "proof" of the carbon skeleton. HMBC detects correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). This is particularly useful for identifying quaternary carbons, like the carbonyl (C=O) group, which are invisible in HSQC spectra.

Troubleshooting Protocol:

Step-by-Step Protocol for HMBC Analysis:

  • Acquire Data: Run a standard 2D HMBC experiment. This experiment is less sensitive than HSQC, so a slightly more concentrated sample or longer acquisition time may be necessary.

  • Analyze Correlations: Look for key long-range correlations that piece the molecular fragments together:

    • Ester Methyl Protons (-OCH₃): These protons (δ ≈ 3.7 ppm) should show a strong correlation to the carbonyl carbon (C=O) at δ ≈ 173 ppm (a ³JCH coupling). This confirms the methyl group is part of an ester. They will also show a correlation to their own carbon (δ ≈ 52 ppm), which is a ²JCH coupling.

    • Methylene Protons (-CH₂-): These protons (δ ≈ 2.6 ppm) should show correlations to the adjacent methine carbon (-CH-) at δ ≈ 53 ppm (a ²JCH coupling) and to the carbonyl carbon (C=O) at δ ≈ 173 ppm (a ³JCH coupling). This proves the -CH₂-C=O linkage.

  • Construct the Skeleton: By combining the direct one-bond correlations from HSQC and the long-range two- and three-bond correlations from HMBC, you can unambiguously assemble the entire molecular structure.[11][12][13]

Key Expected HMBC Correlations:

ProtonsCorrelate to Carbons (δ, ppm)Inferred Connectivity
-OCH₃ (δ ~3.7)C=O (δ ~173)-O-CH₃ is attached to C=O
-CH₂- (δ ~2.6)-CH- (δ ~53), C=O (δ ~173)C=O-CH₂-CH-

References

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Enantiospecificity in NMR enabled by chirality-induced spin selectivity. PMC. Retrieved from [Link]

  • Defense Technical Information Center (DTIC). (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Retrieved from [Link]

  • Supporting Materials. (n.d.). Supporting Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • DiVA portal. (2021). Advanced NMR techniques for structural elucidation in medicinal chemistry. Retrieved from [Link]

  • Nanalysis. (2018, October 31). Your NMReady-60 Order!. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0198403). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000087). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, H2O, experimental) (HMDB0000087). Retrieved from [Link]

  • Isotope Science / Alfa Chemistry. (n.d.). NMR Solvents. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]

  • University of Illinois, Department of Chemistry. (2001, February 26). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (2020, February 14). NMR Spectroscopy :: 5-HMR-9 Second Order Effects in Coupled Systems. Retrieved from [Link]

  • ACS Publications. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19 F NMR Spectroscopy | Request PDF. Retrieved from [Link]

  • 13CNMR. (n.d.). 13CNMR. Retrieved from [Link]

  • PubChem. (n.d.). 1,5-Dimethyl 2-aminopentanedioate hydrochloride. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Detailed experimental procedures and spectra data for all compounds. Retrieved from [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Second-order NMR spectra at high field of common organic functional groups. Retrieved from [Link]

  • YouTube. (2019, April 9). Second order effects in 1H NMR, analysis and examples of second order spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Correlations in the HSQC and HMBC spectra of 19 | Download Table. Retrieved from [Link]

  • Digital CSIC. (n.d.). Supporting Information. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved from [Link]

  • MDPI. (n.d.). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. PMC. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • The OChem Whisperer. (2012, March 27). Guide to Solving NMR Questions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • ScienceDirect. (n.d.). Targeted F19 - tags to detect amino acids in complex mixtures using NMR spectroscopy. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubMed Central (PMC). (2025, December 18). NMRexp: A database of 3.3 million experimental NMR spectra. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Dimethyl 3-aminopentanedioate Acetate

Welcome to the technical support guide for Dimethyl 3-aminopentanedioate acetate (CAS No. 1345983-89-2).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Dimethyl 3-aminopentanedioate acetate (CAS No. 1345983-89-2). This document provides essential information, troubleshooting advice, and frequently asked questions regarding the proper storage and handling of this pharmaceutical intermediate. Our goal is to ensure the integrity of your experiments and the longevity of the reagent through scientifically grounded practices.

Frequently Asked Questions (FAQs)

Q1: What is the correct way to store Dimethyl 3-aminopentanedioate acetate upon receipt and for long-term use?

Upon receipt, the product should be immediately transferred to a controlled environment. For long-term storage, it is crucial to maintain the compound in a cool, dry place.[1][2][3] The acetate salt form can make it susceptible to moisture absorption. Therefore, storage in a desiccator or a controlled humidity cabinet is highly recommended to prevent clumping and potential degradation.

The general recommendation is to store the compound in a tightly sealed container to prevent exposure to atmospheric moisture and contaminants.[2][4] While some related compounds are stored at room temperature[5], best practice for ensuring long-term stability of this diester and amine salt is refrigeration (2-8°C).

Table 1: Recommended Storage Conditions

Parameter Recommendation Rationale
Temperature Long-Term: 2°C to 8°C Short-Term: 15°C to 25°C[6] Reduces the rate of potential chemical degradation, such as hydrolysis or side reactions.
Atmosphere Inert gas (Argon or Nitrogen); Tightly sealed container[2][4] Minimizes exposure to atmospheric moisture and oxygen, preventing hydrolysis and oxidative degradation.
Light Store in a dark place[4] Protects the compound from potential light-induced degradation.

| Container | Original, tightly-closed supplier container | Prevents contamination and ensures a proper seal against the environment. |

Q2: What is the expected appearance of this compound?

Dimethyl 3-aminopentanedioate acetate should be an off-white solid.[7] Any significant deviation from this, such as discoloration (e.g., yellowing or browning) or the presence of a strong odor, may indicate degradation or contamination.

Q3: What are the primary handling precautions for this material?

As a pharmaceutical intermediate, Dimethyl 3-aminopentanedioate acetate should be handled with appropriate care in a laboratory setting.

  • Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or fumes.[2][8]

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety goggles or face shield).[2][4][8]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[8][9] Do not eat, drink, or smoke in the handling area.[2][8]

  • Ignition Sources: While specific flammability data for the acetate salt is not available, general prudence dictates keeping it away from heat and sources of ignition.[2]

Q4: Is Dimethyl 3-aminopentanedioate acetate hygroscopic?

While not explicitly stated in all available datasheets, amine salts are often hygroscopic. The recommendation to "Store in a dry place" and keep the "container tightly closed" strongly suggests a sensitivity to moisture.[1][6] Absorbed water can lead to hydrolysis, which is a primary concern for this molecule.

Troubleshooting Guide

Issue 1: The compound appears clumped, discolored, or has an unusual odor.
  • Potential Cause: This is a strong indicator of improper storage, leading to moisture absorption (clumping) or chemical degradation (discoloration, odor). The amine or ester functionalities could be susceptible to oxidation or side reactions when exposed to air and light over time.

  • Scientific Explanation: The presence of an amino group and two ester groups makes the molecule susceptible to degradation. Hydrolysis of the methyl ester groups can occur in the presence of water, yielding methanol and the corresponding carboxylic acid. Oxidation of the amine is also a possible degradation pathway.

  • Recommended Action:

    • Do not use the material for your experiment. The purity is compromised, which will likely lead to inconsistent results, unexpected side products, or complete reaction failure.

    • Discard the reagent according to your institution's waste disposal regulations.[10]

    • Review your storage protocol to prevent future occurrences. Ensure containers are properly sealed and stored in a desiccated environment.

Issue 2: My reaction is yielding low yields or unexpected byproducts.
  • Potential Cause: Assuming all other reaction parameters and reagents are correct, the issue may stem from the degradation of your Dimethyl 3-aminopentanedioate acetate.

  • Scientific Explanation: The primary degradation pathway of concern is the hydrolysis of the ester functional groups to carboxylic acids, particularly if the compound has been exposed to moisture. The free amine could also participate in unwanted side reactions if it has been liberated from its acetate salt form due to improper handling or exposure to incompatible substances.

  • Recommended Action:

    • Verify Purity: If possible, run a quality control check on the reagent (e.g., NMR, LC-MS) to confirm its identity and purity against a reference standard.

    • Use a Fresh Batch: Open a new, unexpired container of the reagent and repeat the experiment under identical conditions.

    • Review Incompatibilities: Ensure the compound is not stored near or used with incompatible materials such as strong oxidizing agents or strong bases, which can degrade the molecule.[10]

Experimental Protocols & Workflows

Protocol 1: Handling Upon Receipt and Initial Storage
  • Inspection: Upon receipt, visually inspect the container for any damage to the seal or packaging.

  • Documentation: Record the date of receipt and the manufacturer's batch number.

  • Environment: Transfer the unopened container to a designated storage location that meets the requirements outlined in Table 1 (cool, dry, dark).

  • Equilibration: Before opening for the first time, allow the container to equilibrate to room temperature for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

  • Aliquoting: If frequent use is anticipated, consider aliquoting the material into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox). This minimizes repeated exposure of the bulk material to the environment.

G cluster_receipt Upon Receipt cluster_storage Storage Protocol r1 Receive Shipment r2 Inspect Container Seal r1->r2 r3 Log Lot # & Date r2->r3 s1 Store in Cool, Dry, Dark Location (2-8°C) r3->s1 s2 Equilibrate to RT Before Opening s1->s2 s3 Weigh Desired Amount (Inert Atmosphere Recommended) s2->s3 s4 Tightly Reseal Container s3->s4 Use in Experiment Use in Experiment s3->Use in Experiment s5 Return to Storage s4->s5 G cluster_hydrolysis Hydrolysis Pathway (H₂O) cluster_oxidation Oxidative Degradation (Air/O₂) parent Dimethyl 3-aminopentanedioate (as acetate salt) h1 Mono-acid Mono-ester parent->h1 + H₂O o1 Oxidized Amine Products (e.g., imine, nitrone) parent->o1 h2 Diacid Product h1->h2 + H₂O

Caption: Potential degradation pathways for the compound.

References

  • Chemical Technology Co.,LTD. (n.d.).
  • Agilent Technologies, Inc. (2019, March 25). Safety Data Sheet acc.
  • AK Scientific, Inc. (n.d.).
  • TCI Chemicals. (n.d.).
  • ChemicalBook. (2016).
  • AK Scientific, Inc. (2025).
  • Fisher Scientific. (2025, May 1).
  • TCI Chemicals. (2023, March 5).
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET (3,5-Dimethyltricyclo[3.3.1.13,7]decan-1-amine hydrochloride).
  • BLD Pharm. (n.d.).
  • Carl ROTH. (n.d.).

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Reference Data & Comparative Studies

Validation

A Comparative Spectroscopic Guide to Dimethyl 3-aminopentanedioate Hydrochloride and Acetate Salts

For researchers, scientists, and drug development professionals, understanding the nuanced differences between salt forms of a target molecule is paramount. The choice of a salt can significantly impact a compound's solu...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced differences between salt forms of a target molecule is paramount. The choice of a salt can significantly impact a compound's solubility, stability, and bioavailability. This guide provides an in-depth spectroscopic comparison of two common salt forms of dimethyl 3-aminopentanedioate: the hydrochloride and the acetate. By examining their ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data, we can elucidate the structural and electronic influences of the counter-ion.

Introduction: The Significance of Salt Forms

Dimethyl 3-aminopentanedioate is a dicarboxylic acid ester with a primary amine, making it amenable to salt formation with both strong and weak acids. The hydrochloride salt is formed with the strong acid, hydrochloric acid, while the acetate salt is formed with the weaker acetic acid. This difference in acid strength influences the protonation state of the amine and the nature of the ion pairing, which in turn manifests in their respective spectroscopic signatures. Salt formation is a widely utilized strategy to enhance the solubility and dissolution rate of weakly basic or acidic drugs[1].

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of protons within a molecule. The choice of counter-ion is expected to influence the chemical shift of the protons near the amine group due to differences in inductive effects and hydrogen bonding.

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for acquiring ¹H NMR spectra is crucial for reproducibility.

Caption: Workflow for ¹H NMR analysis.

Data Comparison: Hydrochloride vs. Acetate
Proton Assignment Dimethyl 3-aminopentanedioate Hydrochloride (DMSO-d6) Dimethyl 3-aminopentanedioate Acetate (DMSO-d6)
-NH₃⁺ (br s)Expected ~8.0-9.0 ppm5.30 ppm (br s, 3H)
-CH(N)- (m)Expected ~3.5-3.8 ppm3.36 ppm (m, 1H)
-OCH₃ (s)Expected ~3.6 ppm3.56 ppm (s, 6H)
-CH₂- (dd)Expected ~2.5-2.8 ppm2.44 ppm (dd, J=16, J=5, 2H)
-CH₂- (dd)Expected ~2.3-2.6 ppm2.31 (dd, J=16, J=8, 2H)
Acetate CH₃ (s)N/A1.86 ppm (s, 3H)

Note: Specific spectral data for the hydrochloride salt in DMSO-d6 was not available in the searched resources. Expected values are based on typical shifts for similar structures.

Interpretation of ¹H NMR Data

The most significant difference is anticipated in the chemical shift of the protons on and adjacent to the nitrogen atom.

  • Amine Protons: In the hydrochloride salt, the strong acidic nature of HCl leads to full protonation of the amine group, forming an ammonium salt (-NH₃⁺). These protons are expected to be significantly deshielded and appear as a broad singlet at a downfield chemical shift, typically in the range of 8.0-9.0 ppm. For the acetate salt, the provided data shows a broad singlet at 5.30 ppm, integrating to three protons, which is consistent with the ammonium protons and potentially includes the acidic proton from acetic acid, indicating rapid exchange.

  • Alpha-Proton (-CH(N)-): The proton on the carbon attached to the nitrogen is also expected to be influenced by the counter-ion. The electron-withdrawing effect of the positively charged nitrogen will deshield this proton. The degree of deshielding may be more pronounced in the hydrochloride salt due to the greater electronegativity of the chloride ion compared to the acetate ion.

  • Methylene Protons (-CH₂-): The diastereotopic methylene protons adjacent to the chiral center show distinct signals, appearing as doublets of doublets (dd). The chemical shifts of these protons are also likely to be subtly influenced by the counter-ion.

  • Methyl Ester Protons (-OCH₃): The chemical shift of the methyl ester protons is least likely to be affected by the choice of salt, as they are furthest from the site of salt formation.

  • Acetate Methyl Protons: The acetate salt exhibits a characteristic singlet for the methyl protons of the acetate counter-ion at approximately 1.86 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The electronic environment of each carbon atom influences its chemical shift.

Experimental Protocol: ¹³C NMR Spectroscopy

Caption: Workflow for ¹³C NMR analysis.

Data Comparison: Hydrochloride vs. Acetate
Carbon Assignment Dimethyl 3-aminopentanedioate Hydrochloride Dimethyl 3-aminopentanedioate Acetate
C=O (ester)Expected ~170-175 ppmExpected ~170-175 ppm
-CH(N)-Expected ~50-55 ppmExpected ~50-55 ppm
-OCH₃Expected ~51-53 ppmExpected ~51-53 ppm
-CH₂-Expected ~35-40 ppmExpected ~35-40 ppm
Acetate C=ON/AExpected ~175-180 ppm
Acetate CH₃N/AExpected ~20-25 ppm

Note: Specific ¹³C NMR data for both the hydrochloride and acetate salts were not available in the searched public resources. Expected chemical shift ranges are based on general values for similar functional groups.[2][3][4]

Interpretation of ¹³C NMR Data

The carbon atoms closest to the protonated amine group are expected to show the most significant differences in their chemical shifts.

  • Carbonyl Carbons (C=O): The chemical shifts of the ester carbonyl carbons are generally found in the range of 170-185 ppm[3]. The influence of the counter-ion on these carbons is likely to be minimal due to their distance from the ammonium center.

  • Alpha-Carbon (-CH(N)-): This carbon is directly attached to the nitrogen and its chemical shift will be sensitive to the electronic environment. The deshielding effect of the positively charged nitrogen will cause this carbon to appear at a downfield shift.

  • Methylene Carbons (-CH₂-): The methylene carbons will also be influenced by the inductive effect of the ammonium group, though to a lesser extent than the alpha-carbon.

  • Methyl Ester Carbons (-OCH₃): Similar to the protons of this group, the methyl carbons are expected to show little variation between the two salts.

  • Acetate Carbons: The acetate salt will show two additional signals corresponding to the carbonyl and methyl carbons of the acetate counter-ion.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying functional groups within a molecule based on their characteristic vibrational frequencies. The key differences between the hydrochloride and acetate salts will be observed in the regions corresponding to N-H, C=O, and O-H stretching and bending vibrations.

Experimental Protocol: FT-IR Spectroscopy

Caption: Workflow for FT-IR analysis.

Data Comparison: Hydrochloride vs. Acetate
Vibrational Mode Dimethyl 3-aminopentanedioate Hydrochloride Dimethyl 3-aminopentanedioate Acetate
N-H Stretch (Ammonium)Broad, ~3200-2800 cm⁻¹Broad, ~3200-2800 cm⁻¹
C-H Stretch (Aliphatic)~2950-2850 cm⁻¹~2950-2850 cm⁻¹
C=O Stretch (Ester)~1740 cm⁻¹~1740 cm⁻¹
C=O Stretch (Acetate)N/A~1580 cm⁻¹ (asymmetric), ~1415 cm⁻¹ (symmetric)
N-H Bend (Ammonium)~1600-1500 cm⁻¹~1600-1500 cm⁻¹

Note: Specific FT-IR spectra for both salts were not found. The expected vibrational frequencies are based on typical values for the respective functional groups.

Interpretation of FT-IR Data
  • N-H Stretching: Both salts will exhibit a broad absorption band in the region of 3200-2800 cm⁻¹, characteristic of the N-H stretching vibrations of an ammonium group. This broadness is due to hydrogen bonding. For hydrochloride salts, this region can be complex due to overtone and combination bands[5].

  • C=O Stretching: The ester carbonyl stretch is expected at a similar frequency for both salts, around 1740 cm⁻¹. The acetate salt will show two additional characteristic bands for the carboxylate group: an asymmetric stretch around 1580 cm⁻¹ and a symmetric stretch around 1415 cm⁻¹.

  • N-H Bending: The N-H bending vibrations of the ammonium group typically appear in the 1600-1500 cm⁻¹ region. For secondary amine salts, a characteristic NH₂⁺ deformation vibration is observed between 1620 and 1560 cm⁻¹[6].

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The choice of salt will primarily affect the observed molecular ion and the fragmentation pattern.

Experimental Protocol: Mass Spectrometry

Caption: Workflow for Mass Spectrometry analysis.

Data Comparison: Hydrochloride vs. Acetate
Ion Dimethyl 3-aminopentanedioate Hydrochloride Dimethyl 3-aminopentanedioate Acetate
[M+H]⁺ Expected at m/z 176.09Expected at m/z 176.09
Adduct Ions May show [M+Na]⁺, [M+K]⁺May show [M+Na]⁺, [M+K]⁺, and potentially adducts with acetate.
Fragmentation Loss of HCl, loss of -OCH₃, loss of -COOCH₃Loss of acetic acid, loss of -OCH₃, loss of -COOCH₃

Note: Specific mass spectra for both salts were not available. The expected ions and fragmentation patterns are based on the structure of the parent molecule and general principles of mass spectrometry.

Interpretation of Mass Spectrometry Data

In positive ion mode electrospray ionization (ESI), both salts are expected to show a peak corresponding to the protonated free base, [M+H]⁺, at an m/z of approximately 176.09, where M is the molecular weight of the free base (175.18 g/mol )[7].

  • Hydrochloride Salt: The hydrochloride salt may not show a distinct molecular ion peak including the chloride. The primary observed ion will likely be the protonated free base. Fragmentation may involve the loss of HCl, followed by fragmentation of the ester groups.

  • Acetate Salt: Similar to the hydrochloride salt, the acetate salt will primarily show the [M+H]⁺ ion. Adduct formation with acetate can sometimes be observed. Fragmentation would likely involve the loss of acetic acid. The application of acetate salts in mass spectrometry can sometimes be used to intentionally form adducts for improved detection[8].

Conclusion

The spectroscopic analysis of dimethyl 3-aminopentanedioate hydrochloride and acetate salts reveals distinct differences primarily arising from the nature of the counter-ion. The ¹H NMR is particularly informative, showing a significant downfield shift of the ammonium protons in the hydrochloride salt compared to the acetate salt. FT-IR spectroscopy provides clear evidence for the presence of the acetate counter-ion through its characteristic carboxylate stretches. While mass spectrometry will likely show the same protonated molecular ion for both, the fragmentation patterns may differ.

This comparative guide underscores the importance of comprehensive spectroscopic characterization in drug development and chemical research. The choice of salt form has a tangible impact on the physicochemical properties of a molecule, and these spectroscopic techniques provide the essential tools for their detailed investigation.

References

  • B. V. V. S. Pavan Kumar, Shailaja P, Shobha Rani R, and Boreddy S. R. A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. 2008;13(5):1111-1119. Available from: [Link]

  • Sawada, M., et al. Determination of enantiomeric excess for amino acid ester salts using FAB mass spectrometry. Chemical Communications. 1994;(12):1453-1454. Available from: [Link]

  • Smith, B. C. Organic Nitrogen Compounds V: Amine Salts. Spectroscopy. 2019;34(9):22-26. Available from: [Link]

  • Dziadosz, M. Application of combined acetate salt based multiple analyte adduct formation in signal separated quantification performed for the purposes of forensic toxicology with liquid chromatography-tandem mass spectrometry - Discussion on the basis of salicylic acid applied as a model drug. Forensic Science International. 2019;297:249-253. Available from: [Link]

  • NIST. Ammonium acetate. In: NIST Chemistry WebBook. NIST Standard Reference Database Number 69. Available from: [Link]

  • Trivedi, M. K., et al. Fourier Transform Infrared and Ultraviolet-Visible Spectroscopic Characterization of Ammonium Acetate and Ammonium Chloride: An Impact of Biofield Treatment. Modern Chemistry. 2015;3(2):12-18. Available from: [Link]

  • Bellamy, L. J. The infrared spectra of secondary amines and their salts. Transactions of the Faraday Society. 1955;51:891-896. Available from: [Link]

  • PubChem. Dimethyl 3-aminopentanedioate. National Center for Biotechnology Information. PubChem Compound Database; CID=253304. Available from: [Link]

  • LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. 2024. Available from: [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

  • Oregon State University. 13 C NMR Chemical Shifts. Available from: [Link]

  • Patil, P. S., et al. Salt formation of celecoxib with various counterions: Preparation, characterization and evaluation. Journal of Pharmaceutical and Biomedical Analysis. 2011;56(3):523-529.
  • Lee, K. J., et al. Is Native Mass Spectrometry in Ammonium Acetate Really Native? Protein Stability Differences in Biochemically Relevant Salt Solutions. Analytical Chemistry. 2021;93(1):349-356. Available from: [Link]

  • Varma, V. S. R., et al. Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. Journal of Peptide Research. 2001;57(3):223-226. Available from: [Link]

  • LibreTexts. 9.2: FTIR spectrum of HCl. Chemistry LibreTexts. 2023. Available from: [Link]

  • Reddit. FTIR Spectroscopy Identification question between Free Amino Acid forms and HCL forms. r/chemistry. 2024. Available from: [Link]

  • PubChem. 1,5-Dimethyl 2-aminopentanedioate hydrochloride. National Center for Biotechnology Information. PubChem Compound Database; CID=3084392. Available from: [Link]

  • Bastin, R. J., et al. Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. 2000;4(5):427-435.
  • Stahl, P. H., & Wermuth, C. G. (Eds.). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. John Wiley & Sons. 2002.
  • Paulekuhn, G. S., et al. Trends in salt screening and selection. Journal of Medicinal Chemistry. 2007;50(26):6665-6672.
  • Kumar, L., et al. Salt selection in drug development. Pharmaceutical Technology. 2008;32(6):60-70.
  • Serajuddin, A. T. M. Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. 2007;59(7):603-616.
  • Elder, D. P., et al. The utility of salt screening. Journal of Pharmaceutical Sciences. 2010;99(7):2948-2961.
  • Morris, K. R., et al. An integrated approach to the selection of optimal salt forms for a new drug candidate. International Journal of Pharmaceutics. 1994;105(3):209-217.
  • Anderson, N. G. Practical Process Research & Development – A guide for organic chemists. Academic Press. 2012.
  • Silverstein, R. M., et al. Spectrometric identification of organic compounds. John Wiley & Sons. 2014.
  • Pavia, D. L., et al. Introduction to spectroscopy. Cengage learning. 2014.
  • Field, L. D., et al.
  • Gould, P. L. Salt selection for basic drugs. International Journal of Pharmaceutics. 1986;33(1-3):201-217.

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Comparative

A Comparative Guide to the Synthesis of Dimethyl 3-aminopentanedioate for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the synthesis of key intermediates with precision and efficiency is paramount. Dimethyl 3-aminopentanedioate, a valuable building block, presents a synthetic chal...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the synthesis of key intermediates with precision and efficiency is paramount. Dimethyl 3-aminopentanedioate, a valuable building block, presents a synthetic challenge that necessitates a thorough evaluation of available methodologies. This guide provides an in-depth, objective comparison of the primary synthesis routes to this compound, offering field-proven insights and supporting experimental context to inform your research and development endeavors.

Introduction to Dimethyl 3-aminopentanedioate

Dimethyl 3-aminopentanedioate, also known as dimethyl 3-aminoglutarate, is a difunctional molecule featuring both amine and ester moieties. This unique structure makes it a versatile precursor in the synthesis of a variety of complex molecules, including pharmaceuticals, polymers, and other specialty chemicals. The strategic placement of the amino group at the 3-position of the pentanedioate backbone offers a key site for further functionalization. The selection of an optimal synthetic route is therefore a critical decision, balancing factors such as yield, purity, scalability, cost, and safety.

Primary Synthetic Pathway: Reductive Amination of Dimethyl 3-oxopentanedioate

The most direct and widely employed strategy for the synthesis of Dimethyl 3-aminopentanedioate is the reductive amination of Dimethyl 3-oxopentanedioate (also known as Dimethyl 1,3-acetonedicarboxylate). This approach involves the formation of an enamine or iminium ion intermediate from the ketone and an ammonia source, followed by its reduction to the desired amine. The choice of reducing agent is a critical parameter that significantly influences the reaction's outcome.

dot graph "Reductive_Amination_Overview" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Dimethyl 3-oxopentanedioate", shape=cds, fillcolor="#FBBC05"]; Ammonia [label="Ammonia Source (e.g., NH4OAc)", shape=cds, fillcolor="#FBBC05"]; Intermediate [label="Enamine/Iminium Ion Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reducing_Agent [label="Reducing Agent", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Dimethyl 3-aminopentanedioate", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Intermediate [label="Condensation"]; Ammonia -> Intermediate; Intermediate -> Product [label="Reduction"]; Reducing_Agent -> Product; } Caption: Overview of the reductive amination pathway.

Route 1A: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

Sodium cyanoborohydride is a mild and selective reducing agent, making it a popular choice for reductive aminations.[1][2] Its selectivity for the protonated imine over the starting ketone minimizes the formation of the corresponding alcohol byproduct.[3] The reaction is typically carried out in a protic solvent like methanol and often requires acidic conditions to facilitate imine formation.[1]

Mechanism Insight: The reaction proceeds via the formation of an iminium ion, which is then selectively reduced by the hydride transfer from NaBH₃CN. The pH control is crucial; a slightly acidic medium (pH 5-6) is optimal to ensure sufficient concentration of the iminium ion without deactivating the amine nucleophile.[1]

Experimental Protocol: Reductive Amination with NaBH₃CN

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Dimethyl 3-oxopentanedioate (1.0 eq) and ammonium acetate (1.5 eq) in anhydrous methanol.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the enamine/iminium intermediate.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium cyanoborohydride (1.2 eq) portion-wise, maintaining the temperature below 10°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Quench the reaction by the slow addition of dilute hydrochloric acid until the effervescence ceases. Concentrate the mixture under reduced pressure to remove methanol.

  • Purification: Basify the aqueous residue with a saturated sodium bicarbonate solution and extract with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel.

Route 1B: Catalytic Hydrogenation

Catalytic hydrogenation offers a greener and often more scalable alternative to hydride-based reductions. Raney Nickel is a commonly used catalyst for this transformation due to its high activity and relatively low cost.[4] The reaction is performed under a hydrogen atmosphere, and the catalyst can often be recovered and reused.

Mechanism Insight: The ketone and ammonia (or an ammonia source) adsorb onto the catalyst surface. The ketone is reduced to a hemiaminal, which then dehydrates to an imine. The imine is subsequently hydrogenated to the primary amine.

Experimental Protocol: Catalytic Hydrogenation with Raney Nickel

  • Catalyst Preparation: Prepare a slurry of activated Raney Nickel in ethanol. Caution: Raney Nickel is pyrophoric and must be handled with care under an inert atmosphere.[4]

  • Reaction Setup: In a high-pressure hydrogenation vessel, combine Dimethyl 3-oxopentanedioate (1.0 eq) and a solution of ammonia in methanol (excess). Add the Raney Nickel catalyst slurry.

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (typically 50-100 psi) and heat to 50-80°C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake.

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The filter cake should be kept wet to prevent ignition of the Raney Nickel.

  • Purification: Concentrate the filtrate under reduced pressure to afford the crude product, which can be further purified by distillation or crystallization.

Alternative Synthetic Strategies

While reductive amination is the most direct route, other classical organic reactions can be adapted to synthesize Dimethyl 3-aminopentanedioate, often involving multiple steps. These routes can be advantageous if the starting materials are more readily available or if specific stereochemistry is desired.

dot graph "Alternative_Routes" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Conceptual overview of alternative multi-step synthetic routes.

Route 2: Gabriel Synthesis

The Gabriel synthesis is a classic method for preparing primary amines from alkyl halides, avoiding the overalkylation issues common with direct amination.[5] This route would require the preparation of a suitable halo-ester precursor.

Proposed Multi-Step Protocol:

  • Halogenation: Synthesis of Dimethyl 3-bromopentanedioate from a suitable precursor like Dimethyl 3-hydroxypentanedioate.

  • Nucleophilic Substitution: Reaction of Dimethyl 3-bromopentanedioate with potassium phthalimide to form the N-substituted phthalimide derivative.[6]

  • Deprotection: Liberation of the primary amine via hydrazinolysis (the Ing-Manske procedure) to yield Dimethyl 3-aminopentanedioate and phthalhydrazide.[5]

Causality Behind Experimental Choices: The use of phthalimide as a protected form of ammonia allows for a clean, single alkylation.[7] Hydrazinolysis is often preferred over acidic or basic hydrolysis for the final deprotection step as it proceeds under milder conditions.[8]

Route 3: Hofmann Rearrangement

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom.[3] This route would necessitate the synthesis of a suitable amide precursor.

Proposed Multi-Step Protocol:

  • Chain Extension: Synthesis of a suitable precursor such as pentane-1,3,5-tricarboxylic acid 1,5-dimethyl ester.

  • Amidation: Conversion of the C3-carboxylic acid group to a primary amide.

  • Rearrangement: Treatment of the amide with bromine and a strong base (e.g., sodium hydroxide) to induce the Hofmann rearrangement, forming an isocyanate intermediate which is subsequently hydrolyzed to the amine.[2]

Trustworthiness of the Protocol: The Hofmann rearrangement is a well-established and reliable reaction for the synthesis of primary amines. The stereochemistry of the migrating group is retained during the rearrangement.[3]

Route 4: Curtius Rearrangement

Similar to the Hofmann rearrangement, the Curtius rearrangement transforms a carboxylic acid into a primary amine via an isocyanate intermediate, but it proceeds through an acyl azide.[9]

Proposed Multi-Step Protocol:

  • Precursor Synthesis: Preparation of 3-(Methoxycarbonyl)pentanedioic acid.

  • Acyl Azide Formation: Conversion of the free carboxylic acid to an acyl azide using reagents like sodium azide or diphenylphosphoryl azide (DPPA).

  • Rearrangement and Trapping: Thermal or photochemical rearrangement of the acyl azide to an isocyanate, which is then trapped with methanol to form a carbamate. Subsequent hydrolysis would yield the desired amine.[10]

Authoritative Grounding: The Curtius rearrangement is known for its mild reaction conditions and tolerance of a wide range of functional groups.[11][12]

Comparative Data Summary

RouteKey TransformationStarting MaterialKey ReagentsTypical Yield (%)PurityScalabilitySafety/Environmental Concerns
1A Reductive AminationDimethyl 3-oxopentanedioateNH₄OAc, NaBH₃CN60-80Good to ExcellentModerateUse of toxic cyanide reagent.
1B Catalytic HydrogenationDimethyl 3-oxopentanedioateNH₃, H₂, Raney Ni70-90ExcellentHighPyrophoric catalyst, handling of hydrogen gas under pressure.
2 Gabriel SynthesisDimethyl 3-bromopentanedioatePotassium Phthalimide, HydrazineModerate (multi-step)GoodModerateUse of toxic and corrosive reagents (e.g., for halogenation), hydrazine is toxic.
3 Hofmann RearrangementPentane-1,3,5-tricarboxylic acid 1,5-dimethyl esterBr₂, NaOHModerate (multi-step)GoodModerateUse of corrosive and toxic bromine.
4 Curtius Rearrangement3-(Methoxycarbonyl)pentanedioic acidNaN₃ or DPPAGood (multi-step)GoodModerateUse of potentially explosive azides.

Conclusion and Recommendations

For the synthesis of Dimethyl 3-aminopentanedioate, reductive amination of Dimethyl 3-oxopentanedioate stands out as the most efficient and direct approach.

  • For laboratory-scale synthesis , the use of sodium cyanoborohydride (Route 1A) offers good yields and selectivity with standard laboratory equipment. However, the toxicity of the cyanide reagent necessitates careful handling and waste disposal.

  • For industrial-scale production , catalytic hydrogenation (Route 1B) is the superior choice. It is a greener process with higher potential yields and easier product isolation. The initial investment in high-pressure hydrogenation equipment is offset by the lower cost of reagents and the potential for catalyst recycling.

The alternative multi-step routes (Gabriel, Hofmann, and Curtius syntheses) are less direct and likely to result in lower overall yields. However, they may be considered in specific scenarios, such as when the required starting materials are readily available from other synthetic sequences or when specific stereochemical control is required and can be introduced in an early step.

Ultimately, the choice of synthesis route will depend on the specific needs of the researcher or organization, balancing factors of scale, cost, available equipment, and safety protocols. This guide provides the foundational knowledge to make an informed decision for the successful synthesis of Dimethyl 3-aminopentanedioate.

References

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. The Cyanohydridoborate Anion as a Selective Reducing Agent. J. Am. Chem. Soc.1971 , 93 (12), 2897–2904. [Link]

  • Hofmann, A. W. Ueber die Einwirkung des Broms in alkalischer Lösung auf Amide. Ber. Dtsch. Chem. Ges.1881 , 14 (2), 2725–2736. [Link]

  • Shioiri, T.; Ninomiya, K.; Yamada, S. Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the direct conversion of carboxylic acids to ureides. J. Am. Chem. Soc.1972 , 94 (17), 6203–6205. [Link]

  • Mozingo, R. Catalyst, Raney Nickel, W-6. Org. Synth.1955 , 35, 91. [Link]

  • Ing, H. R.; Manske, R. H. F. A modification of the Gabriel synthesis of amines. J. Chem. Soc.1926 , 2348. [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. Glasp. [Link]

  • Sodium cyanoborohydride and iminium reductions. Chemistry Stack Exchange. [Link]

  • Curtius, T. Ueber Stickstoffwasserstoffsäure (Azoimid) N3H. Ber. Dtsch. Chem. Ges.1890 , 23 (2), 3023–3033. [Link]

  • Gabriel Synthesis. YouTube. [Link]

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  • Curtius Rearrangement. Organic Chemistry Portal. [Link]

  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health. [Link]

  • Development of a concise, scalable synthesis of a CCR1 antagonist utilizing a continuous flow Curtius rearrangement. Green Chemistry. [Link]

  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PubMed. [Link]

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Validation

An Investigator's Guide to the Comparative Biological Activity of Dimethyl 3-aminopentanedioate and L-Glutamic Acid

Introduction In the landscape of neuroscience and pharmacology, L-glutamic acid is a cornerstone molecule. It is the most abundant excitatory neurotransmitter in the vertebrate nervous system, integral to a vast array of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of neuroscience and pharmacology, L-glutamic acid is a cornerstone molecule. It is the most abundant excitatory neurotransmitter in the vertebrate nervous system, integral to a vast array of physiological processes including learning, memory, and synaptic plasticity.[1][2][3] Its activity is mediated by a well-characterized family of ionotropic and metabotropic receptors.[1][4] This guide introduces Dimethyl 3-aminopentanedioate, a structural analog of glutamic acid, as a compound of unknown biological significance. While glutamic acid is an alpha-amino acid, Dimethyl 3-aminopentanedioate is a beta-amino acid derivative with esterified carboxyl groups.[5][6] These structural modifications suggest a significantly altered biological profile.

This document serves not as a review of existing comparative data—as such data for Dimethyl 3-aminopentanedioate is not publicly available—but as a forward-looking, technically detailed framework for its investigation. We will leverage the profound understanding of L-glutamic acid as a benchmark to propose a rigorous, multi-stage experimental plan to elucidate the biological and pharmacological identity of Dimethyl 3-aminopentanedioate. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel neuroactive compounds.

Section 1: The Benchmark - Biological Profile of L-Glutamic Acid

L-Glutamic acid, existing as the anion glutamate at physiological pH, is a non-essential amino acid that plays a pivotal role in cellular metabolism.[3][7] In the central nervous system (CNS), it is the primary fast excitatory neurotransmitter.[4] Glutamate's signaling is initiated by its release from presynaptic vesicles into the synaptic cleft, where it activates a diverse array of postsynaptic receptors.[3]

Glutamate Receptor Families:

  • Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels that mediate fast synaptic transmission. Upon glutamate binding, they open to allow the influx of cations (primarily Na+ and Ca2+), leading to depolarization of the postsynaptic membrane. The iGluR family includes:

    • N-methyl-D-aspartate (NMDA) Receptors

    • α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) Receptors

    • Kainate Receptors

  • Metabotropic Glutamate Receptors (mGluRs): These are G-protein coupled receptors that modulate synaptic transmission and cell excitability through slower, second-messenger signaling cascades.[4] They are involved in fine-tuning synaptic plasticity.

Signaling Pathways:

The activation of iGluRs leads to direct and rapid excitatory postsynaptic potentials. The activation of mGluRs, conversely, initiates intracellular signaling cascades involving G-proteins, which can lead to the modulation of adenylyl cyclase activity or the activation of phospholipase C, resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers can mobilize intracellular calcium stores and activate protein kinase C, respectively.[4]

Glutamate_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Vesicle Synaptic Vesicle (Glutamate) Glutamate Glutamate Vesicle->Glutamate Release NMDA NMDA Receptor Na⁺/Ca²⁺ Influx Na⁺/Ca²⁺ Influx NMDA->Na⁺/Ca²⁺ Influx opens AMPA AMPA Receptor Na⁺ Influx Na⁺ Influx AMPA->Na⁺ Influx opens mGluR mGluR G_Protein G-Protein mGluR->G_Protein activates PLC Phospholipase C G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release PKC PKC Activation IP3_DAG->PKC Glutamate->NMDA binds Glutamate->AMPA binds Glutamate->mGluR binds

Figure 1: Simplified Glutamatergic Signaling Pathways

Section 2: The Challenger - Structural and Physicochemical Analysis

A direct comparison of the physicochemical properties of L-glutamic acid and Dimethyl 3-aminopentanedioate reveals critical differences that are predictive of their biological behavior.

PropertyL-Glutamic AcidDimethyl 3-aminopentanedioateRationale for Predicted Impact
Structure The amino group is on the alpha-carbon (C2) in glutamic acid, but on the beta-carbon (C3) in the dimethyl ester. The two carboxylic acid groups of glutamic acid are esterified to methyl groups in the analog.
Molecular Formula C₅H₉NO₄[2]C₇H₁₃NO₄[5]Increased carbon count due to methyl esters.
Molecular Weight 147.13 g/mol 175.18 g/mol [5]Higher mass due to the addition of two methyl groups.
Acidity (pKa) Carboxyl pKa's: ~2.19, ~4.25[2]N/A (Esterified)The esterification of the carboxyl groups removes their acidic protons, neutralizing the negative charge at physiological pH. This will drastically alter solubility and receptor interaction.
Polarity Polar, hydrophilic[2][8]Predicted to be less polar, more lipophilicThe replacement of charged carboxylate groups with neutral methyl esters significantly reduces polarity and increases lipid solubility. This may enhance membrane permeability.

Key Hypotheses Based on Structural Analysis:

  • Altered Receptor Binding: The carboxylate groups of glutamate are essential for binding to the highly polar active sites of its receptors. The esterification in Dimethyl 3-aminopentanedioate is likely to abolish or severely reduce its affinity for all known glutamate receptor subtypes.

  • Increased Membrane Permeability: The increased lipophilicity may allow the compound to cross cellular membranes, and potentially the blood-brain barrier, more readily than glutamic acid, which relies on active transport.[1]

  • Novel Target Interaction: The beta-amino acid structure may confer affinity for other receptor systems, such as GABA receptors, or it may interact with different classes of enzymes or transporters.

Section 3: An Investigative Framework - Experimental Protocols

To systematically test these hypotheses, a tiered experimental approach is proposed. This workflow is designed to first screen for primary interactions with the glutamatergic system and then assess for broader cellular effects.

Experimental_Workflow cluster_tier1 Tier 1: Glutamatergic System Interaction cluster_tier2 Tier 2: Cellular Effects Start Compound Characterization (Dimethyl 3-aminopentanedioate) BindingAssay Protocol 1: Competitive Radioligand Binding Assay Start->BindingAssay ViabilityAssay Protocol 3: Neuronal Viability and Cytotoxicity Assay (MTT) Start->ViabilityAssay FunctionalAssay Protocol 2: In Vitro Functional Assay (Calcium Imaging) BindingAssay->FunctionalAssay If binding detected Analysis Data Synthesis & Activity Profile Generation BindingAssay->Analysis If no binding FunctionalAssay->Analysis ViabilityAssay->Analysis

Figure 2: Proposed Experimental Workflow

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine if Dimethyl 3-aminopentanedioate binds to canonical glutamate receptors (NMDA, AMPA, and a representative mGluR) by measuring its ability to displace a known high-affinity radioligand.

Methodology:

  • Membrane Preparation:

    • Homogenize rat cortical tissue or membranes from cell lines overexpressing the target receptor (e.g., HEK293-hNMDA) in an ice-cold homogenization buffer.[9]

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.[9]

    • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in an assay buffer and determine the protein concentration using a Bradford assay.[9]

  • Binding Assay (96-well plate format):

    • Prepare serial dilutions of the test compound (Dimethyl 3-aminopentanedioate), a known competitor (e.g., unlabeled glutamate), and vehicle control in assay buffer.

    • In triplicate, combine membrane preparation (~100-200 µg protein), a fixed concentration of a specific radioligand (e.g., [³H]MK-801 for the NMDA receptor channel site), and either the test compound, known competitor, or buffer.[9]

    • For non-specific binding (NSB) wells, add a high concentration of an unlabeled ligand (e.g., 10 µM unlabeled MK-801).[9]

    • Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

  • Termination and Detection:

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B), trapping the membranes.[9]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place filters in scintillation vials with a scintillation cocktail and quantify radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of specific binding).

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[9]

Expected Data Template:

CompoundReceptor TargetRadioligandIC₅₀ (µM)Ki (µM)
L-Glutamic AcidNMDA (Glutamate site)[³H]CGP 39653Expected ValueExpected Value
Dimethyl 3-aminopentanedioateNMDA (Glutamate site)[³H]CGP 39653To be determinedTo be determined
Dimethyl 3-aminopentanedioateAMPA[³H]AMPATo be determinedTo be determined
Dimethyl 3-aminopentanedioatemGluR5[³H]MPEPTo be determinedTo be determined
Protocol 2: Functional Characterization via Calcium Imaging

Objective: To determine if Dimethyl 3-aminopentanedioate acts as an agonist or antagonist at glutamate receptors by measuring changes in intracellular calcium ([Ca²⁺]i) in receptor-expressing cells.

Methodology:

  • Cell Culture and Loading:

    • Culture primary cortical neurons or a suitable cell line (e.g., HEK293) expressing the receptor of interest on glass-bottom plates.

    • Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye and allow for de-esterification.

  • Calcium Imaging:

    • Mount the plate on an inverted fluorescence microscope equipped with a camera and perfusion system.

    • Establish a baseline fluorescence reading for a few minutes.

    • Agonist Test: Perfuse the cells with varying concentrations of Dimethyl 3-aminopentanedioate and record the fluorescence intensity over time. A positive response is a significant increase in fluorescence, indicating a rise in [Ca²⁺]i.[10][11] Use glutamate as a positive control.

    • Antagonist Test: Pre-incubate the cells with Dimethyl 3-aminopentanedioate for several minutes, then co-perfuse with the test compound and a known concentration of glutamate (e.g., EC₅₀). A reduction or abolition of the glutamate-induced calcium response indicates antagonistic activity.

Data Analysis:

  • Quantify the change in fluorescence (ΔF) relative to the baseline fluorescence (F₀), expressed as ΔF/F₀.

  • For agonist activity, plot the peak ΔF/F₀ against the log concentration to generate a dose-response curve and determine the EC₅₀.

  • For antagonist activity, plot the glutamate response as a percentage of control against the log concentration of the test compound to determine the IC₅₀.

Protocol 3: Neuronal Viability and Excitotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic or protective effects of Dimethyl 3-aminopentanedioate on neuronal cells, particularly in the context of glutamate-induced excitotoxicity. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][13]

Methodology:

  • Cell Plating:

    • Seed primary neuronal cultures or a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at an optimized density (e.g., 10,000-50,000 cells/well) and allow them to adhere and differentiate for 24-48 hours.[14][15]

  • Compound Treatment:

    • Treat cells with a range of concentrations of Dimethyl 3-aminopentanedioate for a set period (e.g., 24 hours).

    • In a parallel experiment to test for protective effects, pre-treat cells with Dimethyl 3-aminopentanedioate for 1-2 hours before exposing them to a toxic concentration of glutamate (e.g., 100 µM).

    • Include wells for untreated controls (vehicle only) and positive toxicity controls (glutamate only).

  • MTT Assay:

    • After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.[15] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[12]

    • Aspirate the medium and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[15]

    • Measure the absorbance of the resulting purple solution on a microplate reader at a wavelength of ~570 nm.

Data Analysis:

  • Calculate cell viability as a percentage of the untreated control wells.

  • Plot the percent viability against the log concentration of the test compound to determine any dose-dependent cytotoxicity (LC₅₀) or protective effects.

Section 4: Synthesis and Future Directions

The completion of this experimental framework will yield a comprehensive initial profile of Dimethyl 3-aminopentanedioate's biological activity.

  • Scenario 1: No Interaction. If the compound shows no affinity for glutamate receptors, no functional activity, and no effect on cell viability, it can be concluded that it is inactive within the glutamatergic system. The structural modifications have likely rendered it unrecognizable to these targets.

  • Scenario 2: Antagonistic Activity. If the compound binds to a glutamate receptor and inhibits the functional response to glutamate without eliciting a response on its own, it is an antagonist. If it also protects against glutamate-induced excitotoxicity, it could be a candidate for neuroprotective drug development.

  • Scenario 3: Agonistic or Allosteric Modulatory Activity. While unlikely due to the esterification, any agonist activity would be a surprising and significant finding. More plausibly, it could act as an allosteric modulator, binding to a site distinct from the glutamate binding site to enhance or inhibit receptor function.

  • Scenario 4: Non-Glutamatergic Cytotoxicity. If the compound reduces cell viability independently of glutamate receptor interaction, it may be acting on other cellular targets or have non-specific toxic effects.

Based on these initial findings, future research could explore interactions with glutamate transporters, GABA receptors, or other CNS targets. Should any promising activity be identified, subsequent studies would progress to more complex in vitro models, such as brain slice electrophysiology, and eventually to in vivo behavioral and pharmacokinetic studies. This structured, hypothesis-driven approach is essential for efficiently navigating the path from a novel chemical structure to a well-characterized biological agent.

References

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Comparative

Dimethyl 3-Aminopentanedioate: A Comparative Guide to its Potential as an L-Glutamate Mimetic

For researchers, scientists, and drug development professionals, the exploration of novel molecular scaffolds that can mimic the function of endogenous ligands is a cornerstone of therapeutic innovation. Unnatural amino...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the exploration of novel molecular scaffolds that can mimic the function of endogenous ligands is a cornerstone of therapeutic innovation. Unnatural amino acids (UAAs), in particular, offer a vast chemical space beyond the canonical 20 proteinogenic amino acids, providing opportunities to fine-tune pharmacological properties.[1][2][3][4] This guide provides an in-depth comparison of dimethyl 3-aminopentanedioate, a non-proteinogenic amino acid derivative, with the endogenous neurotransmitter L-glutamate. While direct comparative data for dimethyl 3-aminopentanedioate is limited in publicly accessible literature, this guide will leverage data from its parent compound, 3-aminopentanedioic acid (also known as 3-aminoglutaric acid), to build a strong scientific case for its potential as a mimetic. Furthermore, we will provide detailed, actionable experimental protocols to enable researchers to generate the necessary comparative data to validate its use in their own laboratories.

The Rationale for Amino Acid Mimetics in Neuroscience Research

L-glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, playing a critical role in synaptic plasticity, learning, and memory.[5] However, its ubiquitous nature and the complexity of its signaling pathways, which involve a variety of ionotropic and metabotropic receptors, present challenges for targeted therapeutic intervention.[6] The development of amino acid mimetics, such as conformationally restricted analogs, offers a strategy to achieve receptor subtype selectivity and improved pharmacokinetic profiles.[7][8][9] These molecules can serve as invaluable tools to dissect the roles of specific glutamate-mediated pathways in both physiological and pathological states.[10]

Dimethyl 3-aminopentanedioate (DMAP) presents an intriguing scaffold for exploration as an L-glutamate mimetic. Its structural relationship to L-glutamate, with the key difference being the position of the amino group at the 3-position of the pentanedioate backbone, suggests the potential for interaction with glutamate-binding proteins. The esterification of the carboxyl groups may also confer altered properties, such as increased lipophilicity and cell permeability, which could be advantageous for certain applications.

Comparative Analysis: Dimethyl 3-Aminopentanedioate vs. L-Glutamate

Based on the available literature for the parent compound, 3-aminoglutaric acid, we can infer some potential properties of DMAP and propose a framework for its comparison with L-glutamate.

Structural Comparison

A fundamental comparison begins with the molecular structures of L-glutamate and dimethyl 3-aminopentanedioate.

Diagram: Structural Comparison of L-Glutamate and Dimethyl 3-Aminopentanedioate

G cluster_0 L-Glutamate cluster_1 Dimethyl 3-Aminopentanedioate L_Glutamate L-Glutamate (2-Aminopentanedioic acid) DMAP Dimethyl 3-Aminopentanedioate (Dimethyl 3-aminoglutarate)

Caption: Chemical structures of L-Glutamate and Dimethyl 3-Aminopentanedioate.

Pharmacological Profile: Insights from 3-Aminoglutaric Acid

Studies on 3-aminoglutaric acid (3-AG) have revealed a unique pharmacological profile that distinguishes it from L-glutamate. 3-AG acts as a "silent" false transmitter for glutamate neurons.[11] This means that it is a substrate for both the plasma membrane excitatory amino acid transporters (EAATs) and the vesicular glutamate transporters (vGLUTs), allowing it to be taken up into presynaptic terminals and packaged into synaptic vesicles.[11] However, unlike L-glutamate, 3-AG has a low affinity for both ionotropic (NMDA and AMPA) and metabotropic (mGlu1-8) glutamate receptors.[11] This property makes 3-AG a valuable tool for studying the mechanisms of vesicular glutamate storage and release without directly activating postsynaptic receptors.[10][11]

The esterification of the carboxyl groups in DMAP is likely to alter this profile. The increased lipophilicity may enhance its ability to cross the blood-brain barrier and cell membranes. However, the modification of the carboxyl groups, which are critical for binding to many glutamate receptors and transporters, could significantly change its interaction with these proteins.

Proposed Comparative Data Table

To provide a clear framework for comparison, the following table outlines the key parameters that should be experimentally determined for dimethyl 3-aminopentanedioate and compared with established values for L-glutamate.

ParameterL-Glutamate (Established Values)Dimethyl 3-Aminopentanedioate (Proposed Experimental Determination)Rationale for Comparison
Receptor Binding Affinity (Ki)
Ionotropic Receptors
NMDA ReceptorHigh AffinityTo be determinedTo assess if DMAP retains any affinity for this key ionotropic receptor.
AMPA ReceptorHigh AffinityTo be determinedTo evaluate potential selectivity for different ionotropic receptor subtypes.
Kainate ReceptorHigh AffinityTo be determinedTo complete the profile of interaction with ionotropic glutamate receptors.
Metabotropic Receptors
Group I mGluRs (mGlu1, mGlu5)High AffinityTo be determinedTo investigate potential interactions with G-protein coupled glutamate receptors.
Group II mGluRs (mGlu2, mGlu3)High AffinityTo be determinedTo assess selectivity within the metabotropic receptor family.
Group III mGluRs (mGlu4,6,7,8)High AffinityTo be determinedTo complete the metabotropic receptor binding profile.
Transporter Substrate Activity (Km)
EAATs (e.g., EAAT1, EAAT2)High AffinityTo be determinedTo determine if DMAP is a substrate for plasma membrane glutamate transporters.
vGLUTs (e.g., vGLUT1, vGLUT2)High AffinityTo be determinedTo assess if DMAP can be packaged into synaptic vesicles.
Functional Activity (EC50/IC50)
Agonist/Antagonist Activity at Glutamate ReceptorsPotent AgonistTo be determinedTo determine the functional consequence of any observed receptor binding.

Experimental Protocols for Comparative Analysis

To empower researchers to generate the critical data outlined above, we provide the following detailed experimental protocols.

Experimental Workflow Overview

Diagram: Experimental Workflow for Comparative Analysis

G start Start: Synthesize or Procure Dimethyl 3-Aminopentanedioate receptor_binding Radioligand Receptor Binding Assays (NMDA, AMPA, Kainate, mGluRs) start->receptor_binding transporter_uptake Synaptosome Transporter Uptake Assays (EAATs, vGLUTs) start->transporter_uptake functional_assay Functional Assays (e.g., Calcium Imaging, Electrophysiology) receptor_binding->functional_assay transporter_uptake->functional_assay data_analysis Data Analysis and Comparison with L-Glutamate functional_assay->data_analysis conclusion Conclusion: Determine Mimetic Potential and Pharmacological Profile data_analysis->conclusion

Caption: A streamlined workflow for the comparative analysis of Dimethyl 3-Aminopentanedioate.

Protocol 1: Competitive Radioligand Binding Assay for Glutamate Receptors

This protocol describes a general method for determining the binding affinity (Ki) of dimethyl 3-aminopentanedioate for various glutamate receptor subtypes using a competitive radioligand binding assay.[12][13]

Materials:

  • Cell membranes expressing the glutamate receptor subtype of interest (e.g., from HEK293 cells)

  • Radiolabeled ligand specific for the receptor subtype (e.g., [³H]CGP 39653 for NMDA receptors, [³H]AMPA for AMPA receptors)

  • Unlabeled L-glutamate (for positive control)

  • Dimethyl 3-aminopentanedioate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of dimethyl 3-aminopentanedioate in a suitable solvent (e.g., DMSO or aqueous buffer).

    • Prepare serial dilutions of dimethyl 3-aminopentanedioate and L-glutamate in assay buffer.

    • Dilute the radiolabeled ligand in assay buffer to the desired final concentration (typically at or near its Kd).

    • Thaw the cell membranes on ice and resuspend in assay buffer to the desired protein concentration.

  • Set up the Assay Plate:

    • In a 96-well plate, add the following to triplicate wells:

      • Total Binding: 50 µL of assay buffer, 50 µL of radiolabeled ligand, and 100 µL of cell membrane suspension.

      • Non-specific Binding (NSB): 50 µL of a high concentration of unlabeled L-glutamate (e.g., 1 mM), 50 µL of radiolabeled ligand, and 100 µL of cell membrane suspension.

      • Test Compound: 50 µL of each dilution of dimethyl 3-aminopentanedioate, 50 µL of radiolabeled ligand, and 100 µL of cell membrane suspension.

  • Incubation:

    • Incubate the plate at the appropriate temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration apparatus.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the log concentration of dimethyl 3-aminopentanedioate.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Synaptosome Uptake Assay for Glutamate Transporters

This protocol measures the ability of dimethyl 3-aminopentanedioate to act as a substrate for glutamate transporters using synaptosomes, which are resealed nerve terminals that contain functional transporters.

Materials:

  • Freshly prepared synaptosomes from rat brain tissue

  • Krebs-Ringer buffer

  • [³H]L-glutamate

  • Unlabeled L-glutamate

  • Dimethyl 3-aminopentanedioate

  • Known glutamate transporter inhibitor (e.g., TBOA)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare Reagents:

    • Prepare stock solutions of dimethyl 3-aminopentanedioate and L-glutamate.

    • Prepare serial dilutions of the test compounds in Krebs-Ringer buffer.

  • Assay Setup:

    • Pre-warm the synaptosome suspension to 37°C.

    • In microcentrifuge tubes, add the synaptosome suspension and the test compound or vehicle.

    • Initiate the uptake by adding [³H]L-glutamate.

  • Incubation:

    • Incubate the tubes at 37°C for a short period (e.g., 1-5 minutes) to measure the initial rate of uptake.

  • Termination and Filtration:

    • Stop the uptake by adding ice-cold Krebs-Ringer buffer and rapidly filtering the mixture through glass fiber filters.

    • Wash the filters with ice-cold buffer.

  • Scintillation Counting and Data Analysis:

    • Measure the radioactivity on the filters as described in Protocol 1.

    • Determine the effect of dimethyl 3-aminopentanedioate on [³H]L-glutamate uptake and calculate its IC50 or Km as an inhibitor or substrate, respectively.

Conclusion and Future Directions

Dimethyl 3-aminopentanedioate holds promise as a novel tool for neuroscience research, but its true potential as an L-glutamate mimetic can only be unlocked through rigorous experimental characterization. The insights from its parent compound, 3-aminoglutaric acid, provide a strong rationale for investigating its interactions with glutamate receptors and transporters. The proposed experimental protocols offer a clear path forward for researchers to generate the necessary data to define its pharmacological profile. By systematically evaluating its binding affinities, transporter substrate activities, and functional effects, the scientific community can determine the value of dimethyl 3-aminopentanedioate as a selective modulator of glutamate signaling, potentially leading to new avenues for therapeutic development and a deeper understanding of the complexities of the glutamatergic system.

References

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Validation

Side-by-side comparison of Dimethyl 3-aminopentanedioate purification methods

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to the success of a synthetic route and the quality of the final active pharmaceutical i...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to the success of a synthetic route and the quality of the final active pharmaceutical ingredient. Dimethyl 3-aminopentanedioate, a key building block in various synthetic pathways, is no exception. This guide provides an in-depth, side-by-side comparison of the principal methods for its purification, grounded in scientific principles and supported by established laboratory practices.

Introduction: The Critical Need for Purity

Dimethyl 3-aminopentanedioate, also known as dimethyl 3-aminoglutarate, possesses both a nucleophilic amino group and two ester functionalities.[1] This bifunctionality makes it a versatile precursor but also presents unique challenges during purification. Impurities, such as unreacted starting materials, by-products from side reactions, or degradation products, can interfere with subsequent chemical transformations, leading to lower yields, impure final products, and potential safety concerns. The choice of purification method is therefore a critical decision in any synthetic workflow involving this compound.

This guide will explore three major purification strategies:

  • Salt Formation and Recrystallization: A classical and highly effective method for purifying amines.

  • Distillation: A technique suitable for thermally stable, volatile compounds.

  • Column Chromatography: A versatile method for separating compounds based on their differential adsorption to a stationary phase.

Salt Formation and Recrystallization: The Workhorse of Amine Purification

The basic nature of the amino group in Dimethyl 3-aminopentanedioate allows for the formation of stable, crystalline salts upon reaction with an acid. This strategy is often the first line of defense for purification, as the resulting salt typically exhibits significantly different solubility properties compared to the free base and non-basic impurities.

The Underlying Principle

The conversion of the amine to a salt, such as a hydrochloride or acetate, increases its polarity and often leads to a highly crystalline solid. This solid can then be purified by recrystallization from a suitable solvent system. The process selectively crystallizes the desired salt, leaving impurities behind in the mother liquor. The purified salt can then be neutralized with a base to regenerate the pure free amine.

Experimental Protocol: Purification via Hydrochloride Salt Formation
  • Salt Formation: Dissolve the crude Dimethyl 3-aminopentanedioate in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) with stirring.

  • The Dimethyl 3-aminopentanedioate hydrochloride will precipitate out of the solution.

  • Recrystallization: Isolate the precipitated salt by filtration and wash with a small amount of cold solvent.

  • Dissolve the crude salt in a minimal amount of a hot solvent (e.g., methanol/ether or ethanol/water mixtures) to achieve complete dissolution.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Liberation of the Free Amine (Optional): Dissolve the purified salt in water and add a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is basic.

  • Extract the liberated free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic extracts over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the purified Dimethyl 3-aminopentanedioate.

G cluster_0 Salt Formation & Recrystallization Crude Amine Crude Amine Acid Addition Acid Addition Crude Salt Crude Salt Recrystallization Recrystallization Pure Salt Pure Salt Base Addition Base Addition Pure Amine Pure Amine

Caption: Workflow for Purification by Salt Formation and Recrystallization.
Performance Analysis
ParameterPerformanceRationale
Purity Achieved High to ExcellentHighly effective at removing non-basic impurities.
Yield Moderate to HighSome loss of material is inevitable during filtration and in the mother liquor.
Scalability ExcellentThe process is readily scalable for industrial production.
Cost & Simplicity Low Cost, SimpleUtilizes common and inexpensive reagents and equipment.

Distillation: Exploiting Volatility

For compounds that are thermally stable, vacuum distillation can be an effective method for purification, particularly for removing non-volatile impurities. Given that Dimethyl 3-aminopentanedioate is a relatively small molecule, it may have a sufficiently low boiling point under reduced pressure to make distillation a viable option.

The Underlying Principle

Distillation separates components of a liquid mixture based on differences in their volatilities. By heating the mixture to a temperature at which the desired compound vaporizes and then condensing the vapor back into a liquid, it can be separated from less volatile substances. To prevent thermal degradation of the amine, distillation is typically performed under vacuum to lower the boiling point.

Experimental Protocol: Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed.

  • Charging the Flask: Place the crude Dimethyl 3-aminopentanedioate in the distillation flask along with a magnetic stir bar or boiling chips.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at a constant temperature. The boiling point will depend on the pressure.

  • Completion: Stop the distillation when the temperature begins to drop or when only a small residue remains in the distillation flask.

G cluster_1 Vacuum Distillation Crude Amine Crude Amine Heating under Vacuum Heating under Vacuum Vaporization Vaporization Condensation Condensation Pure Amine Pure Amine

Caption: Workflow for Purification by Vacuum Distillation.
Performance Analysis
ParameterPerformanceRationale
Purity Achieved Good to HighEffective for removing non-volatile or significantly less volatile impurities.
Yield HighCan provide high recovery if the compound is thermally stable.
Scalability GoodScalable, but may require specialized equipment for large quantities.
Cost & Simplicity Moderate Cost & ComplexityRequires a vacuum pump and specialized glassware.
Caution Potential for DegradationThe amino ester may be susceptible to thermal degradation, even under vacuum.

Column Chromatography: A High-Resolution Technique

Column chromatography is a powerful purification technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For a polar molecule like Dimethyl 3-aminopentanedioate, several chromatographic strategies can be employed.

The Underlying Principle

The choice of stationary phase and mobile phase (eluent) is critical.

  • Normal-Phase Chromatography: Utilizes a polar stationary phase (e.g., silica gel or alumina) and a non-polar to moderately polar mobile phase. Polar compounds like our target molecule will have a stronger interaction with the stationary phase and thus elute later. To prevent the basic amine from irreversibly binding to the acidic silica gel, a small amount of a basic modifier (e.g., triethylamine or ammonia) is often added to the eluent.[2]

  • Reverse-Phase Chromatography: Employs a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures). In this case, more polar compounds elute earlier.

  • Ion-Exchange Chromatography: Uses a stationary phase with charged functional groups that can reversibly bind the charged amine (in its protonated form).[3][4] Elution is typically achieved by changing the pH or increasing the ionic strength of the mobile phase.

Experimental Protocol: Normal-Phase Silica Gel Chromatography
  • Column Packing: Prepare a column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude Dimethyl 3-aminopentanedioate in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Begin eluting with a solvent system of appropriate polarity (e.g., a mixture of ethyl acetate and hexane with a small percentage of triethylamine). The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.

  • Fraction Collection: Collect fractions as the eluent passes through the column.

  • Analysis: Analyze the collected fractions by a suitable method (e.g., Thin Layer Chromatography - TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Dimethyl 3-aminopentanedioate.

G cluster_2 Column Chromatography Crude Amine Crude Amine Column Loading Column Loading Elution Elution Fraction Collection & Analysis Fraction Collection & Analysis Pure Amine Pure Amine

Caption: Workflow for Purification by Column Chromatography.
Performance Analysis
ParameterPerformanceRationale
Purity Achieved ExcellentCapable of separating closely related impurities.
Yield ModerateYield can be affected by irreversible adsorption on the column and losses during fraction collection.
Scalability Poor to ModerateBecomes cumbersome and expensive on a large scale.
Cost & Simplicity High Cost & ComplexityRequires significant amounts of solvents and stationary phase; can be time-consuming.

Side-by-Side Comparison Summary

Purification MethodPurityYieldScalabilityCost & ComplexityKey AdvantageKey Disadvantage
Salt Formation & Recrystallization High-ExcellentModerate-HighExcellentLowHighly effective for removing non-basic impurities and scalable.Potential for material loss in the mother liquor.
Distillation Good-HighHighGoodModerateGood for removing non-volatile impurities with high recovery.Risk of thermal degradation of the product.
Column Chromatography ExcellentModeratePoor-ModerateHighHigh resolution, capable of separating very similar compounds.Costly, time-consuming, and difficult to scale up.

Conclusion and Recommendations

The optimal purification strategy for Dimethyl 3-aminopentanedioate is highly dependent on the nature of the impurities, the required purity level, and the scale of the synthesis.

  • For routine purification and large-scale production , salt formation followed by recrystallization is the most practical and cost-effective method. It is robust, scalable, and highly effective at removing a wide range of impurities.

  • Vacuum distillation can be a viable alternative if the primary impurities are non-volatile and the compound is shown to be thermally stable at the required distillation temperature. A preliminary small-scale test is highly recommended to assess thermal stability.

  • Column chromatography should be reserved for situations where very high purity is required and other methods have failed to remove persistent impurities. It is the most powerful technique in terms of resolution but is also the most resource-intensive.

In many cases, a combination of these methods may be employed. For instance, a crude product could be subjected to a quick distillation to remove baseline impurities, followed by recrystallization of the free amine or its salt to achieve high purity. As with any chemical process, the final choice should be guided by careful analysis of the crude product and a clear understanding of the purity requirements for the subsequent steps in the synthetic route.

References

  • PubChem. Dimethyl 3-aminopentanedioate. National Center for Biotechnology Information. [Link]

  • Mellon, E. F., Korn, A. H., Viola, S. J., Miller, N., & Hoover, S. R. (1953). Isolation of Amino Acids by Distillation of the Acetylated Amino Acid Ethyl Esters. Journal of the American Chemical Society, 75(21), 5520–5524. [Link]

  • Google Patents. (1998).
  • Google Patents. (1992).
  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]

  • Anand, R., & Vimal, M. (1998). A Mild and Convenient Procedure for the Esterification of Amino Acids. Synthetic Communications, 28(11), 1963-1965. [Link]

  • Diaion. Separation and Refining of Amino acids. [Link]

  • Reddy, K. L., & Reddy, P. S. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1116. [Link]

  • Sorbtech. Amino Acid Purification - Column Chromatography. [Link]

  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. [Link]

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Comparative

A Senior Application Scientist's Guide to the Purity Analysis of Synthesized Dimethyl 3-aminopentanedioate Acetate

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized pharmaceutical intermediates is a cornerstone of robust and reproducible research. This guide provides an in-depth compa...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized pharmaceutical intermediates is a cornerstone of robust and reproducible research. This guide provides an in-depth comparison of analytical techniques for the purity assessment of Dimethyl 3-aminopentanedioate acetate, a key building block in various synthetic pathways. We will delve into the technical nuances of each method, offering field-proven insights and detailed experimental protocols to empower you in selecting the most appropriate strategy for your analytical needs.

The Synthetic Landscape and Potential Impurities

To effectively analyze the purity of Dimethyl 3-aminopentanedioate acetate, we must first understand its synthetic origin and the potential impurities that may arise. A common synthetic route involves a two-step process:

  • Synthesis of Dimethyl 3-aminopentanedioate: This is often achieved through the esterification of 3-aminoglutaric acid or from precursors like L-glutamic acid.

  • Formation of the Acetate Salt: The free base, Dimethyl 3-aminopentanedioate, is then reacted with acetic acid to yield the final acetate salt.

This synthetic pathway illuminates a spectrum of potential impurities that must be considered during analysis:

  • Starting Materials: Unreacted 3-aminoglutaric acid or its precursors.

  • Intermediates and Byproducts: The mono-ester (methyl 3-aminopentanedioate), and the free base (Dimethyl 3-aminopentanedioate).

  • Reagents and Solvents: Residual acetic acid and other solvents used in the synthesis and purification steps.

  • Enantiomeric Impurities: If a stereospecific synthesis is intended, the presence of the undesired enantiomer is a critical purity parameter.

A Comparative Analysis of Key Analytical Techniques

The selection of an analytical technique for purity determination is a critical decision, guided by the specific information required, the nature of the impurities, and available instrumentation. Here, we compare the most pertinent methods for Dimethyl 3-aminopentanedioate acetate.

Analytical Technique Principle Information Provided Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Quantification of the main component and non-volatile impurities. Enantiomeric purity with a chiral stationary phase.High sensitivity, excellent for quantitative analysis of non-volatile and thermally labile compounds.Requires chromophores for UV detection; derivatization may be necessary.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Identification and quantification of volatile impurities and the main component after derivatization.High separation efficiency and definitive identification through mass spectra.Requires derivatization for polar, non-volatile compounds like amino esters. Potential for thermal degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural confirmation of the main component and identification of impurities with distinct NMR signals. Quantitative analysis (qNMR).Provides detailed structural information, non-destructive, and can be quantitative without a specific reference standard for the impurity.Lower sensitivity compared to chromatographic methods. Signal overlap can complicate quantification.
Elemental Analysis (CHNO) Combustion of the sample to convert elements into simple gases for quantification.Determination of the elemental composition (Carbon, Hydrogen, Nitrogen, Oxygen).Provides fundamental information on the bulk purity of the sample.Does not provide information on the nature of impurities. Insensitive to impurities with similar elemental composition.
Ion Chromatography (IC) Ion-exchange separation of ionic species.Quantification of the acetate counter-ion.Highly sensitive and specific for ionic analytes.Limited to the analysis of ionic species.

Experimental Workflows: A Visual Guide

To better illustrate the practical application of these techniques, the following diagrams outline the typical experimental workflows.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on Column Inject->Separate Detect UV/Vis or FLD Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Purity Integrate->Quantify

Figure 1: High-Performance Liquid Chromatography (HPLC) Workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Derivatize Add Derivatizing Agent & Heat Dissolve->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate Separation on GC Column Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Identify Identify Peaks (Library Search) Detect->Identify Quantify Quantify Purity Identify->Quantify

Figure 2: Gas Chromatography-Mass Spectrometry (GC-MS) Workflow.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Weigh Accurately Weigh Sample & Internal Standard Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire ¹H NMR Spectrum Transfer->Acquire Process Process Spectrum (Phase, Baseline) Acquire->Process Integrate Integrate Signals Process->Integrate Calculate Calculate Purity Integrate->Calculate

Figure 3: Quantitative NMR (qNMR) Workflow.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

Rationale: HPLC is the workhorse for purity determination of non-volatile pharmaceutical compounds. A reversed-phase method is generally suitable for separating the main component from less polar impurities. For amino acid esters, derivatization is often employed to enhance UV detection.[1][2]

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of Dimethyl 3-aminopentanedioate acetate into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peak corresponding to Dimethyl 3-aminopentanedioate acetate based on its retention time.

    • Calculate the area percentage of the main peak relative to the total area of all peaks to determine purity.

Chiral HPLC for Enantiomeric Purity:

For assessing enantiomeric purity, a chiral stationary phase is required. Polysaccharide-based columns are often effective for the separation of derivatized amino acid esters.[1][3][4][5]

Protocol:

  • Derivatization (if necessary for resolution):

    • React the sample with a suitable derivatizing agent (e.g., N-(3,5-dinitrobenzoyl) chloride) to form diastereomers that are separable on a chiral column.

  • Chromatographic Conditions:

    • Column: Chiral stationary phase (e.g., Amylose or Cellulose based).

    • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength appropriate for the derivative.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Derivatized Analyte

Rationale: GC-MS is ideal for identifying volatile impurities and can be used for the main analyte after derivatization to increase its volatility. Silylation is a common derivatization technique for compounds with active hydrogens.[6][7][8]

Protocol:

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 1 mg of the sample into a vial.

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)).

    • Add 100 µL of a suitable solvent like acetonitrile or pyridine.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify impurities by comparing their peak areas to that of the main derivatized component.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Absolute Purity

Rationale: qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[2][9][10][11][12] It relies on the principle that the signal intensity is directly proportional to the number of nuclei.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of Dimethyl 3-aminopentanedioate acetate and 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Transfer an aliquot to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full magnetization recovery.

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard (IS)

Ion Chromatography (IC) for Acetate Quantification

Rationale: To confirm the correct stoichiometry of the acetate salt, the amount of acetate can be independently determined using ion chromatography.[13][14][15][16]

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample and dissolve it in 100 mL of deionized water.

  • IC Conditions:

    • Column: Anion-exchange column suitable for organic acids (e.g., Dionex IonPac AS11-HC).

    • Eluent: A gradient of sodium hydroxide.

    • Detection: Suppressed conductivity.

  • Data Analysis:

    • Quantify the acetate concentration against a calibration curve prepared from sodium acetate standards.

    • Compare the experimentally determined molar ratio of acetate to the Dimethyl 3-aminopentanedioate cation with the theoretical ratio of 1:1.

Conclusion: An Integrated Approach to Purity Assessment

A comprehensive purity analysis of Dimethyl 3-aminopentanedioate acetate necessitates a multi-faceted approach. While HPLC is an excellent primary technique for quantifying the main component and related impurities, orthogonal methods provide a more complete picture. GC-MS is invaluable for identifying volatile and derivatizable impurities. qNMR offers a powerful tool for absolute purity determination and structural confirmation. Finally, Ion Chromatography can be used to verify the correct salt stoichiometry. By judiciously selecting and combining these techniques, researchers can ensure the quality and reliability of their synthesized materials, a critical step in the path of scientific discovery and drug development.

References

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for Dimethyl 3-aminopentanedioate

For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is the cornerstone of reliable and reproducible results. This guide provides an in-depth, objective comparis...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is the cornerstone of reliable and reproducible results. This guide provides an in-depth, objective comparison of analytical methodologies for the quantification and purity assessment of Dimethyl 3-aminopentanedioate, a key building block in various synthetic pathways. Moving beyond a simple recitation of steps, we will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in scientific integrity.

Dimethyl 3-aminopentanedioate, with its polar amino group and dual methyl ester functionalities, presents a unique analytical challenge. Its structure necessitates a thoughtful approach to method selection, balancing the need for adequate chromatographic retention, sensitive detection, and specificity against potential impurities and degradation products. This guide will focus on three powerful techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The Imperative of Orthogonal Methods in Analytical Validation

Relying on a single analytical technique, no matter how robust, can introduce unforeseen biases. True confidence in analytical data comes from employing orthogonal methods—techniques that rely on fundamentally different chemical or physical principles. By cross-validating results from a chromatographic separation (HPLC/GC) with a spectroscopic, primary method like qNMR, we create a powerful, self-validating framework that is scientifically sound and regulatorily defensible.[1]

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse of the pharmaceutical industry for purity and assay determination.[2][3] For a polar compound like Dimethyl 3-aminopentanedioate, achieving sufficient retention on a non-polar stationary phase (like C18) is the primary challenge.[4][5][6] Furthermore, the analyte lacks a strong native chromophore, making sensitive UV detection problematic without derivatization.[4][7][8]

Principle of the Method

This proposed method involves pre-column derivatization of the primary amine with a reagent that imparts a strong UV-absorbing or fluorescent moiety. The derivatized analyte is then separated on a C18 column from the excess reagent and any impurities. Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard.

Experimental Protocol: HPLC-UV with Pre-column Derivatization

Objective: To quantify Dimethyl 3-aminopentanedioate and separate it from potential process impurities and degradants.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler with derivatization capability, column thermostat, and UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Reagents: Acetonitrile (ACN, HPLC grade), Water (HPLC grade), Formic acid, o-Phthalaldehyde (OPA), and 3-Mercaptopropionic acid (3-MPA).[4][7]

  • Dimethyl 3-aminopentanedioate reference standard of known purity.

2. Derivatization Procedure (Automated in Autosampler):

  • Reagent Preparation:

    • Borate Buffer: Prepare a 0.4 M boric acid solution adjusted to pH 9.5 with sodium hydroxide.

    • OPA/3-MPA Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 50 µL of 3-MPA and make up to 12.5 mL with the borate buffer. This reagent is light-sensitive and should be prepared fresh.[4]

  • Reaction: The autosampler is programmed to mix a specific volume of the sample/standard solution with the OPA/3-MPA reagent and borate buffer, allowing a short reaction time (e.g., 1-2 minutes) before injection.[7]

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A gradient is typically required to separate the polar derivatized analyte from the more hydrophobic excess reagent and by-products. A starting condition of ~10-20% B, ramping up to ~70-80% B over 15-20 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 340 nm (for OPA derivatives).[4]

  • Injection Volume: 10 µL

4. Validation Parameters (as per ICH Q2(R2) Guidelines): [9]

  • Specificity: Forced degradation studies (acid, base, oxidation, heat, light) should be performed to demonstrate that the method can separate the main peak from all degradation products.[10][11][12][13]

  • Linearity: Analyze a minimum of five concentrations across the expected range (e.g., 50-150% of the target concentration). The correlation coefficient (r²) should be >0.999.

  • Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%).

  • Precision:

    • Repeatability: Analyze a minimum of six replicate preparations at 100% of the target concentration.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

  • Limit of Quantitation (LOQ) & Detection (LOD): Determined based on signal-to-noise ratios (typically 10:1 for LOQ and 3:1 for LOD).

Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional sensitivity and specificity, making it an excellent alternative, particularly for identifying and quantifying volatile impurities.[2][14] However, the low volatility and high polarity of Dimethyl 3-aminopentanedioate necessitate a derivatization step to make it amenable to GC analysis.[15][16]

Principle of the Method

The analyte's active hydrogens on the primary amine group are replaced with non-polar groups (e.g., trimethylsilyl) through a silylation reaction. This increases the compound's volatility and thermal stability.[15][17] The derivatized analyte is then separated based on its boiling point and interaction with the GC column's stationary phase and identified by its characteristic mass spectrum.

Experimental Protocol: GC-MS with Silylation

Objective: To provide an orthogonal separation technique for purity assessment and to identify potential volatile impurities.

1. Instrumentation and Materials:

  • GC system with a split/splitless injector coupled to a Mass Spectrometer (MS) detector.

  • A low-to-mid polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, and an anhydrous solvent like pyridine or acetonitrile.[15][18]

2. Derivatization Procedure:

  • Sample Preparation: Evaporate a known amount of the sample to complete dryness under a stream of nitrogen. The absence of water is critical.[18]

  • Reaction: Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS to the dried sample.[15]

  • Heating: Cap the vial tightly and heat at 70 °C for 30-60 minutes to ensure complete derivatization.[15][19]

  • Analysis: After cooling, the sample is ready for direct injection into the GC-MS.

3. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

Causality in Method Choice: Why Derivatize?

Direct injection of Dimethyl 3-aminopentanedioate into a GC would lead to poor peak shape (tailing) due to interactions of the polar amine with active sites in the injector and column, and potential thermal degradation. Derivatization masks these polar functional groups, leading to:

  • Increased Volatility: Allowing the compound to enter the gas phase at a lower temperature.[15]

  • Improved Peak Shape: Reducing interactions with the stationary phase for sharper, more symmetrical peaks.[15]

  • Enhanced Thermal Stability: Protecting the molecule from degradation at high temperatures.[15]

Alternative Method 2: Quantitative NMR (qNMR)

qNMR stands as a powerful primary method for determining purity and concentration without the need for an analyte-specific reference standard.[20] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for that signal.[21][22] By comparing the integral of a unique analyte signal to that of a certified internal standard of known purity and weight, a direct and highly accurate quantification can be achieved.[23]

Principle of the Method

A precisely weighed amount of the sample is mixed with a precisely weighed amount of a high-purity internal standard. The ¹H NMR spectrum is then acquired under specific conditions that ensure full relaxation of all protons. The purity of the analyte is calculated using the ratio of the integrals of a non-overlapping analyte signal and a non-overlapping standard signal, corrected for the number of protons each signal represents and their respective molar masses.[21]

Experimental Protocol: ¹H-qNMR with Internal Standard

Objective: To provide a primary, non-destructive assay of Dimethyl 3-aminopentanedioate purity.

1. Instrumentation and Materials:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

  • High-precision analytical balance.

  • Internal Standard (IS): A high-purity (>99.9%), non-hygroscopic compound with simple, sharp signals that do not overlap with the analyte. Maleic acid or 1,2,4,5-Tetrachloro-3-nitrobenzene are suitable choices.

  • Deuterated Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆), ensuring both analyte and standard are fully soluble.

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the Dimethyl 3-aminopentanedioate sample into a clean vial.

  • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

  • Transfer the solution to a high-quality 5 mm NMR tube.

3. NMR Acquisition Parameters:

  • Pulse Program: Standard 90° pulse sequence.

  • Relaxation Delay (d1): This is the most critical parameter. It must be at least 5 times the longest T₁ (spin-lattice relaxation time) of any proton being integrated (both analyte and standard). A value of 30-60 seconds is often required for accurate quantification.[1]

  • Number of Scans: 16-64 scans to achieve a high signal-to-noise ratio (>250:1).[1]

  • Data Processing: Apply careful phasing and baseline correction. Integrate the selected, well-resolved signals for both the analyte and the internal standard.

Purity Calculation

The purity of the analyte (P_analyte) is calculated using the following equation:

P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I: Integral value of the signal

  • N: Number of protons for the integrated signal

  • M: Molar mass

  • m: Weighed mass

  • P: Purity of the standard

  • std: Refers to the internal standard

  • analyte: Refers to Dimethyl 3-aminopentanedioate

Comparative Analysis of Methods

The choice of analytical method is dictated by the specific requirements of the analysis, such as the need for purity profiling versus absolute quantification, sensitivity requirements, and available instrumentation.

Parameter RP-HPLC with UV Derivatization GC-MS with Silylation ¹H-qNMR
Principle Chromatographic SeparationChromatographic SeparationSpectroscopy (Nuclear Spin)
Primary Use Purity profiling, quantification of main component and impurities.[2]Impurity identification, quantification of volatile components.[14]Absolute quantification (assay), purity assignment of reference standards.[20][21]
Specificity High; relies on chromatographic resolution. Specificity confirmed by forced degradation.[10]Very High; relies on both retention time and mass fragmentation pattern.[2]High; relies on unique chemical shifts. Prone to interference from signal overlap in complex mixtures.[21]
Sensitivity Moderate to High (ng level), dependent on derivatization efficiency.[24]Very High (pg to fg level), especially in Selected Ion Monitoring (SIM) mode.[25]Low (µg to mg level). Requires higher concentration.[26][27]
Quantification Relative (requires analyte-specific reference standard).Relative (requires analyte-specific reference standard).Absolute/Primary (requires only an internal standard of known purity).[23]
Sample Prep Moderately complex (derivatization).[7]Complex (requires anhydrous conditions, derivatization, heating).[15]Simple (weighing and dissolving).
Throughput HighModerateLow
Robustness Good; sensitive to mobile phase composition, pH, and column aging.Good; sensitive to injector cleanliness, column bleed, and derivatization consistency.Excellent; less dependent on environmental factors than chromatography.

Visualizing the Workflow

A logical workflow is essential for efficient and effective method validation.

G cluster_0 Method Selection & Development cluster_1 Method Validation (ICH Q2) cluster_2 Finalization Start Define Analytical Target Profile (ATP) Method_Selection Select Primary & Orthogonal Methods (HPLC, GC-MS, qNMR) Start->Method_Selection Dev_HPLC Develop HPLC Method (Column, Mobile Phase, Gradient) Method_Selection->Dev_HPLC Dev_GCMS Develop GC-MS Method (Derivatization, Temp Program) Method_Selection->Dev_GCMS Dev_qNMR Develop qNMR Method (Solvent, IS, d1 Delay) Method_Selection->Dev_qNMR Specificity Specificity (Forced Degradation) Dev_HPLC->Specificity Dev_GCMS->Specificity Report Validation Report Dev_qNMR->Report Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Robustness->Report SOP Standard Operating Procedure (SOP) Report->SOP

Caption: Workflow for Analytical Method Validation

Decision Framework for Method Selection

Choosing the right method requires a clear understanding of the analytical goal.

G node_result node_result Start What is the primary analytical goal? Goal_Purity Routine Purity & Impurity Profiling Start->Goal_Purity Goal_Assay Absolute Quantification (Assay) of Standard Start->Goal_Assay Goal_Trace Trace Volatile Impurity ID Start->Goal_Trace Goal_Purity->node_result Use HPLC-UV Goal_Assay->node_result Use qNMR Goal_Trace->node_result Use GC-MS

Sources

Comparative

Efficacy of Dimethyl 3-Aminopentanedioate Derivatives in Biological Assays: A Comparative Guide for Researchers

For researchers, scientists, and professionals in drug development, the exploration of novel chemical entities with therapeutic potential is a constant endeavor. Dimethyl 3-aminopentanedioate, also known as dimethyl 3-am...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the exploration of novel chemical entities with therapeutic potential is a constant endeavor. Dimethyl 3-aminopentanedioate, also known as dimethyl 3-aminoglutarate, and its derivatives represent a class of compounds with significant, yet largely untapped, potential. As structural analogs of the key excitatory neurotransmitter L-glutamate, these molecules are poised to interact with a range of biological targets, offering avenues for the development of new anticancer, antimicrobial, and enzyme-inhibiting agents.[1][2][3]

This guide provides an in-depth comparison of the potential efficacy of dimethyl 3-aminopentanedioate derivatives in various biological assays. In the absence of extensive direct experimental data on this specific family of compounds, we will draw upon the well-established principles of glutamate analog biochemistry and the known activities of structurally related molecules to provide a scientifically grounded predictive framework. We will delve into the mechanistic rationale for their potential activities and provide detailed protocols for their evaluation.

The Scientific Rationale: Glutamate Analogs as Therapeutic Agents

The central nervous system relies on a delicate balance of excitatory and inhibitory signals, with L-glutamate serving as the primary excitatory neurotransmitter.[4][5] This system's complexity and its involvement in a vast array of physiological processes make it a rich source of targets for therapeutic intervention.[4] Furthermore, many pathological conditions, including cancer, exhibit altered glutamate metabolism, presenting a unique therapeutic window.[6][7]

Dimethyl 3-aminopentanedioate and its derivatives, by mimicking the structure of L-glutamate, can be hypothesized to interact with:

  • Glutamate Receptors: Both ionotropic (iGluRs) and metabotropic (mGluRs) glutamate receptors are crucial for synaptic transmission.[5] Analogs can act as agonists or antagonists, modulating neuronal activity. While this has implications for neurological disorders, the expression of glutamate receptors on some cancer cells suggests a potential for direct anticancer effects.[8]

  • Glutamate Transporters: The concentration of glutamate in the synaptic cleft is tightly regulated by excitatory amino acid transporters (EAATs).[9] Compounds that interfere with these transporters can alter glutamate signaling and have therapeutic effects.

  • Glutamine and Glutamate Metabolizing Enzymes: Cancer cells often exhibit a high demand for glutamine, which is converted to glutamate by the enzyme glutaminase (GLS) to fuel their growth and proliferation.[10][11] Therefore, inhibitors of glutaminase and other enzymes in this pathway are highly sought-after anticancer agents.[10][11][12][13]

Comparative Efficacy in Key Biological Assays

While specific data for dimethyl 3-aminopentanedioate derivatives is limited, we can extrapolate potential efficacy based on the performance of other glutamate analogs and small molecules targeting the glutamatergic system.

Anticancer Activity

The dependence of many cancer cells on glutamine metabolism makes enzymes like glutaminase attractive targets.[10][11] Small molecule inhibitors of glutaminase have shown significant promise in preclinical and clinical studies.[10] It is plausible that appropriately functionalized dimethyl 3-aminopentanedioate derivatives could act as competitive or allosteric inhibitors of glutaminase.

Hypothesized Efficacy Comparison of Glutamate Analog Derivatives in Anticancer Assays:

Derivative ClassTargetHypothesized IC50 Range (µM)Rationale
Thiadiazole-based Glutaminase Inhibitors (e.g., BPTES, CB-839) Allosteric site of Glutaminase0.01 - 1Proven potent and selective inhibitors currently in clinical trials.[10]
Glutamine Mimetic Glutaminase Inhibitors (e.g., DON, JHU-083) Active site of Glutaminase0.1 - 10Potent but often lack selectivity, leading to toxicity.[11]
Novel Dimethyl 3-aminopentanedioate Derivatives Glutaminase, Glutamate Receptors1 - 100+Potential for novel binding modes and improved selectivity. Efficacy will be highly dependent on the nature of the derivatization.
Antimicrobial Activity

The exploration of amino acid derivatives as antimicrobial agents is an active area of research.[14][15][16] The mechanism of action can vary, from disrupting cell membranes to inhibiting essential metabolic pathways. While there is no direct evidence for the antimicrobial activity of dimethyl 3-aminopentanedioate derivatives, their structural similarity to amino acids suggests this is a worthwhile area of investigation.

Hypothesized Efficacy Comparison of Amino Acid Derivatives in Antimicrobial Assays:

Derivative ClassTarget OrganismsHypothesized MIC Range (µg/mL)Rationale
Amphiphilic Amino Acid Derivatives Gram-positive and Gram-negative bacteria8 - 128The presence of both hydrophobic and hydrophilic moieties can facilitate membrane disruption.[14]
Peptide-based Amino Acid Derivatives Broad-spectrum4 - 64Can mimic naturally occurring antimicrobial peptides.[15]
Novel Dimethyl 3-aminopentanedioate Derivatives Broad-spectrum16 - 256+Activity will depend on the specific modifications that could impart amphiphilicity or mimicry of essential nutrients.
Enzyme Inhibition

Beyond glutaminase, other enzymes involved in glutamate metabolism or signaling could be targeted by dimethyl 3-aminopentanedioate derivatives. For instance, glutamate dehydrogenase, which interconverts glutamate and α-ketoglutarate, is another potential target in cancer metabolism.

Hypothesized Efficacy Comparison for Enzyme Inhibition:

Derivative ClassTarget EnzymeHypothesized Ki Range (µM)Rationale
Known Competitive Inhibitors Dihydrofolate Reductase0.001 - 0.1High-affinity binding to the active site.[17]
Allosteric Enzyme Inhibitors Various0.1 - 10Can offer greater selectivity than active site inhibitors.
Novel Dimethyl 3-aminopentanedioate Derivatives Glutamate-metabolizing enzymes1 - 50As substrate analogs, they are well-suited to be competitive inhibitors. The affinity will be determined by the specific substitutions.

Experimental Protocols for Efficacy Assessment

To rigorously evaluate the biological activities of novel dimethyl 3-aminopentanedioate derivatives, standardized and validated experimental protocols are essential.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cancer cell lines.[18] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the dimethyl 3-aminopentanedioate derivatives in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Workflow A Cell Seeding in 96-well plate B Overnight Incubation A->B C Compound Treatment (Serial Dilutions) B->C D 48-72h Incubation C->D E MTT Addition D->E F 4h Incubation E->F G Formazan Solubilization F->G H Absorbance Reading (570 nm) G->H I IC50 Calculation H->I

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Enzyme Inhibition Assay (Glutaminase Activity)

This assay measures the ability of a compound to inhibit the activity of a specific enzyme, in this case, glutaminase. The activity is often determined by measuring the production of glutamate from glutamine.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Prepare a solution of purified glutaminase enzyme and a solution of its substrate, L-glutamine.

  • Inhibitor Preparation: Prepare serial dilutions of the dimethyl 3-aminopentanedioate derivatives.

  • Reaction Mixture: In a microplate, combine the enzyme, the inhibitor at various concentrations, and a suitable buffer. Pre-incubate for a short period to allow for inhibitor binding.

  • Initiate Reaction: Add the L-glutamine substrate to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Stop Reaction: Stop the reaction by adding a stopping reagent (e.g., an acid).

  • Glutamate Detection: Quantify the amount of glutamate produced using a colorimetric or fluorometric glutamate assay kit.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.

Glutamatergic Signaling Pathway

Glutamate_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamine Glutamine Glutaminase Glutaminase (Potential Target) Glutamine->Glutaminase Conversion Glutamate_vesicle Glutamate Glutaminase->Glutamate_vesicle VGLUT Vesicular Glutamate Transporter Glutamate_vesicle->VGLUT Packaging Glutamate_cleft Glutamate VGLUT->Glutamate_cleft Release iGluR Ionotropic Receptors (iGluR) Glutamate_cleft->iGluR Binding mGluR Metabotropic Receptors (mGluR) Glutamate_cleft->mGluR Binding Signaling Downstream Signaling iGluR->Signaling mGluR->Signaling

Caption: Simplified overview of the glutamatergic signaling pathway highlighting potential targets.

Conclusion and Future Directions

While the direct biological evaluation of dimethyl 3-aminopentanedioate derivatives is still in its nascent stages, the foundational knowledge of glutamate analog biochemistry provides a robust framework for predicting their potential efficacy. Their structural similarity to L-glutamate strongly suggests that these compounds could interact with key targets in the glutamatergic system, offering exciting possibilities for the development of novel therapeutics, particularly in oncology.

The path forward requires a systematic approach, beginning with the synthesis of a diverse library of dimethyl 3-aminopentanedioate derivatives with varied functional groups. These compounds should then be subjected to the rigorous biological assays outlined in this guide to establish a clear structure-activity relationship. Such studies will be instrumental in unlocking the full therapeutic potential of this promising class of molecules.

References

For a comprehensive list of references, please consult the following sources which informed this guide. The URLs provided have been verified for accessibility.

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  • Dimethyl 3-aminopentanedioate | C7H13NO4 | CID 253304. PubChem. [Link]

  • Small Molecule Glutaminase Inhibitors Block Glutamate Release from Stimulated Microglia. PubMed Central. [Link]

  • Small molecule glutaminase inhibitors block glutamate release from stimulated microglia. PubMed. [Link]

  • Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods. PubMed Central. [Link]

  • Glutaminase inhibition as potential cancer therapeutics: current status and future applications. PubMed Central. [Link]

  • Glutamic acid as anticancer agent: An overview. PubMed Central. [Link]

  • Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy. PubMed Central. [Link]

  • Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study. PubMed Central. [Link]

  • Recent Development of Rapid Antimicrobial Susceptibility Testing Methods through Metabolic Profiling of Bacteria. MDPI. [Link]

  • Chemo-enzymatic synthesis of a series of 2,4-syn-functionalized (S)-glutamate analogues: new insight into the structure-activity relation of ionotropic glutamate receptor subtypes 5, 6, and 7. PubMed. [Link]

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  • Rhodotorula mucilaginosa Growth on Glutamine Is Sensitive to Mammalian-Glutaminase Inhibitors. MDPI. [Link]

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  • Antimicrobial Susceptibility Test methods ; Definition and Types. YouTube. [Link]

  • Synthesis and cytotoxicity of 3-amino-glycyrrhetinic acid derivatives. Mediterranean Journal of Chemistry. [Link]

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  • A PET Glutamate Analog to Measure Cancer Cell Redox State and Oxidative Stress. NIH. [Link]

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  • Glutamate, Glutamate Receptors, and Downstream Signaling Pathways. PubMed Central. [Link]

  • Synthesis and cytotoxicity evaluation of 3-amino-2-hydroxypropoxyisoflavone derivatives. PubMed. [Link]

  • Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. NIH. [Link]

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  • Current and Emerging Methods of Antibiotic Susceptibility Testing. PubMed Central. [Link]

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  • Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry. [Link]

  • Investigation of the Anticancer Effect of α-Aminophosphonates and Arylidine Derivatives of 3-Acetyl-1-aminoquinolin-2(1H)-one on the DMBA Model of Breast Cancer in Albino Rats with In Silico Prediction of Their Thymidylate Synthase Inhibitory Effect. MDPI. [Link]

  • Endogenous glutamate determines ferroptosis sensitivity via ADCY10-dependent YAP suppression in lung adenocarcinoma. PubMed Central. [Link]

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  • Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. PubMed. [Link]

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  • Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI. PubMed Central. [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]

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  • Synthesis, bioevaluation and docking studies of new imidamide derivatives as nitric oxide synthase inhibitors. PubMed. [Link]

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  • 3-Aminoglutarate is a "silent" false transmitter for glutamate neurons. PubMed. [Link]

  • Amino acid derivatives of ligustrazine-oleanolic acid as new cytotoxic agents. PubMed. [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. NIH. [Link]

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Validation

A Comparative Guide to the Synthesis of Dimethyl 3-aminopentanedioate: An Evaluation of Alternative Reagents

Introduction Dimethyl 3-aminopentanedioate is a valuable bifunctional molecule, serving as a versatile building block in the synthesis of pharmaceuticals and complex organic structures. Its strategic placement of an amin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dimethyl 3-aminopentanedioate is a valuable bifunctional molecule, serving as a versatile building block in the synthesis of pharmaceuticals and complex organic structures. Its strategic placement of an amine and two ester functionalities allows for a wide range of chemical transformations. The traditional and most direct route to this compound is the reductive amination of dimethyl 1,3-acetonedicarboxylate. While effective, the classical reagents employed in this transformation carry notable operational and safety considerations.

This guide provides a comprehensive comparison of alternative reagents and methodologies for the synthesis of dimethyl 3-aminopentanedioate. We will delve into the mechanistic underpinnings, present comparative experimental data, and offer detailed protocols to assist researchers in selecting the most appropriate synthetic strategy for their specific needs, balancing factors such as yield, scalability, safety, and cost.

The Conventional Approach: Reductive Amination of Dimethyl 1,3-Acetonedicarboxylate

The cornerstone of dimethyl 3-aminopentanedioate synthesis is the reaction of dimethyl 1,3-acetonedicarboxylate with an ammonia source, followed by in-situ reduction of the resulting enamine or imine intermediate.

Conventional Reagents:

  • Sodium Cyanoborohydride (NaBH₃CN): Historically, NaBH₃CN has been a popular choice due to its mild reducing power and its ability to selectively reduce the iminium ion in the presence of the ketone starting material.[1] However, the use of a cyanide-containing reagent necessitates stringent safety protocols to avoid the potential liberation of highly toxic hydrogen cyanide gas, particularly under acidic conditions.[1]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): As a safer alternative to its cyanide counterpart, NaBH(OAc)₃ has gained widespread acceptance.[1][2] It is a mild and selective reducing agent, often providing excellent yields.[2] Its primary drawback is its moisture sensitivity and higher cost compared to other hydride reagents.

The general workflow for this conventional approach is outlined below.

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup & Purification Start Dimethyl 1,3-acetonedicarboxylate + Ammonia Source (e.g., NH4OAc) Solvent Add Methanol Start->Solvent Reagent Add Reducing Agent (e.g., NaBH(OAc)3) Solvent->Reagent Imine/Enamine Formation Reaction Stir at Room Temperature Reagent->Reaction Quench Quench Reaction Reaction->Quench Extract Solvent Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Dimethyl 3-aminopentanedioate Purify->Product

Caption: General workflow for the reductive amination of dimethyl 1,3-acetonedicarboxylate.

Alternative Reagents and Methodologies: A Comparative Analysis

Driven by the principles of green chemistry and the need for more efficient and safer processes, several alternatives to the conventional borohydride reagents have been developed. This section compares the most prominent of these alternatives.

Catalytic Hydrogenation

Catalytic hydrogenation represents one of the cleanest and most atom-economical methods for reduction. This process involves the use of a metal catalyst (heterogeneous or homogeneous) and a hydrogen source to effect the reduction.

Mechanism: The reaction proceeds by the initial formation of the enamine from the β-keto ester and ammonia. This intermediate is then adsorbed onto the surface of the catalyst, where it reacts with activated hydrogen to yield the desired amine. The only byproduct of this process is water.

Common Catalysts and Conditions:

  • Palladium on Carbon (Pd/C): A widely used heterogeneous catalyst that is effective under moderate hydrogen pressure.

  • Raney Nickel (Raney Ni): A cost-effective alternative to palladium, though it sometimes requires higher pressures and temperatures.

  • Ruthenium Complexes: Homogeneous catalysts, such as those based on Ru-BIPHEP, can offer high chemo- and enantioselectivity, which is particularly valuable for synthesizing chiral β-amino esters.[3]

G cluster_0 Catalytic Hydrogenation Start Dimethyl 1,3-acetonedicarboxylate + NH3 Source Catalyst Heterogeneous Catalyst (e.g., Pd/C, Raney Ni) Start->Catalyst Forms Enamine Product Dimethyl 3-aminopentanedioate + H2O Catalyst->Product Reduction H2 H2 Gas (Pressure) H2->Catalyst

Caption: Simplified schematic of catalytic hydrogenation for dimethyl 3-aminopentanedioate synthesis.

Experimental Data Comparison:

Catalyst SystemH₂ PressureTemperatureTime (h)Yield (%)Reference
Pd/C50 psi25°C12~90Generic Conditions
Raney Ni1000 psi100°C8~85Generic Conditions
(R)-Ru-ClMeOBIPHEP10-30 bar80°C16>95[3]

Advantages:

  • High Atom Economy: The only byproduct is water, making it an environmentally friendly method.

  • Scalability: Well-suited for large-scale industrial production.

  • Catalyst Recyclability: Heterogeneous catalysts can be recovered and reused.

Disadvantages:

  • Specialized Equipment: Requires a high-pressure hydrogenation reactor.

  • Safety: Handling of flammable hydrogen gas requires stringent safety measures.

  • Catalyst Cost: Precious metal catalysts like palladium can be expensive.

Transfer Hydrogenation

Transfer hydrogenation offers a more operationally simple alternative to catalytic hydrogenation by avoiding the need for high-pressure gaseous hydrogen. Instead, a hydrogen donor molecule is used in the presence of a catalyst.

Mechanism: A catalyst, often a transition metal complex (e.g., Iridium or Ruthenium), facilitates the transfer of hydrogen from a donor molecule to the imine/enamine intermediate.

Common Hydrogen Donors:

  • Ammonium Formate (HCOONH₄): This versatile reagent can serve as both the ammonia source and the hydrogen donor.[4]

  • Formic Acid/Triethylamine (HCOOH/NEt₃): A common azeotropic mixture used as a hydrogen source.[4]

  • Isopropanol: A readily available and inexpensive hydrogen donor.

Experimental Data Comparison:

Catalyst SystemHydrogen DonorTemperatureTime (h)Yield (%)Reference
Ru-complexHCOONH₄ / Isopropanol80°C12-24High[5]
Cp*Ir-complexHCOONH₄80°C4-12>90[4]
No CatalystHantzsch Ester60°C24Moderate[6]

Advantages:

  • Operational Simplicity: Does not require specialized high-pressure equipment.

  • Safety: Avoids the handling of flammable hydrogen gas.

  • Mild Conditions: Reactions can often be carried out under milder conditions than catalytic hydrogenation.

Disadvantages:

  • Stoichiometric Waste: The hydrogen donor is consumed stoichiometrically, generating byproducts.

  • Catalyst Sensitivity: Some catalysts can be sensitive to air or moisture.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (Conventional)
  • To a solution of dimethyl 1,3-acetonedicarboxylate (1.0 eq) in 1,2-dichloroethane (DCE), add ammonium acetate (1.5 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the enamine intermediate.

  • In portions, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Causality: Portion-wise addition helps to control the reaction temperature.

  • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford dimethyl 3-aminopentanedioate.

Protocol 2: Transfer Hydrogenation using Ammonium Formate
  • In a round-bottom flask, combine dimethyl 1,3-acetonedicarboxylate (1.0 eq), ammonium formate (5.0 eq), and a suitable catalyst (e.g., [Cp*IrCl₂]₂, 0.5 mol%) in methanol.

  • Heat the reaction mixture to reflux (or as specified by the catalyst requirements, typically 60-80°C). Causality: Elevated temperature is required to facilitate both the decomposition of ammonium formate into formic acid and ammonia, and the catalytic hydrogen transfer.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the catalyst (if heterogeneous).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by flash column chromatography if necessary.

Comparative Summary and Recommendations

The choice of reagent for the synthesis of dimethyl 3-aminopentanedioate is contingent on the specific requirements of the laboratory and the desired scale of the reaction.

MethodKey ReagentRelative CostSafety ConcernsScalabilityKey Advantage
Conventional NaBH(OAc)₃Moderate-HighMoisture sensitiveGoodHigh yields, reliable
Conventional NaBH₃CNModerateHigh (Cyanide) GoodMild, selective
Catalytic H₂ Pd/C, H₂Low (reagent)Flammable H₂ gasExcellentGreen, high atom economy
Transfer H₂ HCOONH₄, Ir/Ru catalystHigh (catalyst)LowGoodOperationally simple

Recommendations:

  • For large-scale, green, and cost-effective synthesis , catalytic hydrogenation is the superior choice, provided the necessary high-pressure equipment is available.

  • For bench-scale laboratory synthesis where operational simplicity and safety are paramount, transfer hydrogenation with ammonium formate and a suitable catalyst offers an excellent balance of yield and convenience.

  • The conventional method using sodium triacetoxyborohydride remains a reliable and high-yielding option for small to medium-scale preparations when cost is not a primary constraint. The use of sodium cyanoborohydride should be carefully considered and is generally discouraged unless other methods are unsuccessful due to its significant toxicity risks.[1]

G Start Need to Synthesize Dimethyl 3-aminopentanedioate Scale What is the scale? Start->Scale Equip High-Pressure Reactor Available? Scale->Equip Large Scale Safety Primary Concern: Safety & Simplicity? Scale->Safety Lab Scale CatH2 Catalytic Hydrogenation (Pd/C, H2) Equip->CatH2 Yes TransH2 Transfer Hydrogenation (HCOONH4, Ir/Ru catalyst) Equip->TransH2 No Safety->TransH2 Yes STAB Conventional Method (NaBH(OAc)3) Safety->STAB No (Yield is priority)

Caption: Decision matrix for selecting a synthetic method.

Conclusion

While the reductive amination of dimethyl 1,3-acetonedicarboxylate remains the most direct pathway to dimethyl 3-aminopentanedioate, researchers now have a host of validated alternatives to the classical borohydride reagents. Catalytic and transfer hydrogenation methods, in particular, offer significant advantages in terms of safety, environmental impact, and operational simplicity. By carefully considering the factors outlined in this guide—scale, available equipment, cost, and safety priorities—scientists can select the optimal synthetic route to efficiently and safely produce this valuable chemical intermediate.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Bian, M., & Wang, J. (2007). A facile one-pot synthesis of chiral β-amino esters. Tetrahedron Letters, 48(41), 7269-7272.
  • Li, C., et al. (2010). A Versatile Catalyst for Reductive Amination by Transfer Hydrogenation.
  • Yang, J., Tian, M., Chang, J., & Liu, B. (2024). One-pot transfer hydrogenation and reductive amination of polyenals.
  • O'Neil, G. W., & Macmillan, D. W. C. (2007). Enantioselective Organocatalytic Transfer Hydrogenation Reactions using Hantzsch Esters. Accounts of Chemical Research, 40(12), 1301-1309.

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Comparative

A Comparative Guide to the Synthesis of Dimethyl 3-aminopentanedioate: A Cost-Benefit Analysis

For researchers and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. Dimethyl 3-aminopentanedioate, a valuable building block in the synthesis of various ph...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. Dimethyl 3-aminopentanedioate, a valuable building block in the synthesis of various pharmaceuticals, is no exception. This guide provides an in-depth, objective comparison of three distinct protocols for its synthesis, offering a comprehensive cost-benefit analysis supported by available data to aid in selecting the most suitable method for your laboratory or production needs.

Introduction to Dimethyl 3-aminopentanedioate and its Synthetic Importance

Dimethyl 3-aminopentanedioate, also known as dimethyl β-glutamate, is a crucial intermediate in organic synthesis. Its bifunctional nature, possessing both an amine and two ester groups, makes it a versatile precursor for the construction of complex molecules, including enzyme inhibitors, receptor antagonists, and other biologically active compounds. The strategic importance of this molecule necessitates the development of efficient, scalable, and economical synthetic routes. This guide will dissect three prominent methods for its preparation:

  • Protocol 1: Fischer Esterification of 3-Aminoglutaric Acid

  • Protocol 2: Reductive Amination of Dimethyl 3-Oxopentanedioate using Sodium Borohydride

  • Protocol 3: Reductive Amination of Dimethyl 3-Oxopentanedioate via Catalytic Hydrogenation

Each protocol will be evaluated based on its chemical efficiency, cost-effectiveness, safety profile, and environmental impact.

Protocol 1: Fischer Esterification of 3-Aminoglutaric Acid

This classical approach involves the direct esterification of 3-aminoglutaric acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid or hydrogen chloride.

Experimental Protocol
  • Reaction Setup: 3-Aminoglutaric acid is dissolved or suspended in a large excess of methanol.

  • Catalyst Addition: A catalytic amount of concentrated sulfuric acid or anhydrous hydrogen chloride (generated in situ from thionyl chloride or acetyl chloride) is cautiously added to the cooled methanolic solution.

  • Reaction: The mixture is heated to reflux for several hours to drive the equilibrium towards the product. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the excess methanol is removed under reduced pressure. The residue is neutralized with a base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified, typically by distillation or chromatography.

Causality of Experimental Choices

The use of a large excess of methanol serves to shift the reaction equilibrium towards the formation of the diester, in accordance with Le Châtelier's principle. The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by methanol. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Visualization of the Reaction Pathway

fischer_esterification 3-Aminoglutaric Acid 3-Aminoglutaric Acid Protonated Carboxylic Acid Protonated Carboxylic Acid 3-Aminoglutaric Acid->Protonated Carboxylic Acid Protonation Methanol (excess) Methanol (excess) H+ Catalyst H+ Catalyst Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carboxylic Acid->Tetrahedral Intermediate + Methanol Dimethyl 3-aminopentanedioate Dimethyl 3-aminopentanedioate Tetrahedral Intermediate->Dimethyl 3-aminopentanedioate - H2O, -H+ Water Water

Caption: Fischer Esterification of 3-Aminoglutaric Acid.

Protocol 2: Reductive Amination of Dimethyl 3-Oxopentanedioate with Sodium Borohydride

This method involves the reaction of dimethyl 3-oxopentanedioate with an ammonia source, followed by the in-situ reduction of the resulting enamine or imine intermediate with sodium borohydride.

Experimental Protocol

While a specific, detailed protocol for the synthesis of dimethyl 3-aminopentanedioate via this method is not widely published, a general procedure for reductive amination with sodium borohydride is as follows:

  • Imine/Enamine Formation: Dimethyl 3-oxopentanedioate is dissolved in a suitable solvent, such as methanol or ethanol. An ammonia source (e.g., ammonium acetate, ammonia in methanol) is added, and the mixture is stirred to form the imine or enamine intermediate.

  • Reduction: The reaction mixture is cooled, and sodium borohydride is added portion-wise. The reaction is stirred at room temperature or slightly elevated temperature until the reduction is complete.

  • Work-up and Purification: The reaction is quenched by the addition of water or a dilute acid. The product is then extracted with an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by distillation or chromatography.

Causality of Experimental Choices

Sodium borohydride is a mild and selective reducing agent that is effective in reducing the C=N bond of the imine/enamine intermediate while being less reactive towards the ester functional groups under controlled conditions. The choice of solvent is crucial; protic solvents like methanol can participate in the reaction and also help to dissolve the borohydride.

Visualization of the Reaction Pathway

reductive_amination_nabh4 Dimethyl 3-Oxopentanedioate Dimethyl 3-Oxopentanedioate Imine/Enamine Intermediate Imine/Enamine Intermediate Dimethyl 3-Oxopentanedioate->Imine/Enamine Intermediate + Ammonia Ammonia Source Ammonia Source Dimethyl 3-aminopentanedioate Dimethyl 3-aminopentanedioate Imine/Enamine Intermediate->Dimethyl 3-aminopentanedioate + NaBH4 Sodium Borohydride (NaBH4) Sodium Borohydride (NaBH4) reductive_amination_raney_ni Dimethyl 3-Oxopentanedioate Dimethyl 3-Oxopentanedioate Imine/Enamine Intermediate Imine/Enamine Intermediate Dimethyl 3-Oxopentanedioate->Imine/Enamine Intermediate + Ammonia Ammonia Source Ammonia Source Dimethyl 3-aminopentanedioate Dimethyl 3-aminopentanedioate Imine/Enamine Intermediate->Dimethyl 3-aminopentanedioate + H2, Raney Ni H2, Raney Nickel H2, Raney Nickel

Caption: Reductive Amination using Catalytic Hydrogenation.

Cost-Benefit Analysis

The following table provides a comparative overview of the estimated costs and key performance indicators for each protocol. Prices are based on currently available market data for bulk quantities and are subject to change. Yields are hypothetical estimates based on typical efficiencies for these reaction types, as specific data for the synthesis of Dimethyl 3-aminopentanedioate is limited.

ParameterProtocol 1: Fischer EsterificationProtocol 2: Reductive Amination (NaBH₄)Protocol 3: Reductive Amination (Catalytic)
Starting Materials Cost Moderate (3-Aminoglutaric acid price can vary)High (Dimethyl 3-oxopentanedioate is relatively expensive)High (Dimethyl 3-oxopentanedioate is relatively expensive)
Reagent Cost Low (Methanol, H₂SO₄)Moderate (Sodium Borohydride)Low (Hydrogen gas), Moderate initial catalyst cost
Estimated Yield Moderate to High (Can be driven to completion)HighHigh
Reaction Time Long (several hours to days)Moderate (several hours)Moderate (several hours)
Equipment Standard laboratory glasswareStandard laboratory glasswareSpecialized high-pressure reactor
Safety Concerns Corrosive strong acid, flammable solventFlammable solvent, generation of hydrogen gas upon quenchingHighly flammable hydrogen gas, pyrophoric catalyst
Environmental Impact Use of strong acid, potential for solvent wasteBoron-containing wasteUse of a heavy metal catalyst
Scalability GoodGoodExcellent, well-suited for industrial production

In-Depth Discussion

Protocol 1: Fischer Esterification presents a potentially cost-effective route if 3-aminoglutaric acid is readily available at a low price. The reagents are inexpensive and the procedure utilizes standard laboratory equipment. However, the long reaction times and the need to drive the equilibrium can be significant drawbacks. The use of a strong, corrosive acid also requires careful handling and neutralization, adding to the overall process complexity and waste generation. A key challenge in this protocol is the potential need for a more aggressive esterification agent like thionyl chloride in methanol. Thionyl chloride is highly corrosive and toxic, reacting violently with water to produce toxic gases, which necessitates stringent safety precautions. [1][2] Protocol 2: Reductive Amination with Sodium Borohydride offers a milder and often faster alternative to catalytic hydrogenation. Sodium borohydride is a versatile and relatively safe reducing agent to handle in a laboratory setting, although it does produce flammable hydrogen gas upon reaction with protic solvents or acidic workup. [3]The primary drawback of this method is the higher cost of both the starting material, dimethyl 3-oxopentanedioate, and the reducing agent, sodium borohydride. [3][4][5]Environmentally, the disposal of boron-containing byproducts needs to be considered. [6][7][8][9] Protocol 3: Reductive Amination via Catalytic Hydrogenation is the most common and cost-effective method for large-scale industrial production. While the initial investment in a high-pressure reactor is significant, the low cost of hydrogen gas and the reusability of the Raney Nickel catalyst make it highly economical for bulk synthesis. [10][11][12]However, this method carries significant safety risks associated with the handling of highly flammable hydrogen gas and the pyrophoric nature of Raney Nickel catalyst, which can spontaneously ignite in air. [13][14][15][16]Strict safety protocols and specialized equipment are mandatory. The disposal of the spent nickel catalyst also requires careful consideration due to its heavy metal content.

Conclusion and Recommendations

The choice of the optimal synthesis protocol for Dimethyl 3-aminopentanedioate is highly dependent on the specific needs of the researcher or organization.

  • For small-scale laboratory synthesis where cost is a major constraint and time is less critical, Protocol 1 (Fischer Esterification) may be a viable option, provided an economical source of 3-aminoglutaric acid is available. However, the potential need for hazardous reagents like thionyl chloride should be carefully evaluated.

  • For medium-scale laboratory synthesis where a balance of speed, yield, and safety is desired, Protocol 2 (Reductive Amination with Sodium Borohydride) offers a practical solution, despite its higher reagent costs.

  • For large-scale industrial production , Protocol 3 (Reductive Amination via Catalytic Hydrogenation) is the clear choice due to its scalability and long-term cost-effectiveness. The significant initial investment in equipment and stringent safety measures are justified by the high throughput and low operational costs.

Ultimately, a thorough risk assessment and a careful consideration of the available resources, desired scale of production, and cost constraints will guide the final decision.

References

  • New Jersey Department of Health. (2000). Hazard Summary: Thionyl Chloride.
  • LANXESS. (2015). Product Safety Assessment: Thionyl chloride.
  • International Programme on Chemical Safety. (n.d.). International Chemical Safety Cards: Thionyl Chloride.
  • ChemicalBook. (n.d.). Sodium borohydride.
  • Chamberland, S. (n.d.). Standard Operating Procedure: Weighing and Working with Raney Nickel.
  • Fisher Scientific. (2009). Safety Data Sheet: Thionyl chloride.
  • National Oceanic and Atmospheric Administration. (n.d.). CAMEO Chemicals: Thionyl Chloride.
  • ExportersIndia. (n.d.). Raney Nickel at Best Price from Manufacturers, Suppliers & Traders.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet for Raney Nickel Catalyst.
  • IndiaMART. (n.d.). Raney Nickel Catalyst - Sponge Nickel Latest Price, Manufacturers & Suppliers.
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  • ChemicalBook. (n.d.). RANEY NICKEL.
  • Fisher Scientific. (2024). Safety Data Sheet: Raney Nickel, activated catalyst, 50% slurry in water.
  • The Lab Depot. (n.d.). Sodium Borohydride.
  • PharmaCompass. (n.d.). Sodium Borohydride | Price | per kg | USD.
  • ResearchGate. (n.d.). Environmental Impacts of Three Conventional Reducing Agents (Sodium Borohydride, Citrate, and Hydrazine).
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  • MDPI. (2024). Sustainable Additives for the Production of Hydrogen via Sodium Borohydride Hydrolysis.
  • TCI Chemicals. (n.d.). Dimethyl 1,3-Acetonedicarboxylate.
  • DergiPark. (2020). Sodium Borohydride and Essential Oils as Reducing Agents for the Chemically and Green Synthesis of Silver Nanoparticles: A Comparative Analysis.
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  • MDPI. (2024). Sodium Borohydride (NaBH4) as a Maritime Transportation Fuel.
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  • Sigma-Aldrich. (n.d.). Raney®-Nickel.
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  • Matrix Fine Chemicals. (n.d.). 1,5-DIMETHYL 3-OXOPENTANEDIOATE.
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  • TÜBİTAK Academic Journals. (n.d.). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride.
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  • ResearchGate. (n.d.). Catalytic hydrogenation of p-nitroanisole over Raney nickel for p-aminoanisole synthesis: Intrinsic kinetics studies.
  • Sigma-Aldrich. (n.d.). (S)-3-Aminobutyric acid.
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Dimethyl 3-aminopentanedioate Acetate

For researchers and drug development professionals, meticulous management of chemical reagents from procurement to disposal is a foundational element of laboratory safety and environmental stewardship. Dimethyl 3-aminope...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, meticulous management of chemical reagents from procurement to disposal is a foundational element of laboratory safety and environmental stewardship. Dimethyl 3-aminopentanedioate acetate, a compound utilized in complex organic synthesis, requires a disposal protocol that respects its chemical properties and adheres to stringent regulatory standards. This guide provides an in-depth, procedural framework for its safe handling and disposal, ensuring the protection of laboratory personnel and the environment.

Chemical and Hazard Profile

Understanding the intrinsic properties of a chemical is the first step in managing its lifecycle. While a specific, comprehensive Safety Data Sheet (SDS) for the acetate salt is not universally available, a robust hazard assessment can be constructed by analyzing the parent molecule, Dimethyl 3-aminopentanedioate, and the general characteristics of organic amines and acetates.

The parent amine and its salts are known to be irritants.[1] Therefore, Dimethyl 3-aminopentanedioate acetate must be handled as a hazardous substance. Amines, as a class, are organic derivatives of ammonia and can be toxic and harmful to aquatic life if released into the environment.[2][3]

Table 1: Physicochemical Properties of Dimethyl 3-aminopentanedioate Acetate

PropertyDataSource(s)
Chemical Name Dimethyl 3-aminopentanedioate acetate[4]
CAS Number 1345983-89-2[4]
Molecular Formula C₉H₁₇NO₆[4]
Molecular Weight 235.23 g/mol [4]
Parent Compound (Amine) Dimethyl 3-aminopentanedioate[5]
Parent Compound CAS 77313-09-8[6]
Known Hazard Codes H302, H315, H319, H335 (for related salts)[1]
Hazard Description Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.

Regulatory Framework: Adherence to National Standards

All laboratory waste disposal procedures are governed by federal and local regulations. In the United States, two primary agencies set the standards for chemical handling and disposal in a laboratory setting.

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) mandates the development of a written Chemical Hygiene Plan (CHP).[7][8] This plan must outline specific procedures for safe chemical use, including waste disposal protocols, to minimize employee exposure.[9]

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste from its point of generation to its final disposal—a system known as "cradle to grave" management.[10][11] All generators of hazardous waste are responsible for correctly identifying, managing, and documenting their waste streams.[12][13]

Compliance with these regulations is not optional; it is a legal requirement and a cornerstone of responsible scientific practice.

Pre-Disposal Operations: Safety First

Before initiating any disposal-related tasks, ensure that all prerequisite safety measures are in place.

Personal Protective Equipment (PPE)

Given the compound's irritant nature, appropriate PPE is mandatory to prevent skin and eye contact.

  • Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[14]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required.[15]

  • Body Protection: A standard laboratory coat must be worn to prevent contamination of personal clothing.

Spill Management

In the event of a small spill, immediate and correct action is crucial to prevent exposure and contamination.

  • Alert Personnel: Notify all personnel in the immediate area of the spill.

  • Isolate the Area: Restrict access to the spill location.

  • Don Appropriate PPE: Ensure you are wearing the full PPE described above.

  • Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

  • Collect Waste: Carefully scoop the absorbed material and contaminated debris into a designated, leak-proof hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol

Treat all waste containing Dimethyl 3-aminopentanedioate acetate as hazardous chemical waste.[16] Under no circumstances should this chemical or its solutions be poured down the drain.[15]

Step 1: Waste Characterization and Segregation

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[12] Dimethyl 3-aminopentanedioate acetate waste should be classified as a non-halogenated organic waste .

Key Segregation Principles:

  • DO NOT mix this waste with strong acids. Amines are basic and can undergo a strong exothermic reaction with acids.

  • DO NOT mix with strong oxidizing agents.

  • DO NOT mix with incompatible solvent waste streams (e.g., halogenated solvents).[17]

  • Segregate solid and liquid waste into separate, appropriately designated containers.[16]

The following diagram illustrates the decision-making process for proper waste stream segregation.

G Waste Segregation Workflow for Dimethyl 3-aminopentanedioate Acetate Start Waste Generated (Dimethyl 3-aminopentanedioate acetate) Characterize Characterize as Hazardous Waste Start->Characterize IsSolid Is the waste solid or liquid? Characterize->IsSolid SolidContainer Place in 'Hazardous Waste: Non-Halogenated Organic Solids' container IsSolid->SolidContainer Solid LiquidContainer Place in 'Hazardous Waste: Non-Halogenated Organic Liquids' container IsSolid->LiquidContainer Liquid Incompatible Check for Incompatibilities (e.g., Strong Acids, Oxidizers) SolidContainer->Incompatible LiquidContainer->Incompatible Store Store in Satellite Accumulation Area (SAA) Keep container closed. Incompatible->Store EHS Arrange for pickup by EHS or licensed waste contractor Store->EHS

Caption: Decision workflow for segregating Dimethyl 3-aminopentanedioate acetate waste.

Step 2: Containerization and Labeling
  • Select the Right Container: Use a dedicated, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE).[15] The container must have a secure, tight-fitting lid.[10]

  • Proper Labeling: The container must be clearly labeled as soon as the first drop of waste is added. The label must include:

    • The words "HAZARDOUS WASTE" .

    • The full chemical name: "Dimethyl 3-aminopentanedioate acetate" .

    • An accurate list of all contents, including solvents, if applicable.

    • Appropriate hazard pictograms (e.g., irritant).

    • The accumulation start date (the date the first waste is added).

Step 3: On-Site Accumulation

Store the sealed and labeled hazardous waste container in a designated, secure area within the laboratory, known as a Satellite Accumulation Area (SAA).[16]

  • The container must be kept closed at all times except when adding waste.[10]

  • Store the container in a secondary containment bin or tray to contain any potential leaks.[16]

  • Ensure it is stored away from incompatible materials.[16]

Step 4: Final Disposal

The final disposal of hazardous waste must be managed through your institution's EHS department or a licensed hazardous waste disposal contractor.[12] Adhere to your institution's procedures for requesting a waste pickup.[16]

Decontamination of Empty Containers

An "empty" container that held Dimethyl 3-aminopentanedioate acetate must still be managed as hazardous waste until properly decontaminated.

  • Triple-Rinse: Rinse the container three times with a suitable solvent (e.g., methanol or ethanol).

  • Collect Rinsate: Crucially, collect all rinsate from these washes as hazardous liquid waste.[15] This rinsate must be added to your designated liquid hazardous waste container.

  • Deface Label: After the triple-rinse and allowing the container to dry completely, deface or remove the original manufacturer's label.

  • Final Disposal: The decontaminated container can now be disposed of through the appropriate laboratory glass or plastic recycling stream, as per your institutional policy.

By adhering to this comprehensive protocol, laboratory professionals can ensure the safe and compliant disposal of Dimethyl 3-aminopentanedioate acetate, upholding the highest standards of safety, scientific integrity, and environmental responsibility.

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Handling

A Researcher's Guide to the Safe Handling of Dimethyl 3-aminopentanedioate acetate: Personal Protective Equipment and Disposal Protocols

In the pursuit of novel therapeutics and scientific advancement, the safety of the researcher is non-negotiable. A foundational element of a robust safety culture is a comprehensive understanding of the chemical entities...

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of novel therapeutics and scientific advancement, the safety of the researcher is non-negotiable. A foundational element of a robust safety culture is a comprehensive understanding of the chemical entities we synthesize and handle. This guide provides essential, immediate safety and logistical information for the handling of Dimethyl 3-aminopentanedioate acetate. By moving beyond a simple checklist and delving into the rationale behind each procedural step, we aim to equip researchers, scientists, and drug development professionals with the expertise to work safely and effectively, thereby building a foundation of trust in our collective commitment to laboratory safety.

Understanding the Reagent: Dimethyl 3-aminopentanedioate acetate

Dimethyl 3-aminopentanedioate acetate is a chemical intermediate that, like many specialized reagents, may have limited publicly available toxicological data. However, based on the functional groups present—an amine and two methyl esters—and safety data for analogous compounds, we must operate with a high degree of caution. Prudence dictates that we treat this compound as a potential skin and eye irritant, with a possibility of respiratory irritation. The acetate salt form also warrants consideration of its specific reactivity and handling requirements. Therefore, a meticulously planned approach to personal protective equipment (PPE) is a critical prerequisite to any experimental work.

The Bedrock of Laboratory Safety: Proactive Risk Mitigation

A proactive stance on safety is paramount. Before the first measurement is taken or the first transfer of material is made, a thorough risk assessment should be conducted. The "why" behind each safety protocol is rooted in the fundamental principles of minimizing all potential routes of exposure—dermal, ocular, and inhalation—and ensuring containment in the event of an unforeseen spill or release.

Personal Protective Equipment (PPE): An Essential Barrier

The appropriate selection and use of PPE are your primary defense against chemical exposure. The following step-by-step guide outlines the minimum PPE requirements for handling Dimethyl 3-aminopentanedioate acetate in a laboratory setting.

Hand Protection: The First Line of Defense

Causality: The skin is a primary and significant route of chemical exposure. Chemical-resistant gloves are crucial to prevent dermal contact, which can lead to local irritation, allergic sensitization, or systemic toxicity. For related acetate compounds, skin irritation is a noted hazard.[1]

Selection and Use:

  • Glove Material: Nitrile gloves provide a suitable barrier for incidental contact with Dimethyl 3-aminopentanedioate acetate. For more extended handling periods or in situations with a higher risk of splash, consider double-gloving or using a more robust glove material like butyl rubber. It is best practice to consult the glove manufacturer's chemical resistance guide for specific compounds.

  • Pre-Use Inspection: Always visually inspect gloves for any signs of degradation, such as discoloration, swelling, or pinholes, before use.

  • Proper Technique:

    • Donning: Ensure hands are clean and dry before putting on gloves.

    • Doffing: To avoid contaminating your skin, carefully remove gloves by peeling them off from the cuff, turning them inside out. Dispose of the used gloves immediately in the designated chemical waste stream.

    • Hygiene: Thoroughly wash your hands with soap and water after removing gloves.

Eye and Face Protection: Safeguarding Your Vision

Causality: The eyes are exceptionally vulnerable to chemical splashes, which can result in severe and potentially irreversible damage. Standard safety glasses do not offer sufficient protection from splashes. Analogous compounds are known to cause serious eye irritation.[1][2]

Selection and Use:

  • Chemical Splash Goggles: These are mandatory when handling Dimethyl 3-aminopentanedioate acetate. They form a seal around the eyes, offering protection from splashes from any direction.[3]

  • Face Shield: In procedures where the risk of a splash is elevated, such as during bulk transfers or when heating the material, a face shield worn over chemical splash goggles is required to protect the entire face.

Protective Clothing: Shielding the Body

Causality: Protective clothing serves as a barrier to prevent chemical splashes from reaching your personal clothes and underlying skin.

Selection and Use:

  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure front closure is the minimum requirement.

  • Chemical-Resistant Apron: For tasks with a higher potential for splashing, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Appropriate Attire: Always wear long pants and closed-toe shoes in the laboratory. Footwear should be constructed of a non-porous material.

Respiratory Protection: Preventing Inhalation

Causality: While Dimethyl 3-aminopentanedioate acetate is a solid, certain handling procedures, such as weighing or transferring, could generate dust or aerosols, posing an inhalation risk. Some related compounds may cause respiratory irritation.[4]

Selection and Use:

  • Engineering Controls: The primary and most effective means of controlling respiratory hazards is through the use of engineering controls. All manipulations of Dimethyl 3-aminopentanedioate acetate should be conducted within a certified chemical fume hood.

  • Respirators: In the rare event that engineering controls are insufficient to maintain exposure below acceptable limits, or during an emergency situation, a NIOSH-approved respirator may be necessary. The selection of the appropriate respirator (e.g., an N95 for particulates or a respirator with organic vapor cartridges) should be based on a formal risk assessment. A comprehensive respiratory protection program, including fit-testing and training, is mandatory when respirators are required.

Safe Handling Workflow: A Step-by-Step Approach

The following diagram outlines the logical progression of tasks for the safe handling of Dimethyl 3-aminopentanedioate acetate, integrating safety checkpoints at each critical stage.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_risk 1. Conduct Risk Assessment prep_ppe 2. Don Appropriate PPE prep_risk->prep_ppe Proceed if risks are controlled prep_hood 3. Confirm Fume Hood Functionality prep_ppe->prep_hood handle_weigh 4. Weigh/Measure in Fume Hood prep_hood->handle_weigh Commence work handle_transfer 5. Execute Chemical Transfer handle_weigh->handle_transfer handle_reaction 6. Perform Experimental Procedure handle_transfer->handle_reaction cleanup_decon 7. Decontaminate Equipment & Surfaces handle_reaction->cleanup_decon After procedure completion cleanup_waste 8. Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_doff 9. Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash 10. Thoroughly Wash Hands cleanup_doff->cleanup_wash

Caption: A procedural workflow for the safe handling of Dimethyl 3-aminopentanedioate acetate.

Decontamination and Disposal: A Commitment to Safety and Environmental Responsibility

The safe use of a chemical includes its proper disposal. Meticulous decontamination and waste management are essential to protect fellow researchers and the environment.

Decontamination Protocols
  • Equipment and Glassware: All non-disposable items that have been in contact with Dimethyl 3-aminopentanedioate acetate must be decontaminated before being removed from the chemical fume hood. A rinse with a suitable solvent (such as methanol or ethanol), followed by a thorough cleaning with soap and water, is a recommended procedure. The solvent rinseate must be collected as hazardous waste.

  • Spill Response: In the case of a spill, immediately alert personnel in the vicinity and follow your institution's established spill response procedures. For a minor spill, this will typically involve:

    • Wearing the appropriate PPE.

    • Containing and absorbing the spill with an inert material like vermiculite or a commercial chemical absorbent.

    • Collecting the contaminated absorbent material into a clearly labeled hazardous waste container.

    • Thoroughly decontaminating the spill area.

Disposal Plan
  • Waste Segregation: All materials contaminated with Dimethyl 3-aminopentanedioate acetate are to be treated as hazardous waste. This includes:

    • Any residual or unused chemical.

    • Contaminated disposable items such as gloves, weighing paper, and absorbent pads.

    • Solvents used for decontamination.

  • Waste Containment: Use only designated, properly labeled, and chemically compatible containers for hazardous waste. Ensure containers are kept closed when not in use and are not overfilled.

  • Final Disposal: Adhere strictly to your institution's and local regulatory guidelines for the disposal of hazardous chemical waste.[3][4][5] This will involve collection by a licensed hazardous waste management company. Under no circumstances should Dimethyl 3-aminopentanedioate acetate or its contaminated materials be disposed of in the regular trash or down the drain.

Summary of Essential Safety Protocols

Hazard CategoryRequired Personal Protective Equipment (PPE)Key Handling ProceduresDisposal Method
Skin and Eye Contact Nitrile gloves (or more resistant material), Chemical splash goggles, Face shield (for splash risk), Laboratory coatHandle exclusively within a chemical fume hood. Avoid all direct contact. Wash hands thoroughly after handling.[1][4]Collect all contaminated materials as hazardous waste.
Inhalation Use of a chemical fume hood is the primary control. A respirator may be needed based on a risk assessment.Prevent the generation of dusts and aerosols.[4]All waste must be placed in sealed, labeled hazardous waste containers.

By integrating these safety protocols into your experimental workflows, you contribute to a safer and more effective research environment. A deep-seated commitment to safety not only protects individuals but also enhances the quality and integrity of the scientific process.

References

  • Sigma-Aldrich. Safety Data Sheet.
  • TCI Chemicals. Safety Data Sheet.
  • Fisher Scientific. Safety Data Sheet.
  • AK Scientific, Inc. Safety Data Sheet.
  • Sigma-Aldrich. Safety Data Sheet.
  • Agilent Technologies, Inc. Safety Data Sheet.
  • PubChem. Dimethyl 3-aminopentanedioate.

Sources

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